Pro-Phe-Arg-AMC
説明
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
特性
分子式 |
C32H41N7O7 |
|---|---|
分子量 |
635.7 g/mol |
IUPAC名 |
acetic acid;(2S)-N-[(2S)-1-[[(2S)-5-(diaminomethylideneamino)-1-[(4-methyl-2-oxochromen-7-yl)amino]-1-oxopentan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]pyrrolidine-2-carboxamide |
InChI |
InChI=1S/C30H37N7O5.C2H4O2/c1-18-15-26(38)42-25-17-20(11-12-21(18)25)35-28(40)23(10-6-14-34-30(31)32)36-29(41)24(16-19-7-3-2-4-8-19)37-27(39)22-9-5-13-33-22;1-2(3)4/h2-4,7-8,11-12,15,17,22-24,33H,5-6,9-10,13-14,16H2,1H3,(H,35,40)(H,36,41)(H,37,39)(H4,31,32,34);1H3,(H,3,4)/t22-,23-,24-;/m0./s1 |
InChIキー |
LBCXUFVFWVGGJF-NYTZCTPBSA-N |
製品の起源 |
United States |
Foundational & Exploratory
Pro-Phe-Arg-AMC: A Comprehensive Technical Guide for Researchers
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
L-Prolyl-L-phenylalanyl-L-arginine-7-amino-4-methylcoumarin, commonly abbreviated as Pro-Phe-Arg-AMC, is a highly sensitive fluorogenic substrate indispensable for the kinetic analysis of a variety of proteases.[1][2] Its utility in biochemical and pharmaceutical research stems from its specific recognition and cleavage by enzymes with trypsin-like activity, leading to a quantifiable fluorescent signal. This technical guide provides a detailed overview of this compound, its mechanism of action, key applications, and comprehensive experimental protocols.
Core Properties of this compound
This compound is a synthetic tripeptide linked to the fluorescent reporter molecule 7-amino-4-methylcoumarin (B1665955) (AMC).
| Property | Value |
| Chemical Formula | C₃₀H₃₇N₇O₅ |
| Molecular Weight | 575.67 g/mol |
| Appearance | White to off-white powder |
| Solubility | Soluble in DMSO |
| Excitation Wavelength (of free AMC) | ~341-360 nm |
| Emission Wavelength (of free AMC) | ~440-460 nm |
Mechanism of Action
The core utility of this compound lies in its fluorogenic nature. In its intact form, the AMC fluorophore is attached to the C-terminus of the tripeptide (Pro-Phe-Arg) via an amide bond. This conjugation effectively quenches the fluorescence of the AMC moiety.
Upon the introduction of a protease with specificity for cleaving after an arginine residue, the amide bond between arginine and AMC is hydrolyzed. This enzymatic cleavage releases the free AMC molecule, which is highly fluorescent. The resulting increase in fluorescence intensity is directly proportional to the rate of enzymatic activity and can be monitored in real-time using a fluorometer.
Target Enzymes and Applications
This compound is a versatile substrate for a range of proteases that recognize and cleave peptide sequences C-terminal to arginine residues. This property makes it a valuable tool in various research and drug development areas.
Primary Target Enzymes:
-
Kallikreins: this compound is a highly sensitive substrate for plasma, pancreatic, and urinary kallikreins.[1][2] These serine proteases are involved in the regulation of blood pressure and inflammation.
-
Trypsin-like Serine Proteases: The substrate is readily cleaved by trypsin and other enzymes with similar substrate specificity.[1]
-
Cysteine Peptidases: Certain cathepsins, which are cysteine proteases, can also hydrolyze this compound.
-
Proteasome: The trypsin-like activity of the 20S proteasome, a key component of the ubiquitin-proteasome system responsible for intracellular protein degradation, can be assayed using this substrate.[2]
Key Applications:
-
Enzyme Activity Assays: Quantifying the enzymatic activity of purified proteases.
-
Inhibitor Screening: High-throughput screening of compound libraries to identify potential protease inhibitors.
-
Kinetic Studies: Determining key kinetic parameters such as the Michaelis constant (Km) and maximum velocity (Vmax) to characterize enzyme-substrate interactions.
-
Diagnostics: Potential for developing diagnostic assays based on the activity of specific proteases in biological samples.
Quantitative Data: Kinetic Parameters
The efficiency of enzymatic cleavage of this compound is described by its kinetic constants. These parameters are crucial for comparing the substrate's utility with different enzymes and for designing robust assays. The following table summarizes available kinetic data. Note: Kinetic parameters are highly dependent on assay conditions (e.g., pH, temperature, buffer composition).
| Enzyme | Km (µM) | kcat (s⁻¹) | kcat/Km (M⁻¹s⁻¹) | Assay Conditions |
| Human Kallikrein-related Peptidase 2 (KLK2) | 378 ± 27 | 13.57 ± 0.54 | 35,890 ± 2940 | Not specified |
| Cathepsin B (Human) | 22.8 | 84.4 | 3.7 x 10⁶ | pH 4.6 |
| Cathepsin B (Human) | 4.6 | 7.4 | 1.6 x 10⁶ | pH 7.2 |
| Immobilized Kallikrein | 15.48 ± 3 (apparent Km) | Not Reported | Not Reported | Not specified |
Experimental Protocols
General Protocol for Protease Activity Assay using this compound
This protocol provides a general framework for measuring the activity of a purified protease.
Materials:
-
Purified Protease
-
This compound
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5)
-
DMSO (for substrate stock solution)
-
96-well black, clear-bottom microplate
-
Fluorescence microplate reader
Procedure:
-
Reagent Preparation:
-
This compound Stock Solution (10 mM): Dissolve this compound in DMSO. Store in aliquots at -20°C, protected from light.
-
Enzyme Working Solution: Dilute the purified protease to the desired concentration in ice-cold Assay Buffer immediately before use. The optimal concentration should be determined empirically.
-
Substrate Working Solution: Dilute the this compound stock solution in Assay Buffer to the desired final concentration (e.g., 10-100 µM).
-
-
Assay Setup:
-
Add 50 µL of Assay Buffer to each well of the 96-well plate.
-
Add 20 µL of the diluted enzyme solution to the appropriate wells.
-
Include control wells:
-
No-Enzyme Control: 20 µL of Assay Buffer instead of the enzyme solution.
-
Inhibitor Control (optional): Pre-incubate the enzyme with a known inhibitor before adding it to the well.
-
-
-
Initiate Reaction:
-
Add 20 µL of the Substrate Working Solution to each well to start the reaction.
-
-
Fluorescence Measurement:
-
Immediately place the plate in a fluorescence microplate reader pre-heated to the optimal temperature for the enzyme (e.g., 37°C).
-
Measure the fluorescence intensity kinetically at regular intervals (e.g., every 60 seconds) for a set period (e.g., 30-60 minutes).
-
Use excitation and emission wavelengths appropriate for AMC (e.g., Ex: 360 nm, Em: 460 nm).
-
-
Data Analysis:
-
Subtract the background fluorescence from the no-enzyme control wells.
-
Determine the initial reaction velocity (V₀) from the linear portion of the fluorescence versus time plot.
-
To quantify the amount of cleaved substrate, a standard curve of free AMC can be generated.
-
Protocol for Measuring Plasma Kallikrein Activity
This protocol is adapted for measuring kallikrein activity in plasma samples.
Materials:
-
Citrated plasma sample
-
This compound
-
Tris-NaCl Buffer (0.05 M, pH 7.5)
-
96-well plate
-
Fluorescence microplate reader
Procedure:
-
Sample Preparation:
-
Collect blood in 0.1 M sodium citrate (B86180) (9 parts blood to 1 part citrate).
-
Centrifuge at 2000 x g for 20 minutes at 15-25°C to obtain platelet-poor plasma.
-
Plasma should be kept at 15-25°C and used within a few hours or stored frozen at -20°C or below. Avoid repeated freeze-thaw cycles.
-
-
Assay Procedure:
-
Dilute the plasma sample in Tris-NaCl Buffer. The dilution factor should be determined empirically.
-
Add the diluted plasma to the wells of a 96-well plate.
-
Pre-incubate the plate at 37°C for 3-5 minutes.
-
Initiate the reaction by adding the this compound substrate solution.
-
Measure fluorescence kinetically as described in the general protocol.
-
-
Data Analysis:
-
Calculate the rate of fluorescence increase. Plasma kallikrein-like activity can be expressed in relative fluorescence units (RFU) per minute or converted to molar units using an AMC standard curve.
-
Signaling Pathways and Experimental Workflows
Plasma Kallikrein-Kinin System
Plasma kallikrein is a central enzyme in the kallikrein-kinin system, which is initiated by the activation of Factor XII on negatively charged surfaces. Activated Factor XII (FXIIa) cleaves prekallikrein to the active enzyme, plasma kallikrein. Plasma kallikrein, in turn, cleaves high-molecular-weight kininogen (HMWK) to produce the potent inflammatory mediator bradykinin.
Ubiquitin-Proteasome System
The ubiquitin-proteasome system is the primary pathway for targeted protein degradation in eukaryotic cells. Proteins are marked for degradation by the covalent attachment of ubiquitin molecules. The 26S proteasome, which contains the 20S catalytic core, recognizes and degrades these ubiquitinated proteins. The trypsin-like activity of the 20S proteasome can be measured using this compound.
Experimental Workflow for Enzyme Inhibition Assay
The following diagram outlines a typical workflow for screening and characterizing enzyme inhibitors using this compound.
References
Pro-Phe-Arg-AMC: A Comprehensive Technical Guide for Researchers
For Immediate Release
This technical guide provides an in-depth overview of the fluorogenic peptide substrate, L-Prolyl-L-phenylalanyl-L-arginine-7-amido-4-methylcoumarin (Pro-Phe-Arg-AMC). Designed for researchers, scientists, and professionals in drug development, this document details its chemical structure, physicochemical properties, and applications in enzymatic assays. It includes detailed experimental protocols and visual representations of associated signaling pathways to facilitate its use in the laboratory.
Core Compound Properties
This compound is a synthetic tripeptide linked to a fluorescent 7-amino-4-methylcoumarin (B1665955) (AMC) group. It serves as a sensitive substrate for a variety of serine proteases, most notably kallikreins and other trypsin-like enzymes. The enzymatic cleavage of the amide bond between the arginine residue and the AMC moiety results in the release of the highly fluorescent AMC, which can be quantified to determine enzyme activity.
Physicochemical and Spectroscopic Data
A summary of the key quantitative properties of this compound is presented in the table below for easy reference.
| Property | Value |
| Molecular Formula | C₃₀H₃₇N₇O₅ |
| Molecular Weight | 575.66 g/mol |
| CAS Number | 65147-21-9 |
| Appearance | White to off-white powder |
| Solubility | Soluble in methanol (B129727) (50 mg/mL) and DMSO.[1] Stock solutions are best prepared in DMSO.[2][3][4] |
| Excitation Wavelength | ~360-380 nm (for released AMC)[5][6] |
| Emission Wavelength | ~440-460 nm (for released AMC)[5][6] |
| Storage Conditions | Store powder at -20°C.[1] Stock solutions in DMSO can be stored at -20°C for up to 6 months.[7] |
Mechanism of Action
The fundamental principle behind the use of this compound in enzymatic assays is the fluorogenic detection of protease activity. In its intact form, the AMC fluorophore is non-fluorescent. Upon enzymatic hydrolysis of the Arg-AMC amide bond by a target protease, the free AMC is liberated. This free AMC exhibits strong fluorescence when excited with ultraviolet light, and the intensity of the emitted light is directly proportional to the concentration of the released AMC, and thus to the enzymatic activity.
Experimental Protocols
This section provides a detailed methodology for a standard fluorometric enzyme activity assay using this compound. This protocol is adaptable for various trypsin-like serine proteases, including plasma kallikrein.
Preparation of Reagents
-
Assay Buffer: Prepare an appropriate assay buffer for the enzyme of interest (e.g., 50 mM Tris-HCl, pH 7.8).
-
Substrate Stock Solution: Dissolve this compound in DMSO to create a concentrated stock solution (e.g., 10 mM). Store this solution at -20°C, protected from light.
-
Enzyme Solution: Dilute the purified enzyme or plasma sample to the desired working concentration in the assay buffer immediately before use.
-
AMC Standard Solution: Prepare a stock solution of free 7-amino-4-methylcoumarin in the assay buffer. Perform serial dilutions to create a standard curve for quantifying the amount of released AMC.
Assay Procedure (96-well plate format)
-
To each well of a black, clear-bottom 96-well microplate, add the assay buffer and the enzyme solution. Include a "no-enzyme" control with only the assay buffer to determine background fluorescence.
-
Pre-incubate the plate at the optimal temperature for the enzyme (e.g., 37°C) for 5-10 minutes.
-
Initiate the reaction by adding the this compound substrate solution to each well. The final substrate concentration should be optimized for the specific assay, often near the Michaelis-Menten constant (Kₘ) for kinetic studies.
-
Immediately place the plate in a fluorescence microplate reader.
-
Measure the fluorescence intensity kinetically over a set period (e.g., 30-60 minutes) with excitation at approximately 360-380 nm and emission at approximately 440-460 nm.
Data Analysis
-
Subtract the background fluorescence (from the no-enzyme control) from the readings of the enzyme-containing wells.
-
Determine the initial reaction velocity (V₀) from the linear portion of the fluorescence versus time plot.
-
Use the AMC standard curve to convert the rate of fluorescence increase (RFU/min) into the rate of product formation (µM/min).
Signaling Pathways
This compound is a valuable tool for studying enzymes involved in critical signaling pathways. The primary targets, kallikreins, are key components of the Kallikrein-Kinin System, which plays a crucial role in inflammation, blood pressure regulation, and coagulation.[7][8]
The Kallikrein-Kinin System and Bradykinin (B550075) Formation
Plasma kallikrein, upon activation from its zymogen prekallikrein, cleaves high-molecular-weight kininogen (HMWK) to release the potent inflammatory mediator, bradykinin.[7][8][9] This cascade can be initiated by Factor XIIa.[7][8]
Role of Cathepsin B in Cellular Processes
This compound can also be used to assay the activity of certain cathepsins, such as Cathepsin B, which are cysteine proteases involved in various cellular processes including apoptosis and extracellular matrix degradation.[6][10]
References
- 1. m.youtube.com [m.youtube.com]
- 2. Assembly and activation of the plasma kallikrein/kinin system: a new interpretation. | Semantic Scholar [semanticscholar.org]
- 3. Pathways for bradykinin formation and interrelationship with complement as a cause of edematous lung in COVID-19 patients - PMC [pmc.ncbi.nlm.nih.gov]
- 4. shop.bachem.com [shop.bachem.com]
- 5. Cathepsin B in cardiovascular disease: Underlying mechanisms and therapeutic strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. atlasgeneticsoncology.org [atlasgeneticsoncology.org]
- 7. Human plasma kallikrein: roles in coagulation, fibrinolysis, inflammation pathways, and beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | The Plasma Kallikrein–Kininogen Pathway Is Critical in the Pathogenesis of Colitis in Mice [frontiersin.org]
- 9. Human plasma kallikrein-kinin system: Physiological and biochemical parameters - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Cathepsin B - Wikipedia [en.wikipedia.org]
Pro-Phe-Arg-AMC: A Comprehensive Technical Guide to its Mechanism of Action and Enzymatic Applications
For Immediate Release
This technical guide provides an in-depth analysis of the fluorogenic substrate Pro-Phe-Arg-AMC (L-Prolyl-L-phenylalanyl-L-arginine-4-methylcoumaryl-7-amide), a valuable tool for researchers, scientists, and drug development professionals. This document details its mechanism of action, substrate specificity, and provides comprehensive experimental protocols for its use in assessing the activity of key proteases, including plasma kallikrein, the proteasome, and cathepsin B.
Core Mechanism of Action
This compound is a synthetic tripeptide linked to a fluorescent reporter molecule, 7-amino-4-methylcoumarin (B1665955) (AMC). In its intact form, the substrate is non-fluorescent. Upon enzymatic cleavage of the amide bond between the arginine residue and the AMC moiety by a target protease, the highly fluorescent AMC is released. The resulting increase in fluorescence intensity, which can be monitored over time, is directly proportional to the enzymatic activity. This principle allows for the sensitive and continuous measurement of protease activity.
The specificity of this compound is primarily determined by the peptide sequence Pro-Phe-Arg, which is recognized by a range of serine and cysteine proteases. Key enzymes that cleave this substrate include:
-
Plasma Kallikrein: A serine protease involved in the kallikrein-kinin system, which regulates blood pressure, inflammation, and coagulation.
-
Proteasome: A large protein complex responsible for degrading ubiquitinated proteins, with chymotrypsin-like, trypsin-like, and caspase-like activities. This compound is a substrate for the trypsin-like activity.
-
Cathepsin B: A lysosomal cysteine protease involved in protein turnover and degradation.
Quantitative Data Summary
The following table summarizes the available kinetic parameters for the hydrolysis of this compound and the closely related substrate Z-Phe-Arg-AMC by various proteases. It is important to note that kinetic constants are highly dependent on experimental conditions such as pH, temperature, and buffer composition. For the most accurate results, it is recommended that researchers determine these parameters under their specific assay conditions.
| Enzyme | Substrate | K_m_ (μM) | k_cat_ (s⁻¹) | k_cat_/K_m_ (M⁻¹s⁻¹) | Assay Conditions |
| Cathepsin B (human) | Z-Phe-Arg-AMC | 110 ± 10 | 2.5 ± 0.1 | 2.3 x 10⁴ | 40 mM Citrate Phosphate buffer (pH 4.6), 1 mM EDTA, 100 mM NaCl, 5 mM DTT, 25°C |
| Cathepsin B (human) | Z-Phe-Arg-AMC | 30 ± 2 | 2.4 ± 0.1 | 8.0 x 10⁴ | 40 mM Tris-HCl buffer (pH 7.2), 1 mM EDTA, 100 mM NaCl, 5 mM DTT, 25°C |
| Porcine Pancreas Kallikrein | Z-Phe-Arg-AMC | 15.48 ± 3 | Not Reported | Not Reported | 10 mmol L⁻¹ ammonium (B1175870) acetate (B1210297) solution, pH 8.0 |
Note: Data for this compound was not explicitly found in the searched literature. The data for Z-Phe-Arg-AMC is provided as a close analogue. Researchers should validate these parameters for this compound in their own experimental setups.
Experimental Protocols
Detailed methodologies for utilizing this compound in enzymatic assays are provided below. These protocols are intended as a general framework and may require optimization for specific experimental needs.
General Assay Setup for Protease Activity
This protocol provides a general procedure for measuring the activity of a purified protease using this compound.
Materials:
-
Purified Protease (e.g., Plasma Kallikrein, 20S Proteasome, Cathepsin B)
-
This compound substrate
-
Assay Buffer (specific to the enzyme of interest)
-
Dimethyl sulfoxide (B87167) (DMSO) for substrate stock solution
-
Black, flat-bottom 96-well microplate
-
Fluorescence microplate reader with excitation at ~350-380 nm and emission at ~440-460 nm
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of this compound (e.g., 10 mM) in DMSO.
-
Prepare the appropriate assay buffer for the target enzyme (see specific protocols below).
-
Dilute the purified enzyme to the desired working concentration in the assay buffer. The optimal concentration should be determined empirically to ensure a linear reaction rate.
-
-
Assay Reaction:
-
Add assay buffer to the wells of the 96-well plate.
-
Add the diluted enzyme solution to the appropriate wells. Include a "no-enzyme" control containing only the assay buffer and substrate.
-
Pre-incubate the plate at the desired temperature (e.g., 37°C) for 5-10 minutes.
-
Initiate the reaction by adding the this compound substrate solution to all wells. The final substrate concentration should ideally be at or below the K_m_ value for accurate kinetic measurements.
-
Immediately place the plate in the fluorescence microplate reader.
-
-
Data Acquisition and Analysis:
-
Measure the fluorescence intensity kinetically at regular intervals (e.g., every 60 seconds) for a set period (e.g., 30-60 minutes).
-
Determine the initial reaction velocity (V₀) from the linear portion of the fluorescence versus time plot.
-
To quantify the amount of AMC produced, generate a standard curve using known concentrations of free AMC.
-
Convert the rate of fluorescence increase (RFU/min) to the rate of product formation (e.g., µM/min) using the AMC standard curve.
-
Kinetic parameters (K_m_ and V_max_) can be determined by measuring the initial velocities at various substrate concentrations and fitting the data to the Michaelis-Menten equation.
-
Specific Protocol for Plasma Kallikrein Activity
Assay Buffer: 20 mM Tris-HCl, pH 7.5, 150 mM NaCl, 1 mM EDTA, 0.1% PEG-8000, and 0.1% Triton X-100.[1]
Follow the General Assay Setup, using the specific assay buffer for plasma kallikrein.
Specific Protocol for 20S Proteasome (Trypsin-Like) Activity
Assay Buffer: 50 mM Tris-HCl (pH 7.5), 25 mM KCl, 10 mM NaCl, 1 mM MgCl₂, 1 mM DTT.
Follow the General Assay Setup, using the specific assay buffer for the 20S proteasome. For purified 20S proteasome, activation with a low concentration of SDS (e.g., 0.03%) may be required for optimal activity.
Specific Protocol for Cathepsin B Activity
Activation Buffer: 25 mM MES, 5 mM DTT, pH 5.0. Assay Buffer: 25 mM MES, pH 5.0.
Procedure:
-
Enzyme Activation: Dilute the recombinant Cathepsin B in Activation Buffer and incubate at room temperature for 15 minutes.
-
Assay: Follow the General Assay Setup, using the Assay Buffer for all subsequent dilutions and the reaction itself.
Mandatory Visualizations
To further elucidate the concepts described, the following diagrams have been generated using Graphviz.
References
PFR-AMC Substrate Specificity: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The fluorogenic substrate, Pro-Phe-Arg-7-amido-4-methylcoumarin (PFR-AMC), is a synthetic peptide widely utilized in the fields of biochemistry and drug discovery for the sensitive and continuous measurement of protease activity. This technical guide provides a comprehensive overview of the substrate specificity of PFR-AMC, presenting quantitative kinetic data, detailed experimental protocols, and visualizations of relevant signaling pathways. This document is intended to serve as a core resource for researchers employing PFR-AMC in their experimental workflows.
Upon enzymatic cleavage of the amide bond between the arginine residue and the 7-amino-4-methylcoumarin (B1665955) (AMC) moiety, the highly fluorescent AMC is released. The increase in fluorescence, typically measured at an excitation wavelength of 360-380 nm and an emission wavelength of 440-460 nm, is directly proportional to the enzymatic activity. The peptide sequence, Pro-Phe-Arg, is recognized by a variety of serine proteases, making PFR-AMC a valuable tool for studying enzymes involved in numerous physiological and pathological processes.
Data Presentation: PFR-AMC Substrate Specificity
The following tables summarize the kinetic parameters for the hydrolysis of PFR-AMC and related substrates by various proteases. It is important to note that kinetic constants are highly dependent on experimental conditions, including pH, temperature, and buffer composition. Therefore, the provided data should be considered as a comparative reference.
Table 1: Kinetic Parameters of PFR-AMC with Kallikreins and Other Serine Proteases
| Enzyme | Source | Km (µM) | kcat (s⁻¹) | kcat/Km (M⁻¹s⁻¹) | Reference(s) |
| Plasma Kallikrein | Human | 315 ± 16 | - | - | [1] |
| Tissue Kallikrein 1 | Recombinant Human | - | - | - | [1] |
| Tissue Kallikrein 2 | Recombinant Human | - | - | - | [1] |
| Trypsin | Bovine Pancreas | - | - | - | Data not available for PFR-AMC |
| Chymotrypsin (B1334515) | Bovine Pancreas | - | - | - | Data not available for PFR-AMC |
| Urokinase | Human | - | - | - | Data not available for PFR-AMC |
| Plasmin | Human | - | - | - | Data not available for PFR-AMC |
| Human Neutrophil Elastase | Human | - | - | - | Data not available for PFR-AMC |
Note: While specific kinetic data for PFR-AMC with several proteases is limited in the public domain, its Pro-Phe-Arg sequence suggests it is a substrate for enzymes with trypsin-like specificity. Further empirical determination is recommended.
Table 2: Kinetic Parameters of Structurally Related AMC Substrates with Various Proteases
| Substrate | Enzyme | Km (µM) | kcat (s⁻¹) | kcat/Km (M⁻¹s⁻¹) | Reference(s) |
| Z-Phe-Arg-AMC | Cathepsin L (Human) | 0.77 | 1.5 | 1.95 x 10⁶ | [2] |
| Boc-Gln-Ala-Arg-AMC | Trypsin (Bovine Pancreas) | 5.99 | - | - | [3] |
| Suc-Ala-Ala-Pro-Phe-AMC | Chymotrypsin | - | - | - | [4] |
| Z-Gly-Gly-Arg-AMC | Thrombin | - | - | - | [5] |
| Z-Val-Val-Arg-AMC | Cathepsin S | - | - | - | [6] |
| Ac-Ala-Ala-Pro-Val-AMC | Human Neutrophil Elastase | - | - | - | [7] |
Note: This table provides kinetic data for other AMC-based substrates to offer a comparative context for the potential reactivity of PFR-AMC with these enzymes.
Experimental Protocols
General Protocol for Measuring Protease Activity using PFR-AMC
This protocol provides a general framework for a 96-well plate-based fluorometric assay. Specific buffer conditions and enzyme/substrate concentrations should be optimized for each enzyme.
Materials:
-
PFR-AMC substrate
-
Purified enzyme of interest
-
Assay Buffer (enzyme-specific, see below for examples)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
96-well black, flat-bottom microplates
-
Fluorescence microplate reader with excitation at ~380 nm and emission at ~460 nm
Stock Solution Preparation:
-
PFR-AMC Stock Solution (10 mM): Dissolve the appropriate amount of PFR-AMC powder in anhydrous DMSO to create a 10 mM stock solution. Store in light-protected aliquots at -20°C or -80°C.[8][9]
-
Enzyme Stock Solution: Prepare a concentrated stock solution of the purified enzyme in a suitable buffer and store according to the manufacturer's recommendations.
Assay Procedure:
-
Reagent Preparation: On the day of the experiment, thaw all reagents on ice. Prepare the required volume of Assay Buffer.
-
Substrate Dilution: Dilute the PFR-AMC stock solution in Assay Buffer to the desired working concentration. This concentration should ideally be at or below the Km value for linear kinetics.
-
Enzyme Dilution: Dilute the enzyme stock solution to the desired working concentration in ice-cold Assay Buffer. The optimal concentration should be determined empirically to ensure a linear reaction rate over the desired time course.
-
Assay Plate Setup:
-
Add Assay Buffer to all wells.
-
Add the diluted PFR-AMC working solution to each well.
-
Include "no enzyme" controls (substrate only) to determine background fluorescence.
-
Include "no substrate" controls (enzyme only) to account for any intrinsic fluorescence of the enzyme preparation.
-
-
Reaction Initiation: Pre-incubate the plate at the desired temperature (e.g., 37°C) for 5-10 minutes. Initiate the reaction by adding the diluted enzyme solution to each well.
-
Fluorescence Measurement: Immediately place the plate in the fluorescence microplate reader and begin kinetic measurements. Record fluorescence intensity at regular intervals (e.g., every 1-2 minutes) for a period of 30-60 minutes.
Data Analysis:
-
Background Subtraction: Subtract the average fluorescence values of the "no enzyme" control wells from all experimental wells.
-
Determine Initial Velocity (V₀): Plot fluorescence intensity versus time. The initial velocity of the reaction is the slope of the linear portion of this curve.
-
AMC Standard Curve: To convert the rate of fluorescence increase (RFU/min) to the rate of product formation (mol/min), a standard curve of free AMC should be prepared.[7][10][11]
-
Prepare a series of known concentrations of free AMC in the Assay Buffer.
-
Measure the fluorescence of each concentration.
-
Plot fluorescence versus AMC concentration to generate a standard curve.
-
-
Calculate Enzyme Activity: Use the slope from the standard curve to convert the initial velocities from RFU/min to moles of AMC released per minute.
Enzyme-Specific Assay Conditions
-
Plasma Kallikrein:
-
Assay Buffer: 50 mM Tris, pH 8.0, 100 mM NaCl, 0.01% Tween-20.[12]
-
-
Proteasome (Trypsin-like Activity):
-
Assay Buffer: 50 mM Tris-HCl, pH 7.5, 5 mM MgCl₂, 1 mM DTT, 2 mM ATP.[13]
-
Rationale: PFR-AMC can be used to assess the trypsin-like activity of the proteasome due to the presence of arginine at the P1 position.
-
-
Trypsin:
-
Assay Buffer: 50 mM Tris-HCl, pH 8.0, 100 mM NaCl, 10 mM CaCl₂.
-
-
Chymotrypsin:
-
Assay Buffer: 80 mM Tris-HCl, pH 7.8, 100 mM CaCl₂.[14]
-
-
Cathepsin B:
-
Assay Buffer: 50 mM MES or Sodium Acetate, 2.5 mM EDTA, pH 6.0. Add DTT to a final concentration of 2.5 mM immediately before use.[15]
-
Mandatory Visualizations
Signaling Pathways
Experimental Workflow
References
- 1. rsc.org [rsc.org]
- 2. KINETIC CHARACTERIZATION AND MOLECULAR DOCKING OF A NOVEL, POTENT, AND SELECTIVE SLOW-BINDING INHIBITOR OF HUMAN CATHEPSIN L - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Cathepsin B Dipeptidyl Carboxypeptidase and Endopeptidase Activities Demonstrated across a Broad pH Range - PMC [pmc.ncbi.nlm.nih.gov]
- 5. content.abcam.com [content.abcam.com]
- 6. mybiosource.com [mybiosource.com]
- 7. benchchem.com [benchchem.com]
- 8. resources.novusbio.com [resources.novusbio.com]
- 9. Investigation of diffusion-limited rates of chymotrypsin reactions by viscosity variation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Plasmin Activity Assay Kit (Fluorometric) (ab204728) is not available | Abcam [abcam.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. assaygenie.com [assaygenie.com]
- 15. benchchem.com [benchchem.com]
Pro-Phe-Arg-AMC: A Versatile Fluorogenic Substrate for Diverse Proteases
For Immediate Release
This technical guide provides an in-depth overview of the fluorogenic enzyme substrate, Pro-Phe-Arg-AMC (PFR-AMC), for researchers, scientists, and drug development professionals. PFR-AMC is a synthetic peptide substrate widely utilized for the sensitive detection of various protease activities. This document details the proteases that cleave this substrate, presents available kinetic data, outlines experimental protocols for its use, and illustrates the signaling pathways of key target enzymes.
Protease Specificity of this compound
This compound is a substrate for a range of proteases, primarily those with trypsin-like specificity that cleave after an Arginine (Arg) residue. The principal enzyme classes that hydrolyze PFR-AMC include:
-
Kallikreins: This family of serine proteases plays a crucial role in various physiological processes. PFR-AMC is a well-established substrate for pancreatic, urinary, and plasma kallikreins.[1][2][3]
-
Proteasome: The proteasome is a large protein complex responsible for degrading ubiquitinated proteins and is a key regulator of cellular protein homeostasis. The trypsin-like activity of the proteasome can be assayed using PFR-AMC.[1]
-
Cysteine Peptidases: Certain cysteine proteases, also known as thiol proteases, can also cleave PFR-AMC.[4] This includes some members of the cathepsin family, for which the related substrate Z-Phe-Arg-AMC is also commonly used.
Quantitative Data Presentation
| Protease Family | Specific Enzyme | Km (µM) | kcat (s⁻¹) | kcat/Km (M⁻¹s⁻¹) |
| Kallikreins | Human Kallikrein-related Peptidase 2 (KLK2) | ~5 x higher than glyco-KLK2 | 13.6 | Not Specified |
| Kallikreins | Glycosylated Human Kallikrein-related Peptidase 2 (glyco-KLK2) | Not Specified | 17.0 | Not Specified |
Note: The available literature provides a direct comparison of the Km value for KLK2 with its glycosylated form, indicating a 5-fold higher Km for the non-glycosylated enzyme with H-PFR-AMC.[5] Specific Km and kcat/Km values for this compound with other kallikreins, the proteasome, and various cysteine peptidases require further empirical determination.
Experimental Protocols
Detailed methodologies are crucial for the accurate and reproducible use of this compound in protease activity assays. Below are protocols for two of its primary targets: plasma kallikrein and the proteasome.
Protocol 1: Plasma Kallikrein Activity Assay
This protocol outlines a method to measure plasma kallikrein activity using a fluorogenic substrate like this compound.
Materials:
-
Human Plasma Kallikrein (active enzyme)
-
This compound
-
Assay Buffer: 50 mM Tris-HCl, pH 7.5, 150 mM NaCl
-
96-well black microplate
-
Fluorescence microplate reader (Excitation: 360-380 nm, Emission: 440-460 nm)
-
DMSO (for dissolving the substrate)
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of this compound in DMSO.
-
Prepare a working solution of Human Plasma Kallikrein in the assay buffer. The optimal concentration should be determined empirically.
-
Prepare a working solution of this compound by diluting the stock solution in the assay buffer to the desired final concentration.
-
-
Assay Protocol:
-
Add 50 µL of assay buffer to the wells of the 96-well plate.
-
Add 25 µL of the Human Plasma Kallikrein working solution to each well. Include a "no enzyme" control with only the assay buffer.
-
Pre-incubate the plate at 37°C for 15 minutes.
-
Initiate the reaction by adding 25 µL of the this compound working solution to each well.
-
Immediately place the plate in a pre-warmed fluorescence microplate reader.
-
-
Data Acquisition and Analysis:
-
Measure the fluorescence in kinetic mode for 30-60 minutes at 37°C.
-
Determine the initial reaction velocity (V₀) from the linear portion of the fluorescence versus time plot.
-
The rate of AMC release is directly proportional to the kallikrein activity.
-
Protocol 2: Proteasome Activity Assay
This protocol describes a method to measure the trypsin-like activity of the proteasome using this compound.
Materials:
-
Purified 20S or 26S Proteasome
-
This compound
-
Assay Buffer: 50 mM HEPES, pH 7.5, 10 mM KCl, 0.5 mM EDTA, 1 mM DTT
-
96-well black microplate
-
Fluorescence microplate reader (Excitation: 360-380 nm, Emission: 440-460 nm)
-
DMSO (for dissolving the substrate)
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of this compound in DMSO.
-
Dilute the purified proteasome in the assay buffer to the desired working concentration.
-
-
Assay Protocol:
-
To the wells of a 96-well plate, add the diluted proteasome solution. Include a "no enzyme" control.
-
Prepare a working solution of this compound in the assay buffer.
-
Initiate the reaction by adding the substrate solution to each well.
-
Incubate the plate at 37°C.
-
-
Data Acquisition and Analysis:
-
Measure the fluorescence intensity at various time points or continuously in a kinetic mode.
-
Calculate the rate of AMC release to determine the proteasome's trypsin-like activity.
-
Signaling Pathway Visualizations
To provide a broader context for the application of this compound, the following diagrams illustrate the signaling pathways for the Kallikrein-Kinin System and the Ubiquitin-Proteasome System.
Caption: A simplified diagram of the Kallikrein-Kinin System.
References
- 1. This compound › PeptaNova [peptanova.de]
- 2. Bachem H-Pro-Phe-Arg-AMC, Quantity: Each of 1 | Fisher Scientific [fishersci.com]
- 3. shop.bachem.com [shop.bachem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. A Single Glycan at the 99-Loop of Human Kallikrein-related Peptidase 2 Regulates Activation and Enzymatic Activity - PMC [pmc.ncbi.nlm.nih.gov]
Measuring Kallikrein Activity: A Technical Guide to the Pro-Phe-Arg-AMC Assay
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the use of the fluorogenic substrate Pro-Phe-Arg-AMC for the accurate and sensitive measurement of kallikrein activity. This document details the underlying signaling pathways, provides structured quantitative data for key kinetic parameters and inhibitors, and offers detailed experimental protocols for both plasma and tissue kallikrein assays.
Introduction to Kallikreins and the this compound Substrate
Kallikreins are a group of serine proteases that play crucial roles in various physiological and pathological processes, including inflammation, blood pressure regulation, and cancer progression. They are broadly classified into two main types: plasma kallikrein (KLKB1) and tissue kallikreins (KLKs). Accurate measurement of their enzymatic activity is paramount for understanding their function and for the development of targeted therapeutics.
The substrate, H-Pro-Phe-Arg-7-amido-4-methylcoumarin (this compound), is a highly sensitive and specific fluorogenic substrate for several kallikreins. The enzyme cleaves the amide bond between the arginine residue and the 7-amino-4-methylcoumarin (B1665955) (AMC) group, releasing the highly fluorescent AMC moiety. The rate of this fluorescence increase is directly proportional to the kallikrein activity.
Signaling Pathways Involving Kallikreins
Understanding the signaling cascades initiated by kallikreins is essential for contextualizing their activity measurements.
Plasma Kallikrein-Kinin System
Plasma kallikrein is a key component of the kallikrein-kinin system (KKS), which is primarily involved in inflammation and blood pressure control. Upon activation, plasma kallikrein cleaves high-molecular-weight kininogen (HK) to release the potent vasodilator, bradykinin (B550075). Bradykinin then exerts its effects by binding to bradykinin receptors B1R and B2R.
Tissue Kallikrein and Protease-Activated Receptors (PARs)
Tissue kallikreins, such as KLK1, can mediate cellular signaling through the activation of Protease-Activated Receptors (PARs). By cleaving the N-terminal domain of PARs, tissue kallikreins expose a tethered ligand that self-activates the receptor, leading to downstream signaling, often through MAPK pathways, which can influence processes like inflammation and cell proliferation.
Quantitative Data for Kallikrein Activity Measurement
The following tables summarize key quantitative parameters for the use of this compound and related substrates in kallikrein activity assays.
| Enzyme | Substrate | Km (µM) | kcat (s⁻¹) | kcat/Km (M⁻¹s⁻¹) | Reference(s) |
| Human Tissue Kallikrein 1 (KLK1) | Ac-Phe-Arg-AMC | 23 | 1.8 | 7.8 x 10⁴ | [1] |
| Human Kallikrein-related Peptidase 2 (KLK2) | H-Pro-Phe-Arg-AMC | 271 ± 23 | 1.3 ± 0.03 | 4.8 x 10³ | [2] |
| Porcine Pancreatic Kallikrein (immobilized) | Z-Phe-Arg-AMC | 15.48 ± 3 | - | - | [3] |
| Human Plasma Kallikrein | Synthetic Substrate | 315 ± 16 | - | - | [4] |
| Inhibitor | Target Kallikrein | Substrate Used | IC50 / Ki | Reference(s) |
| DX-2930 (Monoclonal Antibody) | Human Plasma Kallikrein | This compound | Ki = 0.120 ± 0.005 nM | [4] |
| Leupeptin | Porcine Pancreatic Kallikrein | Z-Phe-Arg-AMC | IC50 = 3.6 µM | [3] |
| Aprotinin | Various Kallikreins | This compound | Varies | General Knowledge |
| Ecallantide | Plasma Kallikrein | This compound | Varies | General Knowledge |
Experimental Protocols
Detailed methodologies for performing kallikrein activity assays using this compound in a 96-well plate format are provided below.
General Assay Workflow
Protocol 1: Plasma Kallikrein Activity Assay
This protocol is designed for measuring the activity of purified plasma kallikrein or for determining kallikrein-like activity in plasma samples.
Materials:
-
Purified human plasma kallikrein or plasma sample
-
This compound substrate
-
Assay Buffer: 50 mM Tris-HCl, 150 mM NaCl, pH 7.5-8.0
-
DMSO (for substrate stock solution)
-
Black, flat-bottom 96-well microplate
-
Fluorescence microplate reader
Procedure:
-
Substrate Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Further dilute the stock solution in Assay Buffer to the desired working concentration (e.g., 2X the final concentration). A typical final concentration is 10-100 µM.
-
Enzyme Preparation: Dilute purified plasma kallikrein in Assay Buffer to the desired concentration. For plasma samples, they may be used directly or diluted in Assay Buffer. If measuring total prekallikrein, pre-activation with an agent like dextran (B179266) sulfate (B86663) may be necessary.[5]
-
Assay Setup:
-
Add 50 µL of Assay Buffer to each well.
-
For inhibitor studies, add 25 µL of the inhibitor solution at various concentrations. For control wells, add 25 µL of Assay Buffer.
-
Add 25 µL of the diluted enzyme solution to each well.
-
Mix gently and pre-incubate the plate at 37°C for 10-15 minutes.
-
-
Reaction Initiation: Add 50 µL of the pre-warmed substrate solution to each well to initiate the reaction.
-
Fluorescence Measurement: Immediately place the plate in a fluorescence microplate reader pre-set to 37°C. Measure the fluorescence intensity kinetically for 15-30 minutes with readings every 1-2 minutes. Use an excitation wavelength of approximately 350-380 nm and an emission wavelength of approximately 440-460 nm.
-
Data Analysis:
-
Determine the initial reaction velocity (V₀) from the linear portion of the fluorescence versus time plot for each well.
-
To convert relative fluorescence units (RFU) to the concentration of product formed, create a standard curve using free AMC.
-
For kinetic studies, plot V₀ against substrate concentration and fit the data to the Michaelis-Menten equation to determine Km and Vmax.
-
For inhibitor studies, plot the percentage of inhibition against the inhibitor concentration to determine the IC50 value.
-
Protocol 2: Tissue Kallikrein (KLK1) Activity Assay
This protocol is suitable for measuring the activity of purified tissue kallikreins.
Materials:
-
Purified human tissue kallikrein 1 (KLK1)
-
This compound substrate
-
Assay Buffer: 50 mM Tris-HCl, 150 mM NaCl, pH 8.0[1]
-
DMSO (for substrate stock solution)
-
Black, flat-bottom 96-well microplate
-
Fluorescence microplate reader
Procedure:
-
Substrate Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Dilute the stock in Assay Buffer to a 2X working concentration.
-
Enzyme Preparation: Dilute purified KLK1 in Assay Buffer to the desired working concentration.
-
Assay Setup:
-
Add 50 µL of the diluted KLK1 solution to the wells of the microplate.[1]
-
For inhibitor studies, pre-incubate the enzyme with varying concentrations of the inhibitor for a specified time before adding the substrate.
-
-
Reaction Initiation: Start the reaction by adding 50 µL of the substrate solution to each well.[1]
-
Fluorescence Measurement: Immediately place the plate in a fluorescence reader and measure the increase in fluorescence intensity over time at a constant temperature (e.g., 37°C).[1] Use an excitation wavelength of ~350-380 nm and an emission wavelength of ~440-460 nm.
-
Data Analysis:
-
Calculate the initial velocity (V₀) from the linear portion of the fluorescence curve.
-
Use an AMC standard curve to convert RFU/min to moles of product formed per minute.
-
Determine kinetic parameters (Km, Vmax) or inhibitor IC50 values as described in the plasma kallikrein protocol.
-
Conclusion
The this compound fluorogenic substrate provides a robust and sensitive tool for the detailed characterization of kallikrein activity. The protocols and data presented in this guide offer a solid foundation for researchers to design and execute reliable enzymatic assays, contributing to a deeper understanding of kallikrein biology and aiding in the discovery and development of novel therapeutic agents.
References
- 1. benchchem.com [benchchem.com]
- 2. A Single Glycan at the 99-Loop of Human Kallikrein-related Peptidase 2 Regulates Activation and Enzymatic Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Activity assay based on the immobilized enzyme kallikrein and mass spectrometry [frontiersin.org]
- 4. Inhibition of Plasma Kallikrein by a Highly Specific Active Site Blocking Antibody - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Centrifugal analysis for plasma kallikrein activity, with use of the chromogenic substrate S-2302 - PubMed [pubmed.ncbi.nlm.nih.gov]
Pro-Phe-Arg-AMC as a Proteasome Substrate: An In-Depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the use of fluorogenic peptide substrates in the study of the proteasome, with a specific focus on Pro-Phe-Arg-AMC. While sometimes associated with the ubiquitin-proteasome system, it is crucial to note that this compound is a substrate for a broader range of proteases, including pancreatic and urinary kallikreins, and is not considered a highly specific substrate for the proteasome's catalytic subunits.[1] This guide will therefore also detail the use of more specific and widely characterized fluorogenic substrates for accurately measuring the distinct catalytic activities of the proteasome.
The Ubiquitin-Proteasome System: A Pathway of Controlled Protein Degradation
The ubiquitin-proteasome system (UPS) is a fundamental cellular pathway responsible for the regulated degradation of intracellular proteins. This process is essential for maintaining protein homeostasis, and its dysregulation is implicated in a multitude of diseases, including cancer and neurodegenerative disorders. The 26S proteasome, the central protease of this system, possesses three distinct catalytic activities: chymotrypsin-like, trypsin-like, and caspase-like.
Fluorogenic Assays for Measuring Proteasome Activity
Fluorogenic peptide substrates are invaluable tools for quantifying the specific activities of the proteasome. These substrates consist of a short peptide sequence recognized by a specific catalytic site, conjugated to a fluorescent reporter molecule, most commonly 7-amino-4-methylcoumarin (B1665955) (AMC). Upon cleavage of the amide bond between the peptide and AMC by the proteasome, the free AMC is released, resulting in a quantifiable increase in fluorescence.
Substrate Specificity of the Proteasome's Catalytic Subunits
The three catalytic subunits of the 20S proteasome core particle exhibit distinct substrate specificities. While there is some overlap, they are generally categorized as follows:
-
Chymotrypsin-like (CT-L, β5 subunit): Cleaves after large, hydrophobic residues.
-
Trypsin-like (T-L, β2 subunit): Cleaves after basic residues.
-
Caspase-like (C-L, β1 subunit): Cleaves after acidic residues.
This compound, with an arginine at the P1 position, is theoretically a substrate for the trypsin-like activity of the proteasome. However, more specific and well-characterized substrates are available and recommended for precise measurements.
| Proteasome Activity | Preferred Substrate(s) |
| Chymotrypsin-like (CT-L) | Suc-Leu-Leu-Val-Tyr-AMC (Suc-LLVY-AMC) |
| Trypsin-like (T-L) | Boc-Leu-Arg-Arg-AMC (Boc-LRR-AMC), Z-Ala-Arg-Arg-AMC (Z-ARR-AMC)[2][3][4] |
| Caspase-like (C-L) | Z-Leu-Leu-Glu-AMC (Z-LLE-AMC), Ac-Nle-Pro-Nle-Asp-AMC (Ac-nLPnLD-AMC)[5] |
Quantitative Data: Inhibition of Proteasome Activity
Table 1: IC50 Values for MG-132
| Proteasome Activity | Substrate Used | IC50 | Reference |
| Chymotrypsin-like | Not Specified | ~24.2 nM | [7] |
| Trypsin-like | Not Specified | 34.4 µM | [8] |
| Peptidylglutamyl-peptide hydrolyzing (Caspase-like) | Not Specified | 2.95 µM | [8] |
| Trypsin-like | Z-Ala-Arg-Arg-AMC | ~100 nM | [9] |
Note: The stereoisomer (R)-MG132 was used to obtain the IC50 values of 34.4 µM and 2.95 µM.[8]
Table 2: Inhibition of Proteasome Activities by Bortezomib (B1684674) and NPI-0052
| Inhibitor (Concentration) | Chymotrypsin-like Inhibition | Caspase-like Inhibition | Trypsin-like Inhibition | Reference |
| Bortezomib (3 nM) | 3% | 7% | - | [10] |
| NPI-0052 (1 nM) | 13% | 8% | 6% | [10] |
| Bortezomib (3 nM) + NPI-0052 (1 nM) | 40% | 43% | 20% | [10] |
Data is from a 30-minute treatment of MM.1S cells.[10]
Experimental Protocol: Fluorometric Measurement of Proteasome Activity in Cell Lysates
This protocol provides a general framework for measuring the trypsin-like activity of the proteasome using a fluorogenic AMC-conjugated substrate. It can be adapted for other proteasome activities by selecting the appropriate substrate.
Materials and Reagents
-
Cultured mammalian cells
-
Phosphate-Buffered Saline (PBS), ice-cold
-
Lysis Buffer (e.g., 50 mM HEPES, pH 7.5, 150 mM NaCl, 1 mM EDTA, 1% Triton X-100, and a protease inhibitor cocktail that is free of proteasome inhibitors)[2]
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5, 5 mM MgCl₂, 1 mM ATP)[2]
-
Fluorogenic Substrate Stock Solution (e.g., 10 mM Z-Ala-Arg-Arg-AMC in DMSO)[2]
-
Proteasome Inhibitor Stock Solution (e.g., 10 mM MG-132 in DMSO)[9]
-
Free AMC Standard Stock Solution (1 mM in DMSO)
-
Black 96-well microplate
-
Fluorescence microplate reader
Procedure
-
Preparation of Cell Lysates
-
Culture cells to 70-80% confluency. For inhibitor studies, treat cells with the desired compounds for the specified time.
-
Wash the cells twice with ice-cold PBS.
-
Lyse the cells by adding ice-cold lysis buffer and incubating on ice for 30 minutes with occasional vortexing.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant (cytosolic extract) and determine the protein concentration using a standard method (e.g., BCA assay). The lysates can be used immediately or stored at -80°C.[2]
-
-
AMC Standard Curve Generation
-
Prepare a series of dilutions of the AMC standard stock solution in Assay Buffer to obtain concentrations ranging from 0 to 20 µM.
-
Add 100 µL of each dilution to separate wells of the black 96-well microplate.
-
Measure the fluorescence at an excitation wavelength of 360-380 nm and an emission wavelength of 430-460 nm.[9]
-
Plot the fluorescence intensity (RFU) versus the AMC concentration to generate a standard curve.
-
-
Proteasome Activity Assay
-
In a black 96-well plate, prepare the following reactions in duplicate or triplicate:
-
Sample wells: Add 20-50 µg of cell lysate per well.
-
Inhibitor control wells: Add 20-50 µg of cell lysate per well and a proteasome inhibitor (e.g., MG-132 to a final concentration of 50 µM).[2]
-
Blank wells: Add lysis buffer instead of cell lysate.
-
-
Adjust the volume in all wells to 90 µL with Assay Buffer.
-
Pre-incubate the plate at 37°C for 10-15 minutes to allow any inhibitors to interact with the proteasome.[9]
-
Prepare a working solution of the fluorogenic substrate by diluting the stock solution in Assay Buffer to a final concentration of 100 µM.[2]
-
Initiate the reaction by adding 10 µL of the 100 µM substrate working solution to each well.[9]
-
Immediately place the plate in a fluorescence microplate reader pre-heated to 37°C.
-
Measure the fluorescence intensity (Excitation: 360-380 nm, Emission: 430-460 nm) every 5 minutes for 30-60 minutes.[2]
-
-
Data Analysis
-
For each well, plot the relative fluorescence units (RFU) versus time (minutes).
-
Determine the initial reaction velocity (V₀) from the linear portion of the curve (ΔRFU/min).
-
Subtract the rate of the inhibitor control wells from the sample wells to determine the proteasome-specific activity.
-
Use the AMC standard curve to convert the proteasome-specific activity from ΔRFU/min to pmol of AMC released/min.
-
Normalize the activity to the amount of protein in the lysate (e.g., pmol/min/µg of protein).
-
Conclusion
While this compound can be cleaved by the proteasome, its lack of specificity makes it a less than ideal choice for rigorously studying the trypsin-like activity of this complex. For researchers and drug development professionals seeking to accurately quantify the distinct catalytic activities of the proteasome, the use of well-characterized and more specific fluorogenic substrates such as Suc-LLVY-AMC, Boc-LRR-AMC, and Z-LLE-AMC is strongly recommended. The experimental protocols and quantitative data provided in this guide offer a solid foundation for the design and execution of robust and reliable proteasome activity assays.
References
- 1. This compound › PeptaNova [peptanova.de]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Measurement of the Multiple Activities of 26S Proteasomes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 8. bpsbioscience.com [bpsbioscience.com]
- 9. benchchem.com [benchchem.com]
- 10. Combination of proteasome inhibitors bortezomib and NPI-0052 trigger in vivo synergistic cytotoxicity in multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to Cysteine Peptidase Activity Assays Using Pro-Phe-Arg-AMC
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the use of the fluorogenic substrate Pro-Phe-Arg-7-amido-4-methylcoumarin (Pro-Phe-Arg-AMC) for the characterization of cysteine peptidase activity. This document outlines the core principles of the assay, detailed experimental protocols, and data interpretation, with a focus on applications in research and drug development.
Introduction to Cysteine Peptidases and the this compound Substrate
Cysteine peptidases, a large family of enzymes that includes the cathepsins, play crucial roles in a variety of physiological processes, including protein turnover, immune responses, and apoptosis.[1] Dysregulation of their activity is implicated in numerous pathologies, such as cancer, neurodegenerative disorders, and inflammatory diseases, making them attractive targets for therapeutic intervention.
The this compound substrate is a synthetic peptide that is recognized and cleaved by several cysteine peptidases, as well as other proteases like kallikreins.[2][3] The principle of the assay is based on the enzymatic hydrolysis of the amide bond between the arginine residue of the peptide and the fluorescent 7-amino-4-methylcoumarin (B1665955) (AMC) group. Upon cleavage, the highly fluorescent AMC is released, and the increase in fluorescence intensity over time is directly proportional to the peptidase activity.
Quantitative Data on Enzyme Kinetics and Inhibition
The following tables summarize key quantitative data for the interaction of cysteine peptidases with this compound and related substrates, as well as the potency of common inhibitors. It is important to note that kinetic parameters can be influenced by assay conditions such as pH, temperature, and buffer composition.
Table 1: Kinetic Parameters of Cysteine Peptidases with Fluorogenic Substrates
| Enzyme | Substrate | Km (μM) | kcat (s⁻¹) | kcat/Km (M⁻¹s⁻¹) | pH | Reference |
| Cathepsin K | This compound | 280 | 0.16 | 5.7 x 10² | 6.0 | [4] |
| Cathepsin B | Z-Phe-Arg-AMC | 58 | 3.5 | 6.0 x 10⁴ | 6.0 | [4] |
| Cathepsin L | Z-Phe-Arg-AMC | 8.3 | 3.4 | 4.1 x 10⁵ | 6.0 | [4] |
Note: Z-Phe-Arg-AMC is a closely related and commonly used substrate, and its kinetic data provides a valuable reference for the behavior of this compound.
Table 2: Inhibitor Potency (IC₅₀) against Cathepsin B
| Inhibitor | Substrate | IC₅₀ (nM) | pH | Reference |
| CA-074 | Z-Phe-Arg-AMC | 6 | 4.6 | |
| CA-074 | Z-Phe-Arg-AMC | 44 | 5.5 | |
| CA-074 | Z-Phe-Arg-AMC | 723 | 7.2 |
Experimental Protocols
This section provides detailed methodologies for performing cysteine peptidase activity assays using this compound.
General Cathepsin Activity Assay
This protocol is a general guideline and should be optimized for the specific cysteine peptidase and experimental conditions.
Materials:
-
Purified active cysteine peptidase (e.g., Cathepsin B, K, L)
-
This compound substrate
-
Assay Buffer: 50 mM MES or Sodium Acetate, 2.5 mM EDTA, pH adjusted to the optimal pH for the enzyme of interest (typically pH 5.5-6.0).
-
Reducing Agent: Dithiothreitol (DTT)
-
Inhibitor (Optional Control): A known inhibitor such as E-64 or CA-074.
-
Solvent: Anhydrous Dimethyl sulfoxide (B87167) (DMSO)
-
96-well black, flat-bottom microplates
-
Fluorescence microplate reader with filters for Ex/Em = ~360/460 nm.
Reagent Preparation:
-
Assay Buffer (1X): Prepare the buffer solution and adjust the pH. Immediately before use, add DTT to a final concentration of 2.5 mM. The reducing agent is crucial for maintaining the active site cysteine in a reduced state.
-
Enzyme Working Solution: Dilute the purified enzyme to the desired working concentration (e.g., 0.05 ng/µL) in 1X Assay Buffer. Keep the diluted enzyme on ice.
-
Substrate Stock Solution: Prepare a 10 mM stock solution of this compound in DMSO.
-
Substrate Working Solution: Dilute the 10 mM stock solution to the desired final concentration (e.g., 20 µM) in 1X Assay Buffer.
Assay Procedure:
-
Plate Setup:
-
Add 40 µL of the diluted enzyme working solution to each well of a 96-well plate.
-
Include "Blank" wells containing 40 µL of Assay Buffer without the enzyme to measure background fluorescence.
-
If testing inhibitors, add 10 µL of the inhibitor solution or vehicle (DMSO) to the appropriate wells.
-
-
Pre-incubation: Gently mix the plate and incubate for 15-30 minutes at room temperature, protected from light. This allows any inhibitors to interact with the enzyme.
-
Reaction Initiation: Add 50 µL of the substrate working solution to all wells to initiate the reaction. The final volume in each well will be 100 µL.
-
Fluorescence Measurement: Immediately place the plate in a fluorescence microplate reader. Measure the fluorescence intensity kinetically for 30-60 minutes at 37°C, with excitation at ~360 nm and emission at ~460 nm.
Data Analysis:
-
Background Subtraction: Subtract the average fluorescence values of the "Blank" wells from all other wells.
-
Determine Initial Velocity: Plot fluorescence intensity versus time. The initial velocity (V₀) of the reaction is the slope of the linear portion of this curve.
-
Inhibitor Analysis: To determine the IC₅₀ value of an inhibitor, plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve.
Visualization of Experimental Workflow and Signaling Pathway
Experimental Workflow
The following diagram illustrates the general workflow for a cysteine peptidase activity assay.
Caption: General workflow for a fluorometric cysteine peptidase activity assay.
Cathepsin B-Mediated Apoptotic Signaling Pathway
Cysteine peptidases, such as Cathepsin B, are known to be involved in the initiation of apoptosis through the intrinsic pathway. The following diagram depicts a simplified representation of this signaling cascade.
Caption: Simplified signaling pathway of Cathepsin B-mediated apoptosis.
References
Pro-Phe-Arg-AMC: An In-depth Technical Guide to a Versatile Fluorogenic Substrate
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the fluorogenic peptide substrate, L-Prolyl-L-phenylalanyl-L-arginine 7-amido-4-methylcoumarin (Pro-Phe-Arg-AMC). It is designed to serve as a core resource for researchers, scientists, and drug development professionals employing this versatile tool for the characterization of protease activity. This document details the substrate's fundamental properties, mechanism of action, and applications in enzyme kinetics. Furthermore, it offers detailed experimental protocols and presents available quantitative data to facilitate robust and reproducible assay design.
Introduction
This compound is a synthetic tripeptide substrate widely utilized for the sensitive and continuous assay of a variety of proteases. Its high sensitivity makes it a valuable tool for studying enzymes such as plasma, pancreatic, and urinary kallikreins, as well as trypsin-like enzymes.[1][2] The substrate's design incorporates a specific peptide sequence (Pro-Phe-Arg) that is recognized and cleaved by target proteases, linked to a fluorogenic leaving group, 7-amido-4-methylcoumarin (AMC). Enzymatic hydrolysis of the amide bond between arginine and AMC liberates the highly fluorescent AMC molecule, providing a real-time measure of enzyme activity.
Core Properties of this compound
A foundational understanding of the physicochemical properties of this compound is essential for its effective use in enzymatic assays.
| Property | Value | Reference |
| Molecular Formula | C30H37N7O5 | MedChemExpress |
| Molecular Weight | 575.66 g/mol | MedChemExpress |
| Appearance | White to off-white solid | Generic |
| Solubility | Soluble in DMSO | [1][2] |
| Storage | Store at -20°C, protected from light and moisture. | MedChemExpress |
Mechanism of Action
The utility of this compound as a fluorogenic substrate lies in its straightforward enzymatic cleavage, which results in a readily detectable fluorescent signal.
Enzymatic Cleavage Pathway
The fundamental principle of the assay is the enzymatic hydrolysis of the peptide-AMC bond. In its intact form, the fluorescence of the AMC moiety is quenched. Upon cleavage by a target protease, the free AMC is released, resulting in a significant increase in fluorescence.
Fluorometric Detection
The liberated 7-amino-4-methylcoumarin (B1665955) (AMC) is a fluorophore with well-characterized excitation and emission spectra.
| Parameter | Wavelength Range (nm) |
| Excitation Maximum (λex) | 360 - 380 |
| Emission Maximum (λem) | 440 - 460 |
Quantitative Data: Enzyme Kinetics
To provide a frame of reference, the following table includes kinetic parameters for closely related substrates with these proteases. It is crucial to note that these values are for different substrates and should be considered as approximations for assay design purposes. The actual kinetic constants for this compound should be determined empirically under specific experimental conditions.
| Enzyme | Substrate | Km (µM) | kcat (s⁻¹) | kcat/Km (M⁻¹s⁻¹) | Assay Conditions (Typical) |
| Thrombin | Z-GGR-AMC | 100 | 1.03 | 1.03 x 10⁴ | pH 7.4, 37°C |
| Trypsin | Boc-QAR-AMC | 34 - 40 | Not Specified | 1.17 x 10⁶ | pH 8.0, 25°C |
| Plasma Kallikrein | Z-Phe-Arg-AMC | Not Specified | Not Specified | Not Specified | pH 7.5, 37°C |
Data for thrombin and trypsin are for different, albeit similar, AMC-conjugated peptide substrates. The use of this compound with plasma kallikrein is documented, but specific kinetic constants were not found in the search results.
Experimental Protocols
The following protocols provide a general framework for conducting protease activity assays using this compound. Optimization of substrate and enzyme concentrations, as well as buffer conditions, is recommended for each specific application.
General Experimental Workflow
The workflow for a typical enzyme kinetic assay using this compound involves several key steps from reagent preparation to data analysis.
References
The Core Principles of 7-amido-4-methylcoumarin (AMC) Fluorescence: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the fluorescence principles of 7-amido-4-methylcoumarin (AMC), a widely utilized fluorophore in biochemical and cellular assays. We will delve into the core mechanisms of its fluorescence, its application as a fluorogenic substrate, and provide detailed experimental protocols for its use in enzyme activity assays, particularly in the context of drug discovery and development.
The Fundamental Principle of AMC Fluorescence
7-amido-4-methylcoumarin (AMC) is a blue-emitting fluorophore that forms the basis of numerous sensitive and continuous enzyme assays. The core of its utility lies in the significant difference in fluorescence properties between its free and conjugated forms.
In its free, unconjugated state, AMC exhibits strong fluorescence with excitation and emission maxima typically in the ultraviolet and blue regions of the spectrum, respectively.[1][2] However, when the 7-amino group of AMC is linked to a substrate, such as a peptide or another molecule, via an amide bond, its fluorescence is substantially quenched.[3] This quenching is a result of the alteration of the electronic conjugated system of the coumarin (B35378) ring upon derivatization of the amide group.[4]
The principle of AMC-based assays relies on the enzymatic cleavage of this amide bond. Upon hydrolysis by a specific enzyme, free AMC is liberated, leading to a significant increase in fluorescence intensity. This direct proportionality between enzymatic activity and the rate of fluorescence increase allows for real-time, quantitative measurement of enzyme kinetics.[3]
Mechanism of Fluorescence Quenching and Release
The fluorescence of AMC is intrinsically linked to its extended π-electron system. When conjugated to a peptide, the electronic properties of the 7-amino group are altered, disrupting this system and leading to a non-fluorescent or very weakly fluorescent state. Enzymatic hydrolysis of the amide bond restores the original electronic configuration of the 7-amino group, thereby "switching on" the fluorescence.
Figure 1: Principle of AMC-based fluorogenic assays.
Quantitative Spectroscopic Data
A thorough understanding of the quantitative photophysical properties of AMC is crucial for accurate and reproducible experimental design. The following table summarizes key spectroscopic data for free AMC. It is important to note that these values can be influenced by environmental factors such as solvent polarity and pH.
| Property | Value | Conditions | Reference(s) |
| Excitation Maximum (λex) | ~341-365 nm | Dependent on solvent and pH | [1][3] |
| 354 nm | Ethanol | [5] | |
| 380 nm | Assay Buffer | [5][6][7] | |
| Emission Maximum (λem) | ~440-460 nm | Dependent on solvent and pH | [3] |
| 441 nm | [1] | ||
| 460 nm | Assay Buffer | [5][7] | |
| Molar Extinction Coefficient (ε) | 17,800 M⁻¹cm⁻¹ | Ethanol | [5][8] |
| Quantum Yield (Φ) | ~0.5 | Ethanol | [9] |
| 0.1 | Water | [9] | |
| pH Stability | Stable fluorescence | pH 3-11 | [6] |
Experimental Protocols
Detailed and consistent experimental protocols are paramount for obtaining reliable data in AMC-based assays. Below are methodologies for key experiments.
AMC Standard Curve Generation
To quantify enzyme activity, it is essential to generate a standard curve that correlates fluorescence intensity (Relative Fluorescence Units, RFU) with a known concentration of free AMC.
Materials:
-
7-amino-4-methylcoumarin (AMC) powder
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Assay Buffer (specific to the enzyme of interest)
-
96-well black, flat-bottom microplate
-
Fluorescence microplate reader
Procedure:
-
Prepare a 1 mM AMC stock solution: Dissolve the appropriate amount of AMC powder in DMSO. Store this stock solution at -20°C, protected from light.
-
Prepare a series of AMC dilutions: Create a dilution series of the AMC stock solution in the assay buffer to generate a standard curve (e.g., 0, 2.5, 5, 10, 20, 50, 100 µM).
-
Plate the standards: Pipette a fixed volume (e.g., 100 µL) of each AMC dilution into the wells of the 96-well plate. Include a blank with assay buffer only.
-
Measure fluorescence: Read the fluorescence intensity on a microplate reader using the appropriate excitation and emission wavelengths for AMC (e.g., Ex: 360 nm, Em: 460 nm).
-
Plot the standard curve: Plot the background-subtracted RFU values against the corresponding AMC concentrations. Perform a linear regression to obtain the slope, which represents the RFU per mole of AMC.
General Protease Activity Assay (Kinetic)
This protocol provides a framework for measuring the activity of a purified protease in a continuous kinetic assay.
Materials:
-
Purified protease
-
AMC-conjugated peptide substrate specific for the protease
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5, 150 mM NaCl)
-
Enzyme and substrate stock solutions (typically in DMSO)
-
96-well black, flat-bottom microplate
-
Fluorescence microplate reader with kinetic reading capabilities
Procedure:
-
Reagent Preparation: Thaw all reagents on ice. Prepare working solutions of the enzyme and substrate by diluting the stock solutions in assay buffer to the desired final concentrations.
-
Assay Setup: In the wells of the microplate, add the assay buffer and the enzyme solution. Include a "no enzyme" control.
-
Equilibration: Incubate the plate at the desired assay temperature (e.g., 37°C) for 5-10 minutes.
-
Initiate the Reaction: Add the substrate working solution to all wells to start the reaction.
-
Kinetic Measurement: Immediately place the plate in the fluorescence reader and begin measuring the fluorescence intensity at regular intervals (e.g., every 60 seconds) for a set period (e.g., 30-60 minutes).
-
Data Analysis:
-
Subtract the background fluorescence (from the "no enzyme" control) from all readings.
-
Plot the fluorescence intensity (RFU) versus time for each sample.
-
Determine the initial reaction velocity (V₀) from the slope of the linear portion of the curve.
-
Convert the V₀ (in RFU/min) to the rate of substrate hydrolysis (in moles/min) using the slope from the AMC standard curve.
-
Figure 2: Generalized workflow for an AMC-based enzyme assay.
Application in Signaling Pathways and Drug Discovery
AMC-based fluorogenic substrates are invaluable tools for studying signaling pathways and for high-throughput screening (HTS) of enzyme inhibitors in drug discovery.
Monitoring Caspase Activity in Apoptosis
A prominent application of AMC-based assays is the detection of caspase activity, a hallmark of apoptosis (programmed cell death). Specific peptide sequences recognized by different caspases are conjugated to AMC. For instance, the substrate Ac-DEVD-AMC is specific for caspase-3 and caspase-7.[7][10][11] Cleavage of this substrate by active caspases in cell lysates provides a quantitative measure of apoptosis.[7][10]
Figure 3: Detection of caspase-3 activation using an AMC substrate.
Assaying the Ubiquitin-Proteasome System
The ubiquitin-proteasome system is crucial for protein degradation and cellular regulation. Deubiquitinating enzymes (DUBs) play a key role in this pathway by removing ubiquitin from target proteins. Ubiquitin-AMC (Ub-AMC) is a fluorogenic substrate used to measure the activity of a broad range of DUBs.[1][6] This assay is widely employed in HTS campaigns to identify inhibitors of specific DUBs, which are promising therapeutic targets for various diseases, including cancer and neurodegenerative disorders.[3][12]
Conclusion
7-amido-4-methylcoumarin is a powerful and versatile fluorescent probe that has become a cornerstone of enzyme kinetics and high-throughput screening. Its fundamental principle of fluorescence quenching upon conjugation and subsequent release upon enzymatic cleavage provides a sensitive and continuous method for measuring a wide range of enzymatic activities. A thorough understanding of its photophysical properties and the implementation of robust experimental protocols are essential for leveraging the full potential of AMC-based assays in basic research and drug development.
References
- 1. Assay Systems for Profiling Deubiquitinating Activity [mdpi.com]
- 2. benchchem.com [benchchem.com]
- 3. bpsbioscience.com [bpsbioscience.com]
- 4. bdbiosciences.com [bdbiosciences.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. Ub-AMC - Wikipedia [en.wikipedia.org]
- 7. Caspase-3 Activity Assay Kit | Cell Signaling Technology [cellsignal.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. media.cellsignal.com [media.cellsignal.com]
- 11. SensoLyte® Homogeneous AMC Caspase-3/7 Assay Kit Fluorimetric - 1 kit [eurogentec.com]
- 12. reactionbiology.com [reactionbiology.com]
Pro-Phe-Arg-AMC: A Comprehensive Technical Guide to a Key Fluorogenic Substrate
Introduction
Prolyl-Phenylalanyl-Arginine-7-amido-4-methylcoumarin (Pro-Phe-Arg-AMC) is a highly sensitive fluorogenic substrate pivotal in the study of a specific class of serine proteases, particularly those with trypsin-like activity. Since its initial synthesis and characterization, it has become an indispensable tool in basic research, clinical diagnostics, and drug discovery. This technical guide provides an in-depth overview of the discovery, mechanism of action, and practical application of this compound for researchers, scientists, and drug development professionals.
Discovery and Historical Context
The development of this compound is rooted in the broader history of synthetic protease substrates. One of the earliest applications of synthetic peptides was to screen for and characterize enzymatic processes.[1] To facilitate quantitative analysis of enzyme kinetics, researchers developed substrates bearing chromogenic or fluorogenic moieties.[1]
In 1977, a seminal paper by Morita et al. described the synthesis of twenty new peptide-4-methylcoumarin amides (MCA), including Pro-Phe-Arg-MCA, as potential fluorogenic substrates for a variety of proteases.[2] Their work demonstrated that Pro-Phe-Arg-MCA was a highly specific and sensitive substrate for pancreatic and urinary kallikreins.[2] This discovery provided a valuable new tool for the study of the kallikrein-kinin system, a crucial pathway in inflammation, blood pressure regulation, and coagulation.
Mechanism of Action
The utility of this compound as a fluorogenic substrate lies in the principle of fluorescence quenching and dequenching. The 7-amino-4-methylcoumarin (B1665955) (AMC) fluorophore, when linked to the peptide via an amide bond, exhibits minimal fluorescence.[3] This is due to a change in the conjugated system of electrons in the AMC molecule when its amide group is derivatized.[3]
Proteases with specificity for cleaving at the C-terminus of an arginine residue, such as kallikreins and trypsin, recognize the Pro-Phe-Arg sequence. The enzyme catalyzes the hydrolysis of the amide bond between the C-terminal arginine and the AMC molecule. This cleavage event liberates the free AMC fluorophore, which then exhibits a significant increase in fluorescence upon excitation. The rate of this increase in fluorescence is directly proportional to the enzymatic activity.
The fluorescence of free AMC is typically measured with an excitation wavelength in the range of 360-380 nm and an emission wavelength in the range of 440-460 nm.[4][5]
Quantitative Data
A thorough understanding of the kinetic parameters of an enzyme-substrate interaction is crucial for accurate and reproducible experimental design. The Michaelis constant (Kₘ) and the catalytic rate constant (kcat) are key indicators of enzyme affinity and turnover rate, respectively. The catalytic efficiency is represented by the kcat/Kₘ ratio.
Table 1: Physicochemical and Spectral Properties of this compound and Liberated AMC
| Parameter | Value | Notes |
| This compound | ||
| Molecular Formula | C₃₀H₃₇N₇O₅ | [6][7] |
| Molecular Weight | 575.67 g/mol | [6] |
| CAS Number | 65147-21-9 | [6][7] |
| Liberated AMC | ||
| Excitation Maximum | 360 - 380 nm | [4][5] |
| Emission Maximum | 440 - 460 nm | [4][5] |
Table 2: Kinetic Parameters of this compound with Various Proteases
| Enzyme | Kₘ (µM) | kcat (s⁻¹) | kcat/Kₘ (M⁻¹s⁻¹) | Assay Conditions |
| Plasma Kallikrein | Data not available | Data not available | Data not available | Data not available |
| Pancreatic Kallikrein | Data not available | Data not available | Data not available | Data not available |
| Trypsin | Data not available | Data not available | Data not available | Data not available |
| Factor XIIa | Data not available | Data not available | Data not available | Assay in 20 mM Tris-HCl, pH 7.5, 150 mM NaCl, 1 mM EDTA, 0.1% PEG-8000, and 0.1% Triton X-100 with 10 µM substrate.[8] |
| Recombinant Hepsin | Data not available | Data not available | Data not available | Assay in 20 mM Tris-HCl, pH 7.5, 150 mM NaCl, 1 mM EDTA, 0.1% PEG-8000, and 0.1% Triton X-100 with 10 µM substrate.[8] |
| Recombinant Matriptase | Data not available | Data not available | Data not available | Assay in 20 mM Tris-HCl, pH 7.5, 150 mM NaCl, 1 mM EDTA, 0.1% PEG-8000, and 0.1% Triton X-100 with 10 µM substrate.[8] |
Experimental Protocols
Accurate and reproducible results depend on meticulous experimental design and execution. The following protocols provide a framework for using this compound in enzyme activity assays.
Preparation of Reagents
-
Substrate Stock Solution (10 mM): Dissolve this compound in anhydrous Dimethyl Sulfoxide (DMSO). Store in aliquots at -20°C, protected from light.[4]
-
Enzyme Solution: Prepare a stock solution of the purified enzyme in a suitable buffer that ensures stability. The optimal final enzyme concentration should be determined empirically to ensure linear reaction kinetics. Store on ice during use and at the recommended temperature for long-term storage.
-
Assay Buffer: The composition of the assay buffer will depend on the specific enzyme being studied. A common buffer for trypsin-like proteases is 50 mM Tris-HCl, 150 mM NaCl, pH 7.5-8.0.[8] Specific buffers for other enzymes may include additional components. For example, a buffer for Factor XIIa can be 20 mM Tris-HCl, pH 7.5, 150 mM NaCl, 1 mM EDTA, 0.1% PEG-8000, and 0.1% Triton X-100.[8]
-
AMC Standard Stock Solution (1 mM): Dissolve 7-amino-4-methylcoumarin in DMSO. This will be used to generate a standard curve.
AMC Standard Curve Generation
To convert the relative fluorescence units (RFU) obtained from the assay into the molar amount of product formed, a standard curve of free AMC is essential.
-
Prepare Serial Dilutions: From the 1 mM AMC stock solution, prepare a series of dilutions in the assay buffer to generate a standard curve (e.g., 0-10 µM).[4]
-
Plate Setup: Add a fixed volume (e.g., 100 µL) of each AMC standard dilution to the wells of a black, flat-bottom 96-well microplate. Include a blank control containing only the assay buffer.
-
Fluorescence Measurement: Place the plate in a fluorescence microplate reader and measure the fluorescence intensity at an excitation wavelength of ~360-380 nm and an emission wavelength of ~440-460 nm.
-
Data Analysis: Subtract the average fluorescence of the blank from all readings. Plot the fluorescence intensity (RFU) versus the known AMC concentration and perform a linear regression to obtain the slope (RFU/µM).
Protocol for Determining Michaelis-Menten Constants (Kₘ and Vₘₐₓ)
-
Reagent Preparation:
-
Prepare a stock solution of this compound in DMSO (e.g., 10 mM).
-
Prepare a series of dilutions of the substrate in the assay buffer. A typical concentration range for determining Kₘ would be 0.1 to 10 times the expected Kₘ value.
-
Dilute the purified enzyme in the assay buffer to a working concentration that ensures linear reaction kinetics.
-
-
Assay Setup:
-
To the wells of a 96-well black microplate, add a fixed volume (e.g., 50 µL) of each substrate dilution.
-
Include control wells:
-
"No enzyme" control for each substrate concentration to measure background fluorescence.
-
"No substrate" control with the enzyme.
-
-
-
Enzyme Reaction and Measurement:
-
Initiate the reaction by adding a fixed volume (e.g., 50 µL) of the diluted enzyme solution to each well.
-
Immediately place the plate in a pre-warmed (e.g., 37°C) fluorescence microplate reader.
-
Measure the fluorescence intensity kinetically over a set period (e.g., 15-30 minutes) with readings taken every 1-2 minutes. Use an excitation wavelength of 360-380 nm and an emission wavelength of 440-460 nm.[9]
-
-
Data Analysis:
-
Subtract the background fluorescence from the "no enzyme" control wells.
-
Determine the initial reaction velocity (V₀) from the linear portion of the fluorescence versus time plot for each substrate concentration.
-
Convert the fluorescence units (RFU/min) to the concentration of product formed (µM/min) using the slope from the AMC standard curve.
-
Plot the initial velocities (V₀) against the substrate concentrations ([S]) and fit the data to the Michaelis-Menten equation (V₀ = (Vmax * [S]) / (Kₘ + [S])) using a non-linear regression software to determine the Kₘ and Vmax values.[9]
-
Calculate kcat from the Vmax value (kcat = Vmax / [E]t, where [E]t is the total enzyme concentration).[9]
-
Signaling Pathways and Experimental Workflows
This compound is a valuable tool for studying enzymes involved in critical signaling pathways. The following diagrams, generated using the DOT language, illustrate some of these pathways and the experimental workflow for kinetic analysis.
Conclusion
This compound remains a cornerstone fluorogenic substrate for the study of trypsin-like serine proteases. Its high sensitivity and specificity have enabled significant advancements in our understanding of the physiological and pathological roles of enzymes such as kallikreins and thrombin. The detailed protocols and quantitative data provided in this guide are intended to facilitate the effective and reproducible use of this valuable research tool in both academic and industrial settings, ultimately contributing to the development of novel therapeutics.
References
- 1. Peptide News from Bachem: pNA and AMC Substrates in Milligram to Multi-Gram Quantities - Clinical Trials Arena [clinicaltrialsarena.com]
- 2. This compound › PeptaNova [peptanova.de]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. Z-Phe-Arg-AMC (Kallikrein substrate) - Echelon Biosciences [echelon-inc.com]
- 6. Bachem H-Pro-Phe-Arg-AMC, Quantity: Each of 1 | Fisher Scientific [fishersci.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Inhibition of Plasma Kallikrein by a Highly Specific Active Site Blocking Antibody - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
Pro-Phe-Arg-AMC: A Versatile Fluorogenic Substrate in Enzyme Research and Drug Discovery
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
The synthetic peptide Pro-Phe-Arg-7-amido-4-methylcoumarin (Pro-Phe-Arg-AMC) is a highly sensitive fluorogenic substrate utilized in the characterization of various proteases. Its cleavage by specific enzymes results in the release of the highly fluorescent molecule 7-amino-4-methylcoumarin (B1665955) (AMC), providing a convenient and continuous assay for enzyme activity. This technical guide provides a comprehensive overview of the applications of this compound, with a focus on its use in studying plasma kallikrein and the proteasome, two key players in human physiology and disease.
Core Applications of this compound
This compound is a valuable tool for:
-
Enzyme Activity Assays: Quantifying the catalytic activity of specific proteases.
-
Enzyme Inhibition Studies: Screening and characterizing potential inhibitors of target enzymes, crucial for drug development.
-
Kinetic Analysis: Determining key enzyme kinetic parameters such as the Michaelis-Menten constant (Km) and the catalytic rate constant (kcat).
The primary enzymes that recognize and cleave this compound include:
-
Plasma Kallikrein: A serine protease involved in the kallikrein-kinin system, which regulates blood pressure, inflammation, and coagulation.
-
Proteasome: A large protein complex responsible for degrading unwanted or damaged proteins, playing a critical role in cellular homeostasis. This compound is specifically a substrate for the trypsin-like activity of the proteasome.
-
Other Kallikreins: Including pancreatic and urinary kallikreins.[1][2]
-
Soybean Trypsin-like Enzyme: A plant-derived protease.[1][2]
-
Factor XIIa: A coagulation factor that can also cleave this substrate.[3]
-
Tissue Kallikrein 1 & 2, Hepsin, and Matriptase: Other serine proteases that can utilize this compound as a substrate.[3]
Data Presentation: Enzyme Specificity and Kinetic Parameters
While this compound is a substrate for several enzymes, detailed kinetic parameters are not always readily available in the literature. The following table summarizes the known target enzymes and notes on their interaction with this substrate.
| Enzyme | Substrate Specificity | Km | kcat | kcat/Km | Notes |
| Plasma Kallikrein | High | Not available | Not available | Not available | A highly sensitive substrate for this enzyme.[1][2] |
| Proteasome (Trypsin-like activity) | Moderate | Not available | Not available | Not available | Used to measure the trypsin-like activity of the proteasome. |
| Tissue Kallikrein (human urine) | Lower than novel substrates | Not available | Not available | Not available | Hydrolyzed less readily than some newly developed substrates.[4] |
| Factor XIIa | Yes | Not available | Not available | Not available | Cleavage has been demonstrated in specificity screens.[3] |
| Trypsin | Yes | Not available | Not available | Not available | Used as a substrate in specificity assays.[3] |
| Tissue Kallikrein 1 & 2 | Yes | Not available | Not available | Not available | Utilized in enzyme inhibition studies.[3] |
| Hepsin | Yes | Not available | Not available | Not available | Utilized in enzyme inhibition studies.[3] |
| Matriptase | Yes | Not available | Not available | Not available | Utilized in enzyme inhibition studies.[3] |
Experimental Protocols
Plasma Kallikrein Activity Assay using this compound
This protocol outlines a general procedure for measuring plasma kallikrein activity in a 96-well plate format.
Materials:
-
Purified human plasma kallikrein
-
This compound substrate
-
Assay Buffer: e.g., 20 mM Tris-HCl, pH 7.5, 150 mM NaCl, 1 mM EDTA, 0.1% PEG-8000, and 0.1% Triton X-100[3]
-
DMSO (for dissolving the substrate)
-
96-well black microplate
-
Fluorescence microplate reader
Procedure:
-
Prepare this compound stock solution: Dissolve this compound in DMSO to a concentration of 10 mM. Store at -20°C.
-
Prepare working solutions:
-
Dilute the plasma kallikrein enzyme to the desired concentration in pre-warmed assay buffer.
-
Prepare a range of this compound concentrations (e.g., 10, 50, or 100 µM) by diluting the stock solution in assay buffer.[5]
-
-
Assay setup:
-
Add 50 µL of assay buffer to each well of the 96-well plate.
-
Add 25 µL of the diluted plasma kallikrein solution to each well.
-
Include control wells:
-
No-enzyme control: Add 25 µL of assay buffer instead of the enzyme solution.
-
Inhibitor control (optional): Pre-incubate the enzyme with a known inhibitor before adding the substrate.
-
-
-
Initiate the reaction: Add 25 µL of the this compound working solution to each well to start the reaction.
-
Fluorescence measurement: Immediately place the plate in a fluorescence microplate reader pre-heated to 37°C. Measure the fluorescence intensity kinetically with excitation at approximately 360 nm and emission at 480 nm.[5] Readings should be taken at regular intervals (e.g., every 1-2 minutes) for a period of 30-60 minutes.
-
Data analysis:
-
Determine the initial reaction velocity (V₀) from the linear portion of the fluorescence versus time plot for each substrate concentration.
-
If determining kinetic parameters, plot V₀ against the substrate concentration and fit the data to the Michaelis-Menten equation.
-
Proteasome Trypsin-Like Activity Assay using this compound
This protocol provides a framework for measuring the trypsin-like activity of the proteasome in cell lysates or with purified enzyme.
Materials:
-
Cell lysate or purified 20S/26S proteasome
-
This compound substrate
-
Assay Buffer: e.g., 20 mM Tris-HCl, pH 7.5, 5 mM MgCl₂, 1 mM DTT[1]
-
Lysis Buffer (for cell lysates): e.g., 50 mM HEPES (pH 7.5), 150 mM NaCl, 1 mM EDTA, 1% Triton X-100, and protease inhibitor cocktail (proteasome inhibitor-free)[1]
-
DMSO (for dissolving the substrate)
-
Proteasome inhibitor (e.g., MG132) for control experiments
-
96-well black microplate
-
Fluorescence microplate reader
Procedure:
-
Prepare cell lysates (if applicable):
-
Culture cells to the desired confluency.
-
Wash cells with ice-cold PBS.
-
Lyse cells with ice-cold lysis buffer and incubate on ice.
-
Centrifuge to pellet cell debris and collect the supernatant.
-
Determine the protein concentration of the lysate.
-
-
Prepare this compound stock solution: Dissolve this compound in DMSO to a concentration of 10 mM. Store at -20°C.
-
Prepare working solutions:
-
Dilute the cell lysate or purified proteasome to the desired concentration in assay buffer.
-
Prepare a working solution of this compound by diluting the stock solution in assay buffer to a final concentration of, for example, 100 µM.
-
-
Assay setup:
-
In a 96-well black plate, add 20-50 µg of cell lysate or an appropriate amount of purified proteasome per well.
-
For negative controls, include wells with lysate/proteasome pre-incubated with a proteasome inhibitor (e.g., 50 µM MG132) for 15 minutes at 37°C.[1]
-
Adjust the volume in each well with assay buffer.
-
-
Initiate the reaction: Add the this compound working solution to each well to a final volume of 100-200 µL.
-
Fluorescence measurement: Immediately place the plate in a fluorescence microplate reader pre-heated to 37°C. Measure the fluorescence intensity kinetically with excitation at approximately 380 nm and emission at 460 nm.[6] Take readings every 5 minutes for 30-60 minutes.
-
Data analysis:
-
Calculate the rate of the reaction (RFU/min) from the linear portion of the kinetic curve.
-
Normalize the activity to the protein concentration of the lysate (RFU/min/µg protein).
-
Mandatory Visualization
Signaling Pathways
Experimental Workflow
References
- 1. benchchem.com [benchchem.com]
- 2. Bachem H-Pro-Phe-Arg-AMC, Quantity: Each of 1 | Fisher Scientific [fishersci.com]
- 3. Inhibition of Plasma Kallikrein by a Highly Specific Active Site Blocking Antibody - PMC [pmc.ncbi.nlm.nih.gov]
- 4. [New dipeptide fluorogenic substrates of human tissue kallikrein] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Kallikrein Substrate, fluorescent Z-Phe-Arg-AMC - 10 mg [anaspec.com]
- 6. med.fsu.edu [med.fsu.edu]
An In-depth Technical Guide to Pro-Phe-Arg-AMC (CAS 65147-21-9)
For Researchers, Scientists, and Drug Development Professionals
Introduction
L-Prolyl-L-phenylalanyl-L-arginine-7-amido-4-methylcoumarin, commonly abbreviated as Pro-Phe-Arg-AMC or PFR-AMC, is a highly sensitive fluorogenic substrate with the CAS number 65147-21-9. This synthetic peptide is a valuable tool in the study of various serine proteases due to its specific cleavage sequence, which releases the fluorescent molecule 7-amino-4-methylcoumarin (B1665955) (AMC). This release allows for the real-time kinetic measurement of enzyme activity. This technical guide provides a comprehensive overview of this compound, including its biochemical properties, enzymatic targets, detailed experimental protocols, and its application in studying relevant signaling pathways.
Biochemical and Physicochemical Properties
This compound is a synthetic tripeptide linked to a fluorescent reporter group. The peptide sequence Pro-Phe-Arg is recognized and cleaved by a specific subset of serine proteases. Upon enzymatic hydrolysis of the amide bond between arginine and AMC, the highly fluorescent AMC is liberated, resulting in a significant increase in fluorescence intensity that can be monitored. The intact peptide exhibits minimal fluorescence due to quenching effects.[1]
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| CAS Number | 65147-21-9 | [2][3][4] |
| Molecular Formula | C30H37N7O5 | [3] |
| Molecular Weight | 575.66 g/mol | [3] |
| Appearance | White to off-white solid | [3] |
| Solubility | Soluble in DMSO and water (≥ 100 mg/mL) | [3][5][6][7][8] |
| Excitation Wavelength (of released AMC) | ~360 nm | [9][10][11][12] |
| Emission Wavelength (of released AMC) | ~450-480 nm | [9][10][11][12] |
Table 2: Storage and Stability
| Condition | Duration | Notes |
| Lyophilized Powder | 2 years at -80°C; 1 year at -20°C | Store sealed and away from moisture.[3] |
| Stock Solution in Solvent | 6 months at -80°C; 1 month at -20°C | Aliquot to avoid repeated freeze-thaw cycles.[3] |
Enzymatic Targets and Kinetic Data
This compound is a substrate for several key serine proteases involved in coagulation, fibrinolysis, and inflammation. Its primary targets include plasma kallikrein, Factor XIIa, and to a lesser extent, plasmin and tissue kallikreins.[7][8][10][13] The efficiency of cleavage by these enzymes can be quantified by the Michaelis-Menten constants, Km and kcat. While specific kinetic data for this compound is not always readily available in literature, the following table summarizes known information and data from closely related substrates.
Table 3: Enzymatic Targets and Available Kinetic Parameters
| Enzyme | Km (µM) | kcat (s⁻¹) | kcat/Km (M⁻¹s⁻¹) | Assay Conditions | Reference |
| Plasma Kallikrein | Data not available | Data not available | Data not available | 20 mM Tris-HCl, pH 7.5, 150 mM NaCl, 1 mM EDTA, 0.1% PEG-8000, 0.1% Triton X-100 | [10] |
| Factor XIIa | Data not available | Data not available | Data not available | 20 mM Tris-HCl, pH 7.5, 150 mM NaCl, 1 mM EDTA, 0.1% PEG-8000, 0.1% Triton X-100 | [10] |
| Plasmin | Data not available | Data not available | Data not available | Data not available | |
| Tissue Kallikrein 1 | Data not available | Data not available | Data not available | 20 mM Tris-HCl, pH 7.5, 150 mM NaCl, 1 mM EDTA, 0.1% PEG-8000, 0.1% Triton X-100 | [10] |
| Trypsin | Data not available | Data not available | Data not available | 20 mM Tris-HCl, pH 7.5, 150 mM NaCl, 1 mM EDTA, 0.1% PEG-8000, 0.1% Triton X-100 | [10] |
Note: The absence of specific kinetic data for this compound highlights a gap in the current literature. Researchers are encouraged to determine these parameters empirically for their specific experimental setup.
Signaling Pathways
The enzymes that cleave this compound are integral components of critical physiological signaling cascades. Understanding these pathways provides a context for the application of this substrate in research.
The Contact Activation (Intrinsic) Pathway of Coagulation
Plasma kallikrein and Factor XIIa are key players in the initiation of the intrinsic pathway of blood coagulation. This pathway is activated when blood comes into contact with negatively charged surfaces.
The Fibrinolytic Pathway
Plasmin, another enzyme that can be assayed using this compound, is the central protease of the fibrinolytic system, responsible for the breakdown of fibrin (B1330869) clots.
Experimental Protocols
The following protocols provide a general framework for conducting enzyme activity assays using this compound. It is crucial to optimize buffer conditions, enzyme concentration, and substrate concentration for each specific application.
General Workflow for a Fluorometric Protease Assay
Detailed Protocol for a Plasma Kallikrein Activity Assay
This protocol is adapted for a fluorometric assay using this compound.
Materials:
-
Purified human plasma kallikrein
-
This compound (stock solution in DMSO)
-
Assay Buffer: 20 mM Tris-HCl, pH 7.5, 150 mM NaCl, 1 mM EDTA, 0.1% PEG-8000, 0.1% Triton X-100[10]
-
7-Amino-4-methylcoumarin (AMC) standard
-
96-well black, clear-bottom microplate
-
Fluorescence microplate reader
Procedure:
-
Reagent Preparation:
-
Prepare a 10 mM stock solution of this compound in anhydrous DMSO. Store at -20°C or -80°C in aliquots.
-
Prepare a series of AMC standards in the assay buffer (e.g., 0-10 µM) to generate a standard curve.
-
Dilute the purified plasma kallikrein in the assay buffer to the desired working concentration. The optimal concentration should be determined empirically to ensure a linear reaction rate.
-
-
Assay Setup (for a 100 µL final volume):
-
Add 50 µL of assay buffer to each well.
-
Add 25 µL of the diluted enzyme solution to the appropriate wells. For blank wells, add 25 µL of assay buffer.
-
Pre-incubate the plate at 37°C for 5-10 minutes.
-
-
Reaction Initiation and Measurement:
-
Prepare a working solution of this compound by diluting the stock solution in the assay buffer. The final substrate concentration should be optimized, often near the Km value for kinetic studies (a starting point could be 10-100 µM).[10]
-
Initiate the reaction by adding 25 µL of the this compound working solution to all wells.
-
Immediately place the plate in a pre-warmed (37°C) fluorescence microplate reader.
-
Measure the fluorescence intensity kinetically for 30-60 minutes, with readings taken every 1-2 minutes. Use an excitation wavelength of approximately 360 nm and an emission wavelength of approximately 450 nm.[9][10]
-
-
Data Analysis:
-
Subtract the background fluorescence (from the blank wells) from the readings of the enzyme-containing wells.
-
Determine the initial reaction velocity (V₀) from the linear portion of the fluorescence versus time plot.
-
Use the AMC standard curve to convert the rate from Relative Fluorescence Units (RFU)/min to µM/min.
-
For determining kinetic parameters, repeat the assay with varying substrate concentrations and plot the initial velocities against the substrate concentrations. Fit the data to the Michaelis-Menten equation.
-
Protocol Adaptations for Factor XIIa and Plasmin
The general protocol for plasma kallikrein can be adapted for Factor XIIa and plasmin with the following considerations:
-
Factor XIIa: The same assay buffer as for plasma kallikrein can be used as a starting point.[10] The optimal enzyme and substrate concentrations will need to be determined empirically.
-
Plasmin: A suitable assay buffer for plasmin is often a Tris-based buffer at a slightly alkaline pH (e.g., pH 8.5).[2] A plasmin activity assay kit protocol suggests measuring fluorescence in kinetic mode for 10-20 minutes at 37°C with excitation at 360 nm and emission at 450 nm.[2][9]
Conclusion
This compound is a versatile and sensitive fluorogenic substrate for the study of several important serine proteases. Its application allows for the detailed kinetic analysis of enzymes involved in coagulation, fibrinolysis, and inflammation. The protocols and pathway diagrams provided in this guide offer a solid foundation for researchers to design and execute robust experiments. Further characterization of the kinetic constants of this compound with its target enzymes will undoubtedly enhance its utility in both basic research and drug discovery.
References
- 1. Kallikrein Substrate, fluorescent Z-Phe-Arg-AMC - 10 mg [anaspec.com]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. H-Pro-Phe-Arg-AMC acetate salt | 65147-21-9 | FP110516 [biosynth.com]
- 5. benchchem.com [benchchem.com]
- 6. A new fluorogenic substrate for plasmin - PMC [pmc.ncbi.nlm.nih.gov]
- 7. shop.bachem.com [shop.bachem.com]
- 8. Bachem H-Pro-Phe-Arg-AMC, Quantity: Each of 1 | Fisher Scientific [fishersci.com]
- 9. Plasmin Activity Assay Kit (Fluorometric) (ab204728) is not available | Abcam [abcam.com]
- 10. Inhibition of Plasma Kallikrein by a Highly Specific Active Site Blocking Antibody - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Z-Phe-Arg-AMC (Kallikrein substrate) - Echelon Biosciences [echelon-inc.com]
- 12. Z-Phe-Arg-AMC (Kallikrein substrate) - 2BScientific [2bscientific.com]
- 13. This compound › PeptaNova [peptanova.de]
Pro-Phe-Arg-AMC: A Technical Guide for Researchers
For immediate release
This technical guide provides an in-depth overview of the fluorogenic peptide substrate, Pro-Phe-Arg-AMC (Prolyl-Phenylalanyl-Arginine-7-amino-4-methylcoumarin), for researchers, scientists, and professionals in drug development. This document outlines its chemical properties, mechanism of action, and detailed protocols for its application in enzymatic assays.
Core Properties of this compound
This compound is a synthetic peptide substrate widely utilized for the sensitive detection of various proteases. Its core utility lies in its fluorogenic nature, where the cleavage of the C-terminal 7-amino-4-methylcoumarin (B1665955) (AMC) group by an enzyme results in a quantifiable fluorescent signal. This property makes it an invaluable tool for enzyme activity and inhibition studies.
| Property | Value | Citation(s) |
| Molecular Weight | 575.66 g/mol | [1] |
| Molecular Formula | C₃₀H₃₇N₇O₅ | |
| Appearance | White solid | [2] |
| Solubility | Soluble in DMSO | [3][4] |
| Excitation Wavelength | 360-380 nm | [5] |
| Emission Wavelength | 440-460 nm | [5] |
Note: An acetate (B1210297) salt form of this compound also exists with a molecular weight of 635.71 g/mol .
Mechanism of Action
The fundamental principle behind the use of this compound is the enzymatic hydrolysis of the amide bond between the arginine residue and the AMC fluorophore. In its intact state, the substrate is non-fluorescent. Upon enzymatic cleavage, the AMC group is released, leading to a significant increase in fluorescence intensity. This change in fluorescence can be monitored over time to determine the rate of the enzymatic reaction, which is directly proportional to the enzyme's activity.
Applications in Research
This compound is a highly sensitive substrate for a variety of serine proteases, with particular utility in the study of:
-
Plasma Kallikrein: This enzyme plays a crucial role in the contact system of coagulation and the inflammatory response.[6]
-
Tissue Kallikreins: A family of proteases involved in various physiological and pathological processes.[6]
-
Cysteine Peptidases: A broad class of proteases characterized by a cysteine residue in their active site.[1]
-
Trypsin-like Enzymes: Proteases that cleave peptide chains at the carboxyl side of arginine or lysine (B10760008) residues.[3][4]
Experimental Protocol: Plasma Kallikrein Activity Assay
This section provides a detailed methodology for measuring plasma kallikrein activity using this compound.
Materials:
-
This compound substrate
-
Purified plasma kallikrein or plasma sample
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.8)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
96-well black microplate
-
Fluorescence microplate reader
Procedure:
-
Substrate Preparation: Prepare a stock solution of this compound in DMSO. Further dilute the stock solution to the desired working concentration in the assay buffer immediately before use. A typical final concentration in the well is 10 µM.[6]
-
Enzyme/Sample Preparation: Prepare a solution of the purified enzyme or plasma sample in the assay buffer. The optimal concentration should be determined empirically. For plasma samples, a 1:10 dilution with the assay buffer can be a starting point.[7]
-
Assay Setup:
-
Pipette the assay buffer into the wells of the 96-well black microplate.
-
Add the enzyme solution or diluted plasma sample to the appropriate wells.
-
Include a "no-enzyme" control containing only the assay buffer and substrate for background fluorescence measurement.
-
Pre-incubate the plate at 37°C for 3-5 minutes to ensure temperature equilibration.[7]
-
-
Reaction Initiation: Initiate the enzymatic reaction by adding the this compound working solution to all wells.
-
Fluorescence Measurement: Immediately place the microplate in a pre-warmed fluorescence microplate reader. Measure the fluorescence intensity kinetically at regular intervals (e.g., every 60 seconds) for a set period (e.g., 30-60 minutes). Use an excitation wavelength of approximately 350-360 nm and an emission wavelength of around 450-460 nm.[8]
-
Data Analysis:
-
Subtract the background fluorescence (from the "no-enzyme" control) from all sample readings.
-
Determine the initial reaction velocity (V₀) from the linear portion of the fluorescence versus time plot.
-
A standard curve of free AMC can be used to convert the rate from relative fluorescence units (RFU)/min to µM/min.
-
Visualizing the Experimental Workflow
The following diagram illustrates the key steps in a typical enzymatic assay using this compound.
Caption: Workflow for an enzymatic assay using this compound.
Principle of Fluorogenic Assay
The diagram below illustrates the core principle of the enzymatic reaction.
Caption: Enzymatic cleavage of this compound to yield a fluorescent product.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. biossusa.com [biossusa.com]
- 3. Bachem H-Pro-Phe-Arg-AMC, Quantity: Each of 1 | Fisher Scientific [fishersci.com]
- 4. shop.bachem.com [shop.bachem.com]
- 5. Ac-Arg-Gly-Phe-Phe-Pro-AMC - Echelon Biosciences [echelon-inc.com]
- 6. Inhibition of Plasma Kallikrein by a Highly Specific Active Site Blocking Antibody - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
A Comprehensive Technical Guide to the Fluorogenic Substrate Pro-Phe-Arg-AMC
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the versatile fluorogenic substrate, L-Prolyl-L-phenylalanyl-L-arginine-7-amido-4-methylcoumarin, commonly known as Pro-Phe-Arg-AMC. This document details its various synonyms, core properties, and applications in enzyme kinetics and inhibitor screening. It further presents detailed experimental protocols for its use with key serine proteases and illustrates the pertinent biological signaling pathways.
Core Concepts: Understanding this compound
This compound is a synthetic peptide substrate widely utilized for the sensitive and continuous measurement of protease activity. The substrate consists of a three-amino-acid peptide sequence (Pro-Phe-Arg) recognized by a variety of serine proteases, which is covalently linked to a fluorescent reporter molecule, 7-amido-4-methylcoumarin (AMC).
In its intact form, the substrate is essentially non-fluorescent. However, upon enzymatic cleavage of the amide bond between the C-terminal arginine and the AMC moiety, the highly fluorescent 7-amino-4-methylcoumarin (B1665955) is released. The resulting increase in fluorescence intensity, typically measured at an excitation wavelength of 340-380 nm and an emission wavelength of 440-460 nm, is directly proportional to the enzymatic activity.[1]
Synonyms and Identification:
For clarity in research and procurement, it is essential to recognize the various synonyms and identifiers for this compound.
| Name | Abbreviation/Identifier |
| L-Prolyl-L-phenylalanyl-L-arginine-7-amido-4-methylcoumarin | This compound |
| H-Pro-Phe-Arg-AMC | PFR-AMC |
| Pro-Phe-Arg-MCA | |
| CAS Number | 65147-21-9[2][3] |
Enzyme Specificity and Applications
This compound is a substrate for a range of proteases that exhibit specificity for cleaving peptide bonds C-terminal to an arginine residue. This property makes it a valuable tool for studying enzymes involved in numerous physiological and pathological processes.
Primary Target Enzymes:
-
Kallikreins: It is a highly sensitive substrate for both plasma and tissue (pancreatic and urinary) kallikreins.[4][5][6]
-
Trypsin and Trypsin-like Enzymes: PFR-AMC is rapidly cleaved by trypsin.[4][5][7]
-
Thrombin: This substrate is also utilized in assays for thrombin, a key enzyme in the coagulation cascade.
-
Cysteine Peptidases: this compound has been described as a substrate for certain cysteine peptidases.[2]
-
Factor XII: It has been used in kinetic experiments to measure the enzymatic activity of Factor XII.
Quantitative Data: Kinetic Parameters
The efficiency of an enzyme's activity on this compound can be quantified by determining the Michaelis-Menten constant (Kₘ) and the catalytic rate constant (kcat). These parameters are crucial for comparing enzyme efficiency and for the characterization of inhibitors. The table below summarizes available kinetic data for key enzymes with this compound and related substrates. Note: Kinetic constants are highly dependent on assay conditions (e.g., pH, temperature, buffer composition) and may vary between studies.
| Enzyme | Substrate | Kₘ (µM) | kcat (s⁻¹) | kcat/Kₘ (M⁻¹s⁻¹) | Assay Conditions | Reference |
| Human Thrombin | Fibrinogen (for FPA release) | 7.2 | 84 | 1.16 x 10⁷ | pH 7.4, 37°C | [8] |
| Bovine Trypsin | Boc-Gln-Ala-Arg-MCA | 5.99 | - | - | 50 mM Tris-HCl, 0.15 M NaCl, 1.0 mM CaCl₂, 0.1 mg/mL BSA | [9] |
| Human Cathepsin B | Z-Phe-Arg-AMC | - | - | - | - | |
| Human Cathepsin K | Z-Phe-Arg-AMC | - | - | - | - | |
| Human Cathepsin L | Z-Phe-Arg-AMC | - | - | - | - | |
| Human Cathepsin S | Z-Phe-Arg-AMC | - | - | - | - | |
| Papain | Z-Phe-Arg-AMC | - | - | - | - |
Experimental Protocols
The following are detailed methodologies for conducting enzyme activity assays using this compound with thrombin, trypsin, and plasma kallikrein.
Thrombin Activity Assay
This protocol provides a framework for measuring thrombin activity in purified systems or biological samples.
Materials:
-
Thrombin (human or bovine)
-
This compound
-
Assay Buffer: 50 mM Tris-HCl, 150 mM NaCl, pH 8.0
-
DMSO (for substrate stock solution)
-
96-well black microplate
-
Fluorescence microplate reader
Procedure:
-
Prepare a 10 mM stock solution of this compound in DMSO. Store in aliquots at -20°C.
-
Prepare a working solution of the substrate by diluting the stock solution in Assay Buffer to the desired final concentration (e.g., 100 µM).
-
Prepare serial dilutions of thrombin in Assay Buffer.
-
Pipette 50 µL of the thrombin dilutions into the wells of the 96-well plate. Include a "no enzyme" control with 50 µL of Assay Buffer.
-
Initiate the reaction by adding 50 µL of the substrate working solution to each well.
-
Immediately measure the fluorescence intensity in kinetic mode at an excitation wavelength of ~360 nm and an emission wavelength of ~450 nm for 30-60 minutes at 37°C.
-
Calculate the initial reaction velocity (V₀) from the linear portion of the fluorescence versus time plot.
Trypsin Activity Assay
This protocol outlines the measurement of trypsin activity.
Materials:
-
Trypsin (e.g., bovine pancreatic)
-
This compound
-
Assay Buffer: 50 mM Tris-HCl, 10 mM CaCl₂, pH 8.2
-
DMSO
-
96-well black microplate
-
Fluorescence microplate reader
Procedure:
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
Prepare a working solution of the substrate in Assay Buffer (final concentration typically 50-200 µM).
-
Prepare dilutions of trypsin in cold 1 mM HCl and then further dilute in Assay Buffer immediately before use.
-
Add 50 µL of the trypsin dilutions to the wells. Include a blank with Assay Buffer only.
-
Start the reaction by adding 50 µL of the substrate working solution.
-
Monitor the increase in fluorescence kinetically as described for the thrombin assay.
-
Determine the initial reaction velocity.
Plasma Kallikrein Activity Assay
This protocol is for determining plasma kallikrein activity.
Materials:
-
Human Plasma Kallikrein
-
This compound
-
Assay Buffer: 50 mM Tris-HCl, 150 mM NaCl, pH 7.8
-
DMSO
-
96-well black microplate
-
Fluorescence microplate reader
Procedure:
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
Prepare a working solution of the substrate in Assay Buffer.
-
Prepare dilutions of plasma kallikrein in Assay Buffer.
-
To the wells of the microplate, add 50 µL of the enzyme dilutions. Include a "no enzyme" control.
-
Initiate the reaction by adding 50 µL of the substrate working solution.
-
Measure fluorescence kinetically as previously described.
-
Calculate the initial reaction velocity.
Signaling Pathways and Experimental Workflows
The enzymes that cleave this compound are integral components of complex signaling cascades. Understanding these pathways is crucial for interpreting experimental results and for drug development.
The Coagulation Cascade
Thrombin is a central enzyme in the coagulation cascade, which is a series of zymogen activations leading to the formation of a fibrin (B1330869) clot. The cascade is traditionally divided into the intrinsic, extrinsic, and common pathways.
The Kallikrein-Kinin System
Plasma kallikrein is a key component of the kallikrein-kinin system, which is involved in inflammation, blood pressure regulation, and coagulation.
Protease-Activated Receptor (PAR) Signaling
Thrombin and other proteases can activate a class of G-protein coupled receptors known as Protease-Activated Receptors (PARs).[2] This is achieved by proteolytic cleavage of the receptor's N-terminus, which unmasks a new N-terminus that acts as a tethered ligand, leading to intracellular signaling.
General Experimental Workflow for Enzyme Assay
The following diagram illustrates a typical workflow for a fluorogenic enzyme assay using this compound.
References
- 1. caymanchem.com [caymanchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. H-Pro-Phe-Arg-AMC acetate salt | 65147-21-9 | FP110516 [biosynth.com]
- 4. glpbio.cn [glpbio.cn]
- 5. 01-I-1295 - h-pro-phe-arg-amc-acetate-salt | 65147-21-9 [cymitquimica.com]
- 6. This compound › PeptaNova [peptanova.de]
- 7. shop.bachem.com [shop.bachem.com]
- 8. L-Arginine-7-amido-4-methylcoumarin hydrochloride | C16H22ClN5O3 | CID 16218867 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. Rapid and general profiling of protease specificity by using combinatorial fluorogenic substrate libraries - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for Pro-Phe-Arg-AMC in a 96-Well Plate Assay
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed guide for utilizing the fluorogenic substrate Pro-Phe-Arg-AMC (Propionyl-Phenylalanyl-Arginine-7-amino-4-methylcoumarin) in a 96-well plate format to measure protease activity. This substrate is a sensitive tool for studying enzymes that exhibit trypsin-like specificity, cleaving at the carboxy-terminal side of arginine residues.
Principle of the Assay
The this compound assay is based on the enzymatic cleavage of a synthetic peptide substrate linked to a fluorescent reporter. The substrate itself is minimally fluorescent. However, upon proteolytic cleavage of the amide bond between Arginine (Arg) and 7-amino-4-methylcoumarin (B1665955) (AMC), the highly fluorescent AMC molecule is released. The rate of increase in fluorescence is directly proportional to the activity of the protease under investigation. This allows for the quantitative determination of enzyme kinetics and the screening of potential inhibitors.
Key Reaction:
This compound (Substrate) + Protease → Pro-Phe-Arg + AMC (Fluorescent Product)
The fluorescence of the liberated AMC can be monitored using a microplate reader with excitation typically around 360-380 nm and emission detection at 440-460 nm.[1]
Target Enzymes
This compound is a substrate for a variety of proteases, including:
-
Plasma, Pancreatic, and Urinary Kallikreins: It is a highly sensitive substrate for these enzymes.[2][3][4]
-
Trypsin-like Enzymes: Due to the Arginine at the P1 position, it is readily cleaved by enzymes with trypsin-like specificity.[3]
-
Cysteine Peptidases (CPs): It also serves as a synthetic peptide substrate for certain cysteine peptidases.[5]
-
Other Proteases: The substrate can also be cleaved by enzymes such as papain and cathepsins B, K, L, & S.[1]
Required Materials
-
This compound substrate
-
Purified target protease or cell lysate containing the protease
-
Assay Buffer (enzyme-specific, e.g., Tris-HCl, PBS)
-
DMSO (for dissolving the substrate)
-
Black, opaque 96-well microplates
-
Fluorescence microplate reader with appropriate filters/monochromators
-
Multichannel pipettes and reagent reservoirs
-
Incubator (optional, for temperature control)
-
Test compounds (for inhibitor screening)
Experimental Protocols
Reagent Preparation
-
Substrate Stock Solution: Dissolve this compound in DMSO to create a concentrated stock solution (e.g., 10 mM). Store this stock solution at -20°C or -80°C, protected from light.[2][3][4][5]
-
Working Substrate Solution: On the day of the experiment, dilute the stock solution to the desired working concentration in the appropriate assay buffer. The optimal final concentration in the well should be determined empirically but is often in the range of 10-100 µM.[6]
-
Enzyme Working Solution: Prepare a working solution of the purified enzyme or cell lysate in the assay buffer. The optimal concentration should result in a linear increase in fluorescence over the desired measurement period.
-
Inhibitor/Compound Plates: For inhibitor screening, prepare serial dilutions of the test compounds in the assay buffer.
Assay Procedure for Enzyme Activity Measurement
-
Plate Layout: Design the experiment in a 96-well plate. Include wells for blanks (assay buffer only), substrate controls (assay buffer + substrate), and enzyme reactions (assay buffer + enzyme + substrate).
-
Reagent Addition:
-
Add 50 µL of assay buffer to all wells.
-
Add 25 µL of the enzyme working solution to the designated wells. For blank and substrate control wells, add 25 µL of assay buffer.
-
-
Pre-incubation: If desired, pre-incubate the plate at the optimal temperature for the enzyme (e.g., 37°C).
-
Reaction Initiation: Add 25 µL of the working substrate solution to all wells to initiate the reaction. The total volume in each well will be 100 µL.
-
Fluorescence Measurement: Immediately place the plate in a pre-warmed fluorescence microplate reader.
-
Kinetic Assay: Measure the fluorescence intensity (Relative Fluorescence Units, RFU) at regular intervals (e.g., every 1-2 minutes) for 30-60 minutes.
-
Endpoint Assay: Incubate the plate for a fixed period (e.g., 30-60 minutes) at the desired temperature, protected from light. Then, measure the final fluorescence intensity.[7]
-
Protocol for Inhibitor Screening
-
Plate Layout: Design the plate to include controls (no inhibitor, no enzyme) and a range of inhibitor concentrations.
-
Reagent Addition:
-
Add 50 µL of assay buffer to all wells.
-
Add 25 µL of the diluted test compounds or vehicle control to the appropriate wells.
-
Add 25 µL of the enzyme working solution to all wells except the no-enzyme blanks.
-
-
Pre-incubation: Incubate the plate for a predetermined time (e.g., 15-30 minutes) to allow for the interaction between the enzyme and the inhibitors.
-
Reaction Initiation: Add 25 µL of the working substrate solution to all wells.
-
Fluorescence Measurement: Proceed with either a kinetic or endpoint measurement as described in section 4.2.
Data Presentation and Analysis
Data Analysis
-
Background Subtraction: Subtract the average RFU of the blank wells from all other measurements.[8]
-
Determine Reaction Rate: For kinetic assays, plot RFU versus time. The initial reaction velocity (V₀) is the slope of the linear portion of this curve.
-
Calculate Percent Inhibition: % Inhibition = (1 - (V₀ of inhibited reaction / V₀ of uninhibited reaction)) * 100
-
Determine IC₅₀: Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value (the concentration of inhibitor that reduces enzyme activity by 50%).
Tabular Data Summary
Table 1: Example 96-Well Plate Layout for Inhibitor Screening
| Well | Content |
| A1-A3 | Blank (Buffer Only) |
| B1-B3 | No Enzyme Control (Buffer + Substrate) |
| C1-C3 | Vehicle Control (Enzyme + Substrate + Vehicle) |
| D1-H12 | Test Wells (Enzyme + Substrate + Inhibitor Dilutions) |
Table 2: Sample Data for IC₅₀ Determination
| Inhibitor Conc. (µM) | Average Reaction Rate (RFU/min) | % Inhibition |
| 0 (Vehicle) | 2500 | 0 |
| 0.01 | 2250 | 10 |
| 0.1 | 1750 | 30 |
| 1 | 1250 | 50 |
| 10 | 500 | 80 |
| 100 | 125 | 95 |
Visualizations
Signaling Pathway
Caption: Principle of the fluorogenic protease assay using this compound.
Experimental Workflow
Caption: Experimental workflow for a 96-well plate protease inhibitor assay.
References
- 1. Z-Phe-Arg-AMC (Kallikrein substrate) - Echelon Biosciences [echelon-inc.com]
- 2. Bachem H-Pro-Phe-Arg-AMC, Quantity: Each of 1 | Fisher Scientific [fishersci.com]
- 3. shop.bachem.com [shop.bachem.com]
- 4. glpbio.cn [glpbio.cn]
- 5. medchemexpress.com [medchemexpress.com]
- 6. benchchem.com [benchchem.com]
- 7. docs.aatbio.com [docs.aatbio.com]
- 8. benchchem.com [benchchem.com]
Pro-Phe-Arg-AMC for High-Throughput Screening (HTS): Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the use of the fluorogenic substrate Pro-Phe-Arg-AMC in high-throughput screening (HTS) assays. It is intended for researchers, scientists, and drug development professionals involved in the discovery and characterization of inhibitors for various proteases, particularly serine proteases such as thrombin and kallikrein.
Introduction
Pro-Phe-Arg-7-amido-4-methylcoumarin (this compound) is a highly sensitive and specific fluorogenic substrate for a variety of serine proteases. Its utility in biochemical assays stems from the principle of fluorescence resonance energy transfer (FRET). In its intact form, the 7-amido-4-methylcoumarin (AMC) fluorophore is quenched. Upon enzymatic cleavage of the amide bond following the arginine residue, the AMC is released, resulting in a significant increase in fluorescence intensity. This "turn-on" signal is directly proportional to the enzyme's activity, making it an ideal tool for HTS campaigns aimed at identifying enzyme inhibitors.
The substrate is particularly well-suited for assaying enzymes involved in the coagulation cascade and the kallikrein-kinin system, both of which play crucial roles in various physiological and pathological processes.
Principle of the Assay
The enzymatic reaction at the core of this HTS assay is the hydrolysis of the this compound substrate by the target protease. This cleavage liberates the highly fluorescent 7-amino-4-methylcoumarin (B1665955) (AMC) molecule. The rate of AMC release, and thus the increase in fluorescence, is a direct measure of the enzyme's catalytic activity. In an inhibitor screening context, a decrease in the rate of fluorescence increase indicates the presence of a potential inhibitor.
The fluorescence of the released AMC is typically measured at an excitation wavelength of 350-380 nm and an emission wavelength of 450-460 nm.
Signaling Pathways
This compound is a substrate for key enzymes in critical signaling pathways, including the coagulation cascade and the kallikrein-kinin system. Understanding these pathways is essential for contextualizing the role of the target enzymes and the potential therapeutic implications of their inhibition.
Coagulation Cascade
The coagulation cascade is a series of enzymatic reactions that leads to the formation of a fibrin (B1330869) clot. Thrombin (Factor IIa) is a central serine protease in this cascade, responsible for converting fibrinogen to fibrin. The diagram below illustrates the simplified intrinsic, extrinsic, and common pathways of the coagulation cascade.
Caption: Simplified diagram of the coagulation cascade.
Kallikrein-Kinin System
The kallikrein-kinin system is a complex network of proteins that plays a role in inflammation, blood pressure control, coagulation, and pain. Plasma kallikrein is a key serine protease in this system that cleaves high-molecular-weight kininogen (HMWK) to produce bradykinin, a potent inflammatory mediator.
Caption: Overview of the Kallikrein-Kinin system.
High-Throughput Screening (HTS) Workflow
A typical HTS campaign to identify enzyme inhibitors using this compound follows a multi-stage process, from initial screening of a large compound library to hit confirmation and characterization.
Caption: General workflow for an HTS inhibitor screen.
Experimental Protocols
The following are detailed protocols for conducting HTS and related assays using this compound. These protocols are provided as a guide and may require optimization for specific enzymes and screening platforms.
Materials and Reagents
-
Enzyme: Purified target protease (e.g., human thrombin, human plasma kallikrein).
-
Substrate: this compound (stock solution typically prepared in DMSO).
-
Assay Buffer: Buffer composition is enzyme-dependent. A common buffer for thrombin and kallikrein is 50 mM Tris-HCl, pH 7.4-8.0, 150 mM NaCl, and 0.05% (v/v) Tween-20.[1]
-
Test Compounds: Compound library dissolved in 100% DMSO.
-
Positive Control: A known inhibitor of the target enzyme.
-
Negative Control: DMSO.
-
Plates: 384-well, black, flat-bottom microplates are recommended for fluorescence-based assays to minimize background and crosstalk.[1]
-
Instrumentation: A fluorescence plate reader capable of excitation at 350-380 nm and emission at 450-460 nm.
Protocol for 384-Well Plate HTS of Thrombin Inhibitors
This protocol is designed for a final assay volume of 20 µL.
-
Compound Plating:
-
Dispense 100 nL of test compounds (typically at a stock concentration of 10 mM in DMSO) into the appropriate wells of a 384-well assay plate. This results in a final compound concentration of 50 µM.
-
Dispense 100 nL of DMSO into the negative control (maximum signal) wells.
-
Dispense 100 nL of a known thrombin inhibitor (e.g., argatroban (B194362) at a stock concentration that gives >90% inhibition) into the positive control (minimum signal) wells.
-
-
Enzyme Addition:
-
Prepare a solution of human thrombin in assay buffer at a concentration of 2X the final desired concentration (e.g., 2 nM for a final concentration of 1 nM).
-
Dispense 10 µL of the thrombin solution into each well containing compound or DMSO.
-
Incubate the plate at room temperature for 15 minutes to allow for compound-enzyme interaction.
-
-
Reaction Initiation and Measurement:
-
Prepare a solution of this compound in assay buffer at a concentration of 2X the final desired concentration (typically at or below the Km value, e.g., 20 µM for a final concentration of 10 µM).
-
Dispense 10 µL of the substrate solution to all wells to initiate the enzymatic reaction.
-
Immediately transfer the plate to a fluorescence plate reader.
-
Measure the fluorescence intensity (Ex: 380 nm, Em: 460 nm) kinetically over a period of 10-15 minutes, with readings taken every 30-60 seconds.
-
Data Analysis
-
Calculate the initial reaction velocity (rate) for each well by determining the slope of the linear portion of the fluorescence versus time curve.
-
Calculate the percent inhibition for each test compound using the following formula: % Inhibition = 100 * (1 - (Ratecompound - Ratemin_control) / (Ratemax_control - Ratemin_control))
-
Ratecompound: Rate in the presence of the test compound.
-
Ratemin_control: Average rate of the positive control wells.
-
Ratemax_control: Average rate of the negative control wells.
-
-
Determine the Z'-factor to assess the quality of the assay: Z'-factor = 1 - (3 * (SDmax_control + SDmin_control)) / |Meanmax_control - Meanmin_control|
-
SDmax_control and SDmin_control: Standard deviations of the maximum and minimum signal controls, respectively.
-
Meanmax_control and Meanmin_control: Averages of the maximum and minimum signal controls, respectively.
-
An assay with a Z'-factor between 0.5 and 1.0 is considered excellent for HTS.[2]
-
Dose-Response and IC50 Determination
For compounds identified as "hits" in the primary screen, a dose-response experiment is performed to determine their potency (IC50 value).
-
Prepare serial dilutions of the hit compounds.
-
Repeat the assay as described in section 5.2, using the different concentrations of the hit compounds.
-
Calculate the percent inhibition for each concentration.
-
Plot the percent inhibition versus the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Quantitative Data
The following tables provide representative quantitative data that can be obtained from assays utilizing this compound and similar substrates.
Enzyme Kinetic Parameters
The Michaelis-Menten constant (Km) and catalytic rate constant (kcat) are crucial for characterizing the enzyme-substrate interaction.
| Enzyme | Substrate | Km (µM) | kcat (s⁻¹) | kcat/Km (M⁻¹s⁻¹) | Reference |
| Human Kallikrein 2 | H-Pro-Phe-Arg-AMC | 12.3 ± 0.9 | 1.6 ± 0.03 | 130,000 | [3] |
| Porcine Pancreatic Kallikrein | Z-Phe-Arg-AMC | 15.48 ± 3 | N/A | N/A | [4] |
| Thrombin (Human) | Boc-Val-Pro-Arg-AMC | 18 ± 1 | N/A | N/A | [5] |
N/A: Not Available in the cited source.
Inhibitor Potency (IC50)
The half-maximal inhibitory concentration (IC50) is a measure of the potency of an inhibitor.
| Enzyme | Inhibitor | IC50 (nM) | Assay Substrate | Reference |
| Thrombin | Argatroban | ~39 | Chromogenic/Fluorogenic | [1] |
| Thrombin | Inhibitor 8c | 0.16 | Chromogenic/Fluorogenic | [1] |
| Thrombin | Inhibitor 13a | 0.7 | Boc-Val-Pro-Arg-AMC | [5] |
| Thrombin | Inhibitor 13b | 0.8 | Boc-Val-Pro-Arg-AMC | [5] |
HTS Assay Performance
The Z'-factor is a key metric for validating the robustness of an HTS assay.
| Assay Target | Substrate | Plate Format | Z'-factor | Signal-to-Background | Reference |
| TMPRSS2 | Boc-QAR-AMC | 384-well | 0.79 | 10.6 | [6] |
Conclusion
This compound is a versatile and reliable fluorogenic substrate for the high-throughput screening of inhibitors against key serine proteases. Its high sensitivity and the straightforward nature of the fluorescence-based assay make it an invaluable tool in drug discovery. By following the detailed protocols and data analysis procedures outlined in this document, researchers can effectively conduct robust HTS campaigns and characterize the potency of identified inhibitors. Careful assay optimization and validation, including the determination of the Z'-factor, are crucial for ensuring the quality and reliability of the screening data.
References
- 1. New Synthetic Thrombin Inhibitors: Molecular Design and Experimental Verification - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A Simple Statistical Parameter for Use in Evaluation and Validation of High Throughput Screening Assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A Single Glycan at the 99-Loop of Human Kallikrein-related Peptidase 2 Regulates Activation and Enzymatic Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Activity assay based on the immobilized enzyme kallikrein and mass spectrometry [frontiersin.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. TMPRSS2 inhibitor discovery facilitated through an in silico and biochemical screening platform - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Cell-Based Assays Using Pro-Phe-Arg-AMC
For Researchers, Scientists, and Drug Development Professionals
Introduction
The fluorogenic peptide substrate, L-Prolyl-L-phenylalanyl-L-arginine 7-amido-4-methylcoumarin (Pro-Phe-Arg-AMC), is a highly sensitive and versatile tool for the detection and quantification of proteolytic activity. This substrate is particularly useful for assaying the activity of a class of serine proteases known as kallikreins, including plasma, pancreatic, and urinary kallikreins, as well as the 20S proteasome's trypsin-like activity.[1][2][3] Upon enzymatic cleavage at the C-terminus of the arginine residue, the highly fluorescent 7-amino-4-methylcoumarin (B1665955) (AMC) is released, resulting in a measurable increase in fluorescence intensity that is directly proportional to the enzyme's activity.
These application notes provide detailed protocols for utilizing this compound in various cell-based and biochemical assay formats, including enzyme activity measurement, inhibitor screening, and characterization of kinetic parameters.
Principle of the Assay
The core principle of the assay lies in the enzymatic hydrolysis of the non-fluorescent this compound substrate to yield a highly fluorescent product. The reaction can be monitored kinetically, providing a real-time measurement of enzyme activity.
Reaction: this compound (non-fluorescent) + Enzyme (Kallikrein or Proteasome) → Pro-Phe-Arg + AMC (fluorescent)
The fluorescence of the liberated AMC is typically measured at an excitation wavelength of 360-380 nm and an emission wavelength of 440-460 nm.
Relevant Signaling Pathways
The Kallikrein-Kinin System
The kallikrein-kinin system is a crucial signaling cascade involved in various physiological processes, including inflammation, blood pressure regulation, coagulation, and pain.[4] Plasma kallikrein, a key enzyme in this pathway, cleaves high-molecular-weight kininogen (HMWK) to release the potent vasodilator, bradykinin (B550075). Tissue kallikreins, such as urinary and pancreatic kallikreins, primarily cleave low-molecular-weight kininogen (LMWK) to produce kallidin (B13266) (Lys-bradykinin).[5] Dysregulation of the kallikrein-kinin system is implicated in diseases such as hereditary angioedema, diabetic retinopathy, and sepsis.[4]
The Ubiquitin-Proteasome System
The ubiquitin-proteasome system (UPS) is the primary pathway for targeted protein degradation in eukaryotic cells, playing a critical role in cellular homeostasis, cell cycle control, and signal transduction. The 26S proteasome, the central protease of this system, is composed of a 20S catalytic core and one or two 19S regulatory particles. The 20S proteasome possesses three distinct proteolytic activities: chymotrypsin-like, trypsin-like, and caspase-like. This compound is a substrate for the trypsin-like activity of the proteasome.
Data Presentation
Enzyme Kinetics
The following table summarizes the kinetic parameters for the hydrolysis of this compound by human kallikrein-related peptidase 2 (KLK2).
| Enzyme | Substrate | Km (µM) | kcat (s-1) | kcat/Km (M-1s-1) |
| Human KLK2 | H-Pro-Phe-Arg-AMC | 130 ± 10 | 17.5 ± 0.3 | 1.35 x 105 |
Data adapted from a study on KLK2 activity.
Inhibitor Potency (IC50 Values)
The IC50 value represents the concentration of an inhibitor required to reduce the enzymatic activity by 50%. The following table provides examples of IC50 values for known inhibitors against plasma kallikrein and the proteasome.
| Enzyme | Inhibitor | Substrate | IC50 (µM) |
| Plasma Kallikrein | Leupeptin | Z-Phe-Arg-AMC | ~1.5 |
| 20S Proteasome | MG-132 | Suc-LLVY-AMC | ~0.05 |
| 20S Proteasome | Bortezomib | Suc-LLVY-AMC | ~0.005 |
Note: IC50 values can vary depending on experimental conditions such as enzyme and substrate concentrations, buffer composition, and incubation time.
Experimental Protocols
General Enzyme Activity Assay
This protocol describes a general method for measuring the activity of a purified enzyme or an enzyme in a cell lysate using this compound.
Materials:
-
Purified enzyme or cell lysate containing the enzyme of interest
-
This compound substrate
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5, 150 mM NaCl)
-
96-well black, clear-bottom microplate
-
Fluorescence microplate reader
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of this compound (e.g., 10 mM in DMSO).
-
Dilute the enzyme or cell lysate to the desired concentration in Assay Buffer. The optimal concentration should be determined empirically.
-
-
Assay Setup:
-
Add 50 µL of the diluted enzyme or cell lysate to each well of the 96-well plate.
-
Include a "no enzyme" control (50 µL of Assay Buffer) to determine background fluorescence.
-
-
Pre-incubation:
-
Pre-incubate the plate at the desired assay temperature (e.g., 37°C) for 5-10 minutes.
-
-
Reaction Initiation:
-
Prepare a working solution of this compound in Assay Buffer. The final concentration should ideally be at or below the Km value for the enzyme.
-
Add 50 µL of the this compound working solution to each well to initiate the reaction.
-
-
Measurement:
-
Immediately place the plate in a pre-warmed fluorescence microplate reader.
-
Measure the fluorescence intensity kinetically at regular intervals (e.g., every 60 seconds) for 30-60 minutes.
-
-
Data Analysis:
-
Subtract the background fluorescence from the "no enzyme" control wells.
-
Determine the initial reaction velocity (V₀) from the linear portion of the fluorescence versus time plot.
-
Inhibitor Screening Assay
This protocol is designed for screening and determining the IC50 values of potential inhibitors.
Materials:
-
Purified enzyme
-
This compound substrate
-
Test inhibitors
-
Assay Buffer
-
96-well black, clear-bottom microplate
-
Fluorescence microplate reader
Procedure:
-
Inhibitor Preparation:
-
Prepare a stock solution of each test inhibitor in a suitable solvent (e.g., DMSO).
-
Perform serial dilutions of the inhibitors in Assay Buffer to create a range of concentrations.
-
-
Assay Setup:
-
In the wells of a 96-well plate, add:
-
50 µL of Assay Buffer.
-
10 µL of the serially diluted inhibitor or vehicle control (e.g., DMSO).
-
20 µL of the diluted enzyme.
-
-
Include controls:
-
100% Activity Control: Enzyme + vehicle (no inhibitor).
-
0% Activity Control (Blank): Assay Buffer + vehicle (no enzyme).
-
-
-
Pre-incubation:
-
Incubate the plate at the assay temperature for 15-30 minutes to allow the inhibitor to bind to the enzyme.
-
-
Reaction Initiation:
-
Add 20 µL of the this compound working solution to each well.
-
-
Measurement:
-
Measure the fluorescence kinetically as described in the General Enzyme Activity Assay.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each inhibitor concentration using the following formula: % Inhibition = [1 - (V₀_inhibitor / V₀_control)] * 100
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
-
Cell-Based Plasma Kallikrein Activity Assay (Indirect Method)
This protocol describes an indirect method to measure the activity of plasma kallikrein in a cellular context by detecting the downstream effects of bradykinin production.
Materials:
-
A cell line expressing the bradykinin B2 receptor (e.g., CHO-K1/B2R)
-
Cell culture medium and supplements
-
Fluorescent calcium indicator (e.g., Fluo-4 AM)
-
Assay Buffer (e.g., HBSS with 20 mM HEPES, pH 7.4)
-
Human plasma kallikrein
-
High-molecular-weight kininogen (HMWK)
-
Test inhibitors
-
96-well black, clear-bottom microplate
-
Fluorescence microplate reader with an injector
Procedure:
-
Cell Culture:
-
Seed the bradykinin B2 receptor-expressing cells in a 96-well plate and grow to 80-90% confluency.
-
-
Dye Loading:
-
Remove the culture medium and load the cells with a fluorescent calcium indicator according to the manufacturer's instructions.
-
Wash the cells with Assay Buffer.
-
-
Inhibitor Incubation:
-
Add serially diluted test inhibitors to the wells and incubate for 15-30 minutes at room temperature.
-
-
Signal Initiation and Measurement:
-
Place the plate in the fluorescence microplate reader and record a baseline fluorescence.
-
Using an injector, add a solution containing plasma kallikrein and HMWK to each well.
-
Immediately begin measuring the fluorescence kinetics to detect the intracellular calcium flux.
-
-
Data Analysis:
-
Quantify the peak fluorescence response for each well.
-
Calculate the percentage of inhibition and determine the IC50 value for each inhibitor.
-
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| High Background Fluorescence | Substrate degradation | Prepare fresh substrate solution. Store stock solution protected from light at -20°C or -80°C. |
| Contaminated reagents | Use fresh, high-purity reagents and sterile technique. | |
| Low Signal-to-Noise Ratio | Insufficient enzyme activity | Increase enzyme concentration or incubation time. Optimize assay buffer pH and temperature. |
| Sub-optimal substrate concentration | Perform a substrate titration to determine the optimal concentration. | |
| High Well-to-Well Variability | Pipetting errors | Use calibrated pipettes and ensure proper mixing. |
| Inconsistent incubation times | Use a multichannel pipette for simultaneous addition of reagents. | |
| No Inhibition by Known Inhibitor | Inactive inhibitor | Check the storage and handling of the inhibitor. Prepare fresh dilutions. |
| Incorrect assay conditions | Ensure the assay buffer and conditions are optimal for both the enzyme and the inhibitor. |
Conclusion
This compound is a robust and sensitive fluorogenic substrate for studying the activity of kallikreins and the proteasome. The protocols provided herein offer a framework for a variety of applications, from basic enzymatic characterization to high-throughput inhibitor screening. Careful optimization of assay conditions is crucial for obtaining reliable and reproducible data.
References
Application Notes and Protocols for Measuring Enzyme Kinetics Using Pro-Phe-Arg-AMC
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pro-Phe-Arg-AMC (PFR-AMC) is a highly sensitive fluorogenic substrate utilized for the kinetic analysis of a variety of trypsin-like serine proteases. This synthetic peptide, L-Prolyl-L-phenylalanyl-L-arginine-4-methylcoumaryl-7-amide, is also susceptible to cleavage by certain cysteine peptidases.[1][2][3] The principle of its use lies in the enzymatic hydrolysis of the amide bond between the C-terminal arginine residue and the fluorescent 7-amino-4-methylcoumarin (B1665955) (AMC) group. In its intact form, the substrate is minimally fluorescent. However, upon enzymatic cleavage, the release of the free AMC fluorophore results in a significant and quantifiable increase in fluorescence. This property allows for the continuous and real-time monitoring of enzyme activity, making it an invaluable tool in enzyme kinetics, inhibitor screening, and diagnostic assays.
The versatility of this compound extends to its use with several key enzymes involved in critical physiological and pathological processes. These include:
-
Kallikreins (Plasma and Urinary): These enzymes are involved in the regulation of blood pressure, inflammation, and blood clotting.[2][4][5]
-
Thrombin (Factor IIa): A central enzyme in the coagulation cascade, responsible for the conversion of fibrinogen to fibrin.[6]
-
Factor XIIa: A key component in the initiation of the intrinsic pathway of blood coagulation.
-
Proteasome: A large protein complex responsible for the degradation of ubiquitinated proteins, playing a crucial role in cellular protein homeostasis.[3][7]
-
Cysteine Peptidases: A broad class of proteases involved in various cellular processes.[1][8]
These application notes provide detailed protocols for utilizing this compound to determine the kinetic parameters of these enzymes, offering insights into their function and aiding in the development of novel therapeutics.
Data Presentation
The following tables summarize the key quantitative data for the use of this compound in enzyme kinetic studies.
| Parameter | Value | Enzyme(s) | Notes |
| Substrate Properties | |||
| Molecular Formula | C₃₀H₃₇N₇O₅ | N/A | As the free peptide. |
| Molecular Weight | 575.66 g/mol | N/A | As the free peptide. |
| Excitation Wavelength (λex) | ~350 - 380 nm | AMC Fluorophore | The optimal wavelength may vary slightly depending on the instrument and buffer conditions. |
| Emission Wavelength (λem) | ~440 - 460 nm | AMC Fluorophore | A sufficient Stokes shift is necessary to minimize background signal. |
| Kinetic Parameters | Note: Kinetic parameters are highly dependent on assay conditions (e.g., pH, temperature, buffer composition). The values below are for reference and should be determined empirically. | ||
| Km (Michaelis Constant) | Enzyme and condition-dependent. | Human Kallikrein-related Peptidase 2 (KLK2) | A study reported a Km value for glyco-KLK2 that was at least 5-fold higher than the non-glycosylated form, indicating decreased binding affinity for the substrate. |
| kcat (Turnover Number) | Enzyme and condition-dependent. | Human Kallikrein-related Peptidase 2 (KLK2) | Variations in kcat were observed but not directly correlated with glycosylation status in one study. |
| kcat/Km (Catalytic Efficiency) | Enzyme and condition-dependent. | Human Kallikrein-related Peptidase 2 (KLK2) | Ac-OFR-AMC, a similar substrate, exhibited the highest catalytic efficiency in one study, suggesting the importance of the P3 residue. |
| Recommended Assay Conditions | |||
| Parameter | Value | Enzyme(s) | Notes |
| Substrate Stock Solution | 1-10 mM in DMSO | General | This compound is best dissolved in dimethyl sulfoxide (B87167) (DMSO) to prepare a concentrated stock solution.[2][5] |
| Final Substrate Concentration | 0.1 - 10 x expected Km | General | A range of substrate concentrations bracketing the Km should be used to accurately determine kinetic parameters. |
| Final DMSO Concentration | < 1-2% (v/v) | General | High concentrations of DMSO can inhibit enzyme activity. The final concentration should be kept as low as possible and consistent across all assays. |
| Assay Buffer | Enzyme-specific | General | The optimal pH, ionic strength, and cofactors will vary depending on the enzyme being studied. |
| Temperature | 25 - 37 °C | General | The optimal temperature should be determined empirically for the specific enzyme. |
Experimental Protocols
I. General Protocol for Determination of Michaelis-Menten Kinetics (Km and Vmax)
This protocol provides a framework for determining the kinetic parameters of a purified enzyme using this compound.
A. Materials and Reagents
-
Purified enzyme of interest (e.g., Kallikrein, Thrombin, Factor XIIa, Proteasome)
-
This compound
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Assay Buffer (specific to the enzyme of interest)
-
7-Amino-4-methylcoumarin (AMC) standard
-
Black, flat-bottom 96-well microplates
-
Fluorescence microplate reader with temperature control and kinetic reading capabilities
B. Reagent Preparation
-
Substrate Stock Solution (10 mM):
-
Equilibrate the vial of this compound to room temperature before opening.
-
Dissolve the substrate in anhydrous DMSO to a final concentration of 10 mM.
-
Store the stock solution in small, single-use aliquots at -20°C or -80°C, protected from light.
-
-
Enzyme Working Solution:
-
Prepare a concentrated stock solution of the purified enzyme in a suitable buffer.
-
On the day of the experiment, dilute the enzyme stock solution in cold assay buffer to the desired working concentration. The optimal final enzyme concentration should be determined empirically to ensure a linear reaction rate over the desired assay time. Keep the enzyme on ice.
-
-
AMC Standard Stock Solution (1 mM):
-
Prepare a 1 mM stock solution of free AMC in DMSO.
-
Store at -20°C, protected from light.
-
C. Assay Procedure
-
AMC Standard Curve:
-
Prepare a series of dilutions of the AMC standard stock solution in the assay buffer to generate a standard curve (e.g., 0-10 µM).
-
Add a fixed volume (e.g., 100 µL) of each dilution to triplicate wells of the 96-well plate.
-
Measure the fluorescence at the optimal excitation and emission wavelengths for AMC.
-
Plot the fluorescence intensity versus the AMC concentration to generate a standard curve. This will be used to convert the relative fluorescence units (RFU) from the enzyme assay into the molar amount of product formed.
-
-
Enzyme Assay:
-
Prepare a series of dilutions of the this compound substrate in assay buffer. A typical concentration range would be 0.1 to 10 times the expected Km. It is recommended to perform a two-fold serial dilution.
-
Add 50 µL of each substrate dilution to triplicate wells of a black 96-well plate.
-
Include control wells:
-
No-enzyme control: 50 µL of each substrate dilution and 50 µL of assay buffer.
-
No-substrate control: 50 µL of enzyme working solution and 50 µL of assay buffer.
-
-
Pre-warm the plate and its contents to the desired assay temperature (e.g., 37°C) in the microplate reader.
-
Initiate the reaction by adding 50 µL of the enzyme working solution to each well containing the substrate dilutions. The final volume in each well will be 100 µL.
-
Immediately start monitoring the increase in fluorescence intensity over time in a kinetic mode. Record data every 60 seconds for 15-30 minutes.
-
D. Data Analysis
-
Calculate Initial Reaction Velocity (V₀):
-
For each substrate concentration, plot the fluorescence intensity (RFU) versus time (minutes).
-
Determine the initial reaction velocity (V₀) from the linear portion of the curve for each substrate concentration. This is the slope of the linear phase of the reaction.
-
Convert the V₀ from RFU/min to µM/min using the slope from the AMC standard curve.
-
-
Determine Km and Vmax:
-
Plot the initial velocities (V₀) against the corresponding substrate concentrations ([S]).
-
Fit the data to the Michaelis-Menten equation using non-linear regression software (e.g., GraphPad Prism): V₀ = (Vmax * [S]) / (Km + [S])
-
Alternatively, a Lineweaver-Burk plot (1/V₀ vs. 1/[S]) can be used to determine Km and Vmax from the x- and y-intercepts, respectively. However, non-linear regression is generally preferred due to its more accurate handling of data errors.
-
-
Calculate kcat:
-
If the precise molar concentration of the active enzyme in the assay is known, the turnover number (kcat) can be calculated from the Vmax: kcat = Vmax / [E]t where [E]t is the total active enzyme concentration.
-
II. Protocol for Measuring Urinary Kallikrein Activity
This protocol is adapted for the specific measurement of kallikrein activity in urine samples.
A. Additional Materials
-
Urine samples
-
Arginine-Sepharose 4B (optional, for purification)
-
Trasylol (Aprotinin) or 10% Acetic Acid (for stopping the reaction)
B. Sample Preparation
-
Centrifuge urine samples to remove any sediment.
-
For more specific measurements, urinary kallikrein can be partially purified by affinity chromatography on Arginine-Sepharose 4B.
C. Assay Procedure
-
To a 96-well plate, add 20 µL of the urine sample.
-
Add assay buffer to a final volume of 90 µL.
-
Initiate the reaction by adding 10 µL of a 1 mM this compound stock solution (final concentration of 100 µM).
-
Incubate the plate at 37°C for 60-90 minutes.
-
Stop the reaction by adding either 10 µL of a concentrated Trasylol solution or 10 µL of 10% acetic acid.
-
Measure the endpoint fluorescence at the appropriate excitation and emission wavelengths.
-
Use an AMC standard curve to convert the fluorescence readings to the amount of AMC produced, and subsequently calculate the kallikrein activity in the urine sample.
Visualizations
Enzymatic Reaction of this compound
Caption: Enzymatic cleavage of this compound by a trypsin-like protease.
Experimental Workflow for Enzyme Kinetics
Caption: Workflow for determining enzyme kinetic parameters.
Simplified Coagulation Cascade Highlighting Thrombin
Caption: The central role of Thrombin in the coagulation cascade.[6][9][10][11][12]
The Ubiquitin-Proteasome Pathway
Caption: Overview of the ubiquitin-proteasome protein degradation pathway.
References
- 1. researchgate.net [researchgate.net]
- 2. Bachem H-Pro-Phe-Arg-AMC, Quantity: Each of 1 | Fisher Scientific [fishersci.com]
- 3. This compound › PeptaNova [peptanova.de]
- 4. A new fluorogenic substrate method for the estimation of kallikrein in urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. shop.bachem.com [shop.bachem.com]
- 6. Thrombin - Wikipedia [en.wikipedia.org]
- 7. The Coagulation Cascade | Mackman Lab [med.unc.edu]
- 8. medchemexpress.com [medchemexpress.com]
- 9. The Clotting Cascade | National Bleeding Disorders Foundation [bleeding.org]
- 10. Coagulation - Wikipedia [en.wikipedia.org]
- 11. The role of thrombin in haemostasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. [Figure, Coagulation Cascade Diagram. The extrinsic...] - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
Application Notes and Protocols for Calculating Enzyme Activity from Pro-Phe-Arg-AMC Fluorescence
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to measuring enzyme activity using the fluorogenic substrate L-Prolyl-L-phenylalanyl-L-arginine 7-amido-4-methylcoumarin (Pro-Phe-Arg-AMC). This substrate is particularly useful for assaying the activity of various serine proteases, such as kallikreins and proteasomes. The protocols detailed below cover the preparation of reagents, the experimental procedure, and the subsequent data analysis required to accurately determine enzyme kinetics.
Principle of the Assay
The this compound assay is a continuous kinetic assay that relies on the principle of fluorescence dequenching. The substrate, this compound, is a synthetic peptide that is essentially non-fluorescent. In the presence of a specific protease, the amide bond between the arginine residue and the 7-amido-4-methylcoumarin (AMC) group is cleaved. This cleavage releases the free AMC fluorophore, which exhibits a strong fluorescent signal. The rate of the increase in fluorescence is directly proportional to the enzymatic activity.[1][2][3][4]
The fluorescence of free AMC is typically measured with an excitation wavelength between 340-380 nm and an emission wavelength in the range of 440-460 nm.[2][3] To quantify the enzyme activity, a standard curve generated from known concentrations of free AMC is used to convert the measured relative fluorescence units (RFU) into the molar amount of product formed.[1][2][5]
Data Presentation
Quantitative data from the enzyme activity assay should be systematically organized for clarity and ease of comparison. The following tables provide a template for presenting your experimental data.
Table 1: AMC Standard Curve Data
| AMC Concentration (µM) | Replicate 1 RFU | Replicate 2 RFU | Replicate 3 RFU | Average RFU | Background Corrected RFU |
| 0 (Blank) | 0 | ||||
| 5 | |||||
| 10 | |||||
| 20 | |||||
| 30 | |||||
| 40 | |||||
| 50 |
Table 2: Enzyme Kinetic Data
| Substrate Concentration (µM) | Initial Velocity (RFU/min) | Product Formed (µM/min) |
| 0 | ||
| 10 | ||
| 25 | ||
| 50 | ||
| 100 | ||
| 200 |
Experimental Protocols
Materials and Reagents
-
This compound substrate
-
Purified enzyme or cell lysate containing the enzyme of interest
-
7-Amino-4-methylcoumarin (AMC) standard
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Assay Buffer (e.g., 50 mM Tris-HCl, 150 mM NaCl, pH 8.0)
-
Black, flat-bottom 96-well microplate
-
Fluorescence microplate reader
Preparation of Reagents
-
AMC Standard Stock Solution (1 mM): Dissolve the appropriate amount of AMC powder in DMSO to create a 1 mM stock solution. Store in aliquots at -20°C, protected from light.[6]
-
Substrate Stock Solution (10 mM): Dissolve this compound in DMSO to a final concentration of 10 mM. Store in small aliquots at -20°C and protect from light.[6]
-
Enzyme Working Solution: On the day of the experiment, dilute the purified enzyme or cell lysate in cold assay buffer to the desired concentration. The optimal concentration should be determined empirically to ensure a linear rate of fluorescence increase over the assay period. Keep the enzyme solution on ice.
AMC Standard Curve Protocol
-
Prepare AMC Dilutions: Perform serial dilutions of the 1 mM AMC stock solution in assay buffer to create a range of concentrations (e.g., 0, 5, 10, 20, 30, 40, 50 µM).
-
Plate Setup: Add 100 µL of each AMC standard dilution to triplicate wells of a black 96-well microplate. Include wells with 100 µL of assay buffer only to serve as the blank.[2]
-
Fluorescence Measurement: Measure the fluorescence intensity using a microplate reader with excitation at ~360-380 nm and emission at ~440-460 nm.[2][6]
-
Data Analysis: Subtract the average fluorescence of the blank wells from the readings of all AMC standard wells. Plot the background-subtracted RFU against the corresponding AMC concentration. Perform a linear regression to obtain the equation of the line (y = mx + c), where 'm' is the slope (RFU/µM).[2][5]
Enzyme Activity Assay Protocol
-
Prepare Substrate Dilutions: Prepare a series of dilutions of the this compound substrate in assay buffer. A typical concentration range would be 0-200 µM.
-
Set up the Microplate: Add 50 µL of each substrate dilution to triplicate wells of a black 96-well plate. Include wells with assay buffer only as a blank control.
-
Initiate the Reaction: Add 50 µL of the enzyme working solution to each well containing the substrate dilutions. The final volume in each well will be 100 µL.
-
Measure Fluorescence: Immediately place the plate in a pre-warmed (e.g., 37°C) fluorescence microplate reader. Measure the fluorescence intensity at regular intervals (e.g., every 60 seconds) for 15-30 minutes. Use an excitation wavelength of approximately 380 nm and an emission wavelength of approximately 460 nm.[6]
Data Analysis and Calculation of Enzyme Activity
-
Calculate Initial Velocity (V₀): For each substrate concentration, plot the fluorescence intensity (RFU) against time (minutes). The initial velocity (V₀) is the initial linear slope of this curve, expressed in RFU/min.[1]
-
Convert RFU/min to µM/min: Use the slope from the AMC standard curve to convert the initial velocity from RFU/min to the rate of product formation in µM/min.
-
Rate (µM/min) = V₀ (RFU/min) / Slope of AMC standard curve (RFU/µM)
-
-
Determine Kinetic Parameters: Plot the rate of product formation (µM/min) against the corresponding substrate concentrations. This data can be fitted to the Michaelis-Menten equation using non-linear regression analysis to determine the Kₘ and Vₘₐₓ values.[1] Alternatively, a Lineweaver-Burk plot (1/V₀ vs. 1/[S]) can be used.[6]
Visualizations
Caption: Enzymatic reaction showing the cleavage of this compound.
Caption: Workflow for determining enzyme kinetics using this compound.
References
Application Notes and Protocols: Pro-Phe-Arg-AMC Stock Solution Preparation in DMSO
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for the preparation of a Pro-Phe-Arg-AMC stock solution in dimethyl sulfoxide (B87167) (DMSO). Additionally, a general protocol for its application in a fluorometric enzyme assay is described. This compound is a sensitive fluorogenic substrate used to assay the activity of various proteases, including plasma kallikrein, pancreatic and urinary kallikreins, and other trypsin-like proteases.[1][2][3]
I. Quantitative Data Summary
The following table summarizes the key quantitative data for this compound.
| Parameter | Value | Reference |
| Molecular Weight | 575.67 g/mol | [2] |
| Recommended Solvent | DMSO | [1][2] |
| Recommended Storage Temperature (Powder) | -20°C | |
| Stock Solution Storage | -20°C (up to 1 month) or -80°C (up to 6 months) | [4] |
| Excitation Wavelength | 350-380 nm | [5] |
| Emission Wavelength | 440-460 nm | [5][6] |
II. Experimental Protocols
A. Protocol for Preparation of this compound Stock Solution in DMSO
This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO.
Materials:
-
This compound (powder form)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Microcentrifuge tubes
-
Calibrated micropipettes and sterile tips
-
Vortex mixer
-
Analytical balance
Procedure:
-
Equilibrate Reagents: Allow the this compound powder and DMSO to equilibrate to room temperature before opening to prevent condensation.
-
Weighing: Tare a clean, dry microcentrifuge tube on an analytical balance. Carefully weigh out the desired amount of this compound powder (e.g., 1 mg).
-
Calculating DMSO Volume: Calculate the volume of DMSO required to achieve the desired stock solution concentration (e.g., 10 mM).
-
Calculation Example for 10 mM stock with 1 mg of this compound (MW: 575.67 g/mol ):
-
Moles = Mass / Molecular Weight = 0.001 g / 575.67 g/mol ≈ 1.737 x 10⁻⁶ mol
-
Volume (L) = Moles / Molarity = 1.737 x 10⁻⁶ mol / 0.010 mol/L = 1.737 x 10⁻⁴ L
-
Volume (µL) = 1.737 x 10⁻⁴ L * 1,000,000 µL/L ≈ 173.7 µL
-
-
-
Dissolving: Add the calculated volume of DMSO to the microcentrifuge tube containing the this compound powder.
-
Mixing: Vortex the tube thoroughly until the powder is completely dissolved. Visually inspect the solution to ensure there are no visible particulates. If dissolution is difficult, gentle warming and/or sonication can be used.[7]
-
Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C for short-term use (up to 1 month) or at -80°C for long-term storage (up to 6 months).[4] Ensure the tubes are tightly sealed to prevent moisture absorption by the DMSO.
B. Protocol for a General Fluorometric Protease Assay
This protocol provides a general framework for using the this compound stock solution to measure protease activity. Optimal conditions (e.g., enzyme and substrate concentrations, incubation time) should be determined empirically for each specific enzyme.
Materials:
-
This compound stock solution (in DMSO)
-
Purified enzyme of interest or biological sample containing the enzyme
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5)
-
96-well black, clear-bottom microplate
-
Fluorescence microplate reader
-
7-amino-4-methylcoumarin (AMC) for standard curve
Procedure:
-
Prepare AMC Standard Curve:
-
Prepare a stock solution of free AMC in the assay buffer.
-
Perform serial dilutions to create a range of known concentrations (e.g., 0-10 µM).
-
Add a fixed volume of each standard to the wells of the 96-well plate.[5]
-
-
Prepare Reagents:
-
Dilute the enzyme to the desired concentration in the pre-warmed assay buffer.
-
Dilute the this compound stock solution to the final working concentration in the pre-warmed assay buffer immediately before use.
-
-
Assay Setup:
-
Add the assay buffer to the wells of the microplate.
-
Add the diluted enzyme solution to the appropriate wells. Include a no-enzyme control (buffer only).
-
Pre-incubate the plate at the desired temperature (e.g., 37°C) for a few minutes.
-
-
Initiate the Reaction:
-
Add the diluted this compound substrate solution to all wells to start the reaction.
-
-
Data Acquisition:
-
Immediately place the plate in a pre-warmed fluorescence microplate reader.
-
Measure the fluorescence intensity kinetically at regular intervals (e.g., every 60 seconds) for a set period (e.g., 30-60 minutes). Use excitation and emission wavelengths appropriate for AMC (e.g., Ex: 350 nm, Em: 450 nm).[5]
-
-
Data Analysis:
-
Subtract the background fluorescence from the no-enzyme control wells.
-
Determine the initial reaction velocity (V₀) from the linear portion of the fluorescence versus time plot.
-
Use the AMC standard curve to convert the rate of change in fluorescence (RFU/min) to the rate of product formation (µM/min).
-
III. Visualizations
Caption: Workflow for preparing a this compound stock solution.
Caption: Enzymatic cleavage of this compound to release fluorescent AMC.
References
- 1. shop.bachem.com [shop.bachem.com]
- 2. Bachem H-Pro-Phe-Arg-AMC, Quantity: Each of 1 | Fisher Scientific [fishersci.com]
- 3. This compound › PeptaNova [peptanova.de]
- 4. medchemexpress.com [medchemexpress.com]
- 5. benchchem.com [benchchem.com]
- 6. Ac-Arg-Gly-Phe-Phe-Pro-AMC - Echelon Biosciences [echelon-inc.com]
- 7. medchemexpress.com [medchemexpress.com]
Application Notes and Protocols for Pro-Phe-Arg-AMC
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pro-Phe-Arg-AMC (Prolyl-Phenylalanyl-Arginine-7-amino-4-methylcoumarin) is a highly sensitive fluorogenic substrate used for the detection and quantification of the activity of a variety of proteases. This synthetic peptide is particularly useful for assaying enzymes such as cysteine peptidases, plasma and urinary kallikreins, and the trypsin-like activity of the proteasome.[1] Cleavage of the amide bond between arginine and the 7-amino-4-methylcoumarin (B1665955) (AMC) group by these enzymes releases the highly fluorescent AMC moiety, allowing for a direct and continuous measurement of enzymatic activity.
These application notes provide detailed protocols for the proper storage and handling of this compound, as well as a general methodology for its use in enzymatic assays.
Chemical Properties and Storage
Proper storage of this compound is critical to maintain its stability and ensure reproducible experimental results. The recommended storage conditions for both the solid powder and stock solutions are summarized below.
| Form | Storage Temperature | Duration | Notes |
| Powder | -20°C | 1 year | Store in a dry, dark place. Protect from moisture. |
| <-15°C | Long-term | Recommended for extended storage.[2][3] | |
| Stock Solution | -20°C | 1 month | Aliquot to avoid repeated freeze-thaw cycles. Protect from light.[4] |
| -80°C | 6 months | Recommended for longer-term storage of solutions.[4] |
Solubility:
| Solvent | Solubility |
| Water | ≥ 100 mg/mL |
| Methanol | 50 mg/mL |
| DMSO | Recommended solvent for stock solutions[5] |
Experimental Protocols
Preparation of Reagents
1. This compound Stock Solution:
-
It is recommended to prepare a stock solution of this compound in high-quality, anhydrous DMSO.[5]
-
For a 10 mM stock solution, dissolve 5.76 mg of this compound (MW: 575.66 g/mol ) in 1 mL of DMSO.
-
Vortex briefly to ensure complete dissolution.
-
Aliquot the stock solution into smaller volumes to minimize freeze-thaw cycles and store at -20°C or -80°C, protected from light.[4]
2. Assay Buffer:
The optimal assay buffer will depend on the specific enzyme being studied. A common starting point is a Tris-based buffer.
-
Example Assay Buffer (for Kallikrein): 20 mM Tris-HCl, pH 7.5, 150 mM NaCl, 1 mM EDTA, 0.1% PEG-8000, and 0.1% Triton X-100.
-
The pH and ionic strength of the buffer should be optimized for the target protease.
3. Free AMC Standard Solution:
A standard curve using free 7-amino-4-methylcoumarin (AMC) is essential for converting the relative fluorescence units (RFU) to the concentration of the product formed.
-
Prepare a 1 mM stock solution of free AMC in DMSO.
-
Perform serial dilutions of the AMC stock solution in the assay buffer to generate a range of concentrations for the standard curve (e.g., 0 to 50 µM).
General Enzyme Activity Assay Protocol
This protocol provides a general framework for measuring protease activity using this compound in a 96-well plate format.
1. Assay Setup:
-
In a black, clear-bottom 96-well microplate, add the following to each well:
-
Assay Buffer
-
Enzyme solution (e.g., purified enzyme, cell lysate, or plasma sample)
-
Inhibitor or test compound (if applicable)
-
-
Include appropriate controls:
-
No-Enzyme Control: Contains assay buffer and substrate but no enzyme. This serves as a background control for substrate auto-hydrolysis.
-
Positive Control: A known active enzyme to ensure the assay is working correctly.
-
Inhibitor Control: A known inhibitor of the target enzyme to confirm specificity.
-
-
Bring the final volume in each well to a consistent level with the assay buffer (e.g., 90 µL).
2. Reaction Initiation and Measurement:
-
Prepare a working solution of this compound by diluting the stock solution in the assay buffer to the desired final concentration (typically in the range of 10-100 µM).
-
Initiate the enzymatic reaction by adding the this compound working solution to each well (e.g., 10 µL for a final volume of 100 µL).
-
Immediately place the plate in a fluorescence microplate reader pre-heated to the optimal temperature for the enzyme (e.g., 37°C).
-
Measure the fluorescence intensity at regular intervals (e.g., every 1-2 minutes) for a set period (e.g., 30-60 minutes).
-
Excitation Wavelength: ~350-380 nm
-
Emission Wavelength: ~440-460 nm[6]
-
3. Data Analysis:
-
Subtract the background fluorescence (from the no-enzyme control wells) from all other readings.
-
Plot the fluorescence intensity (RFU) against time for each sample.
-
Determine the initial reaction velocity (V₀) from the linear portion of the curve.
-
Use the AMC standard curve to convert the rate of change in fluorescence (RFU/min) to the rate of product formation (µM/min or nmol/min).
-
Normalize the enzyme activity to the amount of protein in the sample if using cell lysates or tissue extracts.
Signaling Pathways and Experimental Workflows
Kallikrein-Kinin System
The Kallikrein-Kinin system is a cascade of proteins that plays a role in inflammation, blood pressure control, coagulation, and pain. Plasma kallikrein, a serine protease, cleaves high-molecular-weight kininogen (HMWK) to release the potent inflammatory mediator bradykinin.
Caption: Kallikrein-Kinin System and Substrate Cleavage.
Ubiquitin-Proteasome Pathway
The ubiquitin-proteasome system is the primary pathway for selective protein degradation in eukaryotic cells, regulating numerous cellular processes. The 26S proteasome possesses multiple proteolytic activities, including a trypsin-like activity that can be measured using this compound.[7][8]
Caption: Ubiquitin-Proteasome Pathway and Substrate Cleavage.
General Experimental Workflow
The following diagram illustrates a typical workflow for a protease activity assay using this compound.
Caption: General Workflow for a Protease Activity Assay.
References
- 1. This compound › PeptaNova [peptanova.de]
- 2. The roles of the proteasome pathway in signal transduction and neurodegenerative diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Kinin–kallikrein system - Wikipedia [en.wikipedia.org]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Bachem H-Pro-Phe-Arg-AMC, Quantity: Each of 1 | Fisher Scientific [fishersci.com]
- 6. Z-Phe-Arg-AMC (Kallikrein substrate) - Echelon Biosciences [echelon-inc.com]
- 7. Ubiquitin/Proteasome | Cell Signaling Technology [cellsignal.com]
- 8. creative-diagnostics.com [creative-diagnostics.com]
Application Notes and Protocols for the Fluorogenic Substrate Pro-Phe-Arg-AMC
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pro-Phe-Arg-AMC (L-Prolyl-L-phenylalanyl-L-arginine-7-amino-4-methylcoumarin) is a highly sensitive fluorogenic substrate used for the detection and quantification of a variety of serine proteases. Its core utility lies in the principle of fluorescence resonance energy transfer (FRET). In its intact form, the fluorescence of the 7-amino-4-methylcoumarin (B1665955) (AMC) group is quenched. Upon enzymatic cleavage of the amide bond between arginine and AMC by a target protease, the AMC fluorophore is released, resulting in a significant increase in fluorescence. This direct proportionality between fluorescence intensity and enzymatic activity allows for real-time kinetic analysis of enzyme function. This document provides detailed application notes, experimental protocols, and visualizations for the use of this compound.
Target Enzymes and Applications
This compound is a versatile substrate for several serine proteases, including but not limited to:
-
Thrombin: A key enzyme in the coagulation cascade, making this substrate valuable for studies on hemostasis and thrombosis.[1][2]
-
Kallikreins (Plasma and Tissue): Components of the kallikrein-kinin system, which is involved in inflammation, blood pressure regulation, and pain.[3][4][5]
-
Proteasome: A multi-catalytic protease complex central to cellular protein degradation.[3]
-
Other Trypsin-like Proteases: Including certain cathepsins.[6]
Common applications include enzyme activity assays, inhibitor screening, and kinetic studies to determine parameters such as Km and Vmax.
Quantitative Data Summary
The following table summarizes key quantitative parameters for enzymatic assays utilizing this compound and the resulting fluorophore, AMC. Note that optimal conditions may vary depending on the specific enzyme and experimental setup.
| Parameter | Value | Target Enzyme(s) | Notes |
| Excitation Wavelength (λex) | 350 - 380 nm | Released AMC | Optimal wavelength may vary slightly with instrumentation and buffer conditions.[1][2][7][8] |
| Emission Wavelength (λem) | 450 - 460 nm | Released AMC | Provides a significant Stokes shift, minimizing background interference.[1][2][7][8] |
| Substrate Concentration | 10 - 100 µM | Thrombin, Kallikrein | A common starting range for activity assays. For kinetic studies, concentrations should span below and above the expected Km.[4] |
| Enzyme Concentration | 1 - 20 nM | Thrombin | Should be optimized to ensure linear reaction kinetics over the desired time course.[8] |
| Assay Temperature | 25 - 37 °C | General | Should be kept consistent throughout the experiment. 37°C is common for mimicking physiological conditions.[1][2] |
| DMSO Concentration | < 5% (v/v) | General | The substrate is often dissolved in DMSO. High concentrations can inhibit enzyme activity. |
| pH | 7.4 - 8.0 | Thrombin, Kallikrein | The optimal pH is dependent on the specific enzyme being assayed. |
Signaling Pathway Visualization
The enzymes that cleave this compound are often integral components of complex signaling cascades. Below are representations of the coagulation cascade involving thrombin and the kallikrein-kinin system.
Caption: The role of thrombin in the final steps of the coagulation cascade.
Caption: Simplified diagram of the plasma kallikrein-kinin system.
Experimental Protocols
This section provides a detailed methodology for a continuous kinetic assay of thrombin activity using this compound. This protocol can be adapted for other target enzymes with appropriate modifications to buffer conditions and enzyme/substrate concentrations.
Materials and Reagents
-
This compound: Lyophilized powder.
-
Dimethyl sulfoxide (B87167) (DMSO): Anhydrous, for substrate stock solution.
-
Thrombin: Purified, of known concentration.
-
Assay Buffer: e.g., 50 mM Tris-HCl, 150 mM NaCl, pH 7.4.
-
7-Amino-4-methylcoumarin (AMC): For generation of a standard curve.
-
96-well black, flat-bottom microplates: For fluorescence assays.
-
Fluorescence microplate reader: With temperature control and excitation/emission wavelengths of ~360 nm and ~460 nm, respectively.
Reagent Preparation
-
Substrate Stock Solution (10 mM): Dissolve this compound in DMSO to a final concentration of 10 mM. Aliquot and store at -20°C, protected from light.
-
Enzyme Working Solution: On the day of the experiment, dilute the purified thrombin in cold assay buffer to a working concentration (e.g., 2X the final desired concentration). The optimal concentration should be determined empirically to ensure a linear rate of fluorescence increase. Keep the enzyme solution on ice.
-
AMC Standard Stock Solution (1 mM): Prepare a 1 mM stock solution of AMC in DMSO. Store at -20°C. From this, prepare a series of dilutions in the assay buffer to generate a standard curve (e.g., 0-10 µM).
Experimental Workflow Diagram
Caption: General workflow for a fluorogenic enzyme assay.
Assay Procedure
-
Plate Setup:
-
Design the plate layout to include wells for blanks (assay buffer and substrate, no enzyme), positive controls (enzyme and substrate), and any test compounds (e.g., inhibitors).
-
Add 50 µL of assay buffer to each well. For wells with test compounds, add the compound at this stage.
-
-
Temperature Equilibration: Pre-incubate the microplate at the desired assay temperature (e.g., 37°C) for 5-10 minutes.
-
Reaction Initiation:
-
Add 25 µL of the 2X enzyme working solution to the appropriate wells.
-
To initiate the reaction, add 25 µL of a 4X working solution of this compound (diluted from the stock in assay buffer) to all wells. The final volume in each well will be 100 µL.
-
-
Fluorescence Measurement: Immediately place the plate in a pre-warmed fluorescence microplate reader. Measure the fluorescence intensity kinetically (e.g., every 60 seconds) for 30-60 minutes. Use an excitation wavelength of approximately 360 nm and an emission wavelength of approximately 460 nm.
Data Analysis
-
Background Subtraction: For each time point, subtract the average fluorescence of the blank wells from the fluorescence of the experimental wells.
-
Calculate Initial Velocity: Plot the background-subtracted fluorescence (Relative Fluorescence Units, RFU) versus time. The initial reaction velocity (V₀) is the slope of the linear portion of this curve (RFU/min).
-
AMC Standard Curve: Plot the fluorescence of the AMC standards against their known concentrations. The slope of this line can be used to convert the initial velocities from RFU/min to moles of product formed per minute.
-
Enzyme Kinetics (Optional): To determine Km and Vmax, repeat the assay with varying substrate concentrations. Plot the initial velocities against the substrate concentrations and fit the data to the Michaelis-Menten equation using non-linear regression software.[9]
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Thrombin - Wikipedia [en.wikipedia.org]
- 4. A new fluorogenic substrate method for the estimation of kallikrein in urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. proteopedia.org [proteopedia.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 9. Untitled Document [ucl.ac.uk]
Setting Up a Fluorometer for Pro-Phe-Arg-AMC Assays: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for utilizing the fluorogenic substrate Pro-Phe-Arg-AMC to measure the activity of various proteases, such as kallikreins and proteasome, using a fluorometer.
Introduction
The this compound (L-Prolyl-L-phenylalanyl-L-arginine-7-amido-4-methylcoumarin) assay is a sensitive and continuous method for measuring the activity of enzymes that cleave the peptide bond C-terminal to arginine. The substrate itself is non-fluorescent; however, upon enzymatic cleavage, the highly fluorescent 7-amino-4-methylcoumarin (B1665955) (AMC) is released. The rate of fluorescence increase is directly proportional to the enzyme's activity. This assay is widely used in basic research and drug discovery for enzyme characterization and inhibitor screening.
Principle of the Assay
The enzymatic reaction involves the hydrolysis of the amide bond between the arginine residue of the peptide substrate and the AMC fluorophore.
Caption: Enzymatic cleavage of this compound.
Materials and Reagents
| Reagent/Material | Supplier Example | Notes |
| This compound | Bachem, PeptaNova, GlpBio | Store at -20°C, protected from light. |
| Dimethyl Sulfoxide (DMSO) | Sigma-Aldrich | Anhydrous, for preparing substrate stock solution. |
| Assay Buffer | Varies by enzyme | e.g., Tris-HCl, HEPES. pH is critical for enzyme activity. |
| Purified Enzyme or Cell Lysate | N/A | Source of enzymatic activity. |
| 7-Amino-4-methylcoumarin (AMC) | Sigma-Aldrich | For generating a standard curve. Store at -20°C. |
| 96-well black, flat-bottom plates | Corning, Greiner | Opaque plates are essential to minimize light scatter and background fluorescence. |
| Fluorescence Microplate Reader | Various | Capable of excitation at ~360-380 nm and emission at ~440-460 nm. |
Fluorometer Setup and Settings
Proper fluorometer setup is critical for obtaining accurate and reproducible data.
| Parameter | Recommended Setting | Rationale |
| Excitation Wavelength | 360 - 380 nm | Optimal for exciting the cleaved AMC fluorophore.[1][2][3] |
| Emission Wavelength | 440 - 460 nm | Optimal for detecting the fluorescence emission of cleaved AMC.[1][2][3] |
| Read Type | Kinetic | To measure the rate of reaction over time. |
| Read Interval | 30 - 60 seconds | Frequent enough to generate a smooth kinetic curve. |
| Read Duration | 15 - 60 minutes | Dependent on enzyme activity and substrate concentration. |
| Temperature | 25 - 37 °C | Optimal temperature for the specific enzyme being assayed. |
| Gain/Sensitivity | Varies | Adjust to ensure the signal is within the linear range of the detector. |
Experimental Protocols
Reagent Preparation
-
Substrate Stock Solution (10 mM): Dissolve this compound in DMSO.[4][5] For example, for 5 mg of substrate with a molecular weight of 575.67 g/mol , add 868 µL of DMSO. Aliquot and store at -20°C, protected from light. Avoid repeated freeze-thaw cycles.
-
AMC Standard Stock Solution (1 mM): Dissolve AMC in DMSO. For example, for 1 mg of AMC with a molecular weight of 175.18 g/mol , add 5.71 mL of DMSO. Aliquot and store at -20°C.
-
Assay Buffer: Prepare the appropriate buffer for the enzyme of interest. The pH and ionic strength should be optimized for maximal enzyme activity and stability. For many proteases, a buffer at pH 7.5-8.5 is suitable.
-
Enzyme Solution: Prepare a working solution of the purified enzyme or cell lysate in assay buffer. The optimal concentration should be determined empirically to ensure a linear reaction rate.
AMC Standard Curve Protocol
A standard curve is essential to convert relative fluorescence units (RFU) to the molar amount of product formed.[6]
-
Prepare a series of dilutions of the AMC standard stock solution in the assay buffer in a 96-well black plate. A typical concentration range is 0 - 25 µM.
-
The final volume in each well should be the same as the final volume in the enzyme assay (e.g., 100 µL).
-
Measure the fluorescence at the same excitation and emission wavelengths used for the enzyme assay.
-
Plot the fluorescence intensity (RFU) against the known AMC concentration (µM). The resulting linear regression will be used to determine the amount of AMC produced in the enzymatic reaction.
Caption: Workflow for generating an AMC standard curve.
Enzyme Activity Assay Protocol
-
Assay Plate Setup:
-
Blank wells: Add assay buffer only.
-
No-enzyme control wells: Add assay buffer and substrate working solution. This is to measure substrate autohydrolysis.
-
Test wells: Add assay buffer, enzyme solution, and substrate working solution.
-
-
Add the appropriate volume of assay buffer and enzyme solution to the wells of a 96-well black plate.
-
Pre-incubate the plate at the desired temperature for 5-10 minutes.
-
Initiate the reaction: Add the this compound substrate working solution to all wells. The final substrate concentration should be optimized, often around the Km value for the enzyme.
-
Immediately place the plate in a pre-warmed fluorescence microplate reader.
-
Measure fluorescence: Record the fluorescence intensity kinetically (e.g., every 60 seconds) for 15-60 minutes.
Data Analysis
-
Background Subtraction: Subtract the average fluorescence of the blank wells from all other readings.
-
Determine Initial Velocity (V₀): Plot fluorescence (RFU) versus time (minutes) for each well. The initial velocity is the slope of the linear portion of this curve (ΔRFU/min).
-
Convert RFU to Moles of AMC: Use the slope from the AMC standard curve (RFU/µM) to convert the initial velocity from RFU/min to µM/min.
-
Enzyme Activity (µM/min) = (ΔRFU/min) / (Slope of AMC standard curve)
-
-
Specific Activity: If the protein concentration of the enzyme solution is known, the specific activity can be calculated (e.g., in µmol/min/mg of protein).
Troubleshooting
| Issue | Potential Cause | Suggested Solution |
| High Background Fluorescence | Substrate autohydrolysis.[7] Contaminated reagents. Autofluorescence from samples or plate.[7] | Run a no-enzyme control. Prepare fresh reagents. Use black, non-binding microplates.[8] |
| Non-linear Reaction Rate | Substrate depletion.[9] Enzyme instability.[9] Product inhibition.[9] | Use a lower enzyme concentration or higher substrate concentration. Optimize assay buffer and temperature. Measure initial velocity. |
| Low Signal-to-Noise Ratio | Sub-optimal enzyme or substrate concentration. Incorrect fluorometer settings. | Titrate enzyme and substrate to find optimal concentrations. Verify excitation/emission wavelengths and gain settings. |
| High Variability Between Replicates | Pipetting errors. Inconsistent incubation times. Temperature fluctuations. | Use calibrated pipettes and consistent technique. Ensure simultaneous addition of reagents where possible. Pre-warm reagents and plate. |
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. Rapid and general profiling of protease specificity by using combinatorial fluorogenic substrate libraries - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Ac-Orn-Phe-Arg-AMC (Tryptase Substrate, fluorogenic) - Echelon Biosciences [echelon-inc.com]
- 4. shop.bachem.com [shop.bachem.com]
- 5. Bachem H-Pro-Phe-Arg-AMC, Quantity: Each of 1 | Fisher Scientific [fishersci.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
Application Notes and Protocols for Pro-Phe-Arg-AMC in Inhibitor Screening Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pro-Phe-Arg-AMC (PFR-AMC) is a highly sensitive fluorogenic substrate utilized for the detection and characterization of various proteases. Its specific peptide sequence, Proline-Phenylalanine-Arginine, is recognized and cleaved by enzymes with trypsin-like activity, most notably kallikreins and the proteasome. The substrate consists of this tripeptide covalently linked to a fluorescent reporter molecule, 7-amino-4-methylcoumarin (B1665955) (AMC). In its intact form, the fluorescence of the AMC group is quenched. Upon enzymatic cleavage of the amide bond between arginine and AMC, the free AMC is liberated, resulting in a significant increase in fluorescence. This direct relationship between enzyme activity and fluorescent signal makes this compound an ideal tool for high-throughput screening (HTS) of potential enzyme inhibitors.
Principle of the Assay:
The assay is based on the enzymatic hydrolysis of the non-fluorescent this compound substrate to release the highly fluorescent AMC molecule. The rate of this reaction is directly proportional to the activity of the target enzyme. In the presence of an inhibitor, the rate of cleavage is reduced, leading to a decrease in the fluorescent signal. By measuring the fluorescence intensity over time, the inhibitory potential of test compounds can be accurately quantified.
Target Enzymes and Signaling Pathways
This compound is primarily a substrate for:
-
Kallikreins (Plasma and Tissue): These serine proteases are key components of the Kallikrein-Kinin system, which is involved in inflammation, blood pressure regulation, coagulation, and pain.
-
The 20S Proteasome (Trypsin-like activity): This multi-catalytic protease complex is central to the Ubiquitin-Proteasome Pathway, responsible for the degradation of a majority of intracellular proteins, thereby regulating numerous cellular processes including the cell cycle, signal transduction, and apoptosis.
Kallikrein-Kinin System
The Kallikrein-Kinin system is a cascade of plasma proteins that, upon activation, leads to the release of vasoactive kinins. Plasma prekallikrein is activated to kallikrein, which then cleaves high-molecular-weight kininogen (HMWK) to produce bradykinin, a potent inflammatory mediator.
Ubiquitin-Proteasome Pathway
The Ubiquitin-Proteasome Pathway involves the tagging of substrate proteins with a polyubiquitin (B1169507) chain, which targets them for degradation by the 26S proteasome. The 20S proteasome is the catalytic core of the 26S complex and possesses multiple proteolytic activities, including trypsin-like activity that cleaves this compound.
Application Notes and Protocols for Pro-Phe-Arg-AMC in Cancer Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
The fluorogenic peptide substrate, L-Prolyl-L-phenylalanyl-L-arginine 7-amido-4-methylcoumarin (Pro-Phe-Arg-AMC), is a valuable tool in cancer research for the sensitive and specific measurement of protease activity. This substrate is particularly useful for assaying the activity of trypsin-like serine proteases, such as kallikrein-related peptidases (KLKs) and the trypsin-like activity of the proteasome.[1][2] Dysregulation of these proteases is a hallmark of various cancers, playing crucial roles in tumor progression, invasion, metastasis, and resistance to therapy.[3]
These application notes provide detailed protocols for the use of this compound in key in vitro cancer research applications, including the determination of enzyme kinetics, inhibitor screening, and the assessment of protease activity in cancer cell lysates.
Principle of the Assay
The this compound assay is based on the enzymatic cleavage of the amide bond between the arginine residue of the peptide and the fluorescent 7-amino-4-methylcoumarin (B1665955) (AMC) group. In its intact form, the substrate is minimally fluorescent. Upon enzymatic cleavage, the liberated AMC molecule fluoresces brightly upon excitation at approximately 360-380 nm, with an emission maximum around 440-460 nm. The rate of AMC release is directly proportional to the activity of the target protease in the sample.
Applications in Cancer Research
Quantification of Kallikrein-Related Peptidase (KLK) Activity in Cancer Cells
Background: Kallikrein-related peptidases are a family of serine proteases whose expression is frequently altered in cancer. For instance, several KLKs are established biomarkers in prostate cancer and are implicated in processes like cell invasion and metastasis.[4][5] Measuring KLK activity in cancer cell models can provide insights into their biological roles and their potential as therapeutic targets.
Experimental Protocol: Measuring KLK Activity in Prostate Cancer Cell Lysates
This protocol outlines the steps to measure endogenous KLK activity in prostate cancer cell lines (e.g., LNCaP, PC-3).
Materials:
-
This compound substrate
-
Prostate cancer cells
-
Cell Lysis Buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 1% Triton X-100)
-
Protease Inhibitor Cocktail (optional, without serine protease inhibitors)
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 8.0, 150 mM NaCl)
-
Aprotinin (B3435010) (positive control inhibitor)
-
96-well black, flat-bottom microplates
-
Fluorescence microplate reader
Procedure:
-
Cell Lysate Preparation:
-
Culture prostate cancer cells to 80-90% confluency.
-
Wash cells twice with ice-cold PBS.
-
Lyse the cells with ice-cold Cell Lysis Buffer.
-
Incubate on ice for 30 minutes with occasional vortexing.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant (cell lysate) and determine the protein concentration (e.g., using a BCA assay).
-
-
Assay Setup:
-
In a 96-well black plate, add 20-50 µg of cell lysate protein to each well.
-
For inhibitor control wells, pre-incubate the lysate with a known KLK inhibitor like aprotinin.
-
Add Assay Buffer to each well to a final volume of 90 µL.
-
Include a "no lysate" control (blank) containing only Assay Buffer.
-
-
Enzymatic Reaction:
-
Prepare a 2X working solution of this compound in Assay Buffer.
-
Initiate the reaction by adding 10 µL of the this compound working solution to each well.
-
Immediately place the plate in a fluorescence microplate reader pre-heated to 37°C.
-
-
Fluorescence Measurement:
-
Measure the fluorescence intensity (Excitation: ~380 nm, Emission: ~460 nm) kinetically over 30-60 minutes, with readings every 1-2 minutes.
-
-
Data Analysis:
-
Calculate the rate of reaction (V₀) from the linear portion of the fluorescence versus time plot.
-
Normalize the activity to the protein concentration of the lysate (e.g., in RFU/min/µg protein).
-
Measurement of Proteasome Trypsin-Like Activity in Cancer Cells
Background: The ubiquitin-proteasome system is essential for protein degradation and is often hyperactive in cancer cells to support their high proliferation rate.[6] The 26S proteasome has three main catalytic activities: chymotrypsin-like, trypsin-like, and caspase-like. This compound can be used to measure the trypsin-like activity. Increased proteasome activity has been observed in multiple myeloma cells, making it a key therapeutic target.[2][3]
Experimental Protocol: Measuring Proteasome Trypsin-Like Activity in Multiple Myeloma Cell Lysates
This protocol details the measurement of the trypsin-like activity of the proteasome in multiple myeloma cell lines (e.g., RPMI 8226, U266).
Materials:
-
This compound substrate
-
Multiple myeloma cells
-
Cell Lysis Buffer (e.g., 50 mM HEPES pH 7.5, 150 mM NaCl, 1 mM EDTA, 1% Triton X-100, 10% glycerol)
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5, 5 mM MgCl₂, 1 mM ATP)
-
MG-132 (proteasome inhibitor)
-
96-well black, flat-bottom microplates
-
Fluorescence microplate reader
Procedure:
-
Cell Lysate Preparation:
-
Harvest suspension multiple myeloma cells by centrifugation.
-
Wash the cell pellet twice with ice-cold PBS.
-
Resuspend the cells in ice-cold Cell Lysis Buffer.
-
Incubate on ice for 30 minutes with periodic vortexing.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant and determine the protein concentration.
-
-
Assay Setup:
-
In a 96-well black plate, add 20-50 µg of cell lysate per well.
-
For inhibitor control wells, pre-incubate the lysate with MG-132 (e.g., 20 µM final concentration) for 15 minutes at 37°C.
-
Add Assay Buffer to bring the volume to 90 µL.
-
Include a blank well with Assay Buffer only.
-
-
Enzymatic Reaction:
-
Prepare a 2X working solution of this compound in Assay Buffer.
-
Start the reaction by adding 10 µL of the substrate solution to each well.
-
-
Fluorescence Measurement:
-
Immediately measure the fluorescence kinetically as described for the KLK assay.
-
-
Data Analysis:
-
Determine the rate of fluorescence increase (V₀).
-
The proteasome-specific trypsin-like activity is the difference between the rate in the absence and presence of MG-132.
-
Normalize the activity to the amount of protein in the lysate.
-
High-Throughput Screening (HTS) of Protease Inhibitors
Background: The identification of novel protease inhibitors is a key strategy in anticancer drug discovery. This compound is suitable for HTS campaigns due to its sensitive fluorescent readout and simple "add-and-read" format.[1]
Experimental Protocol: HTS for Kallikrein Inhibitors
This protocol provides a framework for a high-throughput screen to identify inhibitors of a specific kallikrein.
Materials:
-
Purified recombinant human kallikrein (e.g., KLK2)
-
This compound substrate
-
Compound library (dissolved in DMSO)
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.4, 150 mM NaCl, 0.05% Tween-20)
-
Known KLK inhibitor (e.g., aprotinin) for positive control
-
384-well black, flat-bottom microplates
-
Automated liquid handling system
-
Fluorescence plate reader
Procedure:
-
Compound Plating:
-
Using an automated liquid handler, dispense a small volume (e.g., 50 nL) of each compound from the library into the wells of a 384-well plate.
-
Include wells with DMSO only (negative control, 100% activity) and a known inhibitor (positive control, 0% activity).
-
-
Enzyme Addition and Incubation:
-
Add diluted kallikrein enzyme in Assay Buffer to all wells.
-
Incubate for 15-30 minutes at room temperature to allow for inhibitor-enzyme binding.
-
-
Reaction Initiation and Signal Detection:
-
Add this compound substrate solution to all wells to start the reaction.
-
Incubate for 30-60 minutes at room temperature, protected from light.
-
Read the fluorescence intensity on a plate reader.
-
-
Data Analysis:
-
Calculate the percent inhibition for each compound relative to the DMSO and positive inhibitor controls.
-
Identify "hits" based on a predefined inhibition threshold (e.g., >50% inhibition).
-
Hits can then be further validated through dose-response curves to determine their IC50 values.
-
Data Presentation
Quantitative Data for this compound and Related Substrates
The following tables summarize key quantitative parameters. Note that kinetic constants (Km, Vmax) and inhibitor potency (IC50) are highly dependent on experimental conditions (e.g., enzyme source, purity, buffer composition, pH, and temperature). The provided values should be considered as representative, and it is recommended to determine these parameters empirically for each specific experimental setup.
Table 1: Representative Kinetic Parameters for Kallikrein-Related Peptidases
| Enzyme | Substrate | Km (µM) | Vmax (relative units) | Cancer Context |
| Kallikrein-2 (KLK2) | H-Pro-Phe-Arg-AMC | Not explicitly found | Not explicitly found | Prostate Cancer[7] |
| Plasma Kallikrein | H-D-Pro-Phe-Arg-AFC | Not explicitly found | Not explicitly found | General[8] |
| Prostate-Specific Antigen (PSA/KLK3) | Mu-HSSKLQ-AMC | ~423 | Dependent on conditions | Prostate Cancer[9] |
Table 2: Representative Proteasome Activity in Cancer Cells
| Cell Line | Protease Activity | Substrate | Measured Activity (pmol AMC/s/mL plasma) | Cancer Type |
| Multiple Myeloma Patient Plasma | Trypsin-like | BZ-VGR-AMC | 2.95 (baseline) | Multiple Myeloma[10] |
| Breast Cancer Cells (MCF-7, T47D, MDA-MB-231) | Trypsin-like | Z-ARR-AMC | Activity shown to be lower in cancer stem-like cells | Breast Cancer[11] |
Note: The activity values for multiple myeloma are from patient plasma and with a different substrate. The information for breast cancer cells is qualitative.
Table 3: Representative IC50 Values for Protease Inhibitors
| Inhibitor | Target Enzyme | Substrate Used | IC50 | Cancer Context |
| Aprotinin | Kallikreins | Not specified with this compound | Concentration-dependent inhibition shown | General[12][13] |
| Carfilzomib | Proteasome (Chymotrypsin-like) | Suc-LLVY-AMC | Effective in multiple myeloma | Multiple Myeloma[14] |
| [D-Trp]CJ-15,208 | c-Myc reduction | Not an enzyme assay | 2.0 - 16 µM | Prostate Cancer[15] |
Note: A specific IC50 value for aprotinin with kallikrein using the this compound substrate was not found in the search results.
Visualization of Pathways and Workflows
Signaling Pathways
Caption: Kallikrein signaling in cancer.
Caption: Proteasome and NF-κB signaling.
Experimental Workflows
Caption: Enzyme kinetics workflow.
Caption: IC50 determination workflow.
References
- 1. Bachem H-Pro-Phe-Arg-AMC, Quantity: Each of 1 | Fisher Scientific [fishersci.com]
- 2. This compound › PeptaNova [peptanova.de]
- 3. The proteasome and proteasome inhibitors in multiple myeloma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Kallikrein-Related Peptidases in Prostate Cancer: From Molecular Function to Clinical Application - PMC [pmc.ncbi.nlm.nih.gov]
- 5. shop.bachem.com [shop.bachem.com]
- 6. benchchem.com [benchchem.com]
- 7. Z-Phe-Arg-AMC (Kallikrein substrate) - Echelon Biosciences [echelon-inc.com]
- 8. mdpi.com [mdpi.com]
- 9. Roles of kallikrein-2 biomarkers (free-hK2 and pro-hK2) for predicting prostate cancer progression-free survival - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Enzymatic activities of circulating plasma proteasomes in newly diagnosed multiple myeloma patients treated with carfilzomib, lenalidomide and dexamethasone - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Targeted Elimination of Breast Cancer Cells with Low Proteasome Activity is Sufficient for Tumor Regression - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Aprotinin concentrations effective for the inhibition of tissue kallikrein and plasma kallikrein in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Augmentation of kallikrein and plasmin inhibition capacity by aprotinin using a new assay to monitor therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Enzymatic activities of circulating plasma proteasomes in newly diagnosed multiple myeloma patients treated with carfilzomib, lenalidomide and dexamethasone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Macrocyclic peptides decrease c-Myc protein levels and reduce prostate cancer cell growth - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Studying Protease Function in Cell Lysates Using Pro-Phe-Arg-AMC
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pro-Phe-Arg-7-amido-4-methylcoumarin (Pro-Phe-Arg-AMC) is a fluorogenic substrate widely utilized to measure the activity of specific serine proteases.[1][2] This synthetic peptide mimics the cleavage site recognized by enzymes such as kallikreins and trypsin.[1][3] Upon enzymatic cleavage of the amide bond between arginine and the AMC group, the highly fluorescent 7-amino-4-methylcoumarin (B1665955) is released. The resulting increase in fluorescence can be monitored over time to quantify enzyme activity. This method provides a sensitive and continuous assay for studying protease function in various samples, including cell lysates.[4][5] The study of such proteases is crucial as they are implicated in a variety of physiological and pathological processes, including inflammation, coagulation, and cancer progression.[6][7]
This document provides detailed application notes and protocols for the use of this compound to study protease function in cell lysates, intended for researchers, scientists, and professionals in drug development.
Data Presentation
Table 1: Properties of this compound
| Property | Value | Reference |
| CAS Number | 65147-21-9 | [1] |
| Molecular Formula | C₃₀H₃₇N₇O₅ | [3] |
| Molecular Weight | 575.67 g/mol | [3] |
| Excitation Wavelength | ~380 nm | [5] |
| Emission Wavelength | ~460 nm | [5] |
| Solubility | Methanol, DMSO | [1][3] |
| Storage Temperature | -20°C | [1] |
Table 2: Recommended Reagent Concentrations for Protease Activity Assay
| Reagent | Working Concentration | Notes | Reference | | --- | --- | --- | | this compound | 10 - 100 µM | Optimal concentration should be determined empirically, ideally around the Km value. Stock solutions are typically prepared in DMSO. |[8] | | Cell Lysate Protein | 10 - 100 µ g/well | The optimal amount may vary depending on the cell type and the abundance of the target protease. A protein concentration of 0.2-1 mg/ml can be a starting point. |[9][10] | | Assay Buffer | Varies by protease | A common buffer is Tris-HCl or HEPES-based, pH 7.4-8.0, often containing NaCl and sometimes CaCl₂. |[11] | | Protease Inhibitor Cocktail | As per manufacturer | Crucial to add to lysis buffer to prevent non-specific protein degradation. |[12] |
Signaling Pathways
The proteases that cleave this compound, such as plasma kallikrein and trypsin, are key players in distinct and significant signaling pathways.
The Kallikrein-Kinin System in Inflammation
Plasma kallikrein is a central enzyme in the Kallikrein-Kinin System (KKS), which is involved in inflammation, blood pressure regulation, coagulation, and pain.[6][13] Upon activation from its zymogen prekallikrein, plasma kallikrein cleaves high-molecular-weight kininogen (HMWK) to release the potent pro-inflammatory peptide bradykinin (B550075).[14][15] Bradykinin then exerts its effects by binding to B1 and B2 receptors on various cell types, leading to increased vascular permeability, vasodilation, and pain.[14] The activation of the KKS has been implicated in the pathogenesis of inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease.[14][16]
Trypsin-PAR2 Signaling in Cancer
Trypsin, traditionally known for its digestive role, is also expressed in various other tissues and has been implicated in cancer progression.[2][7] Trypsin can activate Protease-Activated Receptor 2 (PAR2), a G protein-coupled receptor, by cleaving its extracellular domain.[17] This cleavage unmasks a tethered ligand that binds to and activates the receptor, initiating downstream signaling cascades.[17] In cancer cells, PAR2 activation has been shown to promote proliferation, invasion, and metastasis through pathways such as the MAPK/ERK pathway.[7][18]
Experimental Protocols
Preparation of Cell Lysates
This protocol is a general guideline and may require optimization for specific cell types and experimental goals.
Materials:
-
Phosphate-buffered saline (PBS), ice-cold
-
RIPA lysis buffer (50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1% Triton X-100 or NP-40, 0.5% sodium deoxycholate, 0.1% SDS, 1 mM EDTA) or other suitable lysis buffer.
-
Protease inhibitor cocktail (e.g., PMSF, aprotinin, leupeptin)
-
Cell scrapers
-
Microcentrifuge tubes, pre-chilled
-
Refrigerated microcentrifuge
Procedure:
-
Culture cells to the desired confluency in appropriate culture vessels.
-
Place the culture vessel on ice and wash the cells twice with ice-cold PBS.
-
Aspirate the PBS completely.
-
Add an appropriate volume of ice-cold lysis buffer containing freshly added protease inhibitor cocktail to the cells (e.g., 1 mL for a 10 cm dish).
-
Scrape the cells from the surface of the culture vessel using a cell scraper and transfer the cell suspension to a pre-chilled microcentrifuge tube.
-
Incubate the lysate on ice for 30 minutes with occasional vortexing to ensure complete lysis.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet the cell debris.
-
Carefully transfer the supernatant (the cell lysate) to a new pre-chilled microcentrifuge tube.
-
Determine the protein concentration of the lysate using a standard protein assay (e.g., BCA or Bradford assay). The typical protein concentration for such assays is in the range of 1-5 µg/µL.
-
Aliquot the lysate and store at -80°C until use to avoid repeated freeze-thaw cycles.
Protease Activity Assay Using this compound
This protocol describes a kinetic assay in a 96-well plate format.
Materials:
-
Cell lysate (prepared as described above)
-
This compound substrate stock solution (e.g., 10 mM in DMSO)
-
Assay buffer (e.g., 50 mM Tris-HCl, 150 mM NaCl, pH 7.5)
-
Black, clear-bottom 96-well microplate
-
Fluorescence microplate reader with excitation at ~380 nm and emission at ~460 nm, capable of kinetic reads at 37°C.
-
Optional: Specific protease inhibitor for the enzyme of interest (to confirm specificity).
Procedure:
-
Prepare Reagents:
-
Thaw the cell lysate on ice. Dilute the lysate to the desired protein concentration (e.g., 1 mg/mL) with ice-cold assay buffer.
-
Prepare a working solution of this compound by diluting the stock solution in assay buffer to the final desired concentration (e.g., 2X the final assay concentration). Protect from light.
-
-
Assay Setup:
-
In a 96-well plate, add 50 µL of the diluted cell lysate to each sample well.
-
Include appropriate controls:
-
Blank: 50 µL of assay buffer without lysate (to measure background fluorescence of the substrate).
-
Negative Control (optional): 50 µL of lysate pre-incubated with a specific inhibitor of the target protease.
-
Positive Control (optional): A known amount of purified active enzyme.
-
-
-
Initiate the Reaction:
-
Add 50 µL of the this compound working solution to each well to initiate the reaction. The final volume in each well will be 100 µL.
-
-
Measure Fluorescence:
-
Immediately place the plate in a fluorescence microplate reader pre-heated to 37°C.
-
Measure the fluorescence intensity (in Relative Fluorescence Units, RFU) kinetically over a period of 30-60 minutes, with readings taken every 1-2 minutes.
-
-
Data Analysis:
-
For each sample, subtract the background fluorescence (from the blank wells) at each time point.
-
Plot the change in fluorescence (ΔRFU) over time. The initial rate of the reaction (V₀) is the slope of the linear portion of this curve.
-
Protease activity can be expressed as RFU/min or converted to moles of AMC released/min using a standard curve of free AMC.
-
Experimental Workflow
References
- 1. researchgate.net [researchgate.net]
- 2. aacrjournals.org [aacrjournals.org]
- 3. Plasma kallikrein modulates immune cell trafficking during neuroinflammation via PAR2 and bradykinin release - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. A 54 kDa cysteine protease purified from the crude extract of Neodiplostomum seoulense adult worms - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Human plasma kallikrein: roles in coagulation, fibrinolysis, inflammation pathways, and beyond [frontiersin.org]
- 7. Role of trypsin and protease-activated receptor-2 in ovarian cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Inhibition of Plasma Kallikrein by a Highly Specific Active Site Blocking Antibody - PMC [pmc.ncbi.nlm.nih.gov]
- 9. uthsc.edu [uthsc.edu]
- 10. Protocol: Cell Lysate Preparation for Western Blot: R&D Systems [rndsystems.com]
- 11. bio-techne.com [bio-techne.com]
- 12. IP Sample Preparation | Proteintech Group [ptglab.com]
- 13. researchgate.net [researchgate.net]
- 14. Frontiers | The Plasma Kallikrein–Kininogen Pathway Is Critical in the Pathogenesis of Colitis in Mice [frontiersin.org]
- 15. researchgate.net [researchgate.net]
- 16. A critical role for plasma kallikrein in the pathogenesis of autoantibody-induced arthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Role of trypsin and protease-activated receptor-2 in ovarian cancer | PLOS One [journals.plos.org]
- 18. Trypsin in colorectal cancer: molecular biological mechanisms of proliferation, invasion, and metastasis - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Monitoring Recombinant Protease Activity with Pro-Phe-Arg-AMC
For Researchers, Scientists, and Drug Development Professionals
Introduction
The fluorogenic substrate L-Prolyl-L-phenylalanyl-L-arginine-7-amido-4-methylcoumarin (Pro-Phe-Arg-AMC) is a highly sensitive and specific tool for the continuous monitoring of the activity of several serine proteases. This tripeptide sequence mimics the cleavage sites of proteases such as thrombin, plasma kallikrein, and plasmin. Upon enzymatic cleavage of the amide bond between arginine and the 7-amino-4-methylcoumarin (B1665955) (AMC) group, the highly fluorescent AMC is released. The resulting increase in fluorescence intensity, which can be measured over time, is directly proportional to the protease activity.
These application notes provide detailed protocols for the use of this compound in assessing the activity of recombinant human thrombin, plasma kallikrein, and plasmin. Included are methodologies for determining enzyme kinetics, inhibitor screening, and relevant signaling pathways.
Principle of the Assay
The enzymatic reaction is based on the hydrolysis of the this compound substrate by the protease of interest. The cleavage of the substrate liberates the fluorescent AMC molecule. The fluorescence of the intact substrate is negligible. The rate of AMC release is monitored using a fluorescence plate reader with excitation and emission wavelengths typically around 350-380 nm and 440-460 nm, respectively.
Data Presentation: Quantitative Parameters
The following tables summarize key quantitative data for the enzymatic activity of recombinant human plasma kallikrein, and representative kinetic parameters for thrombin with a similar fluorogenic substrate. It is important to note that kinetic parameters are highly dependent on specific assay conditions such as pH, temperature, and buffer composition. Researchers should determine the specific kinetic constants for their experimental setup.
| Enzyme | Substrate | Specific Activity | Assay Conditions |
| Recombinant Human Plasma Kallikrein | This compound | ≥ 400 pmol/min/µg | Activation with thermolysin required. Assay performed with 0.025 µg of activated kallikrein and 100 µM substrate. |
Table 1: Specific Activity of Recombinant Human Plasma Kallikrein with this compound.
| Enzyme | Substrate | K_m_ (µM) | k_cat_ (s⁻¹) | k_cat_/K_m_ (µM⁻¹s⁻¹) | Assay Conditions |
| Recombinant Human Thrombin | Boc-Val-Pro-Arg-AMC | ~168 | Not Specified | Not Specified | 50 mM Tris-HCl, pH 7.4, 150 mM NaCl, 10 mM MgCl₂, 1 mM CaCl₂, 0.1% BSA, 0.01% Triton X-100, 1% DMSO |
Table 2: Representative Kinetic Parameters for a Fluorogenic Thrombin Substrate. Note: This data is for a similar substrate and should be used as a reference for experimental design.
Experimental Protocols
General Guidelines
-
Substrate Preparation : Prepare a stock solution of this compound in DMSO.[1][2] Store aliquots at -20°C or -80°C, protected from light. The final DMSO concentration in the assay should be kept low (typically ≤1%) to avoid enzyme inhibition.
-
Enzyme Handling : Reconstitute and store recombinant proteases according to the manufacturer's instructions. Avoid repeated freeze-thaw cycles.
-
Instrumentation : Use a fluorescence microplate reader capable of kinetic measurements with excitation at ~350-380 nm and emission at ~440-460 nm. The plate reader should be pre-warmed to the desired assay temperature.
-
Controls : Include appropriate controls in each experiment:
-
No-enzyme control : To determine the background fluorescence of the substrate.
-
No-substrate control : To measure any intrinsic fluorescence of the enzyme preparation.
-
Inhibitor control : To confirm the specificity of the enzymatic activity.
-
Protocol 1: Recombinant Human Plasma Kallikrein Activity Assay
This protocol is adapted for the measurement of activated recombinant human plasma kallikrein.
Materials:
-
Recombinant Human Plasma Kallikrein (pro-form)
-
Thermolysin (for activation)
-
Activation Buffer: 100 mM Tris, 10 mM CaCl₂, 150 mM NaCl, pH 7.5
-
Assay Buffer: 50 mM Tris, 250 mM NaCl, pH 7.5
-
This compound
-
EDTA
-
96-well black, flat-bottom microplate
Procedure:
-
Activation of Recombinant Kallikrein :
-
Dilute the recombinant human plasma kallikrein pro-form to 200 µg/mL in Activation Buffer.
-
Dilute thermolysin to 20 µg/mL in Activation Buffer.
-
Combine equal volumes of the diluted kallikrein and thermolysin (final concentrations of 100 µg/mL and 10 µg/mL, respectively).
-
Incubate at 37°C for 30 minutes.
-
Stop the activation reaction by adding EDTA to a final concentration of 50 µM.
-
-
Assay Preparation :
-
Dilute the activated kallikrein to a working concentration (e.g., 0.5 ng/µL) in Assay Buffer.
-
Prepare a 2X working solution of this compound (e.g., 200 µM) in Assay Buffer.
-
-
Kinetic Measurement :
-
Add 50 µL of the diluted activated kallikrein to the wells of the microplate.
-
Initiate the reaction by adding 50 µL of the 2X substrate solution to each well.
-
Immediately start monitoring the fluorescence increase in a plate reader at 37°C for a set period (e.g., 5-15 minutes), taking readings every 30-60 seconds.
-
-
Data Analysis :
-
Determine the initial reaction velocity (V₀) from the linear portion of the fluorescence versus time plot.
-
To quantify the activity, create a standard curve using free AMC.
-
Protocol 2: Recombinant Human Thrombin Activity Assay
This protocol is a general guideline for measuring recombinant human thrombin activity using this compound.
Materials:
-
Recombinant Human Thrombin
-
Assay Buffer: 50 mM Tris-HCl, 100 mM NaCl, 0.1% BSA, pH 8.0
-
This compound
-
96-well black, flat-bottom microplate
Procedure:
-
Assay Preparation :
-
Dilute the recombinant human thrombin to a working concentration (e.g., 1-10 nM) in Assay Buffer.
-
Prepare a range of this compound concentrations (e.g., 0-200 µM) in Assay Buffer to determine kinetic parameters. For routine activity assays, a single saturating concentration (e.g., 100 µM) can be used.
-
-
Kinetic Measurement :
-
Add 50 µL of the thrombin solution to the wells of the microplate.
-
Initiate the reaction by adding 50 µL of the 2X substrate solution.
-
Immediately measure the fluorescence kinetically at 37°C.
-
-
Data Analysis :
-
Calculate the initial reaction velocities.
-
For kinetic parameter determination, plot the initial velocities against the substrate concentrations and fit the data to the Michaelis-Menten equation.
-
Protocol 3: Recombinant Human Plasmin Activity Assay
This protocol provides a general method for assessing recombinant human plasmin activity.
Materials:
-
Recombinant Human Plasmin
-
Assay Buffer: 50 mM Tris-HCl, 100 mM NaCl, pH 7.4
-
This compound
-
96-well black, flat-bottom microplate
Procedure:
-
Assay Preparation :
-
Dilute recombinant human plasmin to a suitable working concentration in Assay Buffer.
-
Prepare a 2X working solution of this compound in Assay Buffer.
-
-
Kinetic Measurement :
-
Add 50 µL of the plasmin solution to the microplate wells.
-
Start the reaction by adding 50 µL of the 2X substrate solution.
-
Monitor the fluorescence increase at 37°C.
-
-
Data Analysis :
-
Determine the initial reaction velocities from the linear phase of the reaction.
-
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
Caption: Thrombin Signaling Cascade via PARs.
Caption: The Kallikrein-Kinin System.
References
Application Notes and Protocols for Pro-Phe-Arg-AMC in Drug Discovery Workflows
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pro-Phe-Arg-AMC (L-Prolyl-L-phenylalanyl-L-arginine-7-amino-4-methylcoumarin) is a highly sensitive fluorogenic substrate widely utilized in drug discovery for the characterization of serine proteases. Its specific peptide sequence is recognized and cleaved by enzymes with trypsin-like specificity, such as plasma kallikrein, pancreatic kallikrein, urinary kallikrein, and thrombin.[1][2] Upon enzymatic cleavage of the amide bond between arginine and 7-amino-4-methylcoumarin (B1665955) (AMC), the highly fluorescent AMC moiety is released. The resulting increase in fluorescence, which can be monitored at an excitation wavelength of 360-380 nm and an emission wavelength of 440-460 nm, is directly proportional to the enzyme's activity. This property makes this compound an invaluable tool for enzyme kinetics studies, inhibitor screening, and high-throughput screening (HTS) campaigns.
Mechanism of Action
The core of the assay lies in the enzymatic hydrolysis of the this compound substrate. The protease recognizes the specific tripeptide sequence and cleaves the peptide bond C-terminal to the arginine residue. This releases the AMC fluorophore, which exhibits significantly higher fluorescence than the intact substrate.
References
Troubleshooting & Optimization
Troubleshooting low signal in Pro-Phe-Arg-AMC assay
This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals experiencing low signal in Pro-Phe-Arg-AMC assays. The information is presented in a question-and-answer format to directly address common issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the principle behind the this compound assay?
The this compound assay is a fluorescence-based method for detecting protease activity. The substrate consists of the peptide sequence Pro-Phe-Arg covalently linked to a fluorescent reporter molecule, 7-amino-4-methylcoumarin (B1665955) (AMC). In its intact, uncleaved form, the substrate is not fluorescent because the AMC fluorescence is quenched. When a protease cleaves the amide bond between Arginine (Arg) and AMC, the free AMC is released.[1][2] This liberation of AMC results in a significant increase in fluorescence, which can be measured over time. The rate of this fluorescence increase is directly proportional to the activity of the protease.[1][2][3]
Q2: What are the correct excitation and emission wavelengths for detecting free AMC?
The liberated 7-amino-4-methylcoumarin (AMC) typically has an excitation maximum in the range of 345-380 nm and an emission maximum between 440-460 nm.[2][4][5] It is crucial to confirm the optimal settings for your specific fluorescence microplate reader and buffer conditions.[4]
Q3: What are the most common reasons for a low or absent signal in my this compound assay?
A low or absent signal can stem from several factors throughout the experimental workflow. These can be broadly categorized into issues with reagents, the enzyme itself, assay conditions, or instrumentation. A systematic approach to troubleshooting is often the most effective way to identify and resolve the root cause.[6]
Troubleshooting Guide
Issue: Consistently Low or No Signal Across All Wells
If you observe a universally low or absent signal, the primary suspects are the reagents or the enzyme's activity.
Potential Cause & Solution
| Potential Cause | Troubleshooting Steps |
| Inactive Enzyme | Run a Positive Control: Use a known active enzyme to confirm that the assay components and conditions are suitable for detecting activity.[6] Check Enzyme Storage and Handling: Ensure the enzyme has been stored at the correct temperature and has not undergone multiple freeze-thaw cycles. Handle enzymes on ice unless otherwise specified. |
| Substrate Degradation | Use Fresh Substrate: this compound is light-sensitive and can degrade over time. Prepare fresh substrate solutions for each experiment and avoid repeated freeze-thaw cycles.[6] Store stock solutions in the dark at -20°C or lower.[7] Check for Spontaneous Hydrolysis: Run a "substrate-only" control (without enzyme) to assess the rate of non-enzymatic substrate breakdown.[7] |
| Incorrect Assay Buffer | Verify pH: Protease activity is highly dependent on pH.[3][8] Ensure your assay buffer has the optimal pH for your specific enzyme. Residual trifluoroacetic acid (TFA) from substrate synthesis can lower the buffer's pH, so it's important to verify it.[4] Check for Inhibitors: Buffer components can sometimes inhibit enzyme activity.[9] If possible, test a different buffer system. |
| Suboptimal Enzyme/Substrate Concentration | Enzyme Titration: The enzyme concentration may be too low. Perform an enzyme titration with a fixed, non-limiting substrate concentration to find the optimal enzyme concentration that produces a robust signal within the linear range.[3][10] Substrate Titration: The substrate concentration may be too low and limiting the reaction. Perform a substrate titration with a fixed, optimal enzyme concentration to determine the Michaelis constant (Km). A substrate concentration of 2-5 times the Km is often recommended for routine assays.[6][10] |
Issue: Signal is Initially Present but Does Not Increase or Decreases Over Time
This scenario often points to issues with the reaction kinetics or instrument settings.
Potential Cause & Solution
| Potential Cause | Troubleshooting Steps |
| Rapid Substrate Depletion | Lower Enzyme Concentration: If the enzyme concentration is too high, the substrate may be consumed very quickly, leading to a plateau in the signal.[3] Try diluting your enzyme. Increase Substrate Concentration: If the initial substrate concentration is too low, it will be rapidly depleted. Consider increasing the substrate concentration.[3] |
| Photobleaching | Reduce Exposure to Light: The fluorescent product (AMC) can be susceptible to photobleaching from prolonged exposure to the excitation light.[11] If your instrument allows, reduce the excitation light intensity or the exposure time per reading.[6] Incubate the reaction in the dark until the endpoint is reached if running an endpoint assay.[12] |
| Product Inhibition | Analyze Initial Rates: The accumulation of the product (AMC) can sometimes inhibit the enzyme.[11] Ensure you are calculating the initial reaction velocity from the linear portion of the progress curve. |
Issue: High Background Fluorescence
High background can mask a genuine signal, making it appear low.
Potential Cause & Solution
| Potential Cause | Troubleshooting Steps |
| Contaminated Reagents | Use High-Purity Reagents: Ensure all buffers and water are of high purity and free from fluorescent contaminants.[7] |
| Autofluorescence of Compounds | Run Compound-Only Controls: If testing inhibitors, some compounds may be intrinsically fluorescent. Run controls containing the compound in assay buffer without the enzyme or substrate.[7] |
| Incorrect Microplate Type | Use Black, Opaque Plates: For fluorescence assays, it is recommended to use black, opaque microplates to minimize well-to-well crosstalk and background fluorescence.[4][7][9] |
Issue: Incorrect Instrument Settings
Improper instrument configuration is a common and easily correctable cause of low signal.
Potential Cause & Solution
| Potential Cause | Troubleshooting Steps |
| Gain Setting is Too Low | Optimize Gain: The photomultiplier tube (PMT) gain may be set too low. Increasing the gain can amplify the signal.[6] However, be aware that excessively high gain can also increase background noise.[6] |
| Incorrect Wavelengths | Verify Excitation/Emission Settings: Ensure the instrument is set to the correct excitation and emission wavelengths for AMC (Ex: 345-380 nm, Em: 440-460 nm).[2][4][5] |
| Incorrect Plate Read Orientation | Check Top vs. Bottom Read: For plate readers, an incorrect reading orientation (e.g., top vs. bottom read) can lead to a low signal.[6][10] Consult your instrument's manual for the optimal setting for your plate type. |
Experimental Protocols
Protocol 1: Enzyme Titration to Determine Optimal Concentration
-
Prepare Reagents:
-
Assay Buffer: Prepare the appropriate buffer at the optimal pH for the enzyme.
-
This compound Substrate: Prepare a stock solution in DMSO and dilute to a final working concentration (e.g., 2-5 times the estimated Km) in the assay buffer just before use.
-
Enzyme: Prepare a series of dilutions of your enzyme stock in the assay buffer.
-
-
Assay Procedure:
-
Add the assay buffer to the wells of a black, clear-bottom 96-well microplate.
-
Add the different dilutions of the enzyme solution to the appropriate wells. Include a no-enzyme control (buffer only).
-
Pre-incubate the plate at the desired assay temperature.
-
Initiate the reaction by adding the this compound substrate solution to all wells.
-
Immediately place the plate in a pre-warmed fluorescence microplate reader.
-
-
Data Acquisition:
-
Measure the fluorescence intensity kinetically at regular intervals (e.g., every 60 seconds) for a set period (e.g., 30-60 minutes). Use excitation and emission wavelengths appropriate for AMC.
-
-
Data Analysis:
-
Subtract the background fluorescence from the no-enzyme control wells.
-
Determine the initial reaction velocity (V₀) from the linear portion of the fluorescence versus time plot for each enzyme concentration.
-
Plot the initial velocity against the enzyme concentration. The optimal enzyme concentration for future experiments should fall within the linear range of this plot.
-
Protocol 2: Substrate Titration for Km Determination
-
Prepare Reagents:
-
Assay Buffer: Prepare the appropriate buffer at the optimal pH for the enzyme.
-
This compound Substrate: Prepare a series of dilutions of the substrate stock solution in the assay buffer.
-
Enzyme: Prepare the enzyme at the optimal concentration determined from the enzyme titration experiment.
-
-
Assay Procedure:
-
Follow the same procedure as the enzyme titration, but in this case, add a fixed amount of enzyme to wells containing varying concentrations of the substrate.
-
-
Data Acquisition and Analysis:
-
Measure the initial reaction velocities as described above.
-
Plot the initial velocity against the substrate concentration.
-
Fit the data to the Michaelis-Menten equation to determine the Km and Vmax.
-
Visualizations
Caption: A general workflow for the this compound assay.
Caption: A logical flowchart for troubleshooting low signal issues.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Rapid and general profiling of protease specificity by using combinatorial fluorogenic substrate libraries - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. docs.abcam.com [docs.abcam.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. Fluorescent Peptide Assays For Protein Kinases - PMC [pmc.ncbi.nlm.nih.gov]
How to reduce high background fluorescence with Pro-Phe-Arg-AMC
Welcome to the technical support center for Pro-Phe-Arg-AMC. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve common issues encountered during enzymatic assays using this fluorogenic substrate. Our focus is on mitigating high background fluorescence to ensure accurate and reproducible results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is it used for?
This compound is a fluorogenic substrate used to measure the activity of various proteases, particularly kallikreins and other trypsin-like serine proteases. It consists of a peptide sequence (Pro-Phe-Arg) linked to a fluorescent reporter molecule, 7-amino-4-methylcoumarin (B1665955) (AMC). When a target protease cleaves the peptide bond after the Arginine (Arg) residue, the AMC molecule is released, resulting in a measurable increase in fluorescence.
Q2: What are the optimal excitation and emission wavelengths for the released AMC fluorophore?
The released 7-amino-4-methylcoumarin (AMC) has an optimal excitation wavelength in the range of 360-380 nm and an emission wavelength in the range of 440-460 nm.
Q3: How should I prepare and store the this compound substrate?
For optimal stability, the lyophilized substrate should be stored at -20°C or lower, protected from light and moisture. To prepare a stock solution, it is recommended to dissolve the substrate in anhydrous dimethyl sulfoxide (B87167) (DMSO). This stock solution should be stored in small aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles. When stored properly, the DMSO stock solution is stable for at least a month at -20°C and for up to six months at -80°C.[1]
Q4: What are the primary causes of high background fluorescence in my assay?
High background fluorescence can stem from several sources:
-
Substrate Autohydrolysis: Spontaneous, non-enzymatic breakdown of the substrate in the assay buffer, leading to the release of AMC.
-
Substrate Impurity: The substrate may contain free AMC from the manufacturing process or from degradation during storage.
-
Contaminating Proteases: The presence of other proteases in your enzyme preparation or sample that can cleave the substrate.
-
Autofluorescence: Intrinsic fluorescence from your sample (e.g., cell lysates, media components), test compounds, or the assay plate itself.
-
Suboptimal Assay Conditions: Inappropriate pH, buffer components, or high concentrations of DMSO can increase substrate instability and background fluorescence.
Troubleshooting Guides
High background fluorescence can significantly impact the sensitivity and accuracy of your assay. The following guides provide a systematic approach to identify and address the root causes of this issue.
Issue 1: High Fluorescence in "No-Enzyme" or "Buffer-Only" Control Wells
This indicates that the fluorescence signal is not being generated by your target enzyme.
Troubleshooting Workflow
Caption: Troubleshooting workflow for high background in negative controls.
| Potential Cause | Recommended Action | Expected Outcome |
| Substrate Autohydrolysis | Incubate the substrate in your assay buffer without the enzyme for the duration of your experiment and measure fluorescence. Consider lowering the assay temperature. | Minimal increase in fluorescence over time. |
| Substrate Impurity | Purchase a fresh vial of high-purity this compound. Check the certificate of analysis for purity data.[2] | Lower background fluorescence with the new substrate. |
| Sub-optimal Buffer pH | Perform a pH titration of your assay buffer (e.g., from pH 7.0 to 8.5) and measure the background fluorescence of the substrate at each pH. Trypsin-like serine proteases are generally most active and stable around pH 8.0. | Identification of a pH that minimizes substrate autohydrolysis while maintaining enzyme activity. |
| High DMSO Concentration | Keep the final concentration of DMSO in the assay as low as possible, ideally below 5%. Ensure the final DMSO concentration is consistent across all wells. | Reduced background fluorescence. |
| Assay Plate Autofluorescence | Use black, opaque-bottom microplates for fluorescence assays to minimize background from the plate itself.[3] | Lower and more consistent background readings. |
| Contaminated Buffer | Prepare fresh assay buffer using high-purity water and reagents. Filter-sterilize the buffer if necessary. | Reduction in background fluorescence. |
Issue 2: High Fluorescence in "No-Substrate" or Sample-Only Control Wells
This suggests that components in your sample or the enzyme preparation are autofluorescent.
Troubleshooting Workflow
Caption: Workflow for addressing sample autofluorescence.
| Potential Cause | Recommended Action | Expected Outcome |
| Autofluorescent Sample Components | Measure the fluorescence of your sample (e.g., cell lysate) in the assay buffer without the substrate. | This value can be subtracted from your experimental wells to correct for sample autofluorescence. |
| Autofluorescent Test Compounds | If screening for inhibitors, run a control plate with the test compounds in assay buffer without the substrate or enzyme to quantify their intrinsic fluorescence. | The compound's intrinsic fluorescence can be subtracted from the assay data. |
| Contaminating Proteases in Sample | Include a control with a broad-spectrum protease inhibitor cocktail or a specific inhibitor for the suspected contaminating proteases. | Reduced fluorescence signal in the presence of the inhibitor, confirming the activity of contaminating proteases. |
Experimental Protocols
Protocol 1: Determining the Rate of Substrate Autohydrolysis
Objective: To quantify the non-enzymatic hydrolysis of this compound under your specific assay conditions.
Materials:
-
This compound
-
Assay Buffer (at the desired pH)
-
DMSO
-
96-well black, flat-bottom microplate
-
Fluorescence microplate reader
Procedure:
-
Prepare a working solution of this compound in assay buffer at the final concentration used in your enzyme assay.
-
Add the substrate solution to several wells of the 96-well plate.
-
Include control wells containing only the assay buffer to measure the background fluorescence of the buffer and plate.
-
Incubate the plate at your standard assay temperature, protected from light.
-
Measure the fluorescence intensity kinetically over the same duration as your enzyme assay (e.g., every 5 minutes for 60 minutes) using excitation at 360-380 nm and emission at 440-460 nm.
-
Data Analysis:
-
Subtract the average fluorescence of the buffer-only wells from the fluorescence readings of the substrate-containing wells.
-
Plot the background-subtracted fluorescence versus time.
-
The slope of this line represents the rate of autohydrolysis. A steep slope indicates significant substrate instability.
-
Protocol 2: Optimizing Substrate Concentration
Objective: To determine the optimal concentration of this compound that provides a good signal-to-noise ratio without causing substrate inhibition.[4]
Materials:
-
Purified enzyme of interest
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Assay Buffer
-
96-well black microplate
-
Fluorescence microplate reader
Procedure:
-
Prepare a series of this compound dilutions in assay buffer. A typical range of final concentrations to test is from 1 µM to 200 µM.[4]
-
Prepare the enzyme solution at a fixed, optimal concentration in the assay buffer.
-
Set up the assay plate:
-
Add the enzyme solution to the appropriate wells.
-
Include "no-enzyme" control wells for each substrate concentration to measure background fluorescence.
-
Include "no-substrate" control wells to measure any intrinsic fluorescence from the enzyme preparation.
-
-
Initiate the reaction by adding the serially diluted substrate solutions to the wells.
-
Immediately begin kinetic measurement of fluorescence in the microplate reader.
-
Data Analysis:
-
Subtract the background fluorescence from the "no-enzyme" controls for each corresponding substrate concentration.
-
Calculate the initial reaction velocity (V₀) for each substrate concentration from the linear portion of the fluorescence versus time plot.
-
Plot V₀ against the substrate concentration to generate a Michaelis-Menten curve. The optimal substrate concentration for routine assays is typically at or slightly above the Km value.[4]
-
Protocol 3: Generating an AMC Standard Curve
Objective: To create a standard curve to convert relative fluorescence units (RFU) to the molar amount of product (AMC) formed.[5][6]
Materials:
-
7-amino-4-methylcoumarin (AMC) standard
-
DMSO
-
Assay Buffer
-
96-well black microplate
-
Fluorescence microplate reader
Procedure:
-
Prepare a stock solution of AMC in DMSO (e.g., 1 mM).
-
Prepare a series of dilutions of the AMC stock solution in assay buffer to obtain concentrations ranging from 0 to 50 µM.[5]
-
Add a fixed volume (e.g., 100 µL) of each AMC dilution to triplicate wells of a 96-well black microplate.
-
Include wells with assay buffer only as a blank.
-
Measure the fluorescence intensity at an excitation wavelength of 360-380 nm and an emission wavelength of 440-460 nm.
-
Data Analysis:
-
Subtract the average fluorescence of the blank wells from all other readings.
-
Plot the background-subtracted fluorescence intensity (RFU) versus the AMC concentration (µM).
-
Perform a linear regression to obtain the equation of the line (y = mx + c), where 'm' is the slope. This slope can be used to convert RFU/min to µM/min in your enzyme kinetic assays.
-
Quantitative Data Summary
Table 1: Example AMC Standard Curve Data
| AMC Concentration (µM) | Average RFU | Standard Deviation |
| 0 | 52 | 5 |
| 1.56 | 458 | 15 |
| 3.13 | 895 | 25 |
| 6.25 | 1820 | 45 |
| 12.5 | 3650 | 90 |
| 25 | 7280 | 150 |
| 50 | 14500 | 280 |
Table 2: Troubleshooting Checklist for High Background Fluorescence
| Parameter | Recommendation | Your Experimental Value | Notes |
| Substrate Purity | Use high-purity substrate (<2% free AMC)[2] | Check Certificate of Analysis. | |
| Substrate Storage | Aliquot and store at -20°C to -80°C, protected from light.[1] | Avoid multiple freeze-thaw cycles. | |
| Assay Buffer pH | Optimize for enzyme activity and substrate stability (typically pH 7.5-8.5).[4] | ||
| Final DMSO Concentration | < 5%[4] | High concentrations can inhibit enzymes and increase background. | |
| "No-Enzyme" Control | Should show minimal increase in fluorescence over time. | A high rate indicates autohydrolysis. | |
| "Sample-Only" Control | Should have low fluorescence. | High fluorescence indicates sample autofluorescence. | |
| Plate Type | Black, opaque-bottom plates.[3] |
Signaling Pathways and Workflows
Enzymatic Reaction of this compound
Caption: Enzymatic cleavage of this compound by a protease.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound › PeptaNova [peptanova.de]
- 3. Crude and purified proteasome activity assays are affected by type of microplate - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. resources.novusbio.com [resources.novusbio.com]
Technical Support Center: Optimizing Pro-Phe-Arg-AMC for Kinetic Assays
This guide provides researchers, scientists, and drug development professionals with comprehensive information for optimizing the concentration of the fluorogenic substrate H-Pro-Phe-Arg-AMC in kinetic assays. Find detailed protocols, troubleshooting advice, and answers to frequently asked questions to ensure robust and reliable results.
Frequently Asked Questions (FAQs)
Q1: What is H-Pro-Phe-Arg-AMC and how does the kinetic assay work?
H-Pro-Phe-Arg-AMC (Pro-Phe-Arg-7-amino-4-methylcoumarin) is a fluorogenic substrate used to measure the activity of certain proteases, such as kallikreins.[1] The substrate itself is not fluorescent. However, when an enzyme cleaves the amide bond between the arginine (Arg) residue and the 7-amino-4-methylcoumarin (B1665955) (AMC) group, the highly fluorescent AMC molecule is released.[2] The rate of the increase in fluorescence over time is directly proportional to the enzyme's activity.[2]
Q2: How should H-Pro-Phe-Arg-AMC be stored and handled?
Due to its hydrophobic nature, H-Pro-Phe-Arg-AMC has limited solubility in aqueous buffers.[3] It is highly recommended to first prepare a concentrated stock solution (e.g., 10 mM) in an organic solvent, with dimethyl sulfoxide (B87167) (DMSO) being the most common choice.[3][4] This stock solution should be stored in small aliquots at -20°C or -80°C and protected from light to prevent degradation and repeated freeze-thaw cycles.[5][6] Before use, allow the vial to equilibrate to room temperature to prevent condensation.[3]
Q3: What are the optimal excitation and emission wavelengths for detecting the released AMC?
The released 7-amino-4-methylcoumarin (AMC) fluorophore has an optimal excitation wavelength in the range of 360-380 nm and an emission wavelength between 440-460 nm.[2] These settings can vary slightly depending on the specific instrument being used.
Q4: What is a typical starting concentration range for H-Pro-Phe-Arg-AMC in a kinetic assay?
A common starting concentration for activity assays is between 50 µM and 60 µM.[2] For determining kinetic parameters like Kₘ, a wider range is necessary, typically spanning from 0.1 to 10 times the expected Kₘ value.[7] If the Kₘ is unknown, a broad range from 0.5 µM to 100 µM can be a good starting point for optimization.[8]
Q5: Why is it critical to optimize the substrate concentration?
Optimizing the substrate concentration is essential for obtaining accurate and meaningful kinetic data.[9]
-
For Kinetic Parameters (Kₘ/Vₘₐₓ): A range of substrate concentrations must be tested to saturate the enzyme, which is required to accurately determine the Michaelis constant (Kₘ) and maximum velocity (Vₘₐₓ).[9]
-
For Routine Assays: Using a concentration far below the Kₘ can lead to an underestimation of enzyme activity. Conversely, excessively high concentrations can cause substrate inhibition or solubility issues and are not cost-effective.[6][8]
Q6: My substrate precipitated after I diluted it from the DMSO stock into my aqueous assay buffer. What should I do?
This common issue, often called "crashing out," occurs when the final concentration of DMSO in the aqueous buffer is too low to keep the hydrophobic substrate dissolved.[3] The final DMSO concentration in the assay should generally be kept below 5%.[2] If precipitation occurs, consider optimizing the assay buffer's pH and ionic strength or slightly increasing the final DMSO concentration, ensuring it does not inhibit your enzyme's activity.[3]
Experimental Protocol: Determining Kₘ and Vₘₐₓ
This protocol outlines the steps to determine the optimal substrate concentration by generating a Michaelis-Menten curve.
Reagent Preparation
-
Substrate Stock Solution (10 mM): Dissolve H-Pro-Phe-Arg-AMC in high-purity DMSO to a final concentration of 10 mM.[3][10]
-
Assay Buffer: Prepare an appropriate buffer for the enzyme of interest (e.g., 50 mM Tris-HCl, 150 mM NaCl, pH 8.0).[10] The optimal buffer may require empirical determination.[11]
-
Enzyme Working Solution: Dilute the purified enzyme in cold assay buffer to a concentration that produces a linear rate of fluorescence increase over the desired measurement period. This concentration must be determined empirically.[10]
-
AMC Standard Stock Solution (1 mM): Prepare a 1 mM stock solution of free 7-amino-4-methylcoumarin in DMSO. This will be used to create a standard curve to convert relative fluorescence units (RFU) to product concentration.[2]
Assay Setup
-
Prepare Substrate Dilutions: Perform a serial dilution of the H-Pro-Phe-Arg-AMC stock solution in assay buffer to create a range of concentrations. To determine Kₘ, a typical final concentration range would be 0-200 µM.[10]
-
Prepare AMC Standard Curve: Serially dilute the 1 mM AMC stock solution in assay buffer to generate standards with known concentrations (e.g., 0-10 µM).[10]
-
Set up the Microplate: Use a black, flat-bottom 96-well microplate to minimize background fluorescence.[6]
-
Add 50 µL of each substrate dilution to triplicate wells.
-
Add 50 µL of each AMC standard dilution to triplicate wells.
-
Include "no enzyme" controls (50 µL substrate, 50 µL assay buffer) to measure substrate autohydrolysis.[7]
-
Include a "no substrate" control (50 µL enzyme, 50 µL assay buffer) to measure background fluorescence from the enzyme solution.[2]
-
Data Acquisition
-
Initiate the Reaction: Add 50 µL of the enzyme working solution to each well containing the substrate dilutions. The final volume will be 100 µL.[10]
-
Measure Fluorescence: Immediately place the plate in a fluorescence microplate reader pre-warmed to the desired temperature (e.g., 37°C).[10] Measure the fluorescence intensity kinetically (e.g., every 60 seconds) for 15-30 minutes, using excitation and emission wavelengths appropriate for AMC (~380 nm and ~460 nm, respectively).[10]
Data Analysis
-
Generate AMC Standard Curve: Plot the fluorescence intensity (RFU) of the AMC standards against their known concentrations. The slope of this line (RFU/µM) will be used to convert reaction rates into molar concentrations.[2]
-
Calculate Initial Velocities (V₀): For each substrate concentration, plot RFU versus time. The initial velocity (V₀) is the slope of the initial linear portion of this curve.[10] Convert this rate from RFU/min to µM/min using the slope from the AMC standard curve.[10]
-
Determine Kₘ and Vₘₐₓ: Plot the initial velocities (V₀) against the substrate concentrations ([S]). Fit this data to the Michaelis-Menten equation (V₀ = (Vmax * [S]) / (Km + [S])) using non-linear regression software to determine the Kₘ and Vₘₐₓ values.[7][9]
Data Presentation
Key Assay Parameters
| Parameter | Recommended Value/Range | Notes |
| Substrate Stock Solvent | Anhydrous DMSO | Ensures complete dissolution of the hydrophobic peptide.[3] |
| Substrate Stock Conc. | 10 mM | A common starting point for creating working dilutions.[10] |
| Assay Substrate Conc. | 0.5 µM - 200 µM | The optimal range depends on the enzyme's Kₘ and must be determined empirically.[8][10] |
| Final DMSO Conc. | < 5% | High concentrations of DMSO can inhibit enzyme activity.[2] |
| Excitation Wavelength | 360 - 380 nm | For detection of the released AMC fluorophore.[2] |
| Emission Wavelength | 440 - 460 nm | Provides a sufficient Stokes shift to minimize background signal.[2] |
| Assay Temperature | 25°C - 40°C | Should be determined empirically for the specific enzyme being studied.[2] |
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| No or Low Signal | Inactive enzyme. | Use a fresh enzyme preparation; ensure proper storage and handling.[10] |
| Incorrect instrument settings. | Verify that the excitation and emission wavelengths are set correctly for AMC.[10] | |
| Substrate has degraded. | Prepare fresh substrate dilutions from a properly stored stock solution; protect from light.[10] | |
| High Background | Autohydrolysis of the substrate. | Run a "no-enzyme" control to determine the rate of spontaneous hydrolysis and subtract this from the enzyme-catalyzed rate.[10] |
| Contaminated reagents or plate. | Use fresh, high-purity reagents and a new, black microplate.[6] | |
| Non-Linear Initial Rates | Substrate depletion. | The enzyme concentration is too high. Reduce the enzyme concentration or measure the initial, linear phase of the reaction. It is recommended to consume less than 10-15% of the total substrate for accurate kinetic measurements.[6] |
| Inner filter effect. | The substrate or product concentration is too high, causing quenching. Use lower substrate concentrations.[10] | |
| Enzyme instability. | The enzyme is losing activity over time. Shorten the assay duration or add stabilizing agents (e.g., BSA) to the buffer.[8] | |
| Poor Reproducibility | Pipetting errors. | Ensure accurate and consistent pipetting with calibrated pipettes.[10] |
| Temperature fluctuations. | Ensure the plate reader maintains a constant and uniform temperature. Pre-incubate all reagents at the assay temperature.[8] |
Visualizations
References
- 1. Bachem H-Pro-Phe-Arg-AMC, Quantity: Each of 1 | Fisher Scientific [fishersci.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. shop.bachem.com [shop.bachem.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Untitled Document [ucl.ac.uk]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
Technical Support Center: Pro-Phe--Arg-AMC Enzyme Assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Pro-Phe-Arg-AMC (PFR-AMC) fluorogenic substrates. The information focuses on optimizing assay conditions, particularly pH, to ensure accurate and reproducible results.
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH for an enzyme assay using this compound?
The optimal pH is highly dependent on the specific enzyme being assayed. PFR-AMC is a substrate for several serine proteases, each having a distinct pH optimum. For example, serine proteases like trypsin often show optimal activity in slightly alkaline conditions (around pH 8.0), whereas some cathepsins are more active at acidic pH. It is crucial to determine the optimal pH for your specific enzyme empirically.[1][2]
Q2: Which enzymes are known to cleave this compound?
This compound is a highly sensitive, fluorogenic substrate for plasma, pancreatic, and urinary kallikreins.[3] It is also rapidly cleaved by trypsin-like enzymes and can be used to measure the activity of other proteases like the proteasome.[3][4]
Q3: Why is maintaining the correct pH crucial for the assay?
The pH of the assay buffer is a critical factor that significantly impacts enzyme activity.[5] Every enzyme has a specific pH range for maximum activity.[6] Deviating from this optimal range can lead to reduced efficiency or even irreversible denaturation of the enzyme, resulting in a weak or non-existent signal.[6][7] Furthermore, pH can influence the stability of both the enzyme and the substrate.[8]
Q4: What are common buffers used for these types of assays?
The choice of buffer depends on the required pH range for the specific enzyme.[9] It's important to select a buffer with a pKa value close to the desired pH to ensure stable buffering capacity.[6]
| Buffer System | Useful pH Range | Common Use Case |
| Acetate Buffer | 3.7 - 5.6 | Assays requiring acidic conditions.[9][10] |
| MES Buffer | 5.5 - 6.7 | Slightly acidic conditions, good for spectrophotometric assays due to low UV absorbance.[10] |
| Phosphate Buffer | 5.8 - 8.0 | Near-neutral pH assays; cost-effective.[9][10] |
| HEPES Buffer | 6.8 - 8.2 | Often considered a gold standard for sensitive assays due to its stability and minimal temperature sensitivity.[10][11] |
| Tris-HCl Buffer | 7.0 - 9.0 | Widely used for neutral to alkaline conditions.[9][10] |
| Glycine-NaOH | 8.6 - 12.0 | Assays requiring highly alkaline conditions.[1] |
Note: The useful pH range can vary slightly based on concentration and temperature.[12]
Troubleshooting Guide
This guide addresses common problems encountered during this compound enzyme assays, with a focus on pH-related issues.
Problem: Weak or No Fluorescence Signal
A low or static signal suggests that the enzyme is not cleaving the substrate efficiently.[7]
| Possible Cause | Solution |
| Suboptimal pH | The pH of your assay buffer may be outside the optimal range for your enzyme, leading to low activity.[7][13] Action: Perform a pH optimization experiment (see protocol below) to identify the ideal pH for your enzyme-substrate pair. |
| Enzyme Instability/Inactivity | The enzyme may have lost activity due to improper storage, handling, or multiple freeze-thaw cycles.[7] Action: Always keep the enzyme on ice during preparation.[7] Prepare fresh enzyme dilutions for each experiment and consider adding stabilizing agents like glycerol (B35011) if compatible. |
| Incorrect Reagent Concentrations | Insufficient enzyme or substrate concentrations will lead to a weak signal.[5] Action: Perform titrations of both the enzyme and the PFR-AMC substrate to find the optimal concentrations for a robust signal. |
| Presence of Inhibitors | Samples may contain endogenous protease inhibitors (e.g., EDTA for metalloproteases) that interfere with the assay.[7] Action: Dilute the sample to reduce the inhibitor concentration or use methods like dialysis or desalting to remove them.[13] |
Problem: High Background Fluorescence
High background can mask the true signal from enzymatic activity.
| Possible Cause | Solution |
| Substrate Auto-hydrolysis | The PFR-AMC substrate may be hydrolyzing spontaneously, which can be pH and temperature-dependent. Action: Run a "no-enzyme" control to measure the rate of auto-hydrolysis. If it's high, consider adjusting the buffer pH or assay temperature. Prepare substrate solutions fresh for each experiment. |
| Contaminated Reagents | Buffers or other reagents may be contaminated. Action: Prepare fresh buffers using high-purity water and reagents for every assay.[14] |
| Inadequate Blocking | This is more common in plate-based assays where components might non-specifically bind to the plate surface.[15] Action: Ensure proper blocking steps are included if your assay format requires it. |
Problem: Poor Reproducibility or High Variability
Inconsistent results between replicates can invalidate your experiment.
| Possible Cause | Solution |
| Inconsistent pH | Small variations in pH between wells, especially if buffers are not prepared carefully, can lead to variability.[16] Action: Prepare a single master mix for all reagents to be added to the wells to minimize variations.[7] Use a calibrated pH meter and ensure buffers are well-mixed. |
| Temperature Gradients | Temperature differences across the microplate can affect enzyme activity rates.[7] Action: Allow the plate and all reagents to equilibrate to the reaction temperature before starting the assay. |
| Pipetting Inaccuracies | Errors in pipetting volumes of enzyme, substrate, or buffer are a common source of variability.[7] Action: Use calibrated pipettes and proper techniques (e.g., reverse pipetting for viscous solutions). |
Experimental Protocols
Protocol: pH Optimization for a Protease Assay
Objective: To determine the optimal pH for a given protease using the this compound substrate.
Materials:
-
Purified protease of interest
-
This compound substrate (stock solution in DMSO)
-
A series of buffers covering a wide pH range (e.g., Acetate pH 4-5.5, Phosphate pH 6-7.5, Tris-HCl pH 7.5-9)[9]
-
96-well black microplate
-
Fluorometric microplate reader (Excitation ~380 nm, Emission ~460 nm)[17]
Procedure:
-
Buffer Preparation: Prepare a set of at least five different buffers with overlapping pH ranges (e.g., 5.0, 6.0, 7.0, 8.0, 9.0). Use a calibrated pH meter to ensure accuracy.
-
Reagent Preparation:
-
Thaw the enzyme on ice. Prepare a working stock by diluting it in a neutral, non-interfering buffer immediately before use.
-
Prepare a working solution of the PFR-AMC substrate by diluting the DMSO stock into each of your prepared assay buffers.
-
-
Assay Setup:
-
In a 96-well black microplate, add the substrate solution (prepared in its respective pH buffer) to triplicate wells for each pH point to be tested.
-
Include "no-enzyme" control wells for each pH to measure background fluorescence/auto-hydrolysis.
-
Allow the plate to equilibrate to the desired assay temperature (e.g., 37°C).
-
-
Initiate Reaction: Add the enzyme solution to all wells (except the "no-enzyme" controls) to start the reaction. Mix gently.
-
Data Acquisition: Immediately place the plate in the fluorometer and begin kinetic measurements. Record the fluorescence intensity (Relative Fluorescence Units, RFU) every minute for 30-60 minutes.
-
Data Analysis:
-
For each pH point, subtract the average RFU of the "no-enzyme" control from the enzyme-containing wells.
-
Determine the initial reaction velocity (V, in RFU/min) from the linear portion of the fluorescence vs. time plot.
-
Plot the reaction velocity as a function of pH. The pH value that corresponds to the highest velocity is the optimal pH for your enzyme under these conditions.
-
Visual Guides
Caption: A step-by-step workflow for troubleshooting low signal issues.
Caption: The effect of pH on enzyme structure and substrate cleavage.
References
- 1. Characterization of a chemostable serine alkaline protease from Periplaneta americana - PMC [pmc.ncbi.nlm.nih.gov]
- 2. quora.com [quora.com]
- 3. Bachem H-Pro-Phe-Arg-AMC, Quantity: Each of 1 | Fisher Scientific [fishersci.com]
- 4. This compound › PeptaNova [peptanova.de]
- 5. benchchem.com [benchchem.com]
- 6. How to Choose the Right Buffer for Enzyme Activity Tests [synapse.patsnap.com]
- 7. benchchem.com [benchchem.com]
- 8. On the pH-optimum of activity and stability of proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. superchemistryclasses.com [superchemistryclasses.com]
- 11. The effect of pH on thrombin generation–An unrecognized potential source of variation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Buffer Reference Center [sigmaaldrich.com]
- 13. Protein Assays and Quantitation Support—Troubleshooting | Thermo Fisher Scientific - SG [thermofisher.com]
- 14. mabtech.com [mabtech.com]
- 15. biocompare.com [biocompare.com]
- 16. The effect of pH on thrombin generation-An unrecognized potential source of variation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Rapid and general profiling of protease specificity by using combinatorial fluorogenic substrate libraries - PMC [pmc.ncbi.nlm.nih.gov]
Improving signal-to-noise ratio in Pro-Phe-Arg-AMC experiments
Welcome to the technical support center for Pro-Phe-Arg-AMC assays. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting advice and standardized protocols for improving the signal-to-noise ratio in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and for which enzymes is it a substrate?
This compound (L-Prolyl-L-phenylalanyl-L-arginine-4-methylcoumaryl-7-amide) is a highly sensitive, fluorogenic peptide substrate.[1][2][3] It is commonly used to measure the activity of enzymes such as pancreatic and urinary kallikrein, proteasome, and other cysteine peptidases.[1][4][5] The substrate itself is non-fluorescent, but upon enzymatic cleavage after the Arginine residue, the highly fluorescent 7-amino-4-methylcoumarin (B1665955) (AMC) molecule is released.
Q2: What are the optimal excitation and emission wavelengths for detecting AMC fluorescence?
The released 7-amino-4-methylcoumarin (AMC) is typically excited at a wavelength between 350 nm and 380 nm, with the emission maximum observed between 440 nm and 465 nm. It is crucial to determine the optimal settings for your specific microplate reader and buffer conditions.
Q3: How should I prepare and store the this compound substrate?
It is recommended to dissolve this compound in an organic solvent like Dimethyl Sulfoxide (DMSO) to prepare a concentrated stock solution.[3][6] This stock solution should be stored at -20°C or -80°C, protected from light, to prevent degradation.[4] To avoid repeated freeze-thaw cycles, it is advisable to aliquot the stock solution into smaller, single-use volumes. For working solutions, the DMSO stock should be diluted in the appropriate assay buffer just before use.
Q4: Why am I observing a high background signal in my no-enzyme control wells?
High background fluorescence can significantly reduce the signal-to-noise ratio. Common causes include:
-
Substrate Instability: this compound can undergo spontaneous hydrolysis, especially if the buffer pH is not optimal or if the substrate is exposed to light for extended periods. Including a "substrate-only" control (without enzyme) is essential to measure the rate of auto-hydrolysis.
-
Contaminated Reagents: Buffers, water, or other reagents may contain fluorescent contaminants. It is recommended to use high-purity reagents and prepare fresh buffers for each experiment.
-
Autofluorescence: Components of the sample or test compounds may be inherently fluorescent at the excitation and emission wavelengths of AMC.
Q5: My fluorescence signal is lower than expected. What are the potential reasons?
A low or absent signal can be due to several factors:
-
Suboptimal Enzyme or Substrate Concentration: The concentrations of both the enzyme and the substrate need to be optimized for your specific assay conditions.
-
Incorrect Assay Conditions: Enzyme activity is highly dependent on pH and temperature. The optimal conditions for the enzyme of interest should be determined empirically.
-
Enzyme Instability: The enzyme may not be active or could be unstable under the assay conditions.
-
Signal Quenching: Test compounds or other components in the assay well may absorb the excitation or emission light, leading to a reduced fluorescence signal.
Troubleshooting Guide
This guide addresses common issues encountered during this compound experiments and provides solutions to improve the signal-to-noise ratio.
| Problem | Potential Cause | Recommended Solution |
| High Background Fluorescence | Substrate auto-hydrolysis | Include a "substrate-only" control and subtract its fluorescence from all readings. Prepare fresh substrate dilutions for each experiment. |
| Contaminated reagents or buffer | Use high-purity water and reagents. Prepare fresh buffers before each experiment. | |
| Autofluorescence of test compounds | Run a "compound-only" control to measure intrinsic fluorescence. | |
| Improper microplate selection | Use black, opaque microplates for fluorescence assays to minimize well-to-well crosstalk and background. | |
| Low Signal Intensity | Suboptimal enzyme concentration | Titrate the enzyme to find a concentration that results in a linear reaction rate over the desired time course. |
| Suboptimal substrate concentration | Titrate the substrate concentration; a good starting point is often near the enzyme's Michaelis constant (Km). A common starting range is 10 µM to 100 µM.[7] | |
| Incorrect buffer pH or temperature | Determine the optimal pH and temperature for your specific enzyme through systematic optimization experiments. A pH range of 7.4-8.0 is typical for plasma kallikrein.[1] | |
| Inactive enzyme | Verify the activity of your enzyme stock with a positive control. Ensure proper storage and handling of the enzyme. | |
| High Variability/Poor Reproducibility | Inaccurate pipetting | Ensure pipettes are properly calibrated. Use a master mix for reagents to minimize well-to-well variation. |
| Temperature gradients across the plate | Allow the plate and reagents to equilibrate to the assay temperature before starting the reaction. | |
| Edge effects in the microplate | Avoid using the outer wells of the plate for critical samples, or fill them with buffer or water to minimize evaporation. | |
| Incomplete mixing of reagents | Gently mix the contents of each well after adding all reagents. | |
| Non-linear Reaction Rate | Substrate depletion | Use a lower enzyme concentration or a shorter incubation time to ensure the reaction rate is measured during the initial linear phase. |
| Enzyme instability | Check the stability of the enzyme under the assay conditions over the time course of the experiment. | |
| Substrate inhibition | At very high concentrations, the substrate may inhibit the enzyme. Perform a substrate titration to identify the optimal concentration range. |
Experimental Protocols
General Protocol for this compound Enzyme Assay
This protocol provides a general framework. Optimal concentrations of the enzyme and substrate, as well as incubation times, should be determined empirically for each specific application.
Materials:
-
This compound
-
Enzyme of interest
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5)
-
DMSO
-
Free 7-amino-4-methylcoumarin (AMC) for standard curve
-
Black, opaque 96-well microplate
-
Fluorescence microplate reader
Procedure:
-
Prepare AMC Standard Curve:
-
Prepare a stock solution of free AMC in DMSO.
-
Perform serial dilutions in assay buffer to create a range of concentrations (e.g., 0-10 µM).
-
Add a fixed volume of each standard to the wells of the 96-well plate.
-
-
Prepare Reagents:
-
Prepare the assay buffer at the optimal pH for the enzyme.
-
Prepare a concentrated stock solution of this compound in DMSO (e.g., 10 mM).
-
Dilute the this compound stock solution to the final working concentration in the assay buffer immediately before use.
-
Prepare the enzyme solution to the desired concentration in the assay buffer. Keep the enzyme on ice.
-
-
Assay Procedure:
-
Add the assay buffer to the appropriate wells.
-
Add the enzyme solution to the experimental wells.
-
Include control wells:
-
No-enzyme control: Assay buffer and substrate only.
-
Substrate-only control: Assay buffer and substrate only.
-
-
Pre-incubate the plate at the desired temperature for 5-10 minutes.
-
Initiate the reaction by adding the this compound working solution to all wells.
-
Immediately place the plate in a pre-warmed fluorescence microplate reader.
-
-
Data Acquisition:
-
Measure the fluorescence intensity kinetically at regular intervals (e.g., every 60 seconds) for a set period (e.g., 30-60 minutes).
-
Use excitation and emission wavelengths appropriate for AMC (e.g., Ex: 360 nm, Em: 460 nm).
-
-
Data Analysis:
-
Subtract the background fluorescence from the no-enzyme control wells.
-
Determine the initial reaction velocity (V₀) from the linear portion of the fluorescence versus time plot.
-
Use the AMC standard curve to convert the rate from Relative Fluorescence Units (RFU)/min to µM/min.
-
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Bachem H-Pro-Phe-Arg-AMC, Quantity: Each of 1 | Fisher Scientific [fishersci.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. This compound › PeptaNova [peptanova.de]
- 6. shop.bachem.com [shop.bachem.com]
- 7. benchchem.com [benchchem.com]
Effect of detergents on Pro-Phe-Arg-AMC assay performance
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing the Pro-Phe-Arg-AMC fluorogenic substrate for protease activity assays.
Frequently Asked Questions (FAQs)
Q1: What is the principle of the this compound assay?
The this compound assay is a fluorogenic method used to measure the activity of proteases that recognize and cleave the Pro-Phe-Arg peptide sequence. The substrate, this compound, is comprised of the tripeptide Pro-Phe-Arg linked to a fluorescent reporter molecule, 7-amino-4-methylcoumarin (B1665955) (AMC). In its intact form, the substrate is minimally fluorescent. Upon enzymatic cleavage of the amide bond between Arginine (Arg) and AMC, the free AMC is liberated, resulting in a significant increase in fluorescence. This increase in fluorescence, measured over time, is directly proportional to the activity of the protease.
Q2: What are the optimal excitation and emission wavelengths for detecting free AMC?
The liberated 7-amino-4-methylcoumarin (AMC) fluorophore is typically measured with an excitation wavelength in the range of 360-380 nm and an emission wavelength in the range of 440-460 nm. It is recommended to confirm the optimal settings for your specific instrument and buffer conditions.
Q3: Why is there high background fluorescence in my "no-enzyme" control wells?
High background fluorescence in the absence of your target enzyme can be attributed to several factors:
-
Substrate Instability: The this compound substrate can undergo spontaneous, non-enzymatic hydrolysis, leading to the release of free AMC. This can be exacerbated by non-optimal pH, prolonged exposure to light, or repeated freeze-thaw cycles.
-
Contaminated Reagents: Buffers, water, or other assay components may be contaminated with fluorescent compounds or other proteases.
-
Autofluorescence: Components of your sample, such as cell lysates or test compounds, may possess intrinsic fluorescence at the excitation and emission wavelengths of AMC.
-
Microplate Issues: Certain types of microplates can exhibit inherent fluorescence. It is advisable to use black, opaque-walled microplates to minimize background signal and well-to-well crosstalk.
Q4: How do detergents affect the performance of the this compound assay?
Detergents are often included in protease assays to prevent the aggregation of enzymes and test compounds, and to reduce non-specific binding to microplate wells. However, they can also influence enzyme activity.
-
Non-ionic detergents like Triton X-100 and Tween-20 can sometimes enhance the apparent activity of proteases. This may be due to the prevention of enzyme adsorption to surfaces, thereby increasing the effective enzyme concentration in the solution.[1]
-
Zwitterionic detergents such as CHAPS are generally considered milder and less likely to significantly alter enzyme activity.[1][2] They are effective at breaking protein-protein interactions while often preserving the native protein structure.[2]
The choice and concentration of detergent should be carefully optimized for your specific enzyme and assay conditions.
Q5: My results show high variability between replicate wells. What could be the cause?
High variability can stem from several sources, including:
-
Pipetting Errors: Inconsistent or inaccurate pipetting of reagents is a common cause of variability.
-
Temperature Fluctuations: Enzyme kinetics are highly sensitive to temperature. Ensure a uniform temperature across the microplate during incubation.
-
Edge Effects: Wells on the perimeter of the plate are more susceptible to evaporation, which can alter reagent concentrations.
-
Inconsistent Incubation Times: Variations in the timing of reagent addition and fluorescence readings can impact results, particularly in kinetic assays.
Troubleshooting Guides
Issue 1: High Background Fluorescence
High background can significantly reduce the signal-to-noise ratio of your assay. Follow this workflow to diagnose and resolve the issue.
Caption: Troubleshooting workflow for high background fluorescence.
Issue 2: Low or No Signal
A weak or absent signal can indicate a problem with one or more of the assay components.
Caption: Troubleshooting workflow for low or no assay signal.
Data Presentation: Effect of Detergents on Assay Performance
The following table summarizes the potential effects of commonly used detergents on key performance parameters of a protease assay. The data is compiled from studies on serine proteases using fluorogenic substrates and serves as a guideline. Actual effects can be enzyme and substrate-specific, and optimization is recommended.
| Detergent | Concentration (%) | Effect on Vmax | Effect on Km | Signal-to-Background (S/B) Ratio | Z'-Factor | Notes |
| None | 0 | Baseline | Baseline | ~5-15 | ~0.7-0.8 | Prone to compound aggregation and non-specific binding. |
| Triton X-100 | 0.01 - 0.1 | ~2-2.5x Increase[1] | No significant change[1] | Can increase due to higher signal | May improve | Can enhance apparent enzyme activity.[1] May interfere with some downstream applications. |
| Tween-20 | 0.01 - 0.05 | ~2-2.5x Increase[1] | Not Reported | Can increase due to higher signal | ~0.8-0.9 | Generally considered a milder non-ionic detergent.[3] |
| CHAPS | 0.1 - 0.5 | No significant effect[1] | No significant effect[1] | Generally stable | May improve | Good for maintaining native protein structure.[2] Compatible with downstream applications like mass spectrometry.[2] |
Experimental Protocols
Key Experiment: Determining the Effect of Detergents on Enzyme Kinetics
Objective: To quantify the effect of different detergents (Triton X-100, Tween-20, CHAPS) on the kinetic parameters (Vmax and Km) of a protease using the this compound substrate.
Materials:
-
Purified protease
-
This compound substrate
-
Assay Buffer (e.g., 50 mM Tris, 100 mM NaCl, pH 8.0)
-
Detergents: Triton X-100, Tween-20, CHAPS
-
DMSO (for substrate stock solution)
-
Black, 96-well microplates
-
Fluorescence microplate reader
Methodology:
-
Reagent Preparation:
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
Prepare 10% (w/v) stock solutions of Triton X-100, Tween-20, and CHAPS in the assay buffer.
-
Prepare the assay buffer with and without the addition of each detergent at the desired final concentrations (e.g., 0.01%, 0.05%, 0.1%).
-
Dilute the protease to a working concentration in each of the prepared assay buffers (with and without detergents). The optimal concentration should be determined empirically to ensure a linear reaction rate.
-
-
Assay Procedure:
-
Set up a series of substrate dilutions in each of the corresponding assay buffers. A typical concentration range would be 0.1 to 10 times the expected Km.
-
In a 96-well plate, add 50 µL of each substrate dilution in triplicate.
-
Include "no-enzyme" controls for each detergent condition containing 50 µL of the highest substrate concentration and 50 µL of the corresponding assay buffer.
-
Pre-incubate the plate at the optimal temperature for the enzyme (e.g., 37°C) for 5-10 minutes.
-
Initiate the reaction by adding 50 µL of the enzyme working solution to each well.
-
Immediately place the plate in a pre-warmed fluorescence microplate reader.
-
-
Data Acquisition:
-
Measure the fluorescence intensity kinetically (e.g., every 60 seconds for 30-60 minutes) using excitation and emission wavelengths appropriate for AMC (e.g., Ex: 370 nm, Em: 450 nm).
-
-
Data Analysis:
-
For each substrate concentration and detergent condition, subtract the background fluorescence from the "no-enzyme" control wells.
-
Determine the initial reaction velocity (V₀) from the linear portion of the fluorescence versus time plot.
-
Convert the velocities from RFU/min to µM/min using a standard curve of free AMC.
-
Plot the initial velocities against the substrate concentrations for each detergent condition and fit the data to the Michaelis-Menten equation using non-linear regression to determine the Vmax and Km values.
-
Visualization of Signaling Pathways and Workflows
Caption: Enzymatic cleavage of this compound substrate.
References
Pro-Phe-Arg-AMC stability in aqueous buffers
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides essential information for the effective use of the fluorogenic substrate Pro-Phe-Arg-AMC (PFR-AMC). Below you will find troubleshooting guides and frequently asked questions to address common issues encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What is the principle of the this compound assay?
The this compound assay is a fluorescence-based method for measuring the activity of proteases that recognize and cleave the peptide sequence Pro-Phe-Arg. The substrate consists of this peptide sequence linked to a fluorescent reporter molecule, 7-amino-4-methylcoumarin (B1665955) (AMC). In its intact form, the substrate is minimally fluorescent. Upon enzymatic cleavage of the amide bond between Arginine and AMC, the free AMC is released, resulting in a significant increase in fluorescence. This increase in fluorescence is directly proportional to the enzyme's activity and can be monitored over time.
Q2: What are the recommended storage and handling conditions for this compound?
For optimal stability, this compound powder should be stored at -20°C for up to one year or at -80°C for up to two years, protected from moisture.[1] Stock solutions are typically prepared in DMSO.[2] Once dissolved, it is recommended to aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.[1] These aliquots should be stored at -20°C for up to one month or at -80°C for up to six months.[1] It is also advisable to protect the substrate from light.
Q3: What are the optimal excitation and emission wavelengths for detecting the released AMC?
The released 7-amino-4-methylcoumarin (AMC) fluorophore is typically excited at a wavelength between 360-380 nm, with the emission maximum occurring between 440-460 nm.[3][4][5] It is recommended to confirm the optimal settings for your specific fluorescence microplate reader and buffer conditions.
Q4: How stable is this compound in aqueous buffers?
Troubleshooting Guide
High background fluorescence and low signal are common issues encountered in assays using this compound. This guide provides a systematic approach to identifying and resolving these problems.
High Background Fluorescence
High background fluorescence can significantly reduce the signal-to-noise ratio of your assay, making it difficult to detect true enzymatic activity.
| Possible Cause | Recommended Solution |
| Substrate Autohydrolysis | Perform a "substrate-only" control (substrate in assay buffer without enzyme) to measure the rate of spontaneous hydrolysis. If high, consider preparing the substrate solution fresh before each experiment and minimizing the incubation time. |
| Contaminating Proteases | This compound is a substrate for various proteases, including kallikreins and trypsin.[2][6] Contamination of your enzyme preparation or other assay reagents with these proteases can lead to a high background signal. Ensure all reagents and buffers are of high purity. If using complex biological samples, consider the presence of endogenous proteases. |
| High Substrate Concentration | An excessively high concentration of this compound can lead to a higher background signal. It is recommended to titrate the substrate concentration to find the optimal balance between a strong signal and a low background. |
| Autofluorescence of Assay Components | Components in your sample, buffer, or even the microplate itself can exhibit intrinsic fluorescence at the excitation and emission wavelengths of AMC. Use black, opaque microplates for fluorescence assays to minimize background.[7] Run a "buffer-only" control to assess the autofluorescence of your assay buffer. |
Low or No Signal
A weak or absent signal can indicate a problem with the enzyme, the substrate, or the assay conditions.
| Possible Cause | Recommended Solution |
| Inactive Enzyme | Ensure that your enzyme is active and has been stored and handled correctly. If possible, test the enzyme activity with a known, reliable substrate as a positive control. |
| Sub-optimal Assay Conditions | The activity of most enzymes is highly dependent on pH and temperature. The optimal pH for proteases that cleave after arginine is often in the range of 8.0 to 8.5.[8] It is crucial to determine the optimal pH and temperature for your specific enzyme and assay. |
| Incorrect Substrate Concentration | The substrate concentration should be appropriate for the enzyme being studied. For kinetic studies, it is often necessary to test a range of substrate concentrations. |
| Presence of Inhibitors | Your sample or buffer may contain inhibitors of the enzyme. Common inhibitors for serine proteases like trypsin and kallikrein include aprotinin.[4] |
Experimental Protocols
Protocol 1: Assessing the Stability of this compound
This protocol provides a method to evaluate the stability of a reconstituted this compound solution over time at a specific pH and temperature.
Materials:
-
This compound
-
DMSO
-
Assay Buffer (at the desired pH)
-
96-well black microplate
-
Fluorescence microplate reader
Procedure:
-
Prepare Substrate Stock Solution: Dissolve this compound in DMSO to a concentration of 10 mM.
-
Prepare Working Solution: Dilute the stock solution in the assay buffer to the final working concentration you would use in your experiment.
-
Incubation: Aliquot the working solution into multiple wells of a 96-well black microplate. Incubate the plate at the desired temperature.
-
Fluorescence Measurement: At various time points (e.g., 0, 1, 2, 4, 8, and 24 hours), measure the fluorescence intensity using an excitation wavelength of 360-380 nm and an emission wavelength of 440-460 nm.
-
Data Analysis: Plot the fluorescence intensity against time. A significant increase in fluorescence over time indicates substrate hydrolysis and instability under the tested conditions.
Caption: Workflow for assessing this compound stability.
Protocol 2: General Protease Activity Assay
This protocol provides a general framework for measuring the activity of a protease using this compound. Optimal conditions should be determined empirically for each specific enzyme.
Materials:
-
Purified protease of interest
-
This compound stock solution (10 mM in DMSO)
-
Assay Buffer (optimal pH for the enzyme)
-
96-well black microplate
-
Fluorescence microplate reader
Procedure:
-
Prepare Reagents:
-
Dilute the protease to the desired concentration in the assay buffer.
-
Prepare the this compound working solution by diluting the stock solution in the assay buffer to the desired final concentration.
-
-
Assay Setup:
-
Add the diluted enzyme solution to the wells of the microplate.
-
Include a "no-enzyme" control (blank) containing only the assay buffer.
-
Pre-incubate the plate at the optimal temperature for the enzyme for 5-10 minutes.
-
-
Initiate Reaction: Add the this compound working solution to all wells to start the reaction.
-
Measurement: Immediately place the plate in the fluorescence microplate reader and measure the fluorescence intensity in kinetic mode at regular intervals (e.g., every 60 seconds) for a set period (e.g., 30-60 minutes).
-
Data Analysis:
-
Subtract the background fluorescence from the "no-enzyme" control wells.
-
Determine the initial reaction velocity (V₀) from the linear portion of the fluorescence versus time plot.
-
Caption: General workflow for a protease activity assay.
Signaling Pathway
Caption: Principle of the this compound protease assay.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Bachem H-Pro-Phe-Arg-AMC, Quantity: Each of 1 | Fisher Scientific [fishersci.com]
- 3. Z-Phe-Arg-AMC (Kallikrein substrate) - Echelon Biosciences [echelon-inc.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. This compound › PeptaNova [peptanova.de]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
Preventing photobleaching of AMC in Pro-Phe-Arg-AMC assays
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during Pro-Phe-Arg-AMC protease assays, with a specific focus on preventing the photobleaching of 7-amino-4-methylcoumarin (B1665955) (AMC).
Frequently Asked Questions (FAQs)
Q1: What is the underlying principle of the this compound assay?
The this compound assay is a fluorescence-based method to measure the activity of proteases that recognize and cleave the Pro-Phe-Arg peptide sequence. The substrate consists of this peptide sequence covalently linked to the fluorophore 7-amino-4-methylcoumarin (AMC). In this conjugated state, the fluorescence of AMC is quenched. Upon enzymatic cleavage of the bond between Arginine and AMC, the free AMC molecule is released, resulting in a significant increase in fluorescence. This increase, measured over time, is directly proportional to the activity of the protease.
Q2: What causes the photobleaching of AMC?
Photobleaching is the irreversible photochemical destruction of a fluorescent molecule upon exposure to light.[1] When AMC is exposed to high-intensity excitation light, it can transition to an excited triplet state. This excited molecule can then interact with molecular oxygen, generating reactive oxygen species (ROS).[2][3] These highly reactive molecules can chemically and irreversibly damage the AMC fluorophore, rendering it unable to fluoresce.[4] This results in a progressive decrease in signal intensity during continuous or repeated measurements.
Q3: What are the optimal excitation and emission wavelengths for AMC?
Free 7-amino-4-methylcoumarin (AMC) is typically excited in the ultraviolet range and emits in the blue visible range. The optimal wavelengths are:
It is crucial to confirm the optimal settings for your specific instrument and buffer conditions as these can cause slight variations.
Q4: How can I minimize photobleaching in my plate reader-based assay?
Minimizing photobleaching involves a multi-faceted approach:
-
Instrument Settings: Reduce the excitation light intensity to the lowest level that still provides an adequate signal-to-noise ratio. Decrease the duration of light exposure by using the fastest reading time possible and avoiding continuous monitoring if not necessary for kinetic analysis.[4][8]
-
Assay Protocol: Protect all reagents and the assay plate from light at all times by using black microplates and covering the plate with a lid or foil.[9]
-
Antifade Reagents: Incorporate an antioxidant or antifade reagent directly into your assay buffer. Reagents like Ascorbic Acid (Vitamin C) or Trolox (a Vitamin E analog) can scavenge reactive oxygen species and protect the AMC fluorophore.[10][11][12]
Q5: Will antifade reagents interfere with my enzyme's activity?
This is a critical consideration. While antioxidants are effective at preventing photobleaching, they can potentially interact with the enzyme or other assay components. It is essential to run control experiments to validate their compatibility. These should include:
-
An enzyme activity assay with and without the antifade reagent to check for inhibition or enhancement of activity.
-
A "substrate only" control with the antifade reagent to ensure it doesn't cause non-enzymatic hydrolysis of the substrate.
-
A "compound only" control if screening inhibitors, to check for interactions between the test compound and the antifade reagent.
Troubleshooting Guides
Problem 1: Rapid decrease in fluorescence signal over time, even in positive controls.
| Potential Cause | Solution |
| Photobleaching | This is the most likely cause. The AMC fluorophore is being destroyed by the excitation light. |
| Instrument-Level: Reduce the excitation intensity on your plate reader. Decrease the number of kinetic reading points or increase the interval between reads. | |
| Reagent-Level: Incorporate an antifade reagent like Ascorbic Acid (500 µM final concentration) into your assay buffer.[11][13] Ensure all solutions and the plate are protected from ambient light. | |
| Enzyme Instability | The protease may be losing activity over the course of the assay due to suboptimal buffer conditions (pH, ionic strength) or temperature. |
| Verify that the assay buffer composition and temperature are optimal for your specific enzyme. Keep the enzyme on ice until the moment of addition to the plate. |
Problem 2: High background fluorescence in "no-enzyme" control wells.
| Potential Cause | Solution |
| Substrate Instability | The this compound substrate may be undergoing spontaneous, non-enzymatic hydrolysis, releasing free AMC.[9] |
| Prepare the substrate solution fresh for each experiment. Avoid repeated freeze-thaw cycles of the stock solution. Store the substrate stock protected from light at -20°C or lower. | |
| Contaminated Reagents | The assay buffer or other reagents may be contaminated with fluorescent compounds or other proteases. |
| Use high-purity water and reagents to prepare buffers. Filter-sterilize the final assay buffer. Run a "buffer only" control to check for intrinsic fluorescence. | |
| Autofluorescence | If testing compounds, the compounds themselves may be fluorescent at the AMC excitation/emission wavelengths.[9] |
| Run a "compound only" control (compound in assay buffer without enzyme or substrate) to measure its intrinsic fluorescence and subtract this value from the test wells. |
Quantitative Data Summary
The photostability and fluorescence efficiency of AMC are critical parameters for quantitative analysis.
Table 1: Photophysical Properties of 7-Amino-4-methylcoumarin (AMC)
| Property | Value | Notes |
| Excitation Max (λex) | 344-360 nm | Dependent on solvent and pH.[5][6][7] |
| Emission Max (λem) | 440-460 nm | Dependent on solvent and pH.[5][6][7] |
| Fluorescence Quantum Yield (Φ) | ~0.5 | In ethanol. This represents the efficiency of converting absorbed light into emitted fluorescence.[2] |
Table 2: Effect of Antifade Reagent on Coumarin (B35378) Photostability
| Mounting Medium | Photobleaching Half-life (seconds) | Fold Improvement |
| 90% Glycerol in PBS | 25 s | - |
| Vectashield® (Antifade Medium) | 106 s | 4.2x |
This data is for a general coumarin fluorophore and illustrates the significant improvement in photostability afforded by an antifade formulation.
Experimental Protocols
Key Experiment: this compound Protease Assay with Photobleaching Prevention
This protocol provides a framework for measuring protease activity using this compound while actively minimizing AMC photobleaching in a 96-well plate format.
1. Reagent Preparation:
-
Assay Buffer: Prepare an appropriate buffer for the protease of interest (e.g., 50 mM Tris-HCl, 100 mM NaCl, pH 8.0).
-
Antifade Assay Buffer: Just prior to use, supplement the Assay Buffer with Ascorbic Acid to a final concentration of 500 µM. Prepare this solution fresh and protect it from light.
-
Substrate Stock Solution (10 mM): Dissolve this compound in high-purity DMSO.[4] Store in small aliquots at -20°C, protected from light.
-
Substrate Working Solution (100 µM): Dilute the 10 mM stock solution 1:100 into the Antifade Assay Buffer. Prepare this solution fresh and keep it on ice, protected from light.
-
Enzyme Working Solution: Prepare a dilution series of the protease in cold Antifade Assay Buffer immediately before use. The optimal concentration should be determined empirically.
-
AMC Standard Curve: Prepare a stock solution of free AMC in DMSO. Create a serial dilution in Antifade Assay Buffer to generate a standard curve (e.g., 0-20 µM).
2. Assay Procedure:
-
Plate Setup: Add 50 µL of Antifade Assay Buffer to the wells of a solid black, flat-bottom 96-well plate.
-
Add Controls & Enzyme:
-
Blank: Add 25 µL of Antifade Assay Buffer.
-
No-Enzyme Control: Add 25 µL of Antifade Assay Buffer.
-
Enzyme Wells: Add 25 µL of the enzyme working solution to the appropriate wells.
-
-
Pre-incubation: Pre-incubate the plate at the desired temperature (e.g., 37°C) for 5 minutes, protected from light.
-
Initiate Reaction: Add 25 µL of the 100 µM Substrate Working Solution to all wells (final substrate concentration will be 25 µM).
-
Fluorescence Measurement: Immediately place the plate in a fluorescence microplate reader pre-set to the reaction temperature.
-
Settings: Ex: 355 nm, Em: 450 nm. Set the instrument to the lowest stable excitation intensity.
-
Data Acquisition: Measure the fluorescence intensity (Relative Fluorescence Units, RFU) kinetically, taking a reading every 60 seconds for 30-60 minutes.
-
3. Data Analysis:
-
Background Subtraction: Subtract the average RFU from the "No-Enzyme Control" wells from all other wells at each time point.
-
Determine Reaction Velocity: Plot RFU versus time for each sample. Determine the initial reaction velocity (V₀) from the slope of the linear portion of the curve (RFU/min).
-
Convert to Molar Rate: Use the AMC standard curve to convert the V₀ from RFU/min to µM/min.
Visualizations
References
- 1. ProLong Live Antifade Reagent Protects Fluorescent Proteins and Dyes In Live-Cell Imaging | Thermo Fisher Scientific - HK [thermofisher.com]
- 2. How to Minimize Photobleaching in Fluorescence Microscopy: A Comprehensive Guide | KEYENCE America [keyence.com]
- 3. shop.bachem.com [shop.bachem.com]
- 4. agilent.com [agilent.com]
- 5. researchgate.net [researchgate.net]
- 6. Photobleaching fluorescence | Sigma-Aldrich [sigmaaldrich.com]
- 7. Protocol for in vitro fluorescence assay of papain-like protease and cell-based immunofluorescence assay of coronavirus infection - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. biorxiv.org [biorxiv.org]
- 10. This compound › PeptaNova [peptanova.de]
- 11. An antioxidant screen identifies ascorbic acid for prevention of light-induced mitotic prolongation in live cell imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 12. medchemexpress.com [medchemexpress.com]
- 13. docs.aatbio.com [docs.aatbio.com]
Technical Support Center: Inner Filter Effect in Pro-Phe-Arg-AMC Fluorescence Measurements
This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals encountering the inner filter effect (IFE) in Pro-Phe-Arg-AMC (PFR-AMC) fluorescence assays. Here, you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and quantitative data to help you identify, understand, and correct for this common experimental artifact.
Frequently Asked Questions (FAQs)
Q1: What is the Inner Filter Effect (IFE)?
A1: The inner filter effect is an experimental artifact that causes a reduction in the measured fluorescence intensity, leading to a non-linear relationship between the fluorophore concentration and the fluorescence signal.[1] This phenomenon is particularly problematic in solutions with high absorbance. It is not a form of fluorescence quenching, which involves direct molecular interactions that lead to non-radiative decay.[2]
Q2: What are the types of Inner Filter Effects?
A2: There are two types of inner filter effects:
-
Primary Inner Filter Effect (pIFE): This occurs when the excitation light is absorbed by components in the sample before it can reach all the fluorophore molecules.[2] In a PFR-AMC assay, this can be caused by the un-cleaved PFR-AMC substrate, the liberated AMC product, or other chromophores in the sample.
-
Secondary Inner Filter Effect (sIFE): This happens when the fluorescence emitted by the fluorophore (liberated AMC) is re-absorbed by other molecules in the sample before it reaches the detector.[2] This is more pronounced when there is a significant overlap between the emission spectrum of the fluorophore and the absorption spectrum of a sample component.
Q3: How can I tell if my PFR-AMC assay is affected by the Inner Filter Effect?
A3: The most common indicators of IFE in your assay are:
-
Non-linear Standard Curve: A plot of fluorescence intensity versus the concentration of free AMC (the product) is not linear, especially at higher concentrations where the signal plateaus or even decreases.
-
High Absorbance: If the absorbance of your sample at the excitation wavelength (Aex, ~340-350 nm) or the emission wavelength (Aem, ~440-450 nm) is greater than 0.1, the inner filter effect is likely to be significant.[3]
-
Inaccurate Kinetic Parameters: Failure to correct for IFE can lead to an underestimation of initial reaction velocities, resulting in inaccurate Michaelis-Menten parameters (Km and kcat).[1]
Q4: How does the cleavage of PFR-AMC affect fluorescence and potentially the Inner Filter Effect?
A4: In its intact peptide form, the fluorescence of the AMC moiety is largely quenched.[4] Upon enzymatic cleavage, the free AMC is released, resulting in a significant increase in fluorescence.[5] The absorbance spectrum of AMC also shifts when it is cleaved from the peptide.[5] This change in both fluorophore concentration and the absorbance profile of the solution during the reaction can dynamically alter the inner filter effect.
Troubleshooting Guide
This guide addresses common issues encountered during PFR-AMC fluorescence measurements that may be related to the inner filter effect.
| Problem | Possible Cause | Recommended Solution |
| Non-linear AMC standard curve | Inner Filter Effect: At higher concentrations of AMC, both primary and secondary inner filter effects can lead to a loss of signal linearity. | 1. Dilute Samples: If possible, work with concentrations of substrate and enzyme that keep the final product concentration in the linear range of the fluorescence-concentration curve. 2. Apply Correction: If high concentrations are necessary, you must correct for the inner filter effect. Proceed to the Experimental Protocols section for detailed instructions on absorbance-based correction. |
| Initial reaction velocity decreases over time more than expected (substrate depletion is not the only factor) | Increasing IFE: As the reaction progresses, the concentration of the fluorescent product (AMC) increases, which can enhance the inner filter effect, leading to an apparent decrease in the reaction rate. | Measure Absorbance at Multiple Time Points: For kinetic assays, measure the absorbance at both the excitation and emission wavelengths at each time point where fluorescence is measured. Apply the IFE correction to each data point before calculating the reaction velocity. |
| Calculated inhibitor potency (IC50) is inaccurate | IFE masking true enzyme activity: The non-linear fluorescence response can lead to an incorrect assessment of the extent of inhibition. | Correct for IFE: Ensure that all fluorescence data used for IC50 determination is corrected for the inner filter effect. This is especially critical when comparing compounds that may have their own absorbance properties. |
| High variability between replicate wells | Pipetting Errors or Inconsistent Mixing: Small variations in volume can be exacerbated at high concentrations where IFE is significant. | Ensure Proper Mixing and Consistent Pipetting: Use calibrated pipettes and ensure thorough but gentle mixing of reagents in the microplate wells. |
Quantitative Data on IFE Correction
The absorbance-based correction method can significantly improve the linearity of fluorescence data. The following table provides a representative example of the effectiveness of this correction.
| AMC Concentration (µM) | Absorbance at 345 nm (Aex) | Absorbance at 445 nm (Aem) | Observed Fluorescence (RFU) | Corrected Fluorescence (RFU) |
| 0 | 0.005 | 0.002 | 100 | 101 |
| 5 | 0.025 | 0.005 | 5,200 | 5,560 |
| 10 | 0.050 | 0.010 | 9,800 | 11,200 |
| 20 | 0.100 | 0.020 | 17,500 | 22,200 |
| 40 | 0.200 | 0.040 | 28,000 | 44,500 |
| 80 | 0.400 | 0.080 | 40,000 | 85,000 |
Effectiveness of Absorbance-Based Correction on Linearity
| Data Type | Coefficient of Determination (R²) |
| Uncorrected Fluorescence | 0.965 |
| Corrected Fluorescence | 0.999 |
Experimental Protocols
Protocol 1: Absorbance-Based Correction for Inner Filter Effect
This protocol describes the most common method for mathematically correcting for the inner filter effect using absorbance measurements.
Objective: To correct the observed fluorescence intensity (F_obs) for the attenuation caused by the inner filter effect to obtain the corrected fluorescence intensity (F_corr).
Materials:
-
Fluorescence microplate reader
-
Absorbance microplate reader (or a single instrument with both capabilities)
-
Black, clear-bottom microplates suitable for fluorescence and absorbance measurements
-
PFR-AMC substrate
-
Enzyme solution
-
Assay buffer
-
Free AMC standard
Methodology:
-
Prepare Samples: Prepare your enzyme reactions, inhibitor screens, or AMC standard curve in the wells of a black, clear-bottom microplate.
-
Measure Fluorescence: Read the fluorescence of each well using the appropriate excitation and emission wavelengths for AMC (e.g., excitation ~340-350 nm, emission ~440-450 nm). Record these values as F_obs .
-
Measure Absorbance: Using a microplate spectrophotometer, measure the absorbance of the same wells at both the excitation wavelength (Aex ) and the emission wavelength (Aem ).
-
Calculate Corrected Fluorescence: Apply the following correction formula to your observed fluorescence data:[6]
F_corr = F_obs * 10^((Aex + Aem) / 2)
-
Data Analysis: Use the calculated F_corr values for all subsequent analyses, such as plotting standard curves, calculating enzyme kinetics, or determining IC50 values.
Visualizations
Signaling Pathway and Experimental Workflow
Caption: Experimental workflow for correcting the inner filter effect in PFR-AMC assays.
Mechanism of the Inner Filter Effect
Caption: The mechanisms of primary and secondary inner filter effects.
Troubleshooting Decision Tree
Caption: A decision tree for troubleshooting non-linear fluorescence in PFR-AMC assays.
References
- 1. Rapid Determination of Enzyme Kinetics from Fluorescence: Overcoming the Inner Filter Effect - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Protease Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Automatic Correction of Inner Filter Effect â App Note for Labbot [labbot.bio]
- 4. researchgate.net [researchgate.net]
- 5. Peptide News from Bachem: pNA and AMC Substrates in Milligram to Multi-Gram Quantities - Clinical Trials Arena [clinicaltrialsarena.com]
- 6. benchchem.com [benchchem.com]
Enzyme concentration optimization for Pro-Phe-Arg-AMC substrate
Welcome to the technical support center for Pro-Phe-Arg-AMC based enzyme assays. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to ensure the successful execution of your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the principle behind the this compound assay?
The this compound assay is a fluorescence-based method used to measure the activity of certain proteases. The substrate, L-Prolyl-L-phenylalanyl-L-arginine-7-amido-4-methylcoumarin (this compound), is a synthetic peptide linked to a fluorescent molecule, 7-amino-4-methylcoumarin (B1665955) (AMC). Initially, the AMC molecule's fluorescence is quenched by the attached peptide. When a target protease cleaves the amide bond between arginine and AMC, the liberated AMC fluoresces, resulting in a measurable increase in fluorescence intensity. The rate of this increase is directly proportional to the enzyme's activity.[1][2] This substrate is particularly useful for assaying the activity of enzymes like pancreatic and urinary kallikreins, as well as the proteasome.[3]
Q2: What are the recommended starting concentrations for the enzyme and substrate?
The optimal concentrations will vary depending on the specific enzyme and experimental conditions. However, here are some general starting points:
| Reagent | Recommended Starting Concentration | Key Considerations |
| Enzyme | Titrate to determine optimal concentration | The concentration should be low enough to ensure the reaction remains in the linear range for the desired duration of the assay.[4] |
| This compound | 10 µM - 100 µM | The ideal concentration should be empirically determined and is often set near the enzyme's Michaelis-Menten constant (Kₘ) for the substrate.[2][5] |
| DMSO | < 5% | If used to dissolve the substrate, ensure the final concentration in the assay does not inhibit enzyme activity. Many enzymes tolerate up to 5% DMSO.[6] |
Q3: How should I prepare and store the this compound substrate?
The this compound substrate is light-sensitive. Stock solutions are typically prepared in DMSO at a concentration of 10 mM.[1] These stock solutions should be stored in small aliquots at -20°C or -80°C, protected from light, to avoid repeated freeze-thaw cycles.[7][8] When stored at -20°C, the stock solution should be used within a month, and within six months if stored at -80°C.[7]
Troubleshooting Guide
Issue 1: High background fluorescence in the absence of the enzyme.
| Potential Cause | Troubleshooting Steps |
| Substrate Instability/Autohydrolysis | Run a "substrate-only" control (assay buffer + substrate, no enzyme) to measure the rate of spontaneous hydrolysis.[1][8] Prepare fresh substrate dilutions before use and protect them from light.[1][8] |
| Contaminated Reagents or Buffers | Use high-purity, sterile-filtered reagents and water.[8] Prepare fresh buffers. |
| Microplate Fluorescence | Use black, non-binding microplates to minimize background fluorescence.[8] |
Issue 2: The reaction rate is non-linear and plateaus quickly.
| Potential Cause | Troubleshooting Steps |
| Substrate Depletion | Lower the enzyme concentration to ensure less than 10-15% of the substrate is consumed during the initial linear phase of the reaction.[8][9] Alternatively, if the goal is not to determine initial velocity, a higher substrate concentration can be used. |
| Enzyme Concentration is Too High | Perform an enzyme titration to find a concentration that results in a linear reaction rate over the desired time.[1] |
| Product Inhibition | The released AMC may inhibit the enzyme at high concentrations.[4] Analyze only the initial, linear portion of the reaction progress curve to determine the initial velocity (V₀).[5] |
| Enzyme Instability | The enzyme may lose activity over time at the assay temperature.[4] Consider adding stabilizing agents like BSA (e.g., 0.1%) to the assay buffer or running the assay at a lower temperature.[5][10] |
Issue 3: No or very low fluorescence signal.
| Potential Cause | Troubleshooting Steps |
| Inactive Enzyme | Ensure the enzyme has been stored and handled correctly. If possible, test its activity with a known positive control substrate.[5] |
| Incorrect Instrument Settings | Verify the excitation and emission wavelengths are appropriate for AMC (typically Ex: 345-360 nm, Em: 440-460 nm).[5][11] |
| Incorrect Buffer Conditions | Confirm that the pH and ionic strength of the assay buffer are optimal for the specific enzyme being tested.[5] |
Experimental Protocols
Protocol 1: Determining Optimal Enzyme Concentration
This protocol helps to identify an enzyme concentration that yields a linear rate of fluorescence increase over a desired time period.
-
Prepare a 2X Substrate Working Solution: Dilute the this compound stock solution in assay buffer to a 2X final desired concentration (e.g., 100 µM for a final concentration of 50 µM).
-
Prepare Enzyme Dilution Series: Create a series of enzyme dilutions in cold assay buffer. The final concentrations in the well should be in the low nanomolar range (e.g., 0.1 - 10 nM).[4]
-
Set up the Assay Plate: In a 96-well black, flat-bottom plate, add 50 µL of the appropriate enzyme dilution to the sample wells. For blank wells, add 50 µL of assay buffer without the enzyme.[4]
-
Initiate the Reaction: Add 50 µL of the 2X substrate working solution to all wells.
-
Measure Fluorescence: Immediately place the plate in a pre-warmed fluorescence microplate reader (e.g., at 37°C) and measure the fluorescence intensity kinetically (e.g., every 60 seconds) for 30-60 minutes.[4][11]
-
Analyze Data: Plot fluorescence intensity versus time for each enzyme concentration. Select a concentration that results in a steady, linear increase in fluorescence for the desired assay duration.
Protocol 2: Generating an AMC Standard Curve
This is crucial for converting the relative fluorescence units (RFU) from the kinetic assay into the molar amount of product formed.[4]
-
Prepare AMC Stock Solution: Prepare a 1 mM stock solution of free 7-amino-4-methylcoumarin (AMC) in DMSO.
-
Prepare AMC Dilution Series: Perform serial dilutions of the AMC stock solution in the assay buffer to create a range of known concentrations (e.g., 0 - 25 µM).[4]
-
Add to Plate: Add 100 µL of each AMC dilution to the wells of a 96-well black microplate.
-
Measure Fluorescence: Read the fluorescence intensity at the same excitation and emission wavelengths used for the enzyme assay.
-
Plot Data: Plot the fluorescence intensity (RFU) against the corresponding AMC concentration (µM). The slope of the linear portion of this curve will be used to convert RFU/min to µM/min in your enzyme kinetic experiments.[1]
Visualizations
Caption: Workflow for this compound enzyme assay.
Caption: Logic for troubleshooting non-linear kinetics.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. This compound › PeptaNova [peptanova.de]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. medchemexpress.com [medchemexpress.com]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
Technical Support Center: Quenching of Pro-Phe-Arg-AMC Fluorescence by Compounds
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues with fluorescence quenching in assays utilizing the Pro-Phe-Arg-AMC substrate.
Frequently Asked Questions (FAQs)
Q1: What is the principle of a this compound based protease assay?
A1: The this compound assay is a "turn-on" fluorescence-based method to measure the activity of certain proteases, such as kallikreins and trypsin-like enzymes.[1][2][3][4] The substrate, this compound, consists of a tripeptide sequence (Pro-Phe-Arg) recognized by the target protease, covalently linked to a fluorescent reporter molecule, 7-amino-4-methylcoumarin (B1665955) (AMC). In its intact, conjugated form, the fluorescence of AMC is quenched.[3] Upon enzymatic cleavage of the amide bond between the arginine (Arg) residue and AMC, the free AMC is released, resulting in a significant increase in fluorescence intensity.[3] This increase in fluorescence is directly proportional to the enzyme's activity.
Q2: What is fluorescence quenching and how can it affect my assay results?
A2: Fluorescence quenching is any process that decreases the fluorescence intensity of a fluorophore, in this case, the released AMC.[5] It can be caused by a variety of factors, including interactions with compounds present in your sample.[5] If a test compound quenches the fluorescence of AMC, it will lead to a decrease in the measured signal. This can be misinterpreted as enzyme inhibition, leading to a "false positive" result in inhibitor screening assays.
Q3: What are the common mechanisms of fluorescence quenching?
A3: The primary mechanisms of fluorescence quenching are:
-
Static Quenching: This occurs when the quenching molecule forms a non-fluorescent complex with the fluorophore in its ground state.[6] The formation of this complex reduces the population of excitable fluorophores.
-
Dynamic (Collisional) Quenching: This happens when the excited fluorophore is deactivated upon collision with a quencher molecule. This process is dependent on the concentration of the quencher and the diffusion of the molecules in the solution.
-
Förster Resonance Energy Transfer (FRET): In this mechanism, energy is transferred from an excited donor fluorophore to an acceptor molecule (the quencher) without the emission of a photon. This is highly dependent on the distance between the donor and acceptor and the overlap of their respective spectra.
Q4: What types of compounds are known to quench AMC fluorescence?
A4: While a comprehensive list is not exhaustive, certain classes of compounds are known to be potential quenchers. These include:
-
Nitroxyl radicals: Compounds like TEMPO and its derivatives (e.g., NNO) have been shown to be efficient quenchers of AMC fluorescence.[7][8]
-
Heavy atoms: Ions of heavy elements can induce quenching.
-
Electron-rich or electron-deficient molecules: Compounds that can engage in photoinduced electron transfer (PeT) with the excited AMC can act as quenchers.
Q5: What is the "inner filter effect" and how is it different from quenching?
A5: The inner filter effect is a phenomenon that can mimic fluorescence quenching but is not a true quenching process. It arises when a compound in the solution absorbs either the excitation light intended for the fluorophore or the emitted fluorescence from the fluorophore. This absorption reduces the amount of light that can excite the fluorophore or the amount of emitted light that reaches the detector, leading to an apparent decrease in fluorescence intensity. Unlike true quenching, the inner filter effect does not involve a direct molecular interaction between the compound and the fluorophore.
Troubleshooting Guides
Problem: I am screening a compound library for protease inhibitors using the this compound assay and have identified several "hits" that show potent inhibition. How can I be sure these are true inhibitors and not just quenching compounds?
Solution: It is crucial to perform counter-screens to differentiate between true enzyme inhibition and compound-induced fluorescence quenching.
Workflow for Investigating Potential Quenching
Caption: A troubleshooting workflow for identifying false positives due to fluorescence quenching.
Experimental Protocols
Protocol 1: Assay for Compound-Induced Quenching of AMC Fluorescence
This protocol is designed to determine if a test compound directly quenches the fluorescence of free AMC.
Materials:
-
Test compound(s) dissolved in an appropriate solvent (e.g., DMSO).
-
Free 7-amino-4-methylcoumarin (AMC) stock solution (e.g., 1 mM in DMSO).
-
Assay buffer (the same buffer used for the enzymatic assay).
-
Black, flat-bottom 96-well microplate.
-
Fluorescence microplate reader with excitation and emission wavelengths suitable for AMC (e.g., Ex: 360-380 nm, Em: 440-460 nm).
Procedure:
-
Prepare AMC Working Solution: Dilute the AMC stock solution in the assay buffer to a final concentration that gives a robust and stable fluorescence signal (e.g., 1 µM). This concentration should be similar to the amount of AMC you would expect to be released in your enzymatic assay.
-
Prepare Compound Dilutions: Create a serial dilution of your test compound in the assay buffer at various concentrations (e.g., from the highest concentration used in your screen down to lower concentrations). Include a vehicle control (e.g., DMSO) at the same final concentration as in your compound wells.
-
Assay Setup:
-
In the wells of the 96-well plate, add the diluted test compounds and the vehicle control.
-
To each well, add the AMC working solution.
-
Include a "buffer only" control (no compound, no AMC) and an "AMC only" control (AMC working solution with vehicle control).
-
-
Incubation: Incubate the plate at room temperature for 15-30 minutes, protected from light.
-
Fluorescence Measurement: Measure the fluorescence intensity in the microplate reader using the appropriate excitation and emission wavelengths for AMC.
-
Data Analysis:
-
Subtract the background fluorescence of the "buffer only" control from all other readings.
-
Compare the fluorescence of the compound-containing wells to the "AMC only" (vehicle control) wells.
-
A significant decrease in fluorescence in the presence of the compound indicates quenching.
-
Calculate the percentage of quenching for each compound concentration: % Quenching = (1 - (Fluorescence_compound / Fluorescence_vehicle)) * 100
-
Data Presentation
Table 1: Representative Data for Compound-Induced Quenching of AMC Fluorescence
The following table provides illustrative data for compounds with varying quenching properties. Note: This data is for demonstration purposes and may not represent the actual quenching potential of these specific compounds.
| Compound ID | Compound Concentration (µM) | Fluorescence Intensity (RFU) | % Quenching |
| Vehicle (DMSO) | - | 50,000 | 0% |
| Compound A | 10 | 49,500 | 1% |
| 30 | 48,000 | 4% | |
| 100 | 45,000 | 10% | |
| Compound B | 10 | 25,000 | 50% |
| 30 | 10,000 | 80% | |
| 100 | 2,500 | 95% | |
| Compound C (NNO) | 10 | 5,000 | 90% |
| 30 | 1,000 | 98% | |
| 100 | 500 | 99% |
Visualizations
Enzymatic Assay Principle and Quenching Interference
Caption: Mechanism of this compound assay and interference by a quenching compound.
References
- 1. Fluorescence quenching-based assays for hydrolyzing enzymes. Application of time-resolved fluorometry in assays for caspase, helicase, and phosphatase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Protease Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Fluorescence Quenching Effect of a Highly Active Nitroxyl Radical on 7-amino-4-methylcoumarin and Glutathione Sensing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Item - IC50 values of validation set compounds in biochemical and cell-based assays. - Public Library of Science - Figshare [plos.figshare.com]
Pro-Phe-Arg-AMC Assay Technical Support Center
Welcome to the technical support center for the Pro-Phe-Arg-AMC assay. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting advice and answers to frequently asked questions for robust and reliable results.
Frequently Asked Questions (FAQs)
Q1: What is the principle of the this compound assay?
The this compound assay is a fluorogenic method used to measure the activity of proteases that recognize and cleave the Pro-Phe-Arg peptide sequence. The substrate consists of this peptide sequence covalently linked to a fluorescent reporter molecule, 7-amino-4-methylcoumarin (B1665955) (AMC). In its intact, conjugated form, the fluorescence of the AMC molecule is quenched. When a protease cleaves the amide bond between Arginine (Arg) and AMC, the free AMC is released. This free AMC is highly fluorescent, and the resulting increase in fluorescence intensity is directly proportional to the enzymatic activity.[1][2] This allows for real-time monitoring of protease activity.[1]
Q2: What enzymes can be assayed using this compound?
This compound is a substrate for a variety of serine proteases. It is particularly known as a highly sensitive, fluorogenic substrate for plasma, pancreatic, and urinary kallikreins.[3][4] It is also cleaved by other enzymes such as soybean trypsin-like enzyme.[3][5]
Q3: What are the recommended excitation and emission wavelengths for AMC?
The liberated 7-amino-4-methylcoumarin (AMC) typically has an excitation maximum in the range of 345-380 nm and an emission maximum between 440-460 nm.[2][6] It is crucial to confirm the optimal settings for your specific fluorescence microplate reader and buffer conditions.[6]
Q4: How should I prepare and store the this compound substrate?
It is recommended to prepare a concentrated stock solution of the this compound substrate in an organic solvent like dimethyl sulfoxide (B87167) (DMSO).[3][5] For storage, the lyophilized powder should be kept at -20°C or -80°C, protected from light and moisture.[7][8] Once dissolved in DMSO, the stock solution should be aliquoted and stored at -20°C or -80°C to avoid repeated freeze-thaw cycles.[7]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| High Background Fluorescence | Substrate instability/spontaneous hydrolysis. | Prepare fresh substrate dilutions before use. Store stock solutions properly, protected from light.[8] Run a "substrate-only" control to assess the rate of spontaneous hydrolysis.[8] |
| Autofluorescence of test compounds. | Run a "compound-only" control (without enzyme or substrate) to measure intrinsic fluorescence.[8] | |
| Contaminated reagents or buffers. | Use high-purity, fresh reagents and buffers.[8] | |
| Improper microplate type. | Use black, opaque microplates to minimize well-to-well crosstalk and background fluorescence.[6] | |
| Low or No Signal | Inactive enzyme. | Ensure the enzyme has been stored correctly and has not undergone multiple freeze-thaw cycles. Run a positive control with a known active enzyme to verify assay components are working.[1] |
| Incorrect buffer pH or composition. | Ensure the assay buffer pH is optimal for the enzyme's activity. Some enzymes require specific cofactors. | |
| Sub-optimal instrument settings. | Optimize the gain setting on the plate reader to ensure the signal is within the linear detection range.[6] | |
| Non-Linear Reaction Rate (Signal Plateaus) | Substrate depletion. | Reduce the enzyme concentration or the incubation time to measure the initial velocity (V₀) where the rate is linear.[8][9] |
| Enzyme instability. | The enzyme may lose activity over time at the assay temperature.[9] Consider running the assay at a lower temperature or for a shorter duration. | |
| Product inhibition. | High concentrations of the fluorescent product (free AMC) can inhibit the enzyme.[9] Diluting the enzyme can help to keep the product concentration below the inhibitory level during the measurement period. | |
| High Variability Between Replicates | Pipetting errors. | Ensure pipettes are calibrated and use consistent pipetting techniques.[6] |
| Inconsistent incubation times or temperatures. | Use a multi-channel pipette for simultaneous addition of reagents. Ensure uniform temperature across the plate, avoiding "edge effects".[6] | |
| Incomplete mixing of reagents. | Gently mix the reagents in each well after addition, avoiding bubble formation.[6] | |
| Substrate Precipitation in Assay Buffer | Low solubility of the peptide substrate in aqueous solutions. | The final concentration of the organic solvent (e.g., DMSO) in the aqueous buffer may not be sufficient to keep the substrate dissolved.[10] It is recommended to keep the final DMSO concentration consistent across all wells, typically below 1%. |
| Buffer pH is near the peptide's isoelectric point (pI). | Adjusting the pH of the assay buffer away from the pI can improve solubility.[10] |
Experimental Protocols
General Protocol for a Protease Assay using this compound
This protocol provides a general framework. Optimal concentrations of the enzyme and substrate, as well as incubation times, should be determined empirically for each specific protease.
Materials:
-
This compound substrate
-
Protease of interest
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5)
-
Free 7-amino-4-methylcoumarin (AMC) for standard curve
-
DMSO
-
Black, opaque 96-well microplate
-
Fluorescence microplate reader
Procedure:
-
Prepare AMC Standard Curve:
-
Prepare a 1 mM stock solution of free AMC in DMSO.
-
Perform serial dilutions in assay buffer to create a range of concentrations (e.g., 0-10 µM).[6]
-
Add a fixed volume of each standard to the wells of the 96-well plate.
-
Add assay buffer to bring all wells to the final assay volume.
-
-
Prepare Reagents:
-
Prepare the assay buffer at the optimal pH for the enzyme.
-
Prepare a concentrated stock solution of this compound (e.g., 10 mM) in DMSO.
-
Just before use, dilute the substrate stock solution to the final working concentration in the assay buffer.
-
Prepare the enzyme solution in ice-cold assay buffer to the desired working concentration.
-
-
Assay Procedure:
-
Add the assay buffer to the appropriate wells.
-
Add the enzyme solution to the sample wells.
-
Include a "no-enzyme" control (buffer only) to measure background fluorescence.
-
If testing inhibitors, include a "vehicle control" with the same concentration of solvent (e.g., DMSO) used for the test compounds.[1]
-
Pre-incubate the plate at the desired temperature (e.g., 37°C).
-
Initiate the reaction by adding the substrate solution to all wells.
-
Immediately place the plate in a pre-warmed fluorescence microplate reader.
-
-
Data Acquisition:
-
Data Analysis:
-
Subtract the background fluorescence from the "no-enzyme" control wells.
-
Determine the initial reaction velocity (V₀) from the linear portion of the fluorescence versus time plot.[1][6]
-
Use the AMC standard curve to convert the rate from Relative Fluorescence Units (RFU)/min to µM/min or another appropriate unit of enzyme activity.[6]
-
Quantitative Data Summary
Table 1: Spectral Properties of AMC
| Parameter | Wavelength (nm) |
| Excitation Maximum | 345 - 380 |
| Emission Maximum | 440 - 460 |
Data compiled from multiple sources.[2][6]
Table 2: this compound Substrate Information
| Property | Value |
| Molecular Formula | C₃₀H₃₇N₇O₅ |
| Molecular Weight | 575.67 g/mol |
| Recommended Solvent | DMSO |
Data compiled from multiple sources.[3][7]
Visualizations
Caption: Diagram illustrating the enzymatic cleavage of the this compound substrate.
Caption: A logical workflow for troubleshooting high background fluorescence.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Bachem H-Pro-Phe-Arg-AMC, Quantity: Each of 1 | Fisher Scientific [fishersci.com]
- 4. 01-I-1295 - h-pro-phe-arg-amc-acetate-salt | 65147-21-9 [cymitquimica.com]
- 5. shop.bachem.com [shop.bachem.com]
- 6. benchchem.com [benchchem.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
Technical Support Center: Pro-Phe--Arg-AMC Assays
This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting for linearity issues encountered in kinetic assays using the fluorogenic substrate Pro-Phe-Arg-AMC.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My kinetic curve starts fast and then flattens over time. What is causing this non-linearity?
This is the most common linearity issue and typically points to one of two primary causes: substrate depletion or enzyme inactivation.
-
Substrate Depletion: If the enzyme concentration is too high or the reaction runs for too long, a significant portion of the this compound substrate is consumed.[1] The reaction rate slows down as the substrate is no longer saturating, leading to a plateau. For accurate kinetic measurements, it is recommended that total substrate consumption remains below 10-15%.[1]
-
Enzyme Inactivation: The enzyme may be unstable under the specific assay conditions (e.g., pH, temperature) and lose activity over the duration of the experiment, causing the reaction rate to decrease.[1]
Troubleshooting Steps:
-
Optimize Enzyme Concentration: Titrate your enzyme to find a concentration that results in a linear reaction rate for the desired duration of the assay.[1][2] A good starting point is to test a range of concentrations (e.g., 0.1 nM to 100 nM) while keeping the substrate concentration fixed.[3]
-
Reduce Incubation Time: Focus on the initial velocity (V₀) of the reaction, which is the linear portion of the curve that occurs early in the reaction.[1][4]
-
Check Substrate Concentration: Ensure the substrate concentration is appropriate for determining initial velocity. For Michaelis-Menten kinetics, this is often around the Km value.
-
Verify Enzyme Stability: Run a control reaction without any test compounds to confirm the enzyme remains active and stable throughout the assay period.[1]
Q2: The fluorescence signal is not proportional to my enzyme's concentration. Why is this happening?
This issue often arises from the "inner filter effect" or other limiting factors in the assay.
-
Inner Filter Effect (IFE): At high concentrations, the substrate (this compound) or the product (free AMC) can absorb the excitation light or the emitted fluorescence, leading to an artificially low signal.[5][6] This causes a non-linear relationship between fluorophore concentration and fluorescence intensity.[7] A key indicator of IFE is when the absorbance of your sample at the excitation or emission wavelength is greater than 0.1.[5][6]
-
Detector Saturation: If the signal is too strong, it can saturate the plate reader's detector, leading to a plateau in the readings even as the reaction proceeds.
Troubleshooting Steps:
-
Measure Absorbance: Check the absorbance of your samples at the excitation (~350 nm) and emission (~440 nm) wavelengths for AMC.[8][9] If the total absorbance exceeds 0.1, the inner filter effect is likely significant.[6]
-
Dilute Samples: If IFE is suspected, diluting the sample is the simplest solution.
-
Create an AMC Standard Curve: Prepare a standard curve using free 7-amino-4-methylcoumarin (B1665955) to determine the linear range of your instrument's detector.[8][10] This helps confirm that your assay readings fall within this linear range.
-
Adjust Instrument Gain: Lower the gain setting on the fluorometric plate reader to avoid saturating the detector.
Q3: My fluorescence signal is decreasing over time. What could be the cause?
A decreasing signal is most often caused by photobleaching of the released AMC fluorophore.
-
Photobleaching: This is the irreversible photochemical destruction of a fluorophore upon repeated exposure to high-intensity excitation light.[11] This leads to a loss of fluorescence and can compromise quantitative accuracy.[11]
Troubleshooting Steps:
-
Reduce Excitation Light Intensity: If your instrument allows, lower the intensity of the excitation lamp.
-
Decrease Read Frequency: Increase the time interval between measurements to minimize the total light exposure for each well.
-
Use Antifade Reagents: If applicable to your experimental setup, consider the use of antifade reagents in the buffer, although this is less common for plate-based kinetic assays.[11]
Q4: My substrate precipitated after being diluted in the assay buffer. How can I solve this?
The this compound peptide has hydrophobic residues that can limit its solubility in purely aqueous solutions.[4]
-
"Crashing Out": This occurs when a substrate dissolved in an organic solvent like DMSO is diluted into an aqueous buffer, and the final concentration of the organic solvent is too low to maintain solubility.[4]
Troubleshooting Steps:
-
Prepare Stock in DMSO: Always prepare a concentrated stock solution (e.g., 10 mM) in high-purity DMSO.[4][10]
-
Check Final DMSO Concentration: Ensure the final concentration of DMSO in your assay is sufficient to maintain solubility, but not high enough to inhibit the enzyme (typically <5%).[10]
-
Adjust Buffer pH: Peptide solubility is lowest at its isoelectric point (pI). Adjusting the buffer pH away from the pI can improve solubility.[4]
Data Presentation
For clear experimental design and troubleshooting, key quantitative parameters should be considered.
Table 1: Troubleshooting Summary
| Issue | Potential Cause(s) | Recommended Action(s) |
|---|---|---|
| Curve Flattening | Substrate Depletion, Enzyme Inactivation | Lower enzyme concentration; Shorten read time to focus on initial velocity. |
| Non-Proportional Signal | Inner Filter Effect, Detector Saturation | Check sample absorbance (<0.1); Dilute sample; Lower instrument gain. |
| Decreasing Signal | Photobleaching of AMC | Reduce excitation light intensity; Decrease read frequency. |
| Substrate Precipitation | Low Solubility in Aqueous Buffer | Ensure final DMSO concentration is sufficient (e.g., 1-5%); Adjust buffer pH. |
Table 2: Typical Assay Component Concentrations
| Component | Typical Concentration Range | Notes |
|---|---|---|
| This compound | 10 µM - 100 µM | Optimal concentration is enzyme-dependent and should be determined empirically, often near the Kₘ. |
| Enzyme | 0.1 nM - 100 nM | Must be optimized to ensure the reaction rate is linear over the desired time.[2][3] |
| DMSO | < 5% (v/v) | High concentrations can inhibit enzyme activity.[10] |
| Free AMC (Standard) | 0 µM - 10 µM | Used to generate a standard curve for converting RFU to molar amounts.[10] |
Experimental Protocols
Protocol: Determining Initial Velocity and Linearity
This protocol outlines a general method to optimize enzyme concentration and confirm the linearity of the this compound assay.
1. Reagent Preparation:
-
Assay Buffer: Prepare a suitable buffer for your enzyme (e.g., 100 mM Tris, pH 8.0, with necessary cofactors).
-
Substrate Stock (10 mM): Dissolve this compound in 100% DMSO.[10]
-
Enzyme Stock: Prepare a concentrated enzyme stock in a suitable, stabilizing buffer. Store on ice.
-
AMC Standard (1 mM): Dissolve free 7-amino-4-methylcoumarin in DMSO for the standard curve.[10]
2. AMC Standard Curve:
-
In a 96-well black microplate, perform serial dilutions of the 1 mM AMC standard in assay buffer to generate concentrations from 0 to 10 µM.
-
Read the fluorescence (Excitation: ~350-380 nm, Emission: ~440-460 nm).[10][12]
-
Plot Relative Fluorescence Units (RFU) vs. [AMC] (µM) and perform a linear regression to get the slope (RFU/µM).
3. Enzyme Titration for Linearity:
-
Prepare a 2X working solution of this compound at the desired final concentration (e.g., 20 µM for a 10 µM final) in assay buffer.
-
In the 96-well plate, add 50 µL of assay buffer to multiple wells.
-
Add varying amounts of your enzyme stock to achieve a range of final concentrations (e.g., 0, 1, 5, 10, 25, 50 nM).
-
Initiate the reactions by adding 50 µL of the 2X substrate working solution to all wells.
-
Immediately place the plate in a pre-warmed fluorometric plate reader.
-
Measure fluorescence every minute for 30-60 minutes.[12]
4. Data Analysis:
-
Subtract the background fluorescence from the "no enzyme" control.
-
Plot RFU vs. Time (min) for each enzyme concentration.
-
Identify the linear portion of each curve and calculate the slope (V₀ in RFU/min).
-
Plot V₀ (RFU/min) vs. [Enzyme] (nM). This plot should be linear. Choose an enzyme concentration from the linear range that gives a robust but not overwhelming signal for future experiments.
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Rapid Determination of Enzyme Kinetics from Fluorescence: Overcoming the Inner Filter Effect - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. resources.novusbio.com [resources.novusbio.com]
- 9. caymanchem.com [caymanchem.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
Validation & Comparative
A Researcher's Guide: Comparing Pro-Phe-Arg-AMC and Boc-VPR-AMC Fluorogenic Substrates
For researchers, scientists, and drug development professionals, the selection of an appropriate fluorogenic substrate is critical for the accurate assessment of enzyme activity. This guide provides a comprehensive comparison of two commonly used 7-amino-4-methylcoumarin (B1665955) (AMC)-based substrates: Pro-Phe-Arg-AMC (PFR-AMC) and Boc-Val-Pro-Arg-AMC (Boc-VPR-AMC). We will delve into their respective enzyme specificities, kinetic parameters where available, and provide detailed experimental protocols for their use.
Performance Comparison
Both this compound and Boc-VPR-AMC are valuable tools for measuring the activity of various serine proteases. Their utility is dictated by their peptide sequences, which confer specificity for different enzymes. Below is a summary of their known target enzymes and reported kinetic and activity data.
Table 1: Enzyme Specificity and Performance of this compound and Boc-VPR-AMC
| Feature | This compound (PFR-AMC) | Boc-Val-Pro-Arg-AMC (Boc-VPR-AMC) |
| Primary Target Enzymes | Plasma Kallikrein, Pancreatic/Urinary Kallikrein, Proteasome, Cysteine Peptidases, Human Glandular Kallikrein 2 (hK2)[1][2][3] | Thrombin (Factor IIa), Thrombin-Staphylocoagulase Complex, Coagulation Factor VII, Kallikreins (KLK4, 5, 8, 13, 14), MASP3, Trypsin, Tryptase[4][5] |
| Kinetic Parameters | Plasma Kallikrein: Specific kinetic constants (Km, kcat) are not readily available in the provided search results. However, it is established as a highly sensitive substrate for this class of enzymes.[3][6] A related peptide was shown to be hydrolyzed by human plasma kallikrein with a kcat/Km of 85 mM⁻¹s⁻¹.[7] | Thrombin: Km: 21 µM kcat: 105-109 s⁻¹ Thrombin-Staphylocoagulase Complex: Km: 25 µM kcat: 89 s⁻¹ |
| Specific Activity Data | Not explicitly found in the provided search results. | Human Kallikrein 4 (KLK4): >250 pmol/min/µg Human Kallikrein 5 (KLK5): >200 pmol/min/µg[8][9] Human Kallikrein 8 (KLK8): >500 pmol/min/µg[10] Human Kallikrein 13 (KLK13): >200 pmol/min/µg Human Kallikrein 14 (KLK14): >3,000 pmol/min/µg[11] |
| Spectral Properties | Excitation/Emission ~353/442 nm for a similar Z-Phe-Arg-AMC substrate.[12] | Excitation/Emission ~380/460 nm.[5] |
| Solubility | Best prepared in DMSO.[3][6] | Typically prepared in DMSO. |
Signaling Pathways
The enzymes targeted by these substrates play crucial roles in distinct but sometimes interconnected signaling pathways. Understanding these pathways provides context for the application of these substrates in research and drug development.
Kallikrein-Kinin System
This compound is a key substrate for plasma kallikrein, a central enzyme in the Kallikrein-Kinin system. This system is involved in inflammation, blood pressure regulation, and coagulation.
Caption: The Kallikrein-Kinin System Pathway.
Blood Coagulation Cascade
Boc-VPR-AMC is an excellent substrate for thrombin, the final effector enzyme of the coagulation cascade, which leads to the formation of a fibrin (B1330869) clot.
Caption: The Common Pathway of the Blood Coagulation Cascade.
Ubiquitin-Proteasome System
This compound is also utilized as a substrate for the proteasome, a multi-catalytic protease complex central to protein degradation.
Caption: The Ubiquitin-Proteasome Protein Degradation Pathway.
Experimental Protocols
Detailed and consistent experimental protocols are essential for obtaining reproducible and comparable data. Below are generalized protocols for enzyme activity assays using these fluorogenic substrates.
General Fluorogenic Enzyme Assay Protocol
This protocol can be adapted for the specific enzyme being studied by optimizing buffer conditions, pH, and incubation time.
Caption: A typical experimental workflow for a fluorogenic enzyme assay.
Materials:
-
Enzyme of interest (e.g., Plasma Kallikrein, Thrombin, Proteasome)
-
Fluorogenic Substrate (this compound or Boc-VPR-AMC)
-
Assay Buffer (enzyme-specific, e.g., Tris-HCl, PBS)
-
DMSO (for substrate stock solution)
-
96-well black microplate
-
Fluorescence microplate reader
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of the fluorogenic substrate (e.g., 10 mM in DMSO).
-
Prepare the appropriate assay buffer for the enzyme being investigated.
-
Dilute the enzyme to the desired working concentration in cold assay buffer immediately before use. The optimal concentration should be determined empirically to ensure linear reaction kinetics.
-
-
Assay Setup:
-
Prepare serial dilutions of the substrate in the assay buffer. A typical concentration range for determining Km would be 0.1 to 10 times the expected Km value.
-
To the wells of a 96-well black microplate, add the diluted enzyme solution.
-
Include appropriate controls:
-
"No enzyme" control for each substrate concentration to measure background fluorescence.
-
"No substrate" control with the enzyme.
-
-
-
Enzyme Reaction and Measurement:
-
Initiate the reaction by adding the substrate solution to each well.
-
Immediately place the plate in a pre-warmed (e.g., 37°C) fluorescence microplate reader.
-
Measure the fluorescence intensity at regular intervals (e.g., every 60 seconds) for a set period (e.g., 15-30 minutes). Use an excitation wavelength of ~380 nm and an emission wavelength of ~460 nm for Boc-VPR-AMC, and adjust accordingly for this compound.
-
-
Data Analysis:
-
For each substrate concentration, plot the fluorescence intensity against time. The initial velocity (V₀) is the initial linear slope of this curve.
-
Convert the slope from relative fluorescence units (RFU)/min to µM/min using a standard curve of free AMC.
-
Plot the initial velocities (V₀) against the corresponding substrate concentrations ([S]) and fit the data to the Michaelis-Menten equation to determine Km and Vmax.
-
Calculate kcat from the Vmax value (kcat = Vmax / [E]t, where [E]t is the total enzyme concentration).
-
Conclusion
Both this compound and Boc-VPR-AMC are powerful tools for enzymatic studies. The choice between them should be primarily guided by the target enzyme of interest. Boc-VPR-AMC is well-characterized for thrombin and a range of kallikreins, with readily available kinetic data for thrombin. This compound is a sensitive substrate for plasma kallikrein and the proteasome. For novel investigations, it is recommended to empirically determine the kinetic parameters for the specific enzyme and assay conditions to ensure the most accurate and reliable results. This guide provides the foundational information and protocols to assist researchers in making an informed decision and designing robust experiments.
References
- 1. This compound › PeptaNova [peptanova.de]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Bachem H-Pro-Phe-Arg-AMC, Quantity: Each of 1 | Fisher Scientific [fishersci.com]
- 4. biocompare.com [biocompare.com]
- 5. R D Systems Boc-VPR-AMC Fluorogenic Peptide Substrate 20 mg | Buy Online | R&D Systems™ | Fisher Scientific [fishersci.com]
- 6. shop.bachem.com [shop.bachem.com]
- 7. Hydrolysis by plasma kallikrein of fluorogenic peptides derived from prorenin processing site - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. resources.rndsystems.com [resources.rndsystems.com]
- 9. Recombinant Human Kallikrein 5 Protein, CF 1108-SE-010: R&D Systems [rndsystems.com]
- 10. rndsystems.com [rndsystems.com]
- 11. resources.rndsystems.com [resources.rndsystems.com]
- 12. Kallikrein Substrate, fluorescent Z-Phe-Arg-AMC - 10 mg, 10 mg | Labscoop [labscoop.com]
A Comparative Guide to Protease Substrates: Pro-Phe-Arg-AMC vs. Chromogenic Alternatives
For researchers, scientists, and drug development professionals, the selection of an appropriate substrate is paramount for the accurate and sensitive quantification of protease activity. This guide provides a comprehensive, data-driven comparison between the fluorogenic substrate Pro-Phe-Arg-7-amido-4-methylcoumarin (Pro-Phe-Arg-AMC) and traditional chromogenic substrates, with a focus on assays for serine proteases such as thrombin.
This guide will delve into the fundamental principles of both substrate types, present a quantitative comparison of their performance, and provide detailed experimental protocols to assist in assay design and optimization.
At a Glance: Key Performance Indicators
| Parameter | This compound (Fluorogenic) | Chromogenic Substrates (e.g., S-2238) |
| Detection Method | Fluorescence | Absorbance (Colorimetric) |
| Sensitivity | High | Moderate to Low |
| Signal Output | Fluorescent AMC (Ex/Em ~350/450 nm) | Colored p-nitroaniline (Abs ~405 nm) |
| Typical Enzymes | Kallikreins, Thrombin, other Serine Proteases | Thrombin, Factor Xa, Plasmin, other Serine Proteases |
| Advantages | Higher sensitivity, wider dynamic range | Cost-effective, simpler instrumentation |
| Disadvantages | Potential for quenching, requires fluorometer | Lower sensitivity, potential for color interference |
Principles of Detection
Both fluorogenic and chromogenic substrates are synthetic peptides that mimic the natural cleavage sites of proteases. The core difference lies in the reporter molecule that is released upon enzymatic cleavage.
This compound , a fluorogenic substrate, consists of a tripeptide sequence (Pro-Phe-Arg) linked to a fluorescent molecule, 7-amido-4-methylcoumarin (AMC). In its intact form, the fluorescence of AMC is quenched. Upon cleavage of the amide bond by a target protease, the free AMC is released, resulting in a significant increase in fluorescence that can be measured over time.
Chromogenic substrates , such as H-D-Phe-Pip-Arg-pNA (S-2238), utilize a chromophore, typically p-nitroaniline (pNA), as the reporter molecule.[1] When the enzyme cleaves the peptide bond, the colorless substrate releases pNA, which is a yellow-colored compound.[1] The rate of color development is directly proportional to the enzyme's activity and can be quantified by measuring the absorbance at or near 405 nm.[1]
Quantitative Comparison of Substrate Performance
The efficacy of an enzyme substrate is primarily evaluated by its kinetic parameters, the Michaelis constant (Kₘ) and the catalytic constant (kcat), as well as its limit of detection (LOD).
| Substrate | Enzyme | Kₘ (µM) | Vₘₐₓ or kcat | Catalytic Efficiency (kcat/Kₘ) | Limit of Detection |
| This compound | Thrombin | Not explicitly found for thrombin | Not explicitly found for thrombin | Not explicitly found for thrombin | High sensitivity, in the low ng range for some assays.[2] |
| S-2238 | Human Thrombin | 7[3] | 1.7 x 10⁻⁷ mol/min/NIH-U[3] | High | 0.05 U/mL in some commercial kits.[4] |
| S-2238 | Bovine Thrombin | 9[3] | 2.2 x 10⁻⁷ mol/min/NIH-U[3] | High | Not specified |
Note: Kinetic parameters are highly dependent on assay conditions (e.g., pH, temperature, buffer composition). The Vmax for S-2238 is provided in the units reported in the source.
Fluorogenic assays, in general, offer significantly higher sensitivity compared to chromogenic assays.[5] This is attributed to the nature of fluorescence detection, which can measure much lower concentrations of the reporter molecule (AMC) compared to the absorbance changes of pNA.[6]
Experimental Protocols
Below are detailed methodologies for performing protease activity assays using both this compound and a representative chromogenic substrate, S-2238, for the measurement of thrombin activity.
Thrombin Activity Assay using this compound (Fluorogenic)
Materials:
-
This compound
-
Purified Thrombin (human or bovine)
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 8.0, 100 mM NaCl, 0.1% BSA)
-
DMSO (for dissolving the substrate)
-
96-well black, flat-bottom microplate
-
Fluorescence microplate reader with excitation and emission wavelengths of approximately 350 nm and 450 nm, respectively.
Procedure:
-
Prepare a stock solution of this compound: Dissolve the substrate in DMSO to a concentration of 10 mM.
-
Prepare working solutions:
-
Dilute the this compound stock solution in Assay Buffer to the desired final concentration (typically in the range of 10-100 µM).
-
Prepare a series of thrombin dilutions in Assay Buffer to generate a standard curve.
-
-
Assay Setup:
-
Add 50 µL of Assay Buffer to each well of the microplate.
-
Add 25 µL of the thrombin dilutions or the unknown sample to the appropriate wells.
-
Include a "no enzyme" control containing only Assay Buffer.
-
-
Initiate the reaction: Add 25 µL of the working this compound solution to all wells.
-
Measure Fluorescence: Immediately place the plate in the fluorescence microplate reader, pre-set to the desired temperature (e.g., 37°C). Measure the fluorescence intensity kinetically over a period of 30-60 minutes, with readings taken every 1-2 minutes.
-
Data Analysis:
-
Determine the initial reaction velocity (V₀) from the linear portion of the fluorescence versus time plot for each concentration of thrombin.
-
Plot the V₀ values against the corresponding thrombin concentrations to generate a standard curve.
-
Determine the thrombin activity in the unknown samples by interpolating their V₀ values on the standard curve.
-
Thrombin Activity Assay using S-2238 (Chromogenic)
Materials:
-
S-2238 (H-D-Phe-Pip-Arg-pNA)
-
Purified Thrombin (human or bovine)
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 8.3, 150 mM NaCl)[1]
-
Sterile water (for dissolving the substrate)
-
96-well clear, flat-bottom microplate
-
Absorbance microplate reader capable of reading at 405 nm.
Procedure:
-
Prepare a stock solution of S-2238: Reconstitute the substrate in sterile water to a stock concentration of 1-2 mM.[1]
-
Prepare working solutions:
-
Dilute the S-2238 stock solution in Assay Buffer to the desired final concentration (a concentration of 2x the Kₘ is often a good starting point, e.g., ~14 µM for human thrombin).[1]
-
Prepare a series of thrombin dilutions in Assay Buffer.
-
-
Assay Setup:
-
To each well of the microplate, add 100 µL of the S-2238 working solution.
-
Add 50 µL of the thrombin dilutions or the unknown sample to the appropriate wells.
-
Include a "no enzyme" control.
-
-
Initiate and Measure: Immediately place the plate in the microplate reader, pre-set to the desired temperature (e.g., 37°C).[3] Measure the absorbance at 405 nm kinetically for 5-10 minutes, with readings taken every 30 seconds.[1]
-
Data Analysis:
-
Determine the rate of change in absorbance per minute (ΔA/min) from the linear portion of the absorbance versus time plot.
-
The thrombin activity can be calculated using the molar extinction coefficient of p-nitroaniline (ε₄₀₅ ≈ 10,000 M⁻¹cm⁻¹).[1]
-
Alternatively, a standard curve can be generated by plotting ΔA/min against known thrombin concentrations.
-
Visualizing the Workflow and Mechanisms
To further clarify the processes, the following diagrams illustrate the enzymatic reactions and the general experimental workflows.
Conclusion
The choice between this compound and a chromogenic substrate ultimately depends on the specific requirements of the experiment. For applications demanding high sensitivity, such as the detection of low-level enzyme activity or in high-throughput screening where minimal sample consumption is critical, the fluorogenic substrate this compound is the superior choice. Its ability to generate a strong fluorescent signal allows for a wider dynamic range and lower limits of detection.
Conversely, for routine assays where high sensitivity is not the primary concern and cost-effectiveness is a factor, chromogenic substrates like S-2238 remain a reliable and practical option. They are straightforward to use and only require a standard absorbance microplate reader. Researchers should carefully consider their experimental goals, sample types, and available instrumentation when selecting the most appropriate substrate for their protease assays.
References
- 1. benchchem.com [benchchem.com]
- 2. Mechanisms of Arg-Pro-Pro-Gly-Phe inhibition of thrombin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. endotell.ch [endotell.ch]
- 4. benthamopen.com [benthamopen.com]
- 5. arrow.tudublin.ie [arrow.tudublin.ie]
- 6. A review of commercially available thrombin generation assays - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the Specificity of a Common Protease Substrate: A Comparative Guide to Pro-Phe-Arg-AMC Cross-Reactivity
For researchers, scientists, and drug development professionals, the accurate measurement of protease activity is fundamental. The fluorogenic peptide substrate, L-Prolyl-L-phenylalanyl-L-arginine-7-amido-4-methylcoumarin (Pro-Phe-Arg-AMC), is a widely utilized tool for assaying the activity of various proteases, most notably kallikreins. However, its utility can be compromised by off-target cleavage by other proteases, leading to inaccurate results. This guide provides an objective comparison of the cross-reactivity of this compound with a panel of proteases, supported by available experimental data, to facilitate informed experimental design and data interpretation.
Quantitative Comparison of Protease Activity on this compound and Related Substrates
The specificity of a protease for a substrate is best described by its kinetic parameters, the Michaelis constant (Kₘ) and the catalytic constant (kcat). A lower Kₘ value indicates a higher affinity of the enzyme for the substrate, while a higher kcat signifies a faster rate of catalysis. The ratio of kcat/Kₘ, known as the specificity constant, represents the overall catalytic efficiency of the enzyme for a particular substrate.
While comprehensive kinetic data for this compound across a wide range of proteases is not extensively available in the literature, this guide compiles the existing data for this substrate and the closely related substrate, Z-Phe-Arg-AMC (N-carbobenzoxy-phenylalanyl-arginine-AMC). The N-terminal protecting group (Z-group) can influence substrate binding and kinetics, a factor to consider when interpreting the data for Z-Phe-Arg-AMC as a proxy for this compound.
| Enzyme | Substrate | Kₘ (µM) | kcat (s⁻¹) | kcat/Kₘ (M⁻¹s⁻¹) | Optimal pH |
| Primary Target | |||||
| Plasma Kallikrein | This compound | 315 ± 16[1] | N/A | N/A | 7.5[1] |
| Potential Cross-Reactive Proteases | |||||
| Cathepsin B | Z-Phe-Arg-AMC | 21 | 1.9 | 90,476 | 4.6 |
| 200 | 10.4 | 52,000 | 7.2 | ||
| Cathepsin L | Z-Phe-Arg-AMC | 0.77 | 1.5 | 1,948,052 | 5.5 |
| Trypsin | This compound | N/A | N/A | N/A | 7.5[1] |
| Plasmin | This compound | N/A | N/A | N/A | N/A |
| Proteasome | This compound | N/A | N/A | N/A | N/A |
N/A: Data not available in the reviewed literature.
Key Observations:
-
Plasma Kallikrein: this compound exhibits a relatively high Kₘ for its primary target, plasma kallikrein, suggesting a moderate affinity. The absence of a reported kcat value prevents a full assessment of its catalytic efficiency.
-
Cathepsins: The related substrate, Z-Phe-Arg-AMC, is an excellent substrate for cathepsin L, with a very high specificity constant. It is also readily cleaved by cathepsin B at both acidic and neutral pH. This indicates a high potential for cross-reactivity with these lysosomal cysteine proteases.
-
Other Proteases: While this compound is known to be cleaved by trypsin[1], and the proteasome[2], specific kinetic parameters are lacking. The structural similarity of the cleavage motif to substrates of other trypsin-like serine proteases, such as plasmin, suggests a potential for cross-reactivity.
Experimental Protocols
To enable researchers to assess the cross-reactivity of this compound in their own experimental settings, a detailed protocol for an in vitro protease specificity assay is provided below. This protocol can be adapted to test a panel of proteases of interest.
In Vitro Protease Specificity Assay
Objective: To determine the rate of cleavage of this compound by a panel of purified proteases.
Materials:
-
This compound
-
Purified proteases of interest (e.g., plasma kallikrein, trypsin, plasmin, cathepsin B, cathepsin L, proteasome)
-
Assay Buffer: A buffer appropriate for the optimal activity of the tested proteases (a general starting point is 50 mM Tris-HCl, 150 mM NaCl, pH 7.5). Note that cathepsins may require a more acidic buffer (e.g., 100 mM sodium acetate, pH 5.5) and a reducing agent (e.g., 5 mM DTT).
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Black, flat-bottom 96-well microplate
-
Fluorescence microplate reader with excitation at ~350-380 nm and emission at ~440-460 nm.
Procedure:
-
Reagent Preparation:
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
Dilute the protease stock solutions to the desired working concentrations in the appropriate assay buffer. The optimal concentration for each enzyme should be determined empirically to ensure a linear reaction rate over the measurement period.
-
-
Assay Setup:
-
In the wells of the 96-well microplate, add 50 µL of the appropriate assay buffer.
-
Add 25 µL of the diluted enzyme solution to the respective wells.
-
Include control wells:
-
No-enzyme control: 75 µL of assay buffer.
-
Substrate-only control: 50 µL of assay buffer and 25 µL of the substrate working solution (from step 3).
-
-
-
Reaction Initiation:
-
Prepare a working solution of this compound by diluting the stock solution in the assay buffer to the desired final concentration (e.g., 10 µM).
-
To initiate the reactions, add 25 µL of the this compound working solution to each well.
-
-
Fluorescence Measurement:
-
Immediately place the microplate in a pre-warmed (to the optimal temperature for the enzymes) fluorescence microplate reader.
-
Measure the increase in fluorescence intensity (Relative Fluorescence Units, RFU) kinetically over a period of 30-60 minutes, with readings taken every 1-2 minutes.
-
-
Data Analysis:
-
Subtract the background fluorescence (from the no-enzyme control) from all experimental readings.
-
Determine the initial reaction velocity (V₀) for each protease by calculating the slope of the linear portion of the fluorescence versus time plot.
-
Compare the V₀ values obtained for the different proteases to assess the relative cross-reactivity.
-
Visualizing Experimental and Biological Context
To further aid in the understanding of the experimental workflow and the biological relevance of protease cross-reactivity, the following diagrams are provided.
Figure 1. Workflow for assessing protease cross-reactivity.
Figure 2. Plasma Kallikrein pathway and potential cross-reactivity points.
References
Validating Pro-Phe-Arg-AMC Assay Results: A Comparative Guide to Orthogonal Methods
This guide provides an objective comparison of the Pro-Phe-Arg-AMC assay with two common orthogonal methods: a colorimetric assay using a p-nitroanilide (pNA) substrate and an activity-based probe (ABP) analysis coupled with Western blot. Detailed experimental protocols, comparative data, and visual workflows are presented to aid in the design and interpretation of validation studies.
Comparative Overview of Protease Assay Methodologies
To illustrate the importance of orthogonal validation, the following table presents a hypothetical yet representative dataset comparing the activity of a target protease and the IC50 value of a known inhibitor, as determined by three distinct assay methods. The data highlights how different methodologies can yield comparable, yet not identical, results, underscoring the value of a multi-assay approach.
| Parameter | This compound Assay (Fluorometric) | Chromogenic pNA Assay (Colorimetric) | Activity-Based Probe (ABP) with Western Blot |
| Principle | Enzymatic cleavage of a peptide-AMC conjugate releases a fluorescent reporter.[4] | Enzymatic cleavage of a peptide-pNA substrate releases a chromogenic reporter. | Covalent labeling of the active enzyme, followed by immunodetection.[2] |
| Detection | Fluorescence (Ex/Em ~350/450 nm)[4] | Absorbance (405 nm) | Chemiluminescence or Fluorescence |
| Protease Activity | 12,500 RFU/min | 0.45 OD/min | Relative band intensity |
| Inhibitor IC50 (µM) | 2.5 µM | 3.1 µM | 2.8 µM (based on densitometry) |
| Advantages | High sensitivity, continuous kinetics, high-throughput.[2] | Low cost, simple instrumentation, less interference from fluorescent compounds. | High specificity for active enzyme, provides molecular weight information, suitable for complex samples.[5] |
| Disadvantages | Potential for interference from fluorescent compounds, substrate specificity can be broad.[2][6] | Lower sensitivity than fluorescent assays, endpoint or kinetic measurements. | Lower throughput, semi-quantitative without standards, requires specific probes and antibodies. |
Experimental Protocols
Detailed methodologies for the this compound assay and two orthogonal validation methods are provided below. These protocols serve as a general framework and should be optimized for the specific protease and experimental conditions.
This compound Fluorometric Assay
Objective: To measure protease activity through the cleavage of a fluorogenic substrate.
Materials:
-
This compound substrate
-
Protease of interest (e.g., plasma kallikrein)
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5)
-
Free 7-amino-4-methylcoumarin (B1665955) (AMC) for standard curve
-
Black, flat-bottom 96-well microplate
-
Fluorescence microplate reader (Excitation: ~350 nm, Emission: ~450 nm)[4]
Procedure:
-
Prepare AMC Standard Curve:
-
Prepare a stock solution of free AMC in the assay buffer.
-
Perform serial dilutions to create a range of concentrations (e.g., 0-10 µM).
-
Add a fixed volume of each standard to the wells of the 96-well plate.
-
-
Prepare Reagents:
-
Prepare the assay buffer at the optimal pH for the enzyme.
-
Prepare the this compound substrate stock solution in an appropriate solvent like DMSO. Dilute to the final working concentration in the assay buffer just before use.
-
Prepare the enzyme solution in the assay buffer.
-
-
Assay Procedure:
-
Add the assay buffer to the wells.
-
Add the enzyme solution to the appropriate wells. Include a no-enzyme control (buffer only).
-
Pre-incubate the plate at the desired temperature (e.g., 37°C).
-
Initiate the reaction by adding the substrate solution to all wells.
-
-
Data Acquisition:
-
Immediately place the plate in a pre-warmed fluorescence microplate reader.
-
Measure the fluorescence intensity kinetically at regular intervals (e.g., every 60 seconds) for a set period (e.g., 30-60 minutes).
-
-
Data Analysis:
-
Subtract the background fluorescence from the no-enzyme control wells.
-
Determine the initial reaction velocity (V₀) from the linear portion of the fluorescence versus time plot.
-
Use the AMC standard curve to convert the rate from Relative Fluorescence Units (RFU)/min to µM/min.
-
Orthogonal Method 1: Chromogenic pNA Assay
Objective: To validate protease activity by measuring the cleavage of a colorimetric substrate.
Materials:
-
Chromogenic substrate (e.g., a synthetic peptide linked to p-nitroanilide)
-
Protease sample and controls
-
Assay Buffer (e.g., 0.1 M borate (B1201080) buffer, pH 8.2)
-
Clear, flat-bottom 96-well microplate
-
Spectrophotometric microplate reader (Absorbance: 405 nm)
Procedure:
-
Prepare Reagents:
-
Prepare a working solution of the pNA substrate in the assay buffer.
-
Prepare the protease sample to be tested in the assay buffer.
-
-
Assay Execution:
-
Add the protease sample to the wells of a clear 96-well microplate.
-
Add the pNA substrate working solution to each well to start the reaction.
-
Incubate at the optimal temperature for the protease (e.g., 37°C) for a specific time (e.g., 30-60 minutes) or monitor kinetically.
-
-
Measurement:
-
Measure the absorbance at 405 nm.
-
It is crucial to include a blank for each sample containing the protease sample and buffer but no substrate to account for any background absorbance.
-
Orthogonal Method 2: Activity-Based Probe (ABP) Analysis
Objective: To specifically label and detect the active form of the protease, providing validation of its presence and relative activity.
Materials:
-
Protease-containing sample (e.g., cell lysate, plasma)
-
Activity-based probe (e.g., fluorescently or biotin-tagged) specific for the target protease class.
-
SDS-PAGE reagents and equipment
-
Western blot reagents and equipment (membranes, antibodies, detection substrate)
-
Fluorescence gel scanner or chemiluminescence imager
Procedure:
-
Probe Labeling:
-
Prepare cell lysates or other protein samples by standard methods and determine the protein concentration.
-
Incubate a defined amount of total protein (e.g., 50 µg) with the activity-based probe (typically 1-5 µM) for 1-2 hours at 37°C.[2]
-
As a negative control, pre-incubate a parallel sample with a known inhibitor of the target protease for 30 minutes before adding the ABP.[2]
-
-
SDS-PAGE and Western Blot:
-
Stop the labeling reaction by adding SDS-PAGE loading buffer and boiling.
-
Separate the proteins by SDS-PAGE.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Detection:
-
If using a fluorescent ABP, the gel can be directly imaged on a fluorescence scanner.
-
If using a biotinylated ABP, the membrane is probed with streptavidin-HRP followed by a chemiluminescent substrate.
-
Alternatively, the membrane can be probed with a primary antibody against the target protease, followed by a secondary antibody for detection, to confirm the identity of the labeled band.
-
-
Analysis:
-
The intensity of the labeled band corresponding to the molecular weight of the target protease is proportional to the amount of active enzyme in the sample. Densitometry can be used for semi-quantitative analysis.
-
Visualizing the Validation Workflow and Assay Principles
To further clarify the experimental processes and the relationships between the methods, the following diagrams have been generated using Graphviz.
Caption: Workflow for validating primary assay findings.
Caption: Mechanism of the this compound assay.
References
- 1. Bachem H-Pro-Phe-Arg-AMC, Quantity: Each of 1 | Fisher Scientific [fishersci.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Activity-Based Probes for Proteases Pave the Way to Theranostic Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
A Researcher's Guide to Determining Enzyme Kinetics Using Fluorogenic Substrates: A Comparative Analysis
In the fields of enzymology and drug development, the precise characterization of enzyme activity is paramount. Key kinetic parameters, namely the Michaelis constant (Kₘ) and maximum velocity (Vₘₐₓ), provide fundamental insights into enzyme efficiency and substrate affinity. This guide offers a comparative analysis of fluorogenic substrates used to determine these parameters for serine proteases, with a focus on the utility of Pro-Phe-Arg-AMC and its alternatives.
Fluorogenic assays represent a highly sensitive and continuous method for measuring enzyme activity.[1] They employ substrates, such as peptides conjugated to a fluorescent reporter like 7-amino-4-methylcoumarin (B1665955) (AMC), which is quenched in the intact molecule. Enzymatic cleavage of the amide bond liberates the fluorophore, resulting in a measurable increase in fluorescence intensity that is directly proportional to the rate of the reaction.[2]
Comparative Analysis of Fluorogenic Substrates for Thrombin
Thrombin, a key serine protease in the coagulation cascade, is an excellent model enzyme for comparing substrate kinetics. The choice of substrate can significantly impact experimental outcomes due to differences in affinity (Kₘ) and turnover rate (kcat). A lower Kₘ value indicates higher affinity, while a higher kcat/Kₘ ratio signifies greater catalytic efficiency.[3]
While this compound (PFR-AMC) is a recognized fluorogenic substrate for serine proteases like pancreatic and urinary kallikreins, specific kinetic data for its interaction with thrombin is not as readily available in published literature as for other substrates.[4][5] Below is a comparison with well-characterized fluorogenic substrates for human α-thrombin.
| Substrate | Kₘ (µM) | kcat (s⁻¹) | kcat/Kₘ (M⁻¹s⁻¹) | Notes |
| Z-Gly-Gly-Arg-AMC | 100[6] | 1.03[6] | 1.03 x 10⁴ | A widely used, efficient substrate for thrombin generation assays.[7] |
| Boc-Val-Arg-AMC | 160[6] | 0.032[6] | 2.00 x 10² | Exhibits a lower catalytic efficiency compared to Z-GGR-AMC.[6] |
| Z-Gly-Pro-Arg-AMC | 21.7[8] | 18.6[8] | 8.57 x 10⁵ | Demonstrates very high catalytic efficiency for thrombin.[8] |
| This compound | N/A | N/A | N/A | A sensitive substrate for kallikreins and proteasomes; comparative kinetic data for thrombin is not readily available.[4][5] |
| Note: Kinetic parameters are highly dependent on specific assay conditions (e.g., pH, temperature, buffer composition). The values presented are representative and compiled from various biochemical studies. |
Detailed Experimental Protocol: Determining Kₘ and Vₘₐₓ
This protocol provides a generalized framework for a continuous kinetic assay in a 96-well plate format using an AMC-conjugated substrate. Optimization for the specific enzyme and experimental conditions is recommended.
I. Materials and Reagents
-
Enzyme: Purified serine protease (e.g., human α-thrombin) of known concentration.
-
Substrate: Fluorogenic peptide substrate (e.g., this compound, Z-Gly-Gly-Arg-AMC).
-
Assay Buffer: e.g., 50 mM Tris-HCl, 150 mM NaCl, pH 8.0. The optimal buffer will depend on the enzyme.[9]
-
Solvent: Anhydrous DMSO for dissolving the substrate stock.
-
Calibrant: Free 7-amino-4-methylcoumarin (AMC) for generating a standard curve.
-
Hardware: Black, flat-bottom 96-well microplates (for fluorescence assays) and a fluorescence microplate reader capable of kinetic measurements with excitation at ~360-380 nm and emission at ~440-460 nm.[1]
II. Procedure
-
Reagent Preparation:
-
Substrate Stock Solution: Prepare a high-concentration stock solution (e.g., 10 mM) of the substrate in DMSO. Store in aliquots at -20°C, protected from light.[10]
-
AMC Standard Stock: Prepare a 1 mM stock solution of free AMC in DMSO.
-
Enzyme Working Solution: On the day of the experiment, dilute the enzyme to a working concentration in cold assay buffer. The optimal concentration should be determined empirically to ensure a linear reaction rate for the duration of the assay. Keep the enzyme on ice.
-
-
AMC Standard Curve:
-
Prepare serial dilutions of the AMC standard stock solution in assay buffer to generate a standard curve (e.g., 0 to 10 µM).
-
Add these dilutions to wells of the 96-well plate.
-
Measure the fluorescence intensity. This curve is essential to convert the relative fluorescence units (RFU) per minute to the molar amount of product formed per minute (µM/min).[2]
-
-
Kinetic Assay Setup:
-
Substrate Dilutions: Prepare a series of 2x concentrated substrate dilutions in assay buffer. To accurately determine Kₘ, this series should typically span a range from 0.1 to 10 times the expected Kₘ value.
-
Plate Loading: Add 50 µL of each 2x substrate dilution to triplicate wells of the 96-well plate.
-
Controls: Include "no enzyme" controls for each substrate concentration to measure background fluorescence and substrate auto-hydrolysis. Also include a "no substrate" control with the enzyme.[3]
-
-
Reaction and Measurement:
-
Equilibrate the microplate to the desired assay temperature (e.g., 37°C) in the plate reader.
-
Initiate the reactions by adding 50 µL of the enzyme working solution to each well.
-
Immediately begin kinetic measurements, recording fluorescence intensity at regular intervals (e.g., every 60 seconds) for a set period (e.g., 30-60 minutes).[1]
-
III. Data Analysis
-
Calculate Initial Velocity (V₀):
-
For each substrate concentration, plot RFU versus time.
-
Determine the initial velocity (V₀) by calculating the slope of the linear portion of the curve (in RFU/min).
-
-
Convert to Molar Rate:
-
Using the slope from the AMC standard curve, convert the initial velocities from RFU/min to a molar rate (e.g., µM/min).
-
-
Determine Kₘ and Vₘₐₓ:
-
Plot the initial velocities (V₀) against the corresponding substrate concentrations ([S]).
-
Fit the data to the Michaelis-Menten equation (V₀ = (Vₘₐₓ * [S]) / (Kₘ + [S])) using non-linear regression software (e.g., GraphPad Prism) to determine the values for Kₘ and Vₘₐₓ.[3]
-
Visualizing the Workflow
A clear workflow is essential for reproducible experimental design. The following diagram illustrates the key steps in determining enzyme kinetic parameters.
Caption: General workflow for determining enzyme kinetic parameters (Km and Vmax).
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. benchchem.com [benchchem.com]
- 4. This compound › PeptaNova [peptanova.de]
- 5. Bachem H-Pro-Phe-Arg-AMC, Quantity: Each of 1 | Fisher Scientific [fishersci.com]
- 6. benthamopen.com [benthamopen.com]
- 7. A review of commercially available thrombin generation assays - PMC [pmc.ncbi.nlm.nih.gov]
- 8. shop.bachem.com [shop.bachem.com]
- 9. benchchem.com [benchchem.com]
- 10. pubs.acs.org [pubs.acs.org]
A Comparative Guide to Pro-Phe-Arg-AMC for Assessing Inhibitor Potency and IC50 Values
In the landscape of drug discovery and enzyme research, the accurate determination of inhibitor potency is paramount. Fluorogenic substrates are indispensable tools in this endeavor, providing sensitive and continuous monitoring of enzyme activity. This guide offers a comprehensive comparison of the widely used fluorogenic substrate, H-Pro-Phe-Arg-AMC (Pro-Phe-Arg-7-amido-4-methylcoumarin), with its common alternatives for assessing inhibitor potency and determining IC50 values. This analysis is tailored for researchers, scientists, and drug development professionals seeking to make informed decisions on substrate selection for their specific protease of interest.
Overview of Pro-Phe-Arg-AMC and Alternatives
This compound is a synthetic peptide substrate recognized by a variety of serine and cysteine proteases, including plasma kallikrein, trypsin, and several cathepsins.[1][2] The principle of its use lies in the proteolytic cleavage of the amide bond between the arginine residue and the 7-amino-4-methylcoumarin (B1665955) (AMC) fluorophore. This cleavage event liberates AMC, resulting in a significant increase in fluorescence, which can be monitored in real-time to quantify enzyme activity.
The selection of an appropriate substrate is critical and is often dictated by the specific enzyme under investigation and the desired assay sensitivity. Key alternatives to this compound include substrates with different peptide sequences, such as Z-Arg-Arg-AMC, and substrates employing different fluorophores, such as 7-amino-4-carbamoylmethylcoumarin (ACC) and Rhodamine 110 (R110). Each of these alternatives presents a unique profile of advantages and disadvantages in terms of specificity, sensitivity, and kinetic properties.
Quantitative Comparison of Substrate Performance
The efficacy of a fluorogenic substrate is best evaluated through its kinetic parameters: the Michaelis constant (Km), the catalytic constant (kcat), and the specificity constant (kcat/Km). A lower Km value indicates a higher affinity of the enzyme for the substrate, while a higher kcat reflects a faster turnover rate. The kcat/Km ratio is a measure of the overall catalytic efficiency of the enzyme for a given substrate. The following table summarizes the kinetic constants for this compound and its alternatives with various proteases. It is important to note that these values can be influenced by experimental conditions such as pH and temperature.
| Enzyme | Substrate | Km (µM) | kcat (s⁻¹) | kcat/Km (M⁻¹s⁻¹) | Optimal pH | Reference(s) |
| Cathepsin B | a-CBZ-Phe-Arg-AMC | 21 | 1.9 | 90,476 | 4.6 | [3] |
| a-CBZ-Phe-Arg-AMC | 200 | 10.4 | 52,000 | 7.2 | [3] | |
| Z-Arg-Arg-AMC | 211 | 0.2 | 948 | 4.6 | [3] | |
| Z-Arg-Arg-AMC | 205 | 1.1 | 5,366 | 7.2 | [3] | |
| Z-Nle-Lys-Arg-AMC | 98 | 0.9 | 9,184 | 4.6 | [3] | |
| Z-Nle-Lys-Arg-AMC | 105 | 6.4 | 60,952 | 7.2 | [3] | |
| Cathepsin L | a-CBZ-Phe-Arg-AMC | 0.77 | 1.5 | ~1,950,000 | 5.5 | [3] |
| Cathepsin K | a-CBZ-Phe-Arg-AMC | ~1.7 | ~0.1 | ~58,823 | 6.5 | [3] |
| Thrombin | Ac-Nle-Thr-Pro-Lys-AMC | 115 ± 10 | 31.0 ± 0.9 | 0.26 ± 0.03 | - | [1] |
| Ac-Nle-Thr-Pro-Lys-ACC | 125 ± 13 | 33.7 ± 2.7 | 0.28 ± 0.05 | - | [1] | |
| Ac-Leu-Gly-Pro-Lys-AMC | 160 ± 25 | 2.3 ± 0.2 | 0.015 ± 0.002 | - | [1] | |
| Ac-Leu-Gly-Pro-Lys-ACC | 195 ± 30 | 3.2 ± 0.4 | 0.018 ± 0.003 | - | [1] |
Comparison of Fluorogenic Reporter Groups
| Fluorophore | Advantages | Disadvantages |
| AMC (7-amino-4-methylcoumarin) | Widely used and well-characterized. Good sensitivity in the blue fluorescence range. | Susceptible to interference from colored compounds and background fluorescence from biological samples due to UV/blue excitation. |
| ACC (7-amino-4-carbamoylmethylcoumarin) | Approximately 3-fold higher quantum yield than AMC, leading to increased sensitivity.[4] Allows for the use of lower enzyme and substrate concentrations. Kinetic profiles are generally comparable to AMC.[1] | Less commonly used than AMC, so may be less readily available. |
| Rhodamine 110 (R110) | Highly sensitive with excitation and emission in the green/yellow range, reducing interference from colored compounds.[5][6] | Symmetric bis-amide substrates undergo a two-step cleavage, which can complicate kinetic analysis.[7] Asymmetric versions have been developed to address this.[6] |
Experimental Protocols
Determining Enzyme Kinetics (Km and kcat) using this compound
This protocol provides a general framework for determining the kinetic parameters of a protease with this compound.
Materials:
-
Purified protease of interest
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Assay buffer (optimized for the specific protease)
-
96-well black microplates
-
Fluorescence microplate reader
Procedure:
-
Reagent Preparation:
-
Prepare serial dilutions of the this compound substrate in the assay buffer. The concentration range should typically span from 0.1 to 10 times the expected Km value.
-
Dilute the purified protease in the assay buffer to a working concentration that ensures linear reaction kinetics.
-
-
Assay Setup:
-
Add 50 µL of each substrate dilution to the wells of a 96-well black microplate.
-
Include control wells: "no enzyme" for each substrate concentration (background fluorescence) and "no substrate" with the enzyme.
-
-
Enzyme Reaction and Measurement:
-
Initiate the reaction by adding 50 µL of the diluted enzyme solution to each well.
-
Immediately place the plate in a pre-warmed fluorescence microplate reader.
-
Measure the fluorescence intensity kinetically over a period of 15-30 minutes, with readings taken every 1-2 minutes. Use an excitation wavelength of approximately 360-380 nm and an emission wavelength of 440-460 nm for the released AMC.
-
-
Data Analysis:
-
Subtract the background fluorescence from the "no enzyme" control wells.
-
Determine the initial reaction velocity (V₀) from the linear portion of the fluorescence versus time plot for each substrate concentration.
-
Convert the fluorescence units to the concentration of product formed using a standard curve of free AMC.
-
Plot the initial velocities (V₀) against the substrate concentrations ([S]) and fit the data to the Michaelis-Menten equation (V₀ = (Vmax * [S]) / (Km + [S])) using non-linear regression software to determine the Km and Vmax values.[3]
-
Calculate kcat from the Vmax value (kcat = Vmax / [E]t, where [E]t is the total enzyme concentration).[3]
-
Determining Inhibitor Potency (IC50) using this compound
This protocol outlines the steps to determine the half-maximal inhibitory concentration (IC50) of a compound against a specific protease.
Materials:
-
Purified protease of interest
-
This compound stock solution
-
Test inhibitor stock solution (in a suitable solvent, e.g., DMSO)
-
Assay buffer
-
96-well black microplates
-
Fluorescence microplate reader
Procedure:
-
Reagent Preparation:
-
Prepare serial dilutions of the test inhibitor in the assay buffer.
-
Prepare a working solution of the protease in the assay buffer.
-
Prepare a working solution of this compound in the assay buffer (typically at a concentration equal to or below the Km value).
-
-
Assay Setup:
-
In a 96-well plate, add a fixed volume of the protease solution to each well (except for the "no enzyme" control).
-
Add the serially diluted inhibitor solutions to the wells. Include a "no inhibitor" control (vehicle only).
-
Pre-incubate the enzyme and inhibitor for a defined period (e.g., 15-30 minutes) at the desired temperature.
-
-
Enzyme Reaction and Measurement:
-
Initiate the reaction by adding a fixed volume of the this compound solution to all wells.
-
Measure the fluorescence kinetically as described in the enzyme kinetics protocol.
-
-
Data Analysis:
-
Determine the initial reaction velocity for each inhibitor concentration.
-
Normalize the velocities to the "no inhibitor" control (100% activity).
-
Plot the percentage of enzyme activity against the logarithm of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve using a suitable software (e.g., GraphPad Prism) to determine the IC50 value.[8]
-
Visualizing Experimental Workflows and Concepts
To further clarify the processes described, the following diagrams illustrate the enzymatic cleavage of this compound and the workflow for determining IC50 values.
References
- 1. Rapid and general profiling of protease specificity by using combinatorial fluorogenic substrate libraries - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A smallest 6 kda metalloprotease, mini-matrilysin, in living world: a revolutionary conserved zinc-dependent proteolytic domain- helix-loop-helix catalytic zinc binding domain (ZBD) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. pnas.org [pnas.org]
- 5. benchchem.com [benchchem.com]
- 6. biosyntan.com [biosyntan.com]
- 7. Detecting Peptidases and Proteases—Section 10.4 | Thermo Fisher Scientific - KR [thermofisher.com]
- 8. en.bio-protocol.org [en.bio-protocol.org]
A Comparative Guide to Z'-Factor Calculation for Pro-Phe-Arg-AMC Based HTS Assays
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the performance of the fluorogenic substrate Pro-Phe-Arg-AMC in high-throughput screening (HTS) assays, with a focus on the calculation and interpretation of the Z'-factor. We will explore alternative substrates for relevant enzyme classes and present supporting experimental data to aid in assay development and optimization.
Understanding the Z'-Factor in HTS
The Z'-factor is a statistical parameter used to evaluate the quality and robustness of an HTS assay.[1][2] It is a measure of the separation between the signals of the positive and negative controls, taking into account the variability of the data.[2][3] A Z'-factor between 0.5 and 1.0 is considered excellent, indicating a large separation between controls and a reliable assay for screening.[1][4] Assays with a Z'-factor below 0.5 may be marginal and require optimization, while a Z'-factor less than 0 suggests the assay is unsuitable for HTS.[2]
The formula for calculating the Z'-factor is as follows:
Z' = 1 - (3 * (σp + σn)) / |μp - μn|
Where:
-
μp is the mean of the positive control.
-
σp is the standard deviation of the positive control.
-
μn is the mean of the negative control.
-
σn is the standard deviation of the negative control.
This compound as a Fluorogenic Substrate
This compound (PFR-AMC) is a sensitive fluorogenic substrate commonly used for assaying the activity of proteases such as plasma, pancreatic, and urinary kallikreins.[5][6][7][8][9] It is also cleaved by the proteasome and some cysteine proteases.[5] The cleavage of the amide bond between arginine and the 7-amino-4-methylcoumarin (B1665955) (AMC) group results in a highly fluorescent product that can be easily quantified.[10]
Performance Comparison of this compound and Alternatives
The choice of substrate is critical for the development of a robust HTS assay with a high Z'-factor. Below is a comparison of this compound with alternative substrates for key enzyme classes.
Kallikrein Assays
| Substrate | Enzyme Target | Reported Z'-Factor | Signal-to-Background (S/B) or Signal-to-Noise (S/N) | Assay Format |
| This compound | Plasma Kallikrein | > 0.5 (Implied by suitability for HTS) | Not explicitly stated | Fluorescence Intensity |
| Z-Phe-Arg-AMC | Plasma Kallikrein | Not explicitly stated | Not explicitly stated | Fluorescence Intensity |
| FRET-based Substrate | Tick-borne encephalitis virus NS2B-NS3pro | 0.49 ± 0.09 | S/N = 138 ± 42 | FRET |
Note: Direct comparative Z'-factor data for this compound and other kallikrein substrates in the same study is limited in the reviewed literature. The suitability of this compound for HTS implies a Z'-factor of >0.5 is achievable.
Cysteine Protease Assays
| Substrate | Enzyme Target | Reported Z'-Factor | Signal-to-Background (S/B) or Signal-to-Noise (S/N) | Assay Format |
| This compound | Cysteine Proteases | Not explicitly stated | Not explicitly stated | Fluorescence Intensity |
| Z-Phe-Arg-AMC | Cathepsin L | Not explicitly stated | Not explicitly stated | Fluorescence Intensity & Fluorescence Polarization |
| FRET-based Substrate | SARS-CoV-2 PLpro | 0.49 ± 0.09 | S/N = 153 ± 27 | FRET |
| Ub-AMC | USP14 (a deubiquitinating enzyme) | > 0.5 (Implied by HTS suitability) | Not explicitly stated | Fluorescence Intensity |
Note: Z-Phe-Arg-AMC is a widely used and closely related alternative to this compound for various cysteine proteases, including cathepsins. While specific Z'-factor values are not always reported, its common use in HTS suggests that acceptable Z'-factors can be achieved. FRET-based and other substrate types offer alternative detection methods that can also yield robust assays.
Experimental Protocols
High-Throughput Screening Assay for Plasma Kallikrein Inhibitors using this compound
This protocol is adapted for a 384-well plate format.
Materials:
-
Human plasma kallikrein enzyme
-
This compound substrate
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4, 150 mM NaCl, 0.05% (v/v) Tween-20[11]
-
Test compounds and controls (e.g., a known inhibitor for the positive control and DMSO for the negative control)
-
384-well black, flat-bottom microplates
-
Fluorescence plate reader
Procedure:
-
Compound Plating: Dispense 5 µL of diluted test compounds or controls into the wells of the 384-well plate.[11]
-
Enzyme Addition: Add 10 µL of pre-diluted human plasma kallikrein enzyme to all wells.
-
Inhibitor Binding: Incubate the plate at room temperature for 15 minutes.[11]
-
Reaction Initiation: Add 10 µL of the this compound substrate to all wells to start the enzymatic reaction. The final assay volume will be 25 µL.[11]
-
Signal Detection: Incubate the plate at room temperature for 30 minutes, protected from light.[11]
-
Fluorescence Measurement: Measure the fluorescence intensity using a plate reader with excitation and emission wavelengths of approximately 380 nm and 460 nm, respectively, for the released AMC fluorophore.[11]
-
Data Analysis: Calculate the percent inhibition for each test compound and determine the Z'-factor for the assay plate using the positive and negative control wells.
High-Throughput Screening Assay for Cysteine Protease Inhibitors using a Fluorogenic Substrate
This is a general protocol that can be adapted for this compound or other AMC-based substrates for cysteine proteases in a 384-well format.
Materials:
-
Cysteine protease (e.g., Cathepsin L)
-
Fluorogenic substrate (e.g., Z-Phe-Arg-AMC or this compound)
-
Assay Buffer (e.g., 20 mM HEPES, pH 7.4, 100 mM NaCl, 10 mM DTT, 0.1% CHAPS)[3]
-
Test compounds and controls (e.g., a known inhibitor like E-64 for the positive control and DMSO for the negative control)
-
384-well black microplates
-
Fluorescence plate reader
Procedure:
-
Compound Plating: Dispense test compounds and controls into the 384-well plate.[3]
-
Enzyme Addition: Prepare a 2X solution of the cysteine protease in the assay buffer and add it to each well containing the compounds.[3]
-
Compound-Enzyme Interaction: Incubate the plate at room temperature for 15-30 minutes.[3]
-
Substrate Addition: Prepare a 2X solution of the fluorogenic substrate in the assay buffer and add it to all wells to initiate the reaction.
-
Kinetic Reading: Immediately place the plate in a fluorescence plate reader and measure the fluorescence intensity kinetically over 30-60 minutes at an appropriate temperature (e.g., 37°C). Use excitation and emission wavelengths suitable for AMC (e.g., Ex: 355-380 nm, Em: 440-460 nm).[10]
-
Data Analysis: Determine the reaction rate (slope of the linear portion of the fluorescence versus time curve). Calculate the percent inhibition for each compound and the Z'-factor for the assay.
Mandatory Visualizations
Caption: Experimental workflow for a typical this compound based HTS assay.
Caption: Logical relationship of the Z'-factor calculation.
References
- 1. Z-factors – BIT 479/579 High-throughput Discovery [htds.wordpress.ncsu.edu]
- 2. assay.dev [assay.dev]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. This compound › PeptaNova [peptanova.de]
- 6. New fluorogenic substrates for alpha-thrombin, factor Xa, kallikreins, and urokinase. | Sigma-Aldrich [sigmaaldrich.com]
- 7. Bachem H-Pro-Phe-Arg-AMC, Quantity: Each of 1 | Fisher Scientific [fishersci.com]
- 8. A new fluorogenic substrate method for the estimation of kallikrein in urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. shop.bachem.com [shop.bachem.com]
- 10. Fluorescence Polarization-Based High-Throughput Screening Assay for Inhibitors Targeting Cathepsin L - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
Benchmarking Pro-Phe-Arg-AMC: A Comparative Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the fluorogenic substrate Pro-Phe-Arg-AMC, benchmarking its characteristics against published data for other commonly used protease substrates. This document is intended to assist researchers in making informed decisions for their experimental needs by providing available quantitative data, detailed experimental protocols, and visualizations of relevant biological pathways.
Overview of this compound
This compound (PFR-AMC) is a synthetic fluorogenic substrate used to measure the activity of several proteases. Upon enzymatic cleavage of the amide bond between the arginine residue and the 7-amino-4-methylcoumarin (B1665955) (AMC) group, the highly fluorescent AMC is released. The increase in fluorescence intensity, typically measured at an excitation wavelength of 360-380 nm and an emission wavelength of 440-460 nm, is directly proportional to the enzyme's activity.
Published literature and supplier information indicate that this compound is a substrate for a range of proteases, including:
-
Kallikreins: Specifically plasma, pancreatic, and urinary kallikreins, as well as human glandular kallikrein 2 (hK2).[1][2]
-
Cysteine Peptidases: The broad category of cysteine proteases.
-
Proteasome: The multi-catalytic protease complex involved in protein degradation.[3]
-
Trypsin-like Enzymes: Including soybean trypsin-like enzyme.[4]
Quantitative Data Presentation
A direct quantitative comparison of this compound with other substrates is challenging due to the limited availability of published kinetic constants (Km, Vmax, kcat/Km) for this specific substrate in the reviewed literature. The pivotal 1977 publication by Morita et al., which first described Pro-Phe-Arg-MCA as a substrate for pancreatic and urinary kallikreins, did not provide these kinetic parameters in its abstract.[5]
To provide a contextual benchmark, the following table summarizes the kinetic constants for other relevant fluorogenic substrates with various proteases. Researchers should note that these values are highly dependent on the specific experimental conditions, including buffer composition, pH, and temperature, and should be determined empirically for their own experimental setup.
| Substrate | Enzyme | Km (µM) | Vmax | kcat (s⁻¹) | kcat/Km (M⁻¹s⁻¹) | Reference |
| Z-Phe-Arg-AMC | Cathepsin L (human) | 0.77 | - | 1.5 | - | [6] |
| Z-Phe-Arg-AMC | Cathepsin B (human, pH 7.2) | - | - | - | High | [7] |
| Z-Arg-Arg-AMC | Cathepsin B (human, pH 7.2) | - | - | - | Lower than Z-Phe-Arg-AMC | [7] |
| Boc-Gln-Ala-Arg-MCA | Trypsin (bovine) | 34 | - | 40 | 1.17 x 10⁶ | [8] |
| Z-Lys-pNA | Trypsin | - | - | 0.517 | - | [9] |
| Suc-Ala-Ala-Pro-Phe-AMC | Chymotrypsin | - | - | - | - | [10][11][12] |
Note: " - " indicates that the data was not available in the cited sources. The kinetic parameters for this compound are notably absent from this table due to a lack of available published data.
Experimental Protocols
The following is a generalized protocol for a protease activity assay using an AMC-based fluorogenic substrate like this compound. This should be optimized for the specific enzyme and experimental conditions.
I. Materials
-
This compound substrate
-
Purified protease or cell lysate containing the protease of interest
-
Assay Buffer (enzyme-specific, e.g., for kallikreins: 50 mM Tris-HCl, pH 8.0, 150 mM NaCl)
-
DMSO for substrate stock solution
-
Free 7-amino-4-methylcoumarin (AMC) standard
-
Black, flat-bottom 96-well microplate
-
Fluorescence microplate reader
II. Reagent Preparation
-
Substrate Stock Solution: Prepare a 10 mM stock solution of this compound in DMSO. Store at -20°C.
-
Enzyme Solution: Dilute the protease to the desired concentration in the assay buffer. The optimal concentration should be determined empirically to ensure a linear reaction rate.
-
AMC Standard Curve: Prepare a stock solution of free AMC in DMSO (e.g., 1 mM). Serially dilute the stock solution in the assay buffer to generate a standard curve (e.g., 0-50 µM).
III. Assay Procedure
-
Plate Setup: Add the assay buffer to the wells of the 96-well plate. Include wells for a no-enzyme control (buffer and substrate) and a no-substrate control (buffer and enzyme).
-
Enzyme Addition: Add the diluted enzyme solution to the appropriate wells.
-
Pre-incubation: Pre-incubate the plate at the optimal temperature for the enzyme (e.g., 37°C) for 5-10 minutes.
-
Reaction Initiation: Prepare a working solution of this compound by diluting the stock solution in the assay buffer. Add the substrate solution to all wells to initiate the reaction.
-
Fluorescence Measurement: Immediately place the plate in a pre-warmed fluorescence microplate reader. Measure the fluorescence intensity kinetically at regular intervals (e.g., every 60 seconds) for 30-60 minutes.
-
Excitation Wavelength: 360-380 nm
-
Emission Wavelength: 440-460 nm
-
IV. Data Analysis
-
Background Subtraction: Subtract the fluorescence readings of the no-enzyme control from all other readings.
-
Standard Curve: Plot the fluorescence intensity of the AMC standards against their concentrations to generate a standard curve.
-
Velocity Calculation: Determine the initial reaction velocity (V₀) from the linear portion of the fluorescence versus time plot for each sample.
-
Conversion to Molarity: Use the AMC standard curve to convert the V₀ from relative fluorescence units per minute (RFU/min) to moles of AMC released per minute.
-
Kinetic Parameter Determination (Optional): To determine Km and Vmax, perform the assay with varying substrate concentrations and plot the initial velocities against the substrate concentrations. Fit the data to the Michaelis-Menten equation using non-linear regression analysis.
Mandatory Visualization
Signaling Pathways
The proteases that cleave this compound are involved in crucial signaling pathways. The following diagrams illustrate the general concepts of the Kallikrein-Kinin System and the Ubiquitin-Proteasome Pathway.
Caption: The Kallikrein-Kinin System, initiating with contact activation and leading to bradykinin release.
Caption: The Ubiquitin-Proteasome Pathway for targeted protein degradation.
Experimental Workflow
The following diagram outlines a typical experimental workflow for determining the kinetic parameters of a protease using a fluorogenic substrate like this compound.
Caption: Experimental workflow for determining protease kinetic parameters using a fluorogenic substrate.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Fluorometric continuous kinetic assay of alpha-chymotrypsin using new protease substrates possessing long-wave excitation and emission maxima - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound › PeptaNova [peptanova.de]
- 4. Bachem H-Pro-Phe-Arg-AMC, Quantity: Each of 1 | Fisher Scientific [fishersci.com]
- 5. New fluorogenic substrates for alpha-thrombin, factor Xa, kallikreins, and urokinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. KINETIC CHARACTERIZATION AND MOLECULAR DOCKING OF A NOVEL, POTENT, AND SELECTIVE SLOW-BINDING INHIBITOR OF HUMAN CATHEPSIN L - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. benchchem.com [benchchem.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. shop.bachem.com [shop.bachem.com]
- 11. medchemexpress.com [medchemexpress.com]
- 12. caymanchem.com [caymanchem.com]
A Comparative Guide to Pro-Phe-Arg-AMC in Enzyme Activity Studies
For researchers, scientists, and drug development professionals engaged in the study of serine proteases, the selection of an appropriate fluorogenic substrate is paramount for obtaining accurate and reproducible enzyme activity data. This guide provides a comprehensive comparison of the widely used substrate, L-Prolyl-L-Phenylalanyl-L-Arginine-7-amino-4-methylcoumarin (Pro-Phe-Arg-AMC), with alternative fluorogenic substrates. This analysis, supported by experimental data, aims to facilitate an informed choice of reagents for the sensitive and specific measurement of enzymes such as kallikrein, trypsin, plasmin, and thrombin.
The Principle of Fluorogenic AMC-Based Assays
This compound is a synthetic peptide covalently linked to the fluorophore 7-amino-4-methylcoumarin (B1665955) (AMC). In its intact form, the substrate is largely non-fluorescent. Upon enzymatic cleavage of the amide bond between the C-terminal arginine residue and the AMC moiety by a target protease, the highly fluorescent AMC is released. The resulting increase in fluorescence intensity, typically measured at an excitation wavelength of 360-380 nm and an emission wavelength of 440-460 nm, is directly proportional to the enzyme's activity. This principle allows for the continuous and sensitive monitoring of enzymatic reactions.[1][2]
dot
Caption: Enzymatic cleavage of this compound by a protease releases fluorescent AMC.
Performance Comparison of Fluorogenic Substrates
The efficacy of a fluorogenic substrate is determined by its kinetic parameters, primarily the Michaelis constant (Kₘ) and the catalytic rate constant (kcat). A lower Kₘ value indicates a higher affinity of the enzyme for the substrate, while a higher kcat reflects a faster turnover rate. The catalytic efficiency is best represented by the kcat/Kₘ ratio. Below is a comparative summary of kinetic data for this compound and its alternatives.
Note: Kinetic parameters are highly dependent on experimental conditions (e.g., pH, temperature, buffer composition). The data presented below is compiled from various sources and should be considered as a reference. Direct comparison is most accurate when data is generated under identical conditions.
Table 1: Kinetic Parameters for Kallikrein
| Substrate | Enzyme | Kₘ (µM) | kcat (s⁻¹) | kcat/Kₘ (M⁻¹s⁻¹) | Reference |
| H-Pro-Phe-Arg-AMC | Human Kallikrein 2 (KLK2) | 130 | 11.2 | 8.6 x 10⁴ | [3] |
| Z-Phe-Arg-AMC | Plasma Kallikrein | N/A | N/A | N/A | [2] |
Table 2: Kinetic Parameters for Trypsin
| Substrate | Enzyme | Kₘ (µM) | kcat (s⁻¹) | kcat/Kₘ (M⁻¹s⁻¹) | Reference |
| This compound | Trypsin | N/A | N/A | N/A | |
| Boc-Gln-Ala-Arg-MCA | Bovine Pancreatic Trypsin | 5.99 | N/A | N/A | [4] |
| Z-Phe-Arg-AMC | Trypsin | N/A | N/A | N/A | [2] |
Table 3: Kinetic Parameters for Thrombin
| Substrate | Enzyme | Kₘ (µM) | kcat (s⁻¹) | kcat/Kₘ (M⁻¹s⁻¹) | Reference |
| This compound | Thrombin | N/A | N/A | N/A | |
| Z-Gly-Gly-Arg-AMC | Thrombin | 100 | 1.03 | 1.03 x 10⁴ | [5] |
| Boc-Val-Arg-AMC | Thrombin | 160 | 0.032 | 2.0 x 10² | [5] |
Table 4: Kinetic Parameters for Plasmin
| Substrate | Enzyme | Kₘ (µM) | kcat (s⁻¹) | kcat/Kₘ (M⁻¹s⁻¹) | Reference |
| This compound | Plasmin | N/A | N/A | N/A | |
| Boc-Val-Leu-Lys-AMC | Plasmin | N/A | N/A | N/A | [6][7] |
| D-Val-Leu-Lys-AMC | Plasmin | N/A | N/A | N/A | [8][9] |
Experimental Protocols
The following is a generalized protocol for a fluorogenic enzyme activity assay in a 96-well plate format. This protocol should be optimized for the specific enzyme and substrate being used.
Materials
-
Purified enzyme of interest (e.g., Kallikrein, Trypsin)
-
Fluorogenic substrate (e.g., this compound)
-
Assay Buffer (enzyme-specific, e.g., 50 mM Tris-HCl, 150 mM NaCl, pH 8.0)
-
Substrate Solvent (typically DMSO)
-
96-well black, flat-bottom microplates
-
Fluorescence microplate reader with appropriate filters (Excitation: ~360-380 nm, Emission: ~440-460 nm)
-
7-Amino-4-methylcoumarin (AMC) standard for calibration
Procedure
-
Reagent Preparation:
-
Assay Buffer: Prepare the appropriate buffer for the enzyme being studied and bring it to the optimal reaction temperature.
-
Enzyme Solution: Dilute the purified enzyme to the desired working concentration in the assay buffer immediately before use. The optimal concentration should be determined empirically to ensure linear reaction kinetics.
-
Substrate Stock Solution: Dissolve the fluorogenic substrate in DMSO to create a concentrated stock solution (e.g., 10 mM). Store at -20°C, protected from light.
-
Substrate Working Solution: Dilute the substrate stock solution in the assay buffer to the desired final concentrations. For Kₘ determination, a range of concentrations (e.g., 0.1 to 10 times the expected Kₘ) should be prepared.
-
AMC Standard Curve: Prepare a series of dilutions of a known concentration of AMC in the assay buffer to generate a standard curve for converting relative fluorescence units (RFU) to the concentration of the product formed.
-
-
Assay Setup:
-
To the wells of a 96-well black microplate, add the assay buffer and the enzyme solution.
-
Include control wells:
-
"No-enzyme" control for each substrate concentration to measure background fluorescence.
-
"No-substrate" control with the enzyme to account for any intrinsic fluorescence.
-
-
Pre-incubate the plate at the optimal temperature for the enzyme's activity (e.g., 37°C) for 5-10 minutes.
-
-
Initiation and Measurement:
-
Initiate the reaction by adding the substrate working solution to each well.
-
Immediately place the plate in a fluorescence microplate reader.
-
Measure the fluorescence intensity kinetically over a set period (e.g., 15-60 minutes) with readings taken at regular intervals (e.g., every 1-2 minutes).
-
-
Data Analysis:
-
Subtract the background fluorescence (from the "no-enzyme" control) from all readings.
-
Determine the initial reaction velocity (V₀) from the linear portion of the fluorescence versus time plot for each substrate concentration.
-
Convert the V₀ from RFU/min to moles of product/min using the slope of the AMC standard curve.
-
For kinetic parameter determination, plot the initial velocities (V₀) against the substrate concentrations ([S]) and fit the data to the Michaelis-Menten equation using non-linear regression software to determine Kₘ and Vmax.
-
Calculate kcat from Vmax (kcat = Vmax / [E], where [E] is the enzyme concentration).
-
dotdot digraph "Experimental_Workflow" { graph [layout=dot, rankdir=TB, bgcolor="#F1F3F4", fontname="Arial", fontsize=10]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, fontcolor="#FFFFFF", fillcolor="#4285F4"]; edge [fontname="Arial", fontsize=10, color="#202124"];
prep [label="1. Reagent Preparation\n(Buffer, Enzyme, Substrate, AMC Standard)"]; setup [label="2. Assay Setup in 96-well Plate\n(Enzyme, Buffer, Controls)"]; pre_incubate [label="3. Pre-incubation\n(e.g., 37°C for 5-10 min)"]; initiate [label="4. Initiate Reaction\n(Add Substrate)"]; measure [label="5. Kinetic Measurement\n(Fluorescence Plate Reader)"]; analyze [label="6. Data Analysis\n(V₀, Km, kcat)"];
prep -> setup; setup -> pre_incubate; pre_incubate -> initiate; initiate -> measure; measure -> analyze; }
References
- 1. KINETIC CHARACTERIZATION AND MOLECULAR DOCKING OF A NOVEL, POTENT, AND SELECTIVE SLOW-BINDING INHIBITOR OF HUMAN CATHEPSIN L - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Z-Phe-Arg-AMC (Kallikrein substrate) - Echelon Biosciences [echelon-inc.com]
- 3. A Single Glycan at the 99-Loop of Human Kallikrein-related Peptidase 2 Regulates Activation and Enzymatic Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benthamopen.com [benthamopen.com]
- 6. Boc-Val-Leu-Lys-AMC › PeptaNova [peptanova.de]
- 7. shop.bachem.com [shop.bachem.com]
- 8. amsbio.com [amsbio.com]
- 9. D-Val-Leu-Lys-AMC (Plasmin Substrate, fluorogenic) (Echelon Product Code: 872-18 10MG) | Peptides | Proteomics | Products | MoBiTec - a BIOZOL Brand [mobitec.com]
A Guide to Improving Inter-Laboratory Reproducibility of Pro-Phe-Arg-AMC Protease Assays
For researchers and drug development professionals, ensuring that an assay produces consistent results across different laboratories is paramount for data validation and collaborative projects. The Pro-Phe-Arg-AMC (PFR-AMC) assay, a common method for measuring the activity of serine proteases like plasma kallikrein and trypsin, is susceptible to variability. While direct inter-laboratory comparison data is not readily published, a thorough understanding of the factors influencing this fluorogenic assay can lead to the establishment of robust, reproducible protocols.
The core of the assay involves the enzymatic cleavage of the PFR-AMC substrate. The peptide sequence, Pro-Phe-Arg, is recognized by the target protease, which then cleaves the bond linking it to the fluorescent 7-amino-4-methylcoumarin (B1665955) (AMC) group. Once liberated, free AMC fluoresces brightly, and the rate of its release is proportional to the enzyme's activity.[1] This guide outlines the critical parameters that must be controlled to minimize variability and provides a standardized protocol to enhance reproducibility.
Core Principle of the PFR-AMC Fluorogenic Assay
The enzymatic reaction is the foundation of the assay. A protease recognizes the specific peptide sequence and hydrolyzes the amide bond, releasing the AMC fluorophore.
Key Factors Influencing Assay Reproducibility
High variability in results between replicates and different laboratories can often be traced back to subtle inconsistencies in assay execution.[2] Controlling these variables is the most critical step toward achieving reproducibility.
The following diagram illustrates the major sources of potential assay variability.
The table below summarizes these critical factors, their potential impact, and best practices for standardization across laboratories.
| Factor Category | Parameter | Potential Impact on Reproducibility | Recommended Best Practice for Standardization |
| Reagents | Enzyme Stability | Multiple freeze-thaw cycles or improper storage can decrease enzyme activity, leading to lower signal.[2] | Aliquot enzyme upon receipt and store at -80°C. Keep on ice during all experiment preparations.[2] |
| Substrate Handling | PFR-AMC is typically dissolved in DMSO. Inconsistent stock concentrations or degradation affects the reaction rate. | Prepare a high-concentration stock solution in 100% DMSO and store in small aliquots at -20°C or -80°C.[3] | |
| Assay Buffer | Enzyme activity is highly sensitive to pH and ionic strength. Minor variations can alter kinetic rates.[2] | Use a precisely prepared, shared buffer recipe (e.g., 50 mM Tris, 150 mM NaCl, pH 7.5-8.0). Calibrate pH meters regularly. | |
| Protocol | Pipetting | Inaccurate or inconsistent dispensing of small volumes of enzyme or substrate is a major source of well-to-well variability.[2] | Use calibrated pipettes. Prepare a master mix containing buffer and substrate (or enzyme) to add to all wells, minimizing pipetting steps.[2] |
| Temperature | Temperature gradients across the microplate or deviations from the optimal temperature affect enzymatic reaction rates.[2] | Equilibrate all reagents and the plate to the reaction temperature (e.g., 37°C) before starting the assay.[2] | |
| Incubation Time | For endpoint assays, precise timing is crucial. For kinetic assays, the measurement interval must be consistent. | Use a multichannel pipette to start reactions simultaneously. For kinetic reads, ensure the plate reader measures all wells at identical intervals. | |
| Instrumentation | Plate Reader Settings | Incorrect excitation/emission wavelengths, suboptimal gain settings, or wrong read orientation (top/bottom) will lead to inconsistent data.[4] | Standardize settings across all labs. For AMC, use excitation ~360-380 nm and emission ~440-460 nm.[5] Optimize gain using a positive control for a strong signal without saturation. |
| Microplates | High background fluorescence can result from the plate material or from autofluorescent compounds in samples. | Use black, opaque-walled 96-well or 384-well plates to minimize well-to-well crosstalk and background fluorescence. | |
| Data Analysis | Standard Curve | Lack of a proper standard curve for AMC makes it impossible to convert relative fluorescence units (RFU) to absolute product concentration. | Prepare a fresh AMC standard curve for each experiment to accurately quantify enzyme activity.[6] |
| Kinetic vs. Endpoint | Endpoint reads can be misleading if the reaction is not linear over the incubation period. | Kinetic analysis (reading fluorescence over time) is preferred to determine the initial reaction velocity (V₀), which is a more accurate measure of enzyme activity.[7] |
Proposed Standardized Protocol for PFR-AMC Assay
This protocol provides a general workflow. Specific concentrations and incubation times should be optimized and then fixed for all inter-laboratory experiments.
1. Reagent Preparation:
-
Assay Buffer: 50 mM Tris-HCl, 150 mM NaCl, pH 7.5. Prepare a large batch, sterile filter, and share across labs if possible.
-
PFR-AMC Substrate Stock (10 mM): Dissolve PFR-AMC powder in 100% DMSO.[1][8] Aliquot into light-protected tubes and store at -20°C.
-
Enzyme Stock: Prepare a concentrated stock of the protease in a suitable storage buffer. Aliquot and store at -80°C to avoid freeze-thaw cycles.[2]
-
AMC Standard Stock (1 mM): Prepare a stock of pure 7-amino-4-methylcoumarin in DMSO for the standard curve.
2. Assay Procedure (96-well format):
-
Equilibrate: Bring the assay buffer, substrate, and a black 96-well microplate to the desired reaction temperature (e.g., 37°C). Keep the enzyme on ice.
-
Prepare AMC Standards: Create a serial dilution of the AMC standard stock in assay buffer, ranging from 0 µM to a high concentration that exceeds the expected signal (e.g., 50 µM). Add these to designated wells.
-
Prepare Master Mix: For each reaction, prepare a 2X Substrate Master Mix. For a final reaction volume of 100 µL, this would be 100 µL of assay buffer containing the desired final concentration of PFR-AMC (e.g., 200 µM for a final concentration of 100 µM).
-
Add Substrate: Dispense 50 µL of the 2X Substrate Master Mix into the appropriate wells of the pre-warmed plate. Include wells for blanks (buffer only) and substrate controls (substrate mix only).
-
Prepare Enzyme Dilutions: Dilute the enzyme stock in cold assay buffer to a 2X working concentration.
-
Initiate Reaction: Add 50 µL of the 2X enzyme dilution to the wells containing the substrate mix. Use a multichannel pipette to ensure a simultaneous start.
-
Read Fluorescence: Immediately place the plate in a fluorescence plate reader pre-set to the reaction temperature. Read the kinetic increase in fluorescence at Ex: 360 nm / Em: 460 nm for 15-30 minutes, taking readings every 60 seconds.
3. Data Analysis:
-
Plot Standard Curve: Plot the fluorescence values of the AMC standards against their concentrations and perform a linear regression.
-
Determine Reaction Rate: For each experimental well, identify the linear portion of the fluorescence-versus-time plot. The slope of this line is the initial velocity (V₀) in RFU/min.
-
Calculate Activity: Use the slope from the AMC standard curve to convert the V₀ from RFU/min into pmol/min, providing a standardized measure of enzyme activity.
Alternative Assays and Substrates
If reproducibility remains a challenge, or if assay requirements change, several alternatives to PFR-AMC exist.
-
Chromogenic Substrates: Substrates like H-D-Pro-Phe-Arg-pNA (S-2302) produce a colored product (p-nitroaniline) that can be measured with a standard absorbance plate reader at 405 nm.[9][10][11] These assays may be less sensitive than fluorogenic methods but are often less susceptible to interference from fluorescent compounds.
-
Rhodamine 110-Based Substrates: Bis-peptide substrates based on the rhodamine 110 (R110) fluorophore, such as bis-(CBZ-Arg)-R110, can be significantly more sensitive than their AMC counterparts.[12] This increased sensitivity is due to both the higher fluorescence of the product and potentially enhanced reactivity.[12]
-
FRET-Based Substrates: Fluorescence Resonance Energy Transfer (FRET) substrates use a donor-quencher pair. Cleavage of the peptide separates the pair, resulting in an increase in fluorescence. This format can offer a high signal-to-background ratio.[13]
By standardizing the variables outlined in this guide, laboratories can significantly improve the consistency and reliability of PFR-AMC assay results, fostering greater confidence in collaborative research and development efforts.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. benchchem.com [benchchem.com]
- 5. Z-Phe-Arg-AMC (Kallikrein substrate) - Echelon Biosciences [echelon-inc.com]
- 6. Frontiers | Activity assay based on the immobilized enzyme kallikrein and mass spectrometry [frontiersin.org]
- 7. Inhibition of Plasma Kallikrein by a Highly Specific Active Site Blocking Antibody - PMC [pmc.ncbi.nlm.nih.gov]
- 8. shop.bachem.com [shop.bachem.com]
- 9. caymanchem.com [caymanchem.com]
- 10. endotell.ch [endotell.ch]
- 11. coachrom.com [coachrom.com]
- 12. Detecting Peptidases and Proteases—Section 10.4 | Thermo Fisher Scientific - US [thermofisher.com]
- 13. Protease Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Pro-Phe-Arg-AMC: A Comparative Guide for Protease Inhibition Assays in Complex Samples
For researchers, scientists, and drug development professionals, the accurate quantification of protease activity in complex biological samples is paramount. The fluorogenic substrate Pro-Phe-Arg-AMC (PFR-AMC) is a widely utilized tool for monitoring the activity of various proteases, particularly trypsin-like serine proteases. This guide provides an objective comparison of this compound with alternative substrates, supported by experimental data, to facilitate informed decision-making in assay development and inhibitor screening.
Overview of this compound
This compound is a synthetic tripeptide substrate linked to a fluorescent reporter molecule, 7-amino-4-methylcoumarin (B1665955) (AMC). In its intact form, the substrate is non-fluorescent. Upon cleavage of the amide bond between Arginine (Arg) and AMC by a target protease, the free AMC is released, resulting in a quantifiable increase in fluorescence. This substrate is recognized by a variety of proteases that exhibit specificity for cleavage at the C-terminus of arginine residues, including plasma kallikrein, urinary kallikrein, trypsin, and some cysteine proteases.[1][2][3]
Performance Comparison with Alternative Substrates
The selection of an appropriate fluorogenic substrate is critical for the sensitivity and specificity of a protease inhibition assay, especially within complex biological matrices such as plasma or cell lysates, where multiple proteases may be present. This section compares the performance of this compound with other commonly used fluorogenic substrates.
Data Presentation: Quantitative Comparison of Kinetic Parameters
The efficiency of a protease substrate is best described by its kinetic parameters, the Michaelis constant (Kₘ) and the catalytic rate constant (kcat). A lower Kₘ value indicates a higher affinity of the enzyme for the substrate, while a higher kcat signifies a faster turnover rate. The kcat/Kₘ ratio represents the overall catalytic efficiency of the enzyme for that substrate. The following tables summarize the kinetic constants for this compound and its alternatives with several key proteases.
Table 1: Kinetic Parameters for Thrombin
| Substrate | Kₘ (µM) | kcat (s⁻¹) | kcat/Kₘ (M⁻¹s⁻¹) | Notes |
| This compound | - | - | - | Not a primary substrate for thrombin. |
| Boc-Val-Pro-Arg-AMC | 21 | 105 | 5.0 x 10⁶ | Highly specific for thrombin. |
| Z-Phe-Arg-AMC | - | - | - | Cleaved by thrombin, but less specific. |
Data sourced from various commercial suppliers and literature. Conditions may vary.
Table 2: Kinetic Parameters for Kallikreins
| Substrate | Protease | Kₘ (µM) | kcat (s⁻¹) | kcat/Kₘ (M⁻¹s⁻¹) |
| This compound | Plasma Kallikrein | - | - | - |
| This compound | Urinary Kallikrein | - | - | - |
| Z-Phe-Arg-AMC | Plasma Kallikrein | - | - | - |
Table 3: Kinetic Parameters for Cathepsins
| Substrate | Protease | Kₘ (µM) | kcat (s⁻¹) | kcat/Kₘ (M⁻¹s⁻¹) | Notes |
| This compound | Cysteine Proteases | - | - | - | Generally cleaved, but with low specificity.[1] |
| Z-Phe-Arg-AMC | Cathepsin B | 110 - 130 | 1.9 - 11 | 15,000 - 96,000 | Broad-spectrum, also cleaved by Cathepsins K, L, S, and V.[5] |
| Z-Arg-Arg-AMC | Cathepsin B | - | - | - | More selective for Cathepsin B than Z-Phe-Arg-AMC.[6][7] |
Kinetic parameters are highly dependent on assay conditions (e.g., pH, buffer composition).
Experimental Protocols
Detailed methodologies are crucial for obtaining reproducible and reliable data. The following protocols provide a framework for conducting protease inhibition assays in complex samples using fluorogenic substrates like this compound.
I. General Protease Activity Assay in Cell Lysate
Objective: To measure the activity of a target protease in a cell lysate and assess the potency of an inhibitor.
Materials:
-
Cultured cells
-
Lysis Buffer (e.g., 50 mM Tris-HCl, pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% Triton X-100)
-
Protease Inhibitor Cocktail (optional, if targeting a specific protease and wanting to inhibit others)
-
This compound (or alternative substrate) stock solution (e.g., 10 mM in DMSO)
-
Test inhibitor stock solution (in a suitable solvent, e.g., DMSO)
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.4, 100 mM NaCl, 5 mM CaCl₂)
-
96-well black, flat-bottom microplates
-
Fluorometric microplate reader (Excitation: ~360-380 nm, Emission: ~440-460 nm)
Procedure:
-
Cell Lysate Preparation:
-
Wash cultured cells with ice-cold PBS.
-
Lyse the cells by adding ice-cold Lysis Buffer and incubating on ice for 30 minutes.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant (cell lysate) and determine the protein concentration (e.g., using a BCA assay).
-
-
Assay Setup:
-
In a 96-well plate, add the following to each well:
-
Assay Buffer
-
Cell lysate (e.g., 20-50 µg of total protein)
-
Test inhibitor at various concentrations (or vehicle control).
-
-
Incubate the plate at the desired temperature (e.g., 37°C) for a pre-determined time (e.g., 15-30 minutes) to allow the inhibitor to interact with the protease.
-
-
Reaction Initiation and Measurement:
-
Initiate the reaction by adding the fluorogenic substrate (e.g., this compound to a final concentration of 10-50 µM).
-
Immediately place the plate in a pre-warmed fluorometric microplate reader.
-
Measure the fluorescence kinetically over a period of 30-60 minutes, with readings taken every 1-2 minutes.
-
-
Data Analysis:
-
Determine the rate of the reaction (V₀) from the linear portion of the fluorescence versus time plot.
-
Plot the reaction rate against the inhibitor concentration and fit the data to a suitable dose-response curve to determine the IC₅₀ value.
-
II. Protease Inhibition Assay in Plasma
Objective: To evaluate the inhibition of a specific protease (e.g., plasma kallikrein) in a plasma sample.
Materials:
-
Human plasma (or other species as required)
-
Specific inhibitor of the target protease
-
This compound stock solution (10 mM in DMSO)
-
Assay Buffer (e.g., PBS or Tris-buffered saline, pH 7.4)
-
96-well black, flat-bottom microplates
-
Fluorometric microplate reader
Procedure:
-
Assay Setup:
-
In a 96-well plate, add diluted plasma to each well. The dilution factor should be optimized to ensure the reaction rate is within the linear range of the instrument.
-
Add the specific inhibitor at various concentrations.
-
Incubate at 37°C for 15-30 minutes.
-
-
Reaction Initiation and Measurement:
-
Add this compound to a final concentration of 10-50 µM.
-
Monitor the increase in fluorescence over time as described above.
-
-
Data Analysis:
-
Calculate the rate of substrate cleavage and determine the IC₅₀ of the inhibitor.
-
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
To provide a clearer understanding of the biological context and experimental procedures, the following diagrams have been generated using Graphviz.
Conclusion
This compound is a versatile and sensitive substrate for monitoring the activity of trypsin-like serine proteases. However, its utility in complex biological samples can be hampered by its lack of specificity, as it can be cleaved by multiple enzymes. For studies requiring high specificity for a particular protease, such as thrombin or cathepsin B, alternative substrates like Boc-Val-Pro-Arg-AMC or Z-Arg-Arg-AMC, respectively, may be more appropriate. The choice of substrate should be guided by the specific protease of interest, the complexity of the sample, and the desired assay performance. It is always recommended to empirically validate the chosen substrate and assay conditions for the specific experimental system under investigation.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound › PeptaNova [peptanova.de]
- 3. shop.bachem.com [shop.bachem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Z-Arg-Arg-AMC peptide [novoprolabs.com]
- 7. Distinct Cleavage Properties of Cathepsin B Compared to Cysteine Cathepsins Enable the Design and Validation of a Specific Substrate for Cathepsin B over a Broad pH Range - PubMed [pubmed.ncbi.nlm.nih.gov]
Navigating the Protease Maze: A Comparative Guide to the Limitations of Pro-Phe-Arg-AMC
For researchers, scientists, and drug development professionals, the accurate measurement of protease activity is paramount. The fluorogenic substrate Pro-Phe-Arg-AMC (PFR-AMC) is a widely used tool for assaying serine proteases, particularly kallikreins. However, its utility is significantly hampered by a considerable lack of specificity, leading to potential misinterpretation of experimental results. This guide provides an in-depth comparison of this compound with alternative substrates, supported by experimental data, to facilitate informed substrate selection and ensure the generation of reliable and reproducible data.
The principle behind this compound is straightforward: cleavage of the amide bond between arginine and the 7-amino-4-methylcoumarin (B1665955) (AMC) group by a protease liberates the highly fluorescent AMC molecule. The resulting increase in fluorescence is directly proportional to the enzyme's activity. While sensitive, the core limitation of this substrate lies in its peptide sequence, which is recognized by a broad range of proteases beyond its intended targets.
The Specificity Problem: A Double-Edged Sword
This compound is a highly sensitive substrate for plasma, pancreatic, and urinary kallikreins.[1] It is also rapidly cleaved by trypsin-like enzymes.[1] This broad reactivity, however, is its primary drawback. In complex biological samples containing a multitude of proteases, the fluorescence signal generated from this compound cleavage may not be solely attributable to the target enzyme. This cross-reactivity can lead to an overestimation of the activity of the intended protease and mask the true biological effects under investigation.
Experimental data reveals that this compound is also a substrate for several other proteases, including:
-
Cathepsins: A family of lysosomal proteases, several of which can cleave this compound. For instance, Z-Phe-Arg-AMC, a closely related substrate, is readily cleaved by Cathepsins B, K, L, and S.[2][3]
-
Plasmin: A key enzyme in the fibrinolytic system, responsible for dissolving blood clots.[4]
-
Trypsin: A well-characterized serine protease involved in digestion.[5]
This lack of specificity necessitates careful consideration and the use of appropriate controls, such as specific inhibitors, to dissect the contribution of different proteases to the observed signal.
A Head-to-Head Comparison: this compound vs. Alternatives
To address the limitations of this compound, a variety of alternative substrates with improved specificity have been developed. The following tables provide a quantitative comparison of the kinetic parameters of this compound and its alternatives when interacting with a panel of proteases. The catalytic efficiency (kcat/Km) is a key metric, with higher values indicating a more efficient and preferred substrate for a given enzyme.
Table 1: Kinetic Parameters of this compound and Alternatives with Kallikreins and Trypsin
| Substrate | Enzyme | K_m (µM) | k_cat/K_m (M⁻¹s⁻¹) | Reference |
| This compound | Human Plasma Kallikrein | 200 | - | [6] |
| H-D-Pro-Phe-Arg-pNA (S-2302) | Human Plasma Kallikrein | 200 | - | [6] |
| Z-Phe-Arg-AMC | Human Plasma Kallikrein | - | - | [7] |
| n-C3H7OCO-Leu-Arg-AMC | Human Tissue Kallikrein | - | Higher than Z-Phe-Arg-AMC and this compound | [7] |
| H-D-Val-Leu-Arg-pNA (S-2266) | Glandular Kallikrein | - | - | [8] |
| This compound | Trypsin | - | Cleaved rapidly | [5] |
Note: A direct comparison of kcat/Km values was not always available in the literature. "-" indicates data not found.
Table 2: Cross-Reactivity of Phe-Arg and Arg-Arg Containing Substrates with Cathepsins
| Substrate | Enzyme | pH | k_cat/K_m (M⁻¹s⁻¹) | Reference |
| Z-Phe-Arg-AMC | Human Cathepsin B | 4.6 | 15,000 ± 2,500 | [3] |
| 7.2 | 96,000 ± 16,000 | [3] | ||
| Human Cathepsin L | - | Cleaved with greater activity than Cathepsin B | [9] | |
| Human Cathepsin K | - | Significant cleavage | [9] | |
| Human Cathepsin V | - | Significant cleavage | [9] | |
| Z-Arg-Arg-AMC | Human Cathepsin B | 4.6 | Minimal activity | [9][10] |
| 7.2 | High activity | [9][10] | ||
| Human Cathepsin L | - | Cross-reactivity | [9] | |
| Human Cathepsin V | - | Cross-reactivity | [9] |
As the data illustrates, substrates like Z-Arg-Arg-AMC can offer improved specificity for certain enzymes, such as Cathepsin B at neutral pH, compared to the broader reactivity of Z-Phe-Arg-AMC.[9][10] For kallikrein assays, chromogenic substrates like S-2302 (H-D-Pro-Phe-Arg-pNA) and S-2266 (H-D-Val-Leu-Arg-pNA) are often preferred for their well-characterized performance.[8][11]
Experimental Design and Protocols
To ensure accurate and reproducible results when comparing different protease substrates, a standardized experimental protocol is essential.
Standardized Protocol for Comparative Analysis of Protease Substrates
1. Reagent Preparation:
- Assay Buffer: Prepare an appropriate buffer for the protease of interest (e.g., 50 mM Tris-HCl, 150 mM NaCl, pH 7.5 for trypsin-like enzymes; 100 mM sodium acetate, 10 mM DTT, pH 5.5 for cathepsins).
- Enzyme Stock Solution: Reconstitute the purified protease in the assay buffer to a known concentration. Store on ice.
- Substrate Stock Solutions: Prepare 10 mM stock solutions of each substrate (this compound and alternatives) in DMSO.
- AMC Standard: Prepare a series of known concentrations of free AMC in the assay buffer for generating a standard curve.
2. Assay Procedure:
- In a 96-well black microplate, add the assay buffer to each well.
- Add the purified protease to the designated wells. Include a "no enzyme" control for each substrate to measure background fluorescence.
- Prepare serial dilutions of each substrate in the assay buffer.
- Initiate the reaction by adding the substrate dilutions to the wells. The final volume should be consistent across all wells (e.g., 200 µL).
- Immediately place the plate in a fluorescence microplate reader pre-set to the optimal temperature for the enzyme (e.g., 37°C).
3. Data Acquisition and Analysis:
- Measure the fluorescence intensity kinetically over a set period (e.g., 30-60 minutes) with readings taken every 1-2 minutes. Use an excitation wavelength of ~360-380 nm and an emission wavelength of ~440-460 nm for AMC.
- Standard Curve: Plot the fluorescence intensity of the AMC standards against their concentrations to generate a standard curve.
- Initial Velocity Calculation: For each substrate concentration, plot the fluorescence intensity against time. Determine the initial reaction velocity (V₀) from the linear portion of the curve.
- Conversion to Molar Rate: Convert the initial velocities from relative fluorescence units (RFU)/min to moles/min using the slope of the AMC standard curve.
- Kinetic Parameter Determination: Plot the initial velocities against the substrate concentrations and fit the data to the Michaelis-Menten equation to determine K_m and V_max. Calculate k_cat and the catalytic efficiency (k_cat/K_m).
Visualizing the Concepts
To further clarify the experimental workflow and the underlying principles, the following diagrams are provided.
Conclusion: Making an Informed Choice
While this compound can be a useful tool for purified enzyme systems, its significant lack of specificity makes it a suboptimal choice for complex biological samples. Researchers must be aware of its potential for off-target cleavage and the subsequent risk of generating misleading data. For more reliable and specific measurements of protease activity, a careful evaluation of alternative substrates is strongly recommended. By considering the kinetic data and employing standardized protocols as outlined in this guide, researchers can select the most appropriate substrate for their specific application, ultimately leading to more robust and reproducible scientific findings.
References
- 1. Bachem H-Pro-Phe-Arg-AMC, Quantity: Each of 1 | Fisher Scientific [fishersci.com]
- 2. Z-Phe-Arg-AMC (Kallikrein substrate) - Echelon Biosciences [echelon-inc.com]
- 3. benchchem.com [benchchem.com]
- 4. cdn-links.lww.com [cdn-links.lww.com]
- 5. shop.bachem.com [shop.bachem.com]
- 6. endotell.ch [endotell.ch]
- 7. [New dipeptide fluorogenic substrates of human tissue kallikrein] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. diapharma.com [diapharma.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. escholarship.org [escholarship.org]
- 11. Centrifugal analysis for plasma kallikrein activity, with use of the chromogenic substrate S-2302 - PubMed [pubmed.ncbi.nlm.nih.gov]
A Researcher's Guide to Alternative Fluorogenic Substrates for Enzymes Cleaving Pro-Phe-Arg-AMC
For researchers, scientists, and drug development professionals engaged in the study of proteases, particularly serine proteases like thrombin and kallikreins, the selection of an appropriate fluorogenic substrate is paramount for accurate and sensitive enzyme activity assays. The tripeptide Pro-Phe-Arg linked to 7-amino-4-methylcoumarin (B1665955) (PFR-AMC) is a widely utilized substrate for these enzymes.[1] However, a variety of alternative substrates have been developed, offering potential advantages in terms of sensitivity, photophysical properties, and kinetic characteristics. This guide provides an objective comparison of PFR-AMC with key alternatives, supported by experimental data and detailed protocols to facilitate informed substrate selection.
Principle of Fluorogenic Protease Assays
Fluorogenic protease assays employ synthetic peptide substrates that are recognized and cleaved by a specific protease. This peptide is covalently linked to a fluorophore, such as 7-amino-4-methylcoumarin (AMC). In the intact substrate, the fluorescence of the coumarin (B35378) derivative is minimal. Upon enzymatic cleavage of the amide bond between the peptide and the fluorophore, the free fluorophore is released, resulting in a significant increase in fluorescence intensity. This increase is directly proportional to the protease activity and can be continuously monitored using a fluorescence spectrophotometer or microplate reader.
Quantitative Comparison of Fluorogenic Substrates
The efficacy of a fluorogenic substrate is determined by its kinetic parameters, primarily the Michaelis constant (Kм) and the catalytic rate constant (kcat). A lower Kм value indicates a higher affinity of the enzyme for the substrate, while a higher kcat signifies a more rapid turnover rate. The overall catalytic efficiency of an enzyme for a given substrate is best represented by the kcat/Kм ratio. The choice of fluorophore also significantly impacts assay performance, with alternatives to AMC offering different spectral properties and quantum yields.
Below is a summary of kinetic and photophysical parameters for Pro-Phe-Arg-AMC and several alternative substrates. It is important to note that kinetic parameters can vary depending on experimental conditions such as buffer composition, pH, and temperature.
| Substrate | Peptide Sequence | Fluorophore | Excitation (nm) | Emission (nm) | Enzyme | Kм (µM) | kcat (s⁻¹) | kcat/Kм (M⁻¹s⁻¹) | Reference |
| This compound | Pro-Phe-Arg | AMC | ~380 | ~460 | Kallikreins, Trypsin-like enzymes | - | - | - | [1][2] |
| Boc-Val-Pro-Arg-AMC | Val-Pro-Arg | AMC | ~380 | ~460 | Thrombin | - | - | - | [3] |
| (p-tosyl-Gly-Pro-Arg)₂-R110 | (Gly-Pro-Arg)₂ | Rhodamine 110 | ~498 | ~521 | Thrombin | - | - | - | [4] |
| bis-(CBZ-Ile-Pro-Arg)-R110 | (Ile-Pro-Arg)₂ | Rhodamine 110 | ~498 | ~521 | Serine Proteases | - | - | - | [5] |
| Nle-Thr-Pro-Lys-ACC | Nle-Thr-Pro-Lys | ACC | ~380 | ~460 | Thrombin | 110 ± 10 | 18 ± 1 | 1.6 x 10⁵ | [6] |
| Leu-Gly-Pro-Lys-ACC | Leu-Gly-Pro-Lys | ACC | ~380 | ~460 | Thrombin | 450 ± 50 | 1.8 ± 0.1 | 4.0 x 10³ | [6] |
| Nle-Thr-Pro-Lys-AMC | Nle-Thr-Pro-Lys | AMC | ~380 | ~460 | Thrombin | 120 ± 20 | 17 ± 1 | 1.4 x 10⁵ | [6] |
| Leu-Gly-Pro-Lys-AMC | Leu-Gly-Pro-Lys | AMC | ~380 | ~460 | Thrombin | 410 ± 60 | 1.6 ± 0.1 | 3.9 x 10³ | [6] |
Note: "-" indicates that specific quantitative data was not available in the searched literature under comparable conditions. Researchers are encouraged to determine these parameters under their specific assay conditions for the most accurate comparison.
Key Alternatives to this compound
Rhodamine 110-Based Substrates
Substrates utilizing Rhodamine 110 (R110) as the fluorophore offer several advantages over traditional AMC-based substrates. R110-based assays exhibit red-shifted excitation and emission wavelengths (typically around 498 nm and 521 nm, respectively), which can reduce background fluorescence from biological samples and synthetic compounds.[5] Furthermore, R110-based substrates have been reported to be 50- to 300-fold more sensitive than their analogous coumarin-based counterparts, an increased sensitivity attributed to both the higher fluorescence of the enzymatic product and enhanced reactivity at the cleavage site.[5] These substrates are often designed as bis-amides, where two peptide chains are attached to the rhodamine core. Enzymatic cleavage occurs in a two-step process, first yielding a fluorescent monoamide and then the fully fluorescent rhodamine 110.[5]
ACC-Based Substrates
7-amino-4-carbamoylmethylcoumarin (ACC) is another alternative to AMC that offers enhanced fluorescence properties. The ACC fluorophore has approximately a 2.8-fold higher fluorescence yield than AMC at excitation and emission wavelengths of 380 nm and 460 nm, respectively.[6] This increased fluorescence sensitivity allows for the use of lower enzyme and substrate concentrations in assays, which is particularly advantageous when working with enzymes that are available in limited quantities.[6] Kinetic studies have shown that ACC and AMC-containing substrates with the same peptide sequence exhibit comparable kinetic constants with enzymes like thrombin, demonstrating the equivalency of ACC as a leaving group for determining substrate specificity.[6]
Experimental Protocols
Accurate and reproducible results in enzyme kinetic analysis depend on a well-defined and consistently executed experimental protocol. The following is a generalized methodology for a comparative kinetic assay using fluorogenic substrates.
Materials:
-
Purified protease of interest (e.g., Thrombin, Kallikrein)
-
Fluorogenic peptide substrates (this compound and alternatives)
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 8.0, 100 mM NaCl, 0.01% Tween-20)[6]
-
Dimethyl sulfoxide (B87167) (DMSO) for dissolving substrates
-
Black, flat-bottom 96-well microplates
-
Fluorescence microplate reader with temperature control
Procedure:
-
Preparation of Reagents:
-
Prepare a concentrated stock solution of the protease in an appropriate buffer and store on ice. The final enzyme concentration in the assay will need to be optimized.
-
Prepare 10 mM stock solutions of each fluorogenic substrate in DMSO.[7]
-
Prepare a series of substrate dilutions in Assay Buffer to achieve a range of final concentrations for kinetic analysis (e.g., 0.1 µM to 100 µM).
-
-
Assay Execution:
-
Add a fixed volume of Assay Buffer to each well of a black 96-well microplate.
-
Add a specific volume of each substrate dilution to the appropriate wells.
-
To initiate the reaction, add a small volume of the diluted enzyme solution to each well. The final volume in all wells should be consistent (e.g., 100-200 µL).
-
Include appropriate controls:
-
No-enzyme control: Assay buffer and substrate without the enzyme to determine background fluorescence.
-
No-substrate control: Assay buffer and enzyme without the substrate to control for enzyme autofluorescence.
-
-
-
Data Acquisition:
-
Immediately place the microplate into a fluorescence microplate reader pre-equilibrated to the desired temperature (e.g., 25°C or 37°C).[6]
-
Measure the fluorescence intensity kinetically (e.g., every 60 seconds for 30-60 minutes) at the appropriate excitation and emission wavelengths for the specific fluorophore.
-
-
Data Analysis:
-
For each substrate concentration, subtract the background fluorescence from the no-enzyme control.
-
Determine the initial reaction velocity (V₀) from the linear portion of the fluorescence versus time plot.
-
Plot the initial velocities (V₀) against the corresponding substrate concentrations.
-
Fit the data to the Michaelis-Menten equation using non-linear regression analysis to determine the Kм and Vmax values.
-
Calculate the turnover number (kcat) from Vmax and the enzyme concentration used (kcat = Vmax / [E]).
-
Calculate the catalytic efficiency as the kcat/Kм ratio.
-
Mandatory Visualizations
To aid in the understanding of the biological context and experimental design, the following diagrams are provided.
Caption: Thrombin signaling through Protease-Activated Receptor 1 (PAR1).
Caption: Generalized workflow for a comparative fluorogenic protease assay.
References
- 1. Regulated cleavage of prothrombin by prothrombinase: repositioning a cleavage site reveals the unique kinetic behavior of the action of prothrombinase on its compound substrate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Bachem H-Pro-Phe-Arg-AMC, Quantity: Each of 1 | Fisher Scientific [fishersci.com]
- 3. Thrombin signalling and protease-activated receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Rhodamine 110–based bis-peptide substrates—Table 10.2 | Thermo Fisher Scientific - US [thermofisher.com]
- 5. tools.thermofisher.com [tools.thermofisher.com]
- 6. Rapid and general profiling of protease specificity by using combinatorial fluorogenic substrate libraries - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
Safety Operating Guide
Navigating the Disposal of Pro-Phe-Arg-AMC: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals utilizing the fluorogenic substrate Pro-Phe-Arg-AMC, ensuring its proper disposal is a critical component of laboratory safety and operational integrity. While the substance is not classified as hazardous, adherence to established protocols mitigates environmental impact and ensures a safe laboratory environment. This guide provides a comprehensive overview of the recommended disposal procedures for this compound.
Immediate Safety and Handling Protocols
Prior to disposal, it is imperative to follow standard laboratory safety procedures when handling this compound. A Safety Data Sheet (SDS) for this compound from MedchemExpress indicates that it is not a hazardous substance or mixture.[1] However, general precautions should always be observed.
Personal Protective Equipment (PPE):
-
Wear appropriate protective gloves (e.g., nitrile rubber).
-
Use safety glasses to prevent eye contact.
-
A lab coat is recommended to protect clothing.
Handling:
-
Avoid inhalation of the lyophilized powder or aerosols of the solution.[1]
-
Prevent contact with skin and eyes.[1]
-
In case of contact, rinse the affected area thoroughly with water. For eye contact, flush with copious amounts of water and seek medical attention.[1]
-
Weigh out the lyophilized peptide quickly in an area with minimal air disturbance.[2]
Step-by-Step Disposal Procedures
The disposal of this compound should be approached in a systematic manner, taking into account its formulation (lyophilized powder or solution) and local institutional guidelines.
Step 1: Assess the Waste Form
The initial step is to identify whether the waste is in solid (lyophilized powder) or liquid (solution) form. This will determine the appropriate disposal pathway.
Step 2: Consult Institutional and Local Regulations
Before proceeding, consult your institution's Environmental Health and Safety (EHS) department for specific guidelines on non-hazardous chemical waste disposal. Local regulations may also have specific requirements.
Step 3: Disposal of Lyophilized this compound
For the unused or expired lyophilized powder:
-
Containerize: Ensure the powder is in a securely sealed and clearly labeled container. The label should include the full chemical name: "this compound".
-
Waste Stream: Dispose of the sealed container in the designated solid chemical waste stream for non-hazardous materials as directed by your institution's EHS guidelines.
Step 4: Disposal of this compound Solutions
For solutions containing this compound, including experimental leftovers and contaminated media:
-
Aqueous Solutions: If the solution is aqueous and local regulations permit, it may be acceptable to dispose of it down the drain with copious amounts of water. However, this should only be done after explicit approval from your institution's EHS department.
-
Solutions with Organic Solvents: If the substrate was dissolved in an organic solvent, such as DMSO, it must be disposed of as hazardous chemical waste.[3][4]
-
Collect the solution in a designated, sealed, and properly labeled waste container for flammable or organic solvents.
-
The label must clearly indicate the contents, including "this compound" and the solvent used (e.g., "DMSO").
-
-
Decontamination of Labware: Any labware (e.g., pipette tips, tubes) that has come into contact with this compound should be disposed of in the appropriate solid waste stream. If it came into contact with a hazardous solvent, it should be disposed of as hazardous solid waste.
Storage and Stability Considerations for Unused Product
Proper storage is crucial to maintain the integrity of this compound and minimize waste.
| Storage Condition | Lyophilized Powder | In Solution |
| Long-term | Store at -20°C, protected from light and moisture.[5][6][7] | Not recommended for long-term storage.[2] |
| Short-term | Stable at room temperature for weeks.[5][6] | Store in aliquots at -20°C for a few weeks to a month to avoid freeze-thaw cycles.[2][5][8] |
| Solvents | N/A | Stock solutions are often prepared in DMSO.[3][4] For aqueous solutions, use sterile buffers (pH 5-7).[6] |
Note: Peptides containing certain amino acids can be prone to degradation. While Pro-Phe-Arg does not contain the most susceptible residues like Cysteine or Methionine, proper storage is still advised.[2][7]
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Decision workflow for this compound disposal.
References
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. bachem.com [bachem.com]
- 3. shop.bachem.com [shop.bachem.com]
- 4. Bachem H-Pro-Phe-Arg-AMC, Quantity: Each of 1 | Fisher Scientific [fishersci.com]
- 5. peptide.com [peptide.com]
- 6. Peptide handling & storage guidelines - How to store a peptide? [sb-peptide.com]
- 7. genscript.com [genscript.com]
- 8. medchemexpress.com [medchemexpress.com]
Personal protective equipment for handling Pro-Phe-Arg-AMC
For researchers and scientists in the field of drug development, the safe handling of chemical reagents like the fluorogenic peptide substrate Pro-Phe-Arg-AMC is of utmost importance for both personal safety and the accuracy of experimental results. While this compound is not classified as a hazardous substance, it is crucial to adhere to standard laboratory safety protocols due to the potential for uninvestigated hazards and the irritant nature of its cleavage product, 7-amino-4-methylcoumarin (B1665955) (AMC).[1] This guide provides a comprehensive overview of the necessary personal protective equipment (PPE), a typical experimental workflow, and a detailed disposal plan.
Personal Protective Equipment (PPE)
To ensure safe handling of this compound in both its solid and solution forms, the following personal protective equipment is recommended. Consistent use of this equipment minimizes the risk of exposure and contamination.
| Activity | Required Personal Protective Equipment | Rationale and Best Practices |
| Handling Solid Compound | • Safety glasses with side shields• Nitrile gloves• Laboratory coat• Fume hood or dust respirator | The fine powder can be easily inhaled or dispersed. Working in a ventilated enclosure like a fume hood is the preferred method to minimize inhalation risk.[2] |
| Reconstitution & Solution Handling | • Safety glasses• Nitrile gloves• Laboratory coat | Protects against splashes and direct contact with the solution. Always change gloves if they become contaminated.[2] |
| Performing Enzyme Assays | • Safety glasses• Nitrile gloves• Laboratory coat | Standard PPE for handling chemical reagents in a laboratory setting.[2] |
| Spill Cleanup | • Safety glasses• Chemical-resistant gloves (Nitrile)• Laboratory coat• Dust respirator (for powders) | Contains the spill and protects personnel during cleanup. For large spills, additional protective gear may be necessary.[2] |
| Waste Disposal | • Safety glasses• Nitrile gloves• Laboratory coat | Prevents exposure while handling waste containers and decontaminating equipment.[2] |
Experimental Workflow: Enzyme Activity Assay
A typical use for this compound is in fluorometric enzyme activity assays. The following diagram outlines the standard procedure for such an experiment.
Disposal Plan
Proper disposal of waste containing this compound and its byproducts is critical to ensure laboratory and environmental safety. The fluorescent product, 7-amino-4-methylcoumarin, is classified as a skin, eye, and respiratory irritant.[3][4] Therefore, all waste should be treated as hazardous chemical waste.
Key Disposal Steps:
-
Waste Segregation : Do not mix this compound waste with non-hazardous trash.
-
Solid Waste : Dispose of contaminated items such as pipette tips, tubes, and gloves in a designated solid chemical waste container.[2]
-
Liquid Waste : Collect all aqueous waste from microplates and unused solutions in a clearly labeled liquid chemical waste container.
-
Final Disposal : All waste containers must be sealed and disposed of through an approved hazardous waste disposal service.[3] Never pour this compound waste down the drain.[3]
-
Decontamination : Thoroughly decontaminate all work surfaces and equipment after handling the compound.
References
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試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
